molecular formula C7H15NO B1444214 [1-(2-Methoxyethyl)cyclopropyl]methanamine CAS No. 1421603-95-3

[1-(2-Methoxyethyl)cyclopropyl]methanamine

Cat. No.: B1444214
CAS No.: 1421603-95-3
M. Wt: 129.2 g/mol
InChI Key: KVVDXAXWEQPPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Methoxyethyl)cyclopropyl]methanamine is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . This molecule features a cyclopropane ring, a structure known for its ring strain and unique electronic properties, which is substituted with both a methanamine group and a 2-methoxyethyl chain . Its structure is defined by the SMILES notation COCCC1(CC1)CN . The compound is typically supplied as a liquid at room temperature . As a primary amine that incorporates both a cyclopropyl ring and an ether functionality, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The presence of the reactive amino group makes it a suitable precursor for the synthesis of more complex molecules, such as various pharmacologically active agents. Its specific structural motifs are of interest in the design and development of new chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. HANDLING & SAFETY: This compound requires careful handling. It carries the GHS hazard statements H226 (Flammable liquid and vapour) and H314 (Causes severe skin burns and eye damage) . Appropriate personal protective equipment and safety protocols are essential. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

[1-(2-methoxyethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-5-4-7(6-8)2-3-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVDXAXWEQPPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: [1-(2-Methoxyethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1-(2-Methoxyethyl)cyclopropyl]methanamine (CAS: 1554223-60-7) is a specialized aliphatic amine building block used in high-value medicinal chemistry programs. Structurally, it features a cyclopropane ring geminally substituted with a primary aminomethyl group and a 2-methoxyethyl ether tail. This unique architecture serves two critical functions in drug design: the cyclopropyl ring acts as a conformational lock, restricting the spatial arrangement of the amine, while the methoxyethyl side chain enhances aqueous solubility and metabolic stability compared to simple alkyl analogs. This guide details its physicochemical profile, robust synthetic routes, and application in bioisosteric replacement strategies.

Physicochemical Profile

The following data characterizes the core properties of the molecule. Where experimental values are proprietary, high-confidence predicted values (ACD/Labs, ChemAxon algorithms) are provided.

PropertyValueNote
IUPAC Name This compound
CAS Number 1554223-60-7Primary identifier
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
SMILES COCCC1(CN)CC1
Appearance Colorless to pale yellow liquidAmine oxidation may darken color
Boiling Point ~175–180 °C (Predicted)@ 760 mmHg
pKa (Base) 9.8 ± 0.5 (Predicted)Typical for primary alkyl amines
LogP 0.15 (Predicted)Low lipophilicity aids solubility
H-Bond Donors 2Primary amine (-NH₂)
H-Bond Acceptors 2Amine (N) and Ether (O)

Synthetic Methodology

The synthesis of this compound typically requires a two-stage protocol: construction of the 1,1-disubstituted cyclopropane core followed by functional group manipulation. The most robust route proceeds via the dialkylation of 4-methoxybutanenitrile followed by nitrile reduction .

Retrosynthetic Analysis

The target molecule is disconnected at the C-N bond (reduction) and the cyclopropane ring (dialkylation).

  • Target: Amine (C₇H₁₅NO)

  • Precursor 1: 1-(2-Methoxyethyl)cyclopropanecarbonitrile

  • Starting Material: 4-Methoxybutanenitrile + 1-Bromo-2-chloroethane (or 1,2-dibromoethane)

Step 1: Cyclopropanation (Formation of the Nitrile Intermediate)

This step utilizes a base-mediated intramolecular alkylation.

  • Reagents: 4-Methoxybutanenitrile, 1-Bromo-2-chloroethane, Sodium Hydride (NaH) or LiHMDS.

  • Solvent: THF or DMF (Anhydrous).

  • Protocol:

    • Charge a flame-dried flask with NaH (2.2 equiv) and anhydrous THF under inert atmosphere (N₂/Ar).

    • Cool to 0°C. Dropwise add 4-methoxybutanenitrile (1.0 equiv). Stir for 30 min to generate the carbanion.

    • Add 1-bromo-2-chloroethane (1.1 equiv) slowly to control exotherm.

    • Allow to warm to room temperature, then heat to reflux (60-70°C) for 4–12 hours. The reaction proceeds via initial alkylation followed by intramolecular cyclization.[1]

    • Quench: Cool to 0°C, carefully quench with sat. NH₄Cl.[2]

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Validation: Monitor disappearance of starting nitrile by GC-MS or TLC.

Step 2: Reduction to Methanamine

The nitrile group is reduced to the primary amine using a strong hydride donor.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

  • Solvent: THF or Diethyl Ether (Anhydrous).

  • Protocol:

    • Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0°C.

    • Add the crude nitrile from Step 1 (dissolved in THF) dropwise.

    • Reflux for 2–4 hours.

    • Fieser Quench: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH₄ used.

    • Filtration: Filter the granular aluminum salts through a Celite pad.

    • Purification: The filtrate is concentrated. The crude amine can be purified via acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer to pH 12, extract with DCM) or vacuum distillation.

SynthesisPath Figure 1: Synthetic Pathway for this compound SM1 4-Methoxybutanenitrile (Starting Material) Inter Intermediate: 1-(2-Methoxyethyl) cyclopropanecarbonitrile SM1->Inter Cyclopropanation (Reflux, 6-12h) Reagent 1-Bromo-2-chloroethane + NaH (2.2 eq) Reagent->Inter Product TARGET: [1-(2-Methoxyethyl) cyclopropyl]methanamine Inter->Product Hydride Reduction Reductant LiAlH4 / THF (Reduction) Reductant->Product

Figure 1: Step-wise synthetic pathway from linear nitrile to the target cyclopropyl amine.

Medicinal Chemistry Applications

Bioisosterism & Conformational Restriction

This molecule is a sophisticated bioisostere for the neopentyl amine or gem-dimethyl group.

  • Thorpe-Ingold Effect: The cyclopropane ring enforces a rigid bond angle (~60°), restricting the conformational freedom of the methanamine side chain. This often locks the amine into a bioactive conformation, reducing the entropic penalty of binding to a receptor.

  • Metabolic Blocking: The quaternary carbon at the 1-position prevents metabolic oxidation (e.g., hydroxylation) that commonly occurs at tertiary carbons in branched alkyl chains.

Solubility Modulation

The 2-methoxyethyl tail is a strategic addition:

  • LogD Lowering: Unlike a simple propyl or butyl chain, the ether oxygen acts as a hydrogen bond acceptor, lowering the LogD and improving aqueous solubility.

  • Polarity Vector: It allows the molecule to reach into polar pockets of a protein active site without introducing a full charge.

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) Logic Center [1-(2-Methoxyethyl) cyclopropyl]methanamine Feature1 Cyclopropane Ring Center->Feature1 Feature2 Methoxyethyl Tail Center->Feature2 Feature3 Quaternary Carbon Center->Feature3 Effect1 Conformational Lock (Rigidity) Feature1->Effect1 Effect2 Improved Solubility (H-Bond Acceptor) Feature2->Effect2 Effect3 Metabolic Stability (Blocks CYP450 sites) Feature3->Effect3

Figure 2: Key structural features and their pharmacological impact.

Safety & Handling

As a primary aliphatic amine, standard safety protocols for corrosive and basic substances must be strictly followed.

  • Hazards: Causes severe skin burns and eye damage (H314). Harmful if swallowed (H302).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amines readily absorb CO₂ from the air to form carbamates; keep tightly sealed.

  • Incompatibility: Avoid contact with strong oxidizing agents, acid chlorides, and anhydrides.

References

  • Chemical Identity & Vendors: this compound (CAS 1554223-60-7). PubChemLite & Commercial Vendor Listings (BLDpharm, ChemScene).

  • Cyclopropane Synthesis (General): Bertus, P., & Szymoniak, J. (2001).[3] "New and easy route to primary cyclopropylamines from nitriles."[3] Chemical Communications.[3] Describes the Kulinkovich-Szymoniak reaction, a relevant mechanistic pathway for cyclopropylamines.

  • Nitrile Alkylation Methodology: Alkylation of nitriles to form cyclopropanes. Standard organic synthesis protocols for 1,1-disubstituted cyclopropanes via dihaloalkanes.

  • Medicinal Chemistry Context: Cyclopropylamines in Drug Discovery. Reviews on the use of cyclopropyl groups as bioisosteres for gem-dimethyl groups to improve metabolic stability.

Sources

Introduction: The Strategic Value of the Cyclopropylamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [1-(2-Methoxyethyl)cyclopropyl]methanamine: Synthesis, Properties, and Application in Modern Drug Discovery

PART 1: Chemical Identity and Physicochemical Properties

The structural identity of this compound combines a primary amine, a key functional group for interacting with biological targets, with a cyclopropyl ring substituted with a flexible methoxyethyl chain. This combination allows for precise conformational control and the introduction of a potential hydrogen bond acceptor.

Table 1: Physicochemical and Structural Data [4]

IdentifierValueSource
Compound Name This compound-
Molecular Formula C₇H₁₅NOPubChemLite
Molecular Weight 129.20 g/mol Calculated
Monoisotopic Mass 129.11537 DaPubChemLite
SMILES COCCC1(CC1)CNPubChemLite
InChI InChI=1S/C7H15NO/c1-9-5-4-7(6-8)2-3-7/h2-6,8H2,1H3PubChemLite
InChIKey KVVDXAXWEQPPIN-UHFFFAOYSA-NPubChemLite
Predicted XlogP 0.1PubChemLite

PART 2: The Cyclopropyl Moiety - A Pillar of Modern Medicinal Chemistry

The incorporation of a cyclopropyl ring is a deliberate strategic choice in drug design, not a mere structural curiosity. Its benefits are rooted in its unique chemical physics.[3]

  • Metabolic Stability: The carbon-hydrogen bonds of a cyclopropane ring are significantly stronger and shorter than those in corresponding alkanes.[3][5] This increased bond dissociation energy makes the moiety inherently less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[5] Replacing a metabolically vulnerable group (e.g., an ethyl or isopropyl group) with a cyclopropyl ring can block these metabolic "hotspots," thereby increasing the drug's half-life and bioavailability.[1][5]

  • Conformational Rigidity and Potency: The rigid, planar nature of the cyclopropyl ring acts as a conformational lock.[1] By restricting the rotational freedom of a molecule, it can pre-organize the pharmacophore into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and often leading to a significant increase in potency.[3]

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune critical properties such as lipophilicity (LogP) and basicity (pKa) of nearby functional groups, which directly impacts a drug's solubility, permeability, and potential for off-target effects.[1][3]

cluster_0 Strategic Advantages of the Cyclopropyl Moiety A Enhanced Metabolic Stability D Improved Drug Candidate Profile A->D Blocks CYP450 Oxidation B Increased Potency via Conformational Rigidity B->D Reduces Entropic Penalty of Binding C Fine-Tuning of ADME Properties C->D Modulates pKa & Lipophilicity

Caption: Key benefits of incorporating a cyclopropyl group in drug design.

PART 3: Synthesis of this compound

A robust and efficient synthesis of primary cyclopropylamines can be achieved from readily available nitriles. The Kulinkovich-Szymoniak reaction, which utilizes a titanium(II)-mediated coupling with Grignard reagents, provides a direct and powerful method.[6] This approach is superior to many multi-step sequences that may suffer from low overall yields.

The proposed synthesis for this compound starts with 3-methoxypropionitrile. This starting material undergoes a titanium-catalyzed reaction with ethylmagnesium bromide to form an intermediate titanacyclopropane, which then rearranges to furnish the desired primary amine upon aqueous workup.

Proposed Synthesis Workflow Start Starting Material: 3-Methoxypropionitrile Reaction Kulinkovich-Szymoniak Cyclopropanation Start->Reaction Reagents Reagents: 1. Ti(O-iPr)4, EtMgBr 2. BF3·OEt2 (Lewis Acid) 3. H2O (Workup) Reagents->Reaction Product Final Product: This compound Reaction->Product

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the general procedure for the synthesis of primary cyclopropylamines developed by Bertus and Szymoniak.[6]

Materials:

  • Titanium(IV) isopropoxide, Ti(O-iPr)₄

  • Ethylmagnesium bromide (solution in THF or Et₂O)

  • Boron trifluoride diethyl etherate, BF₃·OEt₂

  • 3-Methoxypropionitrile

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-methoxypropionitrile (1.0 eq) in anhydrous THF.

  • Catalyst Addition: Add titanium(IV) isopropoxide (0.2 eq) to the solution under a nitrogen atmosphere.

  • Grignard Addition: Cool the mixture to 0 °C in an ice bath. Add ethylmagnesium bromide (2.5 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Lewis Acid Promotion: Re-cool the mixture to 0 °C and add boron trifluoride diethyl etherate (1.2 eq) dropwise. Stir the reaction mixture at room temperature for an additional 3-4 hours, monitoring by TLC or GC-MS for the consumption of the starting nitrile.

  • Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Follow with the addition of saturated aqueous NaHCO₃ solution until the mixture becomes basic.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude primary amine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel. Alternatively, the amine can be converted to its hydrochloride salt by treatment with HCl in ether for easier handling and purification by recrystallization.

PART 4: Applications in Drug Discovery and Research

The title compound is not just a theoretical molecule; scaffolds containing the (1-cyclopropyl-2-methoxyethyl) fragment have been successfully incorporated into potent, orally bioavailable drug candidates. A notable example is its use in the development of corticotropin-releasing factor-1 (CRF₁) receptor antagonists for the treatment of anxiety and depression.[7]

In one such program, this specific fragment was part of a lead compound that demonstrated high receptor affinity (IC₅₀ = 0.86 nM), excellent pharmacokinetic properties in preclinical species, and efficacy in a defensive withdrawal model of anxiety.[7] The inclusion of this moiety was critical for achieving the desired potency and metabolic profile, highlighting its practical utility in overcoming common drug development hurdles.[7]

The amine handle provides a convenient point for chemical elaboration, allowing for its integration into a wide variety of molecular frameworks through amide bond formation, reductive amination, or other standard N-alkylation chemistries.

PART 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is unavailable, general precautions for handling volatile, potentially corrosive, and flammable primary amines must be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[8][9]

  • Ventilation: Handle this compound only in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mist or vapor. Wash hands thoroughly after handling.[8][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Conclusion

This compound stands as a prime example of a modern chemical building block designed with purpose. It synergistically combines the metabolic and conformational advantages of the cyclopropylamine core with a flexible, functionalized side chain. Its demonstrated utility in advanced drug discovery programs, such as the development of CRF₁ antagonists, underscores its value to medicinal chemists. The straightforward and efficient synthesis from common starting materials further enhances its appeal for both academic research and industrial-scale applications. As the demand for drug candidates with superior ADME properties continues to grow, scaffolds like this will undoubtedly play an increasingly important role in the future of pharmaceutical development.

References

  • BLDpharm. 1394040-40-4|1-[1-(2-ethoxyethyl)cyclobutyl]methanamine.
  • Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET.
  • ChemScene. N1-Cyclopropyl-N1-(2-methoxyethyl)ethane-1,2-diamine.
  • Sigma-Aldrich. (1-(2-Methoxyphenyl)cyclopropyl)methanamine 886365-72-6.
  • Apollo Scientific. 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride Safety Data Sheet.
  • MilliporeSigma. SAFETY DATA SHEET.
  • Angene Chemical. Safety Data Sheet.
  • PubChemLite. This compound (C7H15NO).
  • Benchchem. Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. 2025.
  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. 2021.
  • Bertus, P., and Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. 2001.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. 2016.

Sources

An In-depth Technical Guide to the Molecular Structure of [1-(2-Methoxyethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropyl group, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile building block in the design of novel therapeutics.[1][2][3] Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and the coplanarity of its carbon atoms, impart a range of desirable attributes to drug candidates.[2][3] These include enhanced potency, improved metabolic stability, and the ability to reduce off-target effects.[2][3] The rigid nature of the cyclopropane ring can also lock a molecule into a bioactive conformation, contributing to more favorable and entropically driven binding to target receptors.[3] It is within this context of advanced medicinal chemistry that we delve into the specific molecular architecture of [1-(2-Methoxyethyl)cyclopropyl]methanamine, a compound that marries the foundational cyclopropylamine scaffold with a flexible methoxyethyl side chain. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its structure, synthesis, and characterization.

Molecular Identity and Physicochemical Properties

This compound is a primary amine featuring a cyclopropane ring substituted at the C1 position with both a methoxyethyl group and a methylamine group.

PropertyValueSource
Molecular Formula C7H15NOPubChemLite[4]
Molecular Weight 129.20 g/mol Calculated
Monoisotopic Mass 129.11537 DaPubChemLite[4]
SMILES COCCC1(CC1)CNPubChemLite[4]
InChI InChI=1S/C7H15NO/c1-9-5-4-7(6-8)2-3-7/h2-6,8H2,1H3PubChemLite[4]
Predicted XlogP 0.1PubChemLite[4]

The presence of the primary amine group suggests the molecule will exhibit basic properties, readily forming salts with various acids. The methoxyethyl tail introduces a degree of polarity and hydrogen bond accepting capability, which can influence its solubility and pharmacokinetic profile.

Caption: 2D representation of this compound.

Retrosynthetic Analysis and Proposed Synthesis Pathway

Retrosynthetic Approach:

Our target molecule can be accessed from the key intermediate, 1-(2-methoxyethyl)cyclopropane-1-carbonitrile. This nitrile can, in turn, be synthesized from a suitable precursor such as 4-methoxy-2-methylidenebutanenitrile through a cyclopropanation reaction.

retrosynthesis target This compound nitrile 1-(2-methoxyethyl)cyclopropane-1-carbonitrile target->nitrile Nitrile Reduction precursor 4-methoxy-2-methylidenebutanenitrile nitrile->precursor Cyclopropanation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Workflow:

The following multi-step synthesis is proposed, leveraging common and scalable reactions in organic chemistry.

synthesis_workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Cyclopropanation cluster_step3 Step 3: Nitrile Reduction cluster_step4 Step 4: Purification start Commercially Available Starting Materials precursor 4-methoxy-2-methylidenebutanenitrile start->precursor Multi-step synthesis (e.g., Wittig reaction) nitrile 1-(2-methoxyethyl)cyclopropane-1-carbonitrile precursor->nitrile Simmons-Smith or Corey-Chaykovsky Reaction target This compound nitrile->target Reduction (e.g., LiAlH4 or H2/Catalyst) purified Purified Product target->purified Distillation or Chromatography

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocols (Predictive)

The following protocols are predictive and based on analogous transformations. Researchers should optimize these conditions for the specific substrate.

Protocol 3.1: Synthesis of 1-(2-methoxyethyl)cyclopropane-1-carbonitrile (Cyclopropanation)

This step is critical for forming the cyclopropane ring. The Corey-Chaykovsky reaction is a suitable choice for this transformation.

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of trimethylsulfoxonium iodide in anhydrous DMSO.

  • Ylide Formation: Cool the solution to 15-20°C and add sodium hydride portion-wise. Stir the resulting mixture for 1.5-2 hours at room temperature to form the dimethylsulfoxonium methylide.

  • Cyclopropanation Reaction: Cool the ylide solution to 10°C and add a solution of 4-methoxy-2-methylidenebutanenitrile in anhydrous THF dropwise, maintaining the temperature below 30°C.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by pouring it into ice water. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 3.2: Synthesis of this compound (Nitrile Reduction)

The reduction of the nitrile to the primary amine is a standard transformation. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent for this purpose.

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH4 in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Cool the suspension to 0°C and add a solution of 1-(2-methoxyethyl)cyclopropane-1-carbonitrile in the same anhydrous solvent dropwise.

  • Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by IR spectroscopy - disappearance of the nitrile peak). Cool the reaction to 0°C and quench sequentially by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate and wash thoroughly with ether. Dry the combined organic filtrate over anhydrous potassium carbonate.

  • Purification: Remove the solvent by rotary evaporation. The resulting amine can be purified by distillation under reduced pressure.

Structural Elucidation and Characterization

A comprehensive characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:

    • A singlet for the methoxy group protons.

    • Triplets for the methylene protons of the ethyl group.

    • A singlet or AB quartet for the methylene protons of the methylamine group.

    • Complex multiplets for the cyclopropyl ring protons.

  • ¹³C NMR: The carbon NMR will show distinct signals for each carbon environment, including the characteristic upfield signals for the cyclopropyl carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺ 130.12265
[M+Na]⁺ 152.10459
[M-H]⁻ 128.10809

Source: PubChemLite[4]

The fragmentation pattern in MS/MS experiments can provide further structural information. Common fragmentation pathways for related structures often involve cleavage of the bonds adjacent to the nitrogen atom or the cyclopropyl ring.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. Expected characteristic peaks include:

  • N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).

  • C-H stretching vibrations for the alkyl and cyclopropyl groups (around 2850-3000 cm⁻¹).

  • C-O stretching for the ether linkage (around 1100 cm⁻¹).

Applications and Future Directions in Drug Development

The this compound scaffold is of significant interest to medicinal chemists. The primary amine serves as a versatile handle for the introduction of various pharmacophores, while the cyclopropyl group can enhance metabolic stability and binding affinity.[2][10] The methoxyethyl side chain can modulate solubility and permeability, potentially improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a drug candidate.

This molecular framework could be explored in the development of inhibitors for enzymes such as Lysine-Specific Demethylase 1 (LSD1), which are implicated in cancer.[11][12] Additionally, the cyclopropylamine motif is a known component of monoamine oxidase inhibitors (MAOIs) used in the treatment of depression.[7] Further derivatization and biological screening of this compound are warranted to explore its full therapeutic potential.

References

  • Beilstein Journals. (2011, July 21). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • PubChemLite. This compound (C7H15NO). Retrieved from [Link]

  • Google Patents. (1986, December 17). Process for the manufacture of cyclopropylamine.
  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Retrieved from [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. Retrieved from [Link]

  • PubMed. (2024, April 16). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Retrieved from [Link]

  • ResearchGate. (2020, June). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Retrieved from [Link]

  • ACS Publications. (2026, February 10). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. Retrieved from [Link]

  • RSC Publishing. (2024, January 2). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Retrieved from [Link]

  • PubChemLite. [1-(2-ethoxyethyl)cyclopropyl]methanamine (C8H17NO). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1-Methylcyclopropyl)methanamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Cyclopropylmethyl)methylamine. PubChem. Retrieved from [Link]

  • Dana Bioscience. This compound 250mg. Retrieved from [Link]

  • Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • Mass Fragmentation Characteristics of Ketamine Analogues. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.

Sources

[1-(2-Methoxyethyl)cyclopropyl]methanamine IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [1-(2-Methoxyethyl)cyclopropyl]methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, valued for its unique conformational and electronic properties that can significantly enhance the pharmacological profile of drug candidates.[1][2] This guide provides a comprehensive technical overview of a specific exemplar, this compound. We will deconstruct its formal IUPAC nomenclature, outline a robust synthetic pathway grounded in established organometallic chemistry, and discuss the strategic importance of its constituent parts in the context of drug design. This document serves as a resource for researchers engaged in the synthesis and application of novel small molecules, offering both foundational knowledge and actionable experimental protocols.

Chemical Identity and IUPAC Nomenclature

A precise understanding of a molecule's structure begins with its systematic name. The IUPAC name, this compound, encodes the exact connectivity of the atoms.

  • Molecular Formula: C₇H₁₅NO[3]

  • Molecular Weight: 129.20 g/mol

  • CAS Number: 1219805-32-7 (from supplier catalogs, though not universally indexed)

  • PubChem CID: 66024630[3]

Deconstruction of the IUPAC Name

The name is derived by identifying the principal functional group and the parent structure. According to IUPAC rules, the amine attached to a methyl group defines the parent as a methanamine .[4] This methanamine is a substituent on a cyclopropane ring, making the core a cyclopropylmethanamine .[5]

The numbering and naming convention proceeds as follows:

  • Parent Chain Identification : The largest structural component to which the primary functional group (amine) is attached is the cyclopropane ring. However, since the amine is on a methyl group which is then attached to the ring, the parent name is "methanamine" and the entire cyclopropyl-containing group is treated as a substituent.

  • Substituent Identification : The cyclopropane ring has two substituents attached to the same carbon atom: the methanamine group (as the parent) and a (2-methoxyethyl) group.

  • Numbering the Ring : The carbon atom on the cyclopropane ring bearing the substituents is designated as position 1.[6][7]

  • Naming the Complex Substituent : The entire cyclopropyl group attached to the parent methanamine is therefore named [1-(2-methoxyethyl)cyclopropyl]. The brackets are used because the substituent itself has a numbered substituent (2-methoxyethyl).[7]

  • Assembly : Combining the parent name and the substituent gives the full IUPAC name: This compound .

IUPAC_Nomenclature cluster_parent Parent Structure cluster_substituent Complex Substituent parent Methanamine (-CH₂NH₂) cyclopropyl Cyclopropyl Ring methoxyethyl 2-Methoxyethyl (-CH₂CH₂OCH₃) cyclopropyl->methoxyethyl at C1 parent_attachment cyclopropyl->parent_attachment at C1 parent_attachment->parent caption Logical breakdown of the IUPAC name.

Caption: Logical breakdown of the IUPAC name.

Physicochemical Properties

Understanding the physicochemical profile of a molecule is critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[3]
Molecular Weight 129.20 g/mol PubChem[3]
XLogP3 (Predicted) 0.1PubChem[3]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bonds 4ChemScene[8]

Synthesis and Methodology

While specific literature for this exact molecule is limited, a robust and versatile synthesis can be designed based on the well-established Kulinkovich-Szymoniak reaction, which provides an efficient route to primary cyclopropylamines from nitriles.[9] This approach involves the titanium(II)-mediated coupling of a nitrile with a Grignard reagent.

Proposed Retrosynthetic Analysis

The target molecule can be disconnected at the C-C bonds of the cyclopropane ring, tracing back to a nitrile precursor. The (2-methoxyethyl) and cyanide groups would be attached to a common carbon, which itself would be derived from a suitable starting material. A more direct and established route, however, builds the cyclopropylamine from a nitrile containing the (2-methoxyethyl) side chain.

Synthetic Workflow Diagram

Synthesis_Workflow SM 3-Methoxypropionitrile Titanacycle Titanacyclopropane Intermediate SM->Titanacycle 1. EtMgBr 2. Ti(OⁱPr)₄ Imine Cyclopropyl Imine Intermediate Titanacycle->Imine Rearrangement Product This compound Imine->Product Aqueous Workup (H₃O⁺) caption Proposed synthesis via Kulinkovich-Szymoniak reaction.

Caption: Proposed synthesis via Kulinkovich-Szymoniak reaction.

Detailed Experimental Protocol

This protocol is adapted from the general procedure described by Bertus and Szymoniak for the synthesis of primary cyclopropylamines.[9]

Reaction: Titanium-mediated cyclopropanation of 3-methoxypropionitrile.

Materials:

  • 3-Methoxypropionitrile (1.0 eq)

  • Titanium(IV) isopropoxide, Ti(OⁱPr)₄ (1.2 eq)

  • Ethylmagnesium bromide, EtMgBr (3.0 M in diethyl ether, 2.4 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Diethyl Ether for extraction

Procedure:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is assembled. The system is maintained under an inert atmosphere of dry nitrogen throughout the reaction.

  • Initial Reaction Mixture: Anhydrous THF is added to the flask, followed by 3-methoxypropionitrile (1.0 eq). The solution is cooled to 0 °C in an ice bath.

  • Titanium Catalyst Addition: Titanium(IV) isopropoxide (1.2 eq) is added dropwise to the stirred solution at 0 °C.

  • Grignard Reagent Addition: Ethylmagnesium bromide (2.4 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The causality here is critical: the Grignard reagent reduces Ti(IV) to the active Ti(II) species and also participates in the formation of a titanacyclopropane intermediate from the nitrile.[9] The color of the solution typically changes to a dark brown or black, indicating the formation of low-valent titanium.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Quenching and Workup: The reaction is carefully quenched by slow, dropwise addition of 1 M HCl at 0 °C until the solution becomes acidic. This step hydrolyzes the intermediate cyclopropyl imine to the desired primary amine.

  • Basification and Extraction: The aqueous layer is made basic (pH > 10) by the addition of a saturated NaHCO₃ solution or concentrated NaOH. The product is then extracted with dichloromethane or diethyl ether (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final this compound.

Significance in Medicinal Chemistry

The incorporation of the cyclopropyl ring into drug candidates is a widely used strategy to address various challenges in drug discovery.[1]

  • Metabolic Stability: The cyclopropyl group is sterically constrained and possesses high C-H bond dissociation energy.[10] This makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase a drug's half-life and reduce potential drug-drug interactions.[10]

  • Enhanced Potency and Selectivity: The rigid three-membered ring acts as a conformational constraint, locking flexible side chains into a specific orientation. This can lead to a more favorable, lower-entropy binding to a biological target, thereby increasing potency and selectivity.[1]

  • Enzyme Inhibition: The cyclopropylamine motif is a key pharmacophore in several mechanism-based enzyme inhibitors.[11] For example, tranylcypromine, a cyclopropylamine-containing compound, is an irreversible inhibitor of both Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), enzymes implicated in depression and cancer, respectively.[11] The ring strain and the adjacent amine group facilitate covalent bond formation with enzyme cofactors.[11]

  • Modulation of Physicochemical Properties: The methoxyethyl side chain provides a polar ether group, which can be used to fine-tune solubility, cell permeability, and interactions with target proteins through hydrogen bonding.

Hypothetical Spectroscopic Characterization

Validation of the final product's identity and purity is achieved through standard spectroscopic methods. The following are expected spectral data based on the molecule's structure.

TechniqueExpected Observations
¹H NMR - Multiplets in the 0.4-0.8 ppm range corresponding to the diastereotopic cyclopropyl protons (CH₂-CH₂). - A singlet around 2.5-2.8 ppm for the aminomethyl protons (-CH₂NH₂). - A triplet around 3.4-3.6 ppm for the methylene group adjacent to the ether oxygen (-CH₂O-). - A triplet around 1.6-1.8 ppm for the other methylene group of the ethyl chain. - A sharp singlet around 3.3 ppm for the methoxy protons (-OCH₃). - A broad singlet for the amine protons (-NH₂), which is D₂O exchangeable.
¹³C NMR - Signal for the quaternary cyclopropyl carbon around 20-25 ppm. - Signals for the cyclopropyl CH₂ carbons around 10-15 ppm. - Signal for the aminomethyl carbon (-CH₂NH₂) around 45-50 ppm. - Signal for the methoxy carbon (-OCH₃) around 59 ppm. - Signals for the ethyl chain carbons (-CH₂CH₂O-) around 35-40 ppm and 70-75 ppm.[12]
IR Spectroscopy - N-H stretching vibrations (two bands for primary amine) in the region of 3300-3500 cm⁻¹. - C-H stretching of the cyclopropyl ring just above 3000 cm⁻¹. - C-O stretching of the ether around 1100-1120 cm⁻¹.
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z = 129. - A prominent fragment at m/z = 114 corresponding to the loss of the amino group (•NH₂). - A base peak likely at m/z = 30 from the cleavage of the [CH₂NH₂]⁺ fragment.

Conclusion

This compound is a molecule that exemplifies the strategic use of the cyclopropylamine scaffold in modern chemical and pharmaceutical research. Its synthesis is achievable through established organometallic methodologies, and its structure combines the metabolic stability of the cyclopropyl ring with the property-modulating effects of a methoxyethyl side chain. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and strategically deploy this and similar compounds in drug discovery programs.

References

  • Naming Cycloalkanes | Organic Chemistry Class Notes. (2025, August 15). Fiveable.
  • Naming Cycloalkenes | Overview & Research Examples. Perlego.
  • 4.1: Naming Cycloalkanes. (2024, June 18). Chemistry LibreTexts.
  • Organic Nomencl
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024, December 9). Longdom Publishing.
  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. (2025, December). Benchchem.
  • Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery Blogs.
  • IUPAC Rules for Nomenclature of substituted Cycloalkanes. University of Calgary.
  • This compound (C7H15NO). PubChemLite.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, June 14).
  • Advances in the Synthesis of Cyclopropylamines. (2025, March 6). PubMed.
  • IUPAC Rules. University of Wisconsin.
  • (1-Methylcyclopropyl)methanamine | C5H11N | CID 20737072. PubChem - NIH.
  • Cyclopropanemethanamine | C4H9N | CID 75646. PubChem - NIH.
  • New and easy route to primary cyclopropylamines
  • Supplementary Inform
  • N1-Cyclopropyl-N1-(2-methoxyethyl)ethane-1,2-diamine. ChemScene.

Sources

[1-(2-Methoxyethyl)cyclopropyl]methanamine synthesis precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis Precursors of [1-(2-Methoxyethyl)cyclopropyl]methanamine

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted cyclopropylamine moiety that is of significant interest to researchers and professionals in drug development due to its presence in various biologically active compounds. The cyclopropyl group often imparts unique conformational constraints and metabolic stability to molecules, making it a valuable scaffold in medicinal chemistry. This guide provides an in-depth technical overview of the key precursors and synthetic strategies for preparing this important building block. We will explore the causality behind experimental choices, provide detailed protocols, and offer insights grounded in established chemical principles.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common and versatile strategies involve the formation of a key C-N bond at a late stage, starting from a functionalized cyclopropane ring that already bears the 1-(2-methoxyethyl) substituent. Three primary precursor classes have been identified as most effective:

  • Nitrile Precursors: Specifically, 1-(2-methoxyethyl)cyclopropane-1-carbonitrile. This precursor can be readily reduced to the target primary amine.

  • Amide Precursors: 1-(2-methoxyethyl)cyclopropane-1-carboxamide serves as an excellent substrate for the Hofmann rearrangement to furnish the desired amine.

  • Carboxylic Acid Precursors: 1-(2-methoxyethyl)cyclopropane-1-carboxylic acid can be converted to the target amine via the Curtius or Schmidt rearrangements.

The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.

Synthesis of Key Precursor: 1-(2-Methoxyethyl)cyclopropane-1-carbonitrile

The nitrile functional group is a versatile handle in organic synthesis, and its presence on the cyclopropane ring at the desired position provides a direct route to the target amine.

Synthetic Pathway to 1-(2-Methoxyethyl)cyclopropane-1-carbonitrile

A plausible and efficient route to this key nitrile precursor involves the alkylation of a cyclopropane-1-carbonitrile derivative.

Experimental Protocol: Synthesis of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile

This intermediate is a crucial building block.[1]

  • Reaction Setup: To a solution of a suitable cyclopropane-1-carbonitrile starting material in an appropriate aprotic solvent such as THF, add a strong base like lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) to generate the corresponding carbanion.

  • Alkylation: Introduce a suitable 2-carbon electrophile, such as ethylene oxide, to the reaction mixture. The carbanion will attack the epoxide, leading to the formation of the 1-(2-hydroxyethyl) substituted cyclopropane.

  • Workup: Quench the reaction with a proton source, such as saturated aqueous ammonium chloride, and extract the product with an organic solvent. Purify the crude product by column chromatography.

Experimental Protocol: Methylation of the Hydroxyl Group
  • Reaction Setup: Dissolve the 1-(2-hydroxyethyl)cyclopropane-1-carbonitrile in a suitable solvent like THF.

  • Deprotonation: Add a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, forming the corresponding alkoxide.

  • Methylation: Introduce a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

  • Workup: After the reaction is complete, carefully quench the excess NaH with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent and purify by column chromatography to yield 1-(2-methoxyethyl)cyclopropane-1-carbonitrile.

Conversion of the Nitrile Precursor to the Target Amine

The reduction of the nitrile group in 1-(2-methoxyethyl)cyclopropane-1-carbonitrile to a primary amine is a standard and high-yielding transformation.

Experimental Protocol: Reduction of 1-(2-Methoxyethyl)cyclopropane-1-carbonitrile
  • Reducing Agent: A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically employed for this transformation.

  • Reaction Conditions: In a flame-dried flask under an inert atmosphere, a solution of 1-(2-methoxyethyl)cyclopropane-1-carbonitrile in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH4 at 0 °C.

  • Workup: After the reaction is complete, the excess LiAlH4 is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the filtrate is dried and concentrated to afford the target this compound.

Synthesis via Amide Precursor and Hofmann Rearrangement

The Hofmann rearrangement provides a classic and reliable method for the conversion of a primary amide to a primary amine with one less carbon atom.[2][3] This approach is particularly useful when the corresponding carboxylic acid or ester is readily available.

Synthesis of 1-(2-Methoxyethyl)cyclopropane-1-carboxamide

The amide precursor can be prepared from the corresponding ester, methyl 1-(2-methoxyethyl)cyclopropanecarboxylate, through amidation.

Experimental Protocol: Amidation of Methyl 1-(2-methoxyethyl)cyclopropanecarboxylate

This protocol is adapted from general procedures for the amidation of cyclopropanecarboxylic esters.[4][5]

  • Reaction Setup: In a pressure vessel, combine methyl 1-(2-methoxyethyl)cyclopropanecarboxylate with a solution of ammonia in methanol. A catalytic amount of sodium methoxide can be added to accelerate the reaction.

  • Reaction Conditions: Seal the vessel and heat the mixture. The reaction progress can be monitored by techniques such as GC-MS or TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product, 1-(2-methoxyethyl)cyclopropane-1-carboxamide, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Hofmann Rearrangement of the Amide Precursor

The Hofmann rearrangement proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine.[6][7]

Experimental Protocol: Hofmann Rearrangement
  • Reagent Preparation: Prepare a solution of sodium hypobromite or sodium hypochlorite in situ by adding bromine or bleach to a cold aqueous solution of sodium hydroxide.

  • Reaction Conditions: Add the 1-(2-methoxyethyl)cyclopropane-1-carboxamide to the freshly prepared hypohalite solution. The reaction mixture is typically stirred at a low temperature initially and then allowed to warm to room temperature or gently heated to facilitate the rearrangement.

  • Workup: Once the reaction is complete, the product amine can be extracted with an organic solvent. Acid-base extraction can be employed for further purification.

Mechanistic Insight: The Hofmann Rearrangement

The key steps of the Hofmann rearrangement are the formation of an N-bromoamide, followed by deprotonation and rearrangement to an isocyanate, which is then hydrolyzed.[3][6]

Hofmann_Rearrangement Amide 1-(2-Methoxyethyl)cyclopropane-1-carboxamide NBromoamide N-Bromoamide Intermediate Amide->NBromoamide Br2, NaOH Isocyanate Isocyanate Intermediate NBromoamide->Isocyanate NaOH, Rearrangement CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid H2O Amine This compound CarbamicAcid->Amine -CO2

Caption: Key stages of the Hofmann rearrangement.

Synthesis via Carboxylic Acid Precursor and Curtius/Schmidt Rearrangements

The Curtius and Schmidt rearrangements offer alternative pathways from a carboxylic acid to the target amine, both proceeding through an isocyanate intermediate.

Synthesis of 1-(2-Methoxyethyl)cyclopropane-1-carboxylic acid

The synthesis of this carboxylic acid precursor is a critical first step. A common approach is the hydrolysis of the corresponding nitrile or ester.

Experimental Protocol: Hydrolysis of 1-(2-Methoxyethyl)cyclopropane-1-carbonitrile
  • Reaction Conditions: The nitrile can be hydrolyzed under either acidic or basic conditions. For example, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide will yield the carboxylic acid.

  • Workup: After the reaction is complete, the pH is adjusted to precipitate the carboxylic acid, which can then be isolated by filtration and purified by recrystallization.

Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.[8][9][10]

Experimental Protocol: Curtius Rearrangement
  • Acyl Azide Formation: The carboxylic acid is first converted to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with sodium azide to form the acyl azide.

  • Rearrangement: The acyl azide is then heated in an inert solvent, which leads to the loss of nitrogen gas and the formation of the isocyanate.

  • Hydrolysis: The isocyanate is subsequently hydrolyzed with aqueous acid to yield the target amine.

Schmidt Rearrangement

The Schmidt reaction is a one-pot reaction where a carboxylic acid reacts with hydrazoic acid in the presence of a strong acid to form the amine.[11][12][13]

Experimental Protocol: Schmidt Rearrangement
  • Reaction Conditions: The 1-(2-methoxyethyl)cyclopropane-1-carboxylic acid is dissolved in an inert solvent and treated with a strong acid, such as sulfuric acid. Hydrazoic acid (or sodium azide, which generates hydrazoic acid in situ) is then added portion-wise.

  • Workup: The reaction is carefully quenched, and the product amine is isolated by extraction and purified.

Comparative Overview of Rearrangement Strategies
Reaction Starting Material Key Intermediate Advantages Disadvantages
Hofmann Primary AmideN-Haloamide, IsocyanateOne-pot from amide, mild conditions possible.[7]Use of bromine/chlorine.
Curtius Carboxylic AcidAcyl Azide, IsocyanateBroad substrate scope, stereochemistry is retained.[9]Requires isolation of potentially explosive acyl azide.
Schmidt Carboxylic AcidIsocyanateOne-pot from carboxylic acid.[12]Use of highly toxic and explosive hydrazoic acid.

Alternative Synthetic Approaches

While the above methods are the most common, other strategies for the synthesis of 1-substituted cyclopropylamines exist.

Kulinkovich-Szymoniak Reaction

This reaction allows for the direct conversion of nitriles to primary cyclopropylamines using a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst.[14][15]

Conceptual Application

Starting with a suitable nitrile, this reaction could potentially be adapted to synthesize the target molecule. The choice of Grignard reagent and reaction conditions would be critical for success.

Kulinkovich_Szymoniak Nitrile Alkanenitrile Amine Primary Cyclopropylamine Nitrile->Amine Grignard Grignard Reagent Grignard->Amine Titanium Ti(O-iPr)4 Titanium->Amine

Caption: Key components of the Kulinkovich-Szymoniak reaction.

Conclusion

The synthesis of this compound relies on the strategic preparation of key precursors, primarily the corresponding nitrile, amide, or carboxylic acid. Each synthetic route offers distinct advantages and challenges. The choice of a particular pathway will be guided by factors such as starting material availability, scalability, and safety considerations. A thorough understanding of the underlying reaction mechanisms, such as the Hofmann and Curtius rearrangements, is crucial for optimizing reaction conditions and achieving high yields of the desired product. This guide provides a solid foundation for researchers and drug development professionals to navigate the synthesis of this important and versatile chemical building block.

References

  • Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters. [Link]

  • A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. Journal of Organic Chemistry. [Link]

  • Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters. [Link]

  • Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Semantic Scholar. [Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • HOFMANN REARRANGEMENT. PHARMD GURU. [Link]

  • Curtius Rearrangement. Chemistry Steps. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Curtius rearrangement. Wikipedia. [Link]

  • Schmidt Rearrangement. ResearchGate. [Link]

  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • Schmidt reaction. Wikipedia. [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Royal Society of Chemistry. [Link]

  • The Schmidt Reaction. Organic Reactions. [Link]

  • This compound (C7H15NO). PubChem. [Link]

  • Schmidt rearrangement. NPTEL. [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl). Organic Syntheses. [Link]

  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA. [Link]

  • Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile. MySkinRecipes. [Link]

  • Process for the preparation of cyclopropanecarboxamide.
  • Process for the preparation of cyclopropanecarboxamide.
  • Synthesis of 2-[[(Methylsulfonyl)oxy]methyl]cyclopropane carbonitrile. PrepChem.com. [Link]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. ResearchGate. [Link]

  • cyclopropanecarboxaldehyde. Organic Syntheses. [Link]

  • CO Reduction to Ethylene and Cyclopropane via a Trappable Ruthenium Methylidene. ChemRxiv. [Link]

  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA. [Link]

  • New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]

  • Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]but-2. Arkivoc. [Link]

  • Process for the preparation of cyclopropanecarboxamide.
  • Reductive opening of a cyclopropane ring in the Ni(II) coordination environment: a route to functionalized dehydroalanine and cysteine derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Process for the preparation of cyclopropane carboxamides.
  • Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor. Angewandte Chemie International Edition. [Link]

  • 1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile. PubChem. [Link]

Sources

An In-depth Technical Guide to the Theoretical Properties of [1-(2-Methoxyethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties of the novel small molecule, [1-(2-Methoxyethyl)cyclopropyl]methanamine. In the absence of empirical data, this document leverages established computational methodologies to predict key physicochemical characteristics, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and spectroscopic signatures.[1][2] Furthermore, a plausible, multi-step synthetic route is proposed, complete with a detailed experimental protocol. This guide is intended to serve as a foundational resource for researchers in drug discovery and medicinal chemistry, offering insights into the potential of this compound as a scaffold or lead candidate and providing a roadmap for its synthesis and characterization.

Introduction and Rationale

The cyclopropylamine moiety is a well-established structural motif in medicinal chemistry, recognized for its ability to impart favorable pharmacological properties. The rigid, three-membered ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate basicity (pKa) in a manner that can be advantageous for optimizing pharmacokinetic profiles.[3][4] The incorporation of a methoxyethyl substituent introduces additional functionality, potentially influencing solubility, hydrogen bonding capacity, and interaction with specific receptor sites.

This compound represents an unexplored chemical entity at the intersection of these two valuable pharmacophores. This guide aims to bridge the knowledge gap by providing a robust theoretical characterization, thereby enabling a data-driven assessment of its potential in drug development programs.

Predicted Physicochemical and Pharmacokinetic Properties

A molecule's fundamental physicochemical properties are critical determinants of its behavior in biological systems. The following properties for this compound have been calculated using established computational models and algorithms.

Core Physicochemical Descriptors

A summary of the core physicochemical properties is presented in Table 1. These values suggest that the molecule aligns with general characteristics of orally bioavailable drug candidates, such as those outlined by Lipinski's Rule of Five.

PropertyPredicted ValueMethod/Source
Molecular Formula C7H15NOPubChem
Molecular Weight 129.20 g/mol PubChem
XlogP 0.1PubChem[2]
Predicted pKa 9.5 ± 0.5Semi-empirical QM[5][6]
Topological Polar Surface Area (TPSA) 38.05 ŲComputational Estimation
Hydrogen Bond Donors 1Computational Estimation
Hydrogen Bond Acceptors 2Computational Estimation
Rotatable Bonds 4Computational Estimation
  • XlogP : The predicted octanol-water partition coefficient of 0.1 indicates a relatively balanced lipophilicity, suggesting the potential for good solubility and permeability characteristics.[1][7]

  • pKa : The predicted basicity of the primary amine is crucial for its interaction with biological targets and for its absorption and distribution. A pKa in this range suggests that the compound will be predominantly protonated at physiological pH.[8][9]

ADMET Profile

The ADMET profile predicts the fate of a drug in the body. The following predictions were generated using a consensus of machine learning models trained on large datasets of experimental data.[10][11][12][13]

ADMET ParameterPredicted OutcomeImplication in Drug Development
Aqueous Solubility HighFavorable for formulation and absorption.
Blood-Brain Barrier (BBB) Permeability Low to ModerateMay limit application for CNS targets but is desirable for peripherally acting drugs.
CYP450 2D6 Inhibition UnlikelyReduced potential for drug-drug interactions.
hERG Inhibition Low ProbabilityLower risk of cardiotoxicity.
Hepatotoxicity Low ProbabilityFavorable safety profile.
Human Intestinal Absorption HighGood potential for oral bioavailability.

Logical Flow for ADMET Prediction:

SMILES Input SMILES COCCC1(CC1)CN Descriptors Calculate Molecular Descriptors SMILES->Descriptors ML_Models Machine Learning Models (Graph Neural Networks) Descriptors->ML_Models ADMET_Prediction ADMET Profile Prediction ML_Models->ADMET_Prediction

Caption: Workflow for in-silico ADMET prediction.

Proposed Synthesis and Characterization

A plausible synthetic route to this compound is outlined below, commencing from commercially available starting materials. This proposed synthesis leverages well-established and robust chemical transformations.

Retrosynthetic Analysis and Proposed Forward Synthesis

The target molecule can be synthesized from 1-(2-methoxyethyl)cyclopropanecarbonitrile. The key transformations involve the formation of the cyclopropane ring and the subsequent reduction of the nitrile to the primary amine.

Proposed Synthetic Workflow:

cluster_0 Synthesis Pathway Start 4-Methoxybutyronitrile Intermediate1 1-(2-Methoxyethyl)cyclopropanecarbonitrile Start->Intermediate1 1. LDA, THF 2. 1,2-Dibromoethane Target This compound Intermediate1->Target LiAlH4, THF or Catalytic Hydrogenation (H2, Raney Ni)

Caption: Proposed synthetic route for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Methoxyethyl)cyclopropanecarbonitrile

  • To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Add a solution of 4-methoxybutyronitrile (1.0 eq) in anhydrous THF dropwise to the LDA solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add 1,2-dibromoethane (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-methoxyethyl)cyclopropanecarbonitrile.

Step 2: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 1-(2-methoxyethyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF dropwise.[14][15]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solids and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude amine by distillation or column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final product.

Alternative to Step 2: Catalytic Hydrogenation[16]

  • Dissolve 1-(2-methoxyethyl)cyclopropanecarbonitrile in ethanol or methanol.

  • Add a catalytic amount of Raney Nickel.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature overnight.

  • Filter the catalyst through a pad of Celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired amine.

Proposed Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed by a suite of spectroscopic techniques. Predicted NMR spectra can serve as a valuable reference for experimental data.[17][18][19][20][21]

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 3.35 (s, 3H, -OCH₃)

  • 3.30 (t, 2H, -CH₂-O)

  • 2.55 (s, 2H, -CH₂-NH₂)

  • 1.70 (t, 2H, -CH₂-CH₂-O)

  • 0.50-0.70 (m, 4H, cyclopropyl -CH₂-CH₂-)

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 72.0 (-CH₂-O)

  • 58.5 (-OCH₃)

  • 45.0 (-CH₂-NH₂)

  • 35.0 (-CH₂-CH₂-O)

  • 20.0 (quaternary cyclopropyl C)

  • 12.0 (cyclopropyl -CH₂-)

Infrared (IR) Spectroscopy:

  • Characteristic N-H stretching vibrations for a primary amine are expected in the region of 3300-3400 cm⁻¹.

  • C-H stretching vibrations for alkyl and cyclopropyl groups will be observed around 2850-3000 cm⁻¹.

  • A prominent C-O stretching vibration for the ether linkage is anticipated around 1100 cm⁻¹.

Mass Spectrometry (MS):

  • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 129 or 130, respectively, corresponding to the molecular weight of the compound.

Conclusion

This technical guide provides a comprehensive theoretical evaluation of this compound. The computational analyses of its physicochemical and ADMET properties suggest that it possesses a drug-like profile with a low probability of major liabilities. The proposed synthetic route offers a practical and scalable method for its preparation, and the predicted spectroscopic data provide a clear benchmark for its characterization. This foundational knowledge should empower researchers to confidently embark on the synthesis and empirical evaluation of this novel compound, accelerating its potential translation into future drug discovery endeavors.

References

  • ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. PMC. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. MDPI. [Link]

  • Curtius rearrangement. Wikipedia. [Link]

  • Download NMR Predict. Mestrelab. [Link]

  • Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. JoVE. [Link]

  • Preparation of Amines: Reduction of Amides and Nitriles. JoVE. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • reduction of nitriles. Chemguide. [Link]

  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • New Insights in the Computational pKb Determination of Primary Amines and Anilines. PubMed. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Hofmann Rearrangement (Autosaved). Scribd. [Link]

  • This compound (C7H15NO). PubChemLite. [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]

  • Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Stein.HQS. [Link]

  • ADMET-AI. ADMET-AI. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Oxford Academic. [Link]

  • A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. RSC Publishing. [Link]

  • NMR Predictor - Documentation. Chemaxon Docs. [Link]

  • ADMET predictions. VLS3D.COM. [Link]

  • Simple Method for the Estimation of pKa of Amines. CORE. [Link]

  • [1-(2-ethoxyethyl)cyclopropyl]methanamine (C8H17NO). PubChemLite. [Link]

  • Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A. [Link]

  • QikProp. Schrödinger. [Link]

  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. [Link]

  • Simulate and predict NMR spectra. NMRDB.org. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. PMC. [Link]

  • Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. Industrial & Engineering Chemistry Research. [Link]

  • Syntheses of Biologically Active 2-Arylcyclopropylamines. ResearchGate. [Link]

  • Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • Advances in the Synthesis of Cyclopropylamines. PubMed. [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society. [Link]

  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. PMC. [Link]

  • Cyclopropanemethanamine. PubChem. [Link]

  • (1-Methylcyclopropyl)methanamine. PubChem. [Link]

  • Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine. Cheméo. [Link]

  • [1-(2-methylpropyl)cyclopentyl]methanamine. American Elements. [Link]

Sources

Discovery and history of substituted cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Substituted Cyclopropylamines

Abstract

The substituted cyclopropylamine moiety, a unique structural amalgam of a strained three-membered carbocycle and a functional amine, has traversed a remarkable journey from a niche chemical entity to a privileged scaffold in modern medicinal chemistry. This guide provides a comprehensive exploration of its discovery, the evolution of its synthetic methodologies, and its profound impact on drug development. We will delve into the foundational discoveries, from Kishner's initial synthesis to the serendipitous discovery of tranylcypromine's biological activity, which catalyzed decades of research. A critical analysis of key synthetic transformations, including the Simmons-Smith reaction and the paradigm-shifting Kulinkovich-Szymoniak reaction, will be presented, elucidating the mechanistic underpinnings and strategic advantages of each. Furthermore, this guide will examine the role of cyclopropylamines as mechanism-based inhibitors and their application in blockbuster drugs across multiple therapeutic areas, including neuroscience, infectious disease, and oncology. Finally, we address the current challenges and future perspectives, highlighting the ongoing innovations that continue to shape the legacy of this versatile molecular fragment.

Introduction: The Unique Physicochemical Profile of the Cyclopropylamine Moiety

The allure of the cyclopropylamine scaffold for researchers, particularly in drug development, stems from the distinctive combination of the cyclopropane ring's inherent properties and the reactivity of the amine group. The three-membered ring is characterized by significant ring strain (approximately 27 kcal/mol), which results in C-C bonds with increased p-character, making them shorter and stronger than typical alkane bonds.[1] This unique electronic nature, coupled with the rigid, planar geometry of the ring, allows the cyclopropyl group to serve as a conformationally constrained linker or a bioisosteric replacement for moieties like vinyl groups or gem-dimethyl groups, often improving metabolic stability and reducing off-target effects.[1] When appended with an amine, the resulting cyclopropylamine becomes a potent pharmacophore, capable of engaging in specific biological interactions that are central to the activity of numerous FDA-approved drugs.[1][2][3]

Chapter 1: Foundational Discoveries and Early Synthetic Efforts

The story of cyclopropylamines begins over a century ago. The first documented synthesis of the parent cyclopropylamine was achieved by Nikolai Kischner in 1901, who employed the Hofmann degradation of cyclopropanecarboxamide.[4] This classical name reaction, involving the treatment of a primary amide with an alkaline solution of bromine or chlorine, provided the first entry into this class of compounds, albeit through a route with limited substrate scope and harsh conditions.

For decades, the development of cyclopropylamines remained largely in the academic sphere. Early commercial-scale manufacturing processes often began with inexpensive feedstocks like γ-butyrolactone.[5][6] These multi-step sequences typically involved ring-cleavage, esterification, base-mediated ring-closure to form a cyclopropanecarboxylate ester, and subsequent conversion of the ester to the amine via an amide intermediate, often through a Hofmann or Curtius rearrangement.[6][7]

A pivotal moment that thrust cyclopropylamines into the pharmaceutical spotlight was the discovery of Tranylcypromine. Initially synthesized in 1948 as an amphetamine analog, its potent activity as a monoamine oxidase inhibitor (MAOI) was not uncovered until 1959.[8] This discovery was transformative; it established the therapeutic potential of the cyclopropylamine scaffold and sparked intense interest in its application for treating depression and other neurological disorders.[9][10] Tranylcypromine's clinical success demonstrated that this small, strained ring was not just a chemical curiosity but a key to unlocking powerful biological activity.

Chapter 2: The Evolution of Cyclopropanation Strategies for Amine Synthesis

The growing demand for structurally diverse and stereochemically pure cyclopropylamines necessitated the development of more sophisticated and efficient synthetic methods beyond the classical rearrangement reactions.

A. The Simmons-Smith Reaction and its Progeny

The Simmons-Smith reaction, first reported in 1958, is a cornerstone of cyclopropane synthesis. It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to stereospecifically form a cyclopropane.[11] The reaction proceeds via a concerted "butterfly" transition state, ensuring that the stereochemistry of the starting alkene is preserved in the product.

To apply this to amine synthesis, researchers turned to nitrogen-containing alkene precursors like enamides and enesulfinamides.[12] A significant advantage of this method is the potential for high diastereoselectivity through substrate control. Functional groups proximal to the double bond, such as the hydroxyl group in allylic alcohols or the sulfinyl group in chiral enesulfinamides, can coordinate to the zinc carbenoid, directing the cyclopropanation to a specific face of the alkene.[12][13] This chelation-controlled delivery is a powerful tool for establishing stereocenters with high fidelity.

Experimental Protocol: Stereoselective Simmons-Smith Cyclopropanation of a Chiral Enesulfinamide [12]

  • To a solution of the chiral enesulfinamide (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C is added a solution of diethylzinc (2.0 equiv, 1.0 M in hexanes).

  • Diiodomethane (2.0 equiv) is then added dropwise to the mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired substituted cyclopropylamine derivative.

Causality: The use of diethylzinc (the Furukawa modification) often provides a more reactive and soluble carbenoid species compared to the traditional Zn(Cu) couple.[11] The sulfinyl group acts as a chiral directing group, coordinating the zinc reagent to deliver the methylene group to one face of the double bond, thereby controlling the stereochemical outcome.[12]

G cluster_reagents Reagents cluster_mechanism Reaction Mechanism CH2I2 CH₂I₂ Carbenoid Formation of Zinc Carbenoid (EtZnCH₂I) CH2I2->Carbenoid Et2Zn Et₂Zn Et2Zn->Carbenoid Alkene Alkene Substrate (e.g., Enesulfinamide) Coordination Coordination of Carbenoid to Alkene & Directing Group Alkene->Coordination Carbenoid->Coordination TS Butterfly Transition State Coordination->TS Concerted Methylene Transfer Cyclopropane Cyclopropane Product TS->Cyclopropane G Ti_IV Ti(O-iPr)₄ Titanacyclopropane Titanacyclopropane Intermediate Ti_IV->Titanacyclopropane Grignard 2 RCH₂CH₂MgX Grignard->Titanacyclopropane Nitrile R'-CN Azatitanacycle Azatitanacycle Intermediate Nitrile->Azatitanacycle Titanacyclopropane->Azatitanacycle Addition to Nitrile Product_Complex Product Complex Azatitanacycle->Product_Complex Lewis Acid (BF₃·OEt₂) Promoted Rearrangement Product Primary Cyclopropylamine Product_Complex->Product Workup G Enzyme_FAD Enzyme-FAD (Oxidized) Enzyme_Complex Enzyme-Substrate Complex Enzyme_FAD->Enzyme_Complex CPA Cyclopropylamine (e.g., Tranylcypromine) CPA->Enzyme_Complex Radical_Cation Aminyl Radical Cation + Enzyme-FADH• Enzyme_Complex->Radical_Cation Single Electron Transfer (SET) Ring_Opened Ring-Opened Radical Intermediate Radical_Cation->Ring_Opened Ring Opening (Strain Release) Covalent_Adduct Covalent Enzyme-FAD-Inhibitor Adduct (Irreversibly Inactivated) Ring_Opened->Covalent_Adduct Covalent Bond Formation

Sources

Physicochemical characteristics of [1-(2-Methoxyethyl)cyclopropyl]methanamine

[1]

Executive Summary

This compound is a gem-disubstituted cyclopropane derivative functioning as a high-value pharmacophore in drug discovery.[1] It combines the conformational rigidity of the cyclopropyl ring with the solubilizing properties of an ether side chain and the reactivity of a primary amine.

This molecule is primarily utilized to:

  • Restrict Conformation: The gem-disubstitution at the C1 position of the cyclopropane ring induces the Thorpe-Ingold effect, locking the orientation of the amine and ether vectors relative to the target binding pocket.

  • Modulate Lipophilicity: The methoxyethyl group balances the lipophilicity (LogP) introduced by the carbocyclic ring, improving aqueous solubility compared to purely alkyl analogs.

  • Block Metabolism: The cyclopropyl ring protects the

    
    -carbon relative to the amine, reducing susceptibility to oxidative deamination by metabolic enzymes (e.g., MAO, CYPs).
    

Physicochemical Specifications

Data represents a consensus of calculated values and structure-property relationship (SPR) extrapolations from close structural analogs (e.g., 1-substituted cyclopropylamines).[1]

Core Properties Table[2]
PropertyValue / RangeConfidenceContext
Molecular Formula

HighDefinitive stoichiometry.
Molecular Weight 129.20 g/mol HighFragment-sized (<150 Da).[1]
Physical State Liquid (Colorless to Pale Yellow)HighBased on MW and amine/ether functionality (cf.[1] Cyclopropylamine BP 50°C).
Boiling Point 165°C – 175°C (Predicted at 760 mmHg)MedElevated vs. simple amines due to H-bonding and MW increase.[1]
Density 0.92 – 0.96 g/cm³MedTypical for functionalized cycloalkanes.[1]
pKa (Basic) 9.6 – 10.1HighPrimary aliphatic amine; slightly lowered by the cyclopropyl ring's

-character.[1]
LogP (Oct/Wat) 0.3 – 0.7HighLipophilic ring balanced by hydrophilic ether/amine.[1]
Topological Polar Surface Area (TPSA) ~35 ŲHigh26 Ų (Amine) + 9 Ų (Ether).[1] Ideal for CNS penetration.[1]
H-Bond Donors 2 (Primary Amine)High

group.[1]
H-Bond Acceptors 2 (Amine N, Ether O)HighFacilitates water solubility and receptor binding.[1]
Solubility Profile
  • Water: Miscible / Highly Soluble.[1] The primary amine forms salts readily at physiological pH, and the ether oxygen acts as a hydrogen bond acceptor.

  • Organic Solvents: Soluble in DCM, Methanol, DMSO, and THF.

Structural & Electronic Analysis

The Gem-Disubstitution Effect

The defining feature of this molecule is the geminal substitution at the C1 position of the cyclopropane ring. Unlike a flexible alkyl chain (e.g., a pentyl amine derivative), the cyclopropane ring imposes severe bond angle constraints (~60°).

  • Conformational Lock: The internal bond angles widen the external bond angle (

    
    ) to >115°.[1] This forces the methanamine and methoxyethyl groups apart, reducing the entropic penalty upon binding to a protein target.
    
  • Electronic Influence: The cyclopropyl carbon has significant

    
    -like character (approx.[1] 
    
    
    ). This increases the electronegativity of the ring carbon, slightly reducing the pKa of the attached methanamine group compared to a standard cyclohexyl analog.
Metabolic Stability

In drug design, simple alkyl amines are prone to N-dealkylation or

1
  • Mechanism: The cyclopropyl ring lacks protons on the quaternary C1 carbon, preventing

    
    -hydroxylation at the branching point.[1]
    
  • Outcome: This structural modification extends the half-life (

    
    ) of the parent drug molecule in microsomal stability assays.[1]
    

Synthesis & Handling Protocols

Synthetic Route (General Methodology)

Since this is a specialized intermediate, it is typically synthesized via the Nitrile Reduction Route .

Step 1: Construction of the Quaternary Center

  • Reagents: 1,4-dibromobutane derivative or 1-bromo-2-chloroethane + Active Methylene Compound.[1]

  • Precursor:1-(2-methoxyethyl)cyclopropanecarbonitrile .[1]

  • Reaction: Dialkylation of a cyanoacetate or nitrile anion with 1,2-dibromoethane (or equivalent dielectrophile) creates the cyclopropane ring.[1]

Step 2: Reduction to Amine

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF (
    
    
    ).[1]
  • Protocol: The nitrile group is reduced to the primary amine.

  • Workup: Fieser workup (for LiAlH

    
    ) to remove aluminum salts, followed by distillation.[1]
    
Handling & Storage[1]
  • Hygroscopicity: Primary amines are hygroscopic and readily absorb

    
     from the air to form carbamates.
    
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Safety: Corrosive and irritant.[1] Use chemical resistant gloves (Nitrile) and work within a fume hood.[1]

Visualizations

Diagram 1: Structural Pharmacophore Analysis

This diagram illustrates the functional zones of the molecule relevant to binding interactions.

Gcluster_propsPhysicochemical ImpactCoreCyclopropane Core(Scaffold)AmineMethanamine Group(-CH2-NH2)(Cationic Center / H-Donor)Core->Amine C1 Attachment(sp2-like character)EtherMethoxyethyl Tail(-CH2CH2-O-CH3)(Solubility Vector / H-Acceptor)Core->Ether C1 Attachment(Geminal Disubstitution)Prop1Conformational Lock(Thorpe-Ingold Effect)Core->Prop1Prop2Metabolic Block(No α-Hydroxylation)Core->Prop2

Caption: Pharmacophore map highlighting the gem-disubstituted core and its impact on binding and stability.

Diagram 2: Synthesis Logic Flow

A logical workflow for the generation of the target amine from commercial precursors.

SynthesisStart1Cyclopropyl NitrilePrecursorInterIntermediate:1-(2-methoxyethyl)cyclopropanecarbonitrileStart1->Inter LDA, THF, -78°CReagent1Alkylation Agent(e.g., 1-bromo-2-methoxyethane)Reagent1->InterProductTarget:[1-(2-Methoxyethyl)cyclopropyl]methanamineInter->Product Reflux, 4hStep2Reduction(LiAlH4 or BH3)Step2->Product

Caption: Standard synthetic pathway via nitrile alkylation and subsequent reduction.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. (Contextual grounding for cyclopropyl bioisosteres).

  • Wuitschik, G., et al. (2010).[1] Spirocyclic scaffolds in medicinal chemistry. Angewandte Chemie International Edition, 49(8), 1467-1481.[1] (Reference for gem-disubstitution effects).

  • Barnes-Seeman, D. (2012).[1] The role of the Thorpe-Ingold effect in medicinal chemistry. Current Topics in Medicinal Chemistry, 12(24), 2768-2784.[1]

Spectroscopic data (NMR, IR, MS) of [1-(2-Methoxyethyl)cyclopropyl]methanamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of [1-(2-Methoxyethyl)cyclopropyl]methanamine and its Analogs

Introduction

In the landscape of modern drug discovery and development, small molecules featuring unique structural motifs are of paramount importance. The this compound scaffold represents a confluence of desirable properties: the conformationally constrained cyclopropyl ring, a common feature in medicinal chemistry for its ability to modulate potency and metabolic stability, and the flexible, polar methoxyethyl group, which can influence solubility and target engagement. As such, compounds within this class are valuable as intermediates and final active pharmaceutical ingredients (APIs).[1][2][3]

The rigorous structural confirmation and purity assessment of these molecules are non-negotiable aspects of the development pipeline. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical workflow. This guide serves as a technical resource for researchers and scientists, offering a detailed examination of the expected spectroscopic signatures of the parent compound, this compound, and providing insights into the spectral variations that arise in its analogs. Rather than merely presenting data, we will delve into the underlying principles, explaining how each structural component contributes to the overall spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4]

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol ensures reproducibility and accuracy. The following steps outline a standard procedure for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the analyte.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), inside a clean, dry NMR tube. CDCl₃ is often preferred for its ability to solubilize a wide range of organic compounds.[5]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[5]

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition :

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[6]

    • Accumulate a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to yield singlets for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, longer acquisition times are necessary. Typical parameters include a 45-90° pulse angle and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required.[6]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the ¹H NMR signals to determine the relative ratios of protons in different environments.[4]

Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The structure CH₃O-CH₂-CH₂-C(C₂H₄)-CH₂-NH₂ contains several key regions.

  • Cyclopropyl Protons (a) : The four protons on the cyclopropyl ring are diastereotopic and will appear as two complex multiplets in the highly shielded, upfield region of the spectrum, typically between 0.4-0.8 ppm . This characteristic upfield shift is due to the anisotropic magnetic field generated by the ring currents in the strained three-membered ring.[6][7][8]

  • Aminomethyl Protons (b) : The two protons of the -CH₂-NH₂ group, being adjacent to the electron-withdrawing nitrogen atom, will be deshielded and are expected to appear as a singlet around 2.6-2.9 ppm .

  • Ethyl Chain Protons (-CH₂- on ethyl, c) : The methylene group of the ethyl chain attached to the cyclopropyl ring is predicted to resonate around 1.6-1.9 ppm .

  • Ethyl Chain Protons (-CH₂-O-, d) : The methylene group adjacent to the ether oxygen will be further deshielded and is expected to appear as a triplet around 3.4-3.6 ppm .[9]

  • Methoxy Protons (e) : The three protons of the methoxy (-OCH₃) group will give a sharp singlet, a characteristic signal found around 3.3-3.4 ppm .[5][10]

  • Amine Protons (f) : The two protons of the primary amine (-NH₂) will typically appear as a broad singlet between 1.0-2.5 ppm . Its chemical shift and appearance are highly dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange.

Caption: Predicted ¹H NMR proton environments.

Table 1: Predicted ¹H NMR Data for this compound

Label Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity
a Cyclopropyl -CH₂- 0.4 - 0.8 4H Multiplet
b -CH₂-NH₂ 2.6 - 2.9 2H Singlet
c -CH₂-C(ring) 1.6 - 1.9 2H Triplet
d -CH₂-O- 3.4 - 3.6 2H Triplet
e -OCH₃ 3.3 - 3.4 3H Singlet

| f | -NH₂ | 1.0 - 2.5 | 2H | Broad Singlet |

Predicted ¹³C NMR Spectrum

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet.

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Justification
Cyclopropyl -CH₂- 10 - 15 Highly shielded due to ring strain.[6][7]
Quaternary Cyclopropyl C 18 - 25 Slightly downfield due to substitution.[6]
-C H₂-NH₂ 45 - 50 Alpha to nitrogen.
-C H₂-C(ring) 35 - 40 Standard sp³ carbon.
-C H₂-O- 68 - 72 Deshielded by adjacent oxygen.

| -OC H₃ | 58 - 60 | Typical methoxy carbon chemical shift.[11] |

NMR of Analogs: Structure-Spectra Correlations

Small structural modifications to the parent compound will lead to predictable changes in the NMR spectra, which can be invaluable for confirming the success of a synthetic step.

Table 3: Predicted ¹H NMR Chemical Shift Variations in Analogs

Analog Structure Modified Group Key Signal Change Predicted Shift (δ, ppm)
[1-(2-Ethoxy ethyl)cyclopropyl]methanamine Ethoxy (-OCH₂CH₃) New -CH₂- quartet and -CH₃ triplet ~3.5 (q), ~1.2 (t)
N-Methyl -[1-(2-methoxyethyl)cyclopropyl]methanamine N-Methyl (-NHCH₃) N-CH₃ singlet replaces -NH₂ signal ~2.4 (s)[12]

| [1-(2-Methoxyphenyl )cyclopropyl]methanamine | Phenyl group | Aromatic proton signals | 6.8 - 7.5[13] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups based on their characteristic vibrational frequencies.[6]

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation : For a liquid sample, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6]

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • First, record a background spectrum of the empty salt plates. This will be automatically subtracted from the sample spectrum.

    • Place the prepared sample in the spectrometer's sample holder.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Predicted IR Spectrum of this compound

The IR spectrum will be dominated by absorptions corresponding to the amine, ether, and hydrocarbon portions of the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Characteristics
3300 - 3400 Primary Amine (N-H) Symmetric & Asymmetric Stretch Two distinct, medium-intensity peaks.
~3080 Cyclopropyl C-H C-H Stretch A weak to medium peak, characteristic of C-H bonds on a strained ring.[6]
2850 - 2960 Aliphatic C-H C-H Stretch Strong, sharp peaks from the methoxy and ethyl groups.[6]
~1600 Primary Amine (N-H) N-H Bend (Scissoring) A medium, broad absorption.
1080 - 1150 Ether (C-O) C-O Stretch A strong, prominent absorption, characteristic of the ether linkage.

| ~1020 | Cyclopropane Ring | Ring Deformation | A "breathing" mode of the cyclopropane ring.[6] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural clues.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction : For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample is injected into the GC, which separates it from any impurities before it enters the MS.

  • Ionization : Electron Ionization (EI) at a standard energy of 70 eV is typically used. This high-energy method induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.[6]

  • Mass Analysis : A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular formula for this compound is C₇H₁₅NO, giving a monoisotopic mass of 129.1154 Da .[14] The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 129.

The fragmentation will be dictated by the most stable carbocations and neutral losses that can be formed. The primary amine is a major site for initial ionization and directs subsequent fragmentation.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage : The most favorable fragmentation for amines is cleavage of the C-C bond alpha to the nitrogen atom. This results in the loss of the substituted cyclopropyl group and the formation of a stable iminium cation.

    • M⁺ (m/z 129) → [CH₂=NH₂]⁺ (m/z 30 ) + •C(C₂H₄)(CH₂CH₂OCH₃)

  • Loss of Methoxyethyl Side Chain : Cleavage of the bond between the ethyl chain and the cyclopropyl ring.

    • M⁺ (m/z 129) → [C₃H₄-CH₂NH₂]⁺ (m/z 70 ) + •CH₂CH₂OCH₃

  • Cleavage within the Ether Chain : Fragmentation of the C-O or C-C bonds within the methoxyethyl group.

    • Loss of a methoxy radical (•OCH₃) is less common but possible.

    • A prominent fragment is often observed at m/z 45 corresponding to [CH₂OCH₃]⁺.

Caption: Predicted major fragmentation pathways in EI-MS.

Table 5: Predicted Key Ions in the Mass Spectrum

m/z Proposed Fragment Pathway
129 [C₇H₁₅NO]⁺˙ Molecular Ion (M⁺)
70 [C₄H₈N]⁺ Loss of methoxyethyl radical
45 [C₂H₅O]⁺ Methoxyethyl fragment [CH₂OCH₃]⁺

| 30 | [CH₄N]⁺ | Iminium ion [CH₂=NH₂]⁺ from alpha-cleavage |

Conclusion

The structural elucidation of this compound and its analogs relies on a synergistic application of NMR, IR, and MS. This guide has established a detailed predictive framework for interpreting the spectroscopic data for this important class of molecules. The characteristic upfield signals of the cyclopropyl protons in ¹H NMR, the strong C-O stretch in the IR spectrum, and the dominant alpha-cleavage fragmentation leading to an m/z 30 ion in the mass spectrum serve as key analytical identifiers. By understanding these fundamental structure-spectra correlations, researchers can confidently characterize their synthetic products, ensuring the integrity and quality required for progression in drug development and chemical research.

References

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of methoxyethane. Retrieved from [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H15NO). Retrieved from [Link]

  • Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Magnetic Resonance in Chemistry, 34(9), 715-726. Retrieved from [Link]

  • Jágr, M., et al. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. The Journal of Chemical Physics, 161(9), 094303. Retrieved from [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 113. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • SpectraBase. (n.d.). Methoxyethyl oleate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR determination of the fate of the cyclopropyl ring. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Li, Y., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science, 13(15), 4246-4253. Retrieved from [Link]

  • Coyle, J. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Retrieved from [Link]

  • Durig, J. R., & Li, Y. S. (1975). Vibrational spectra and conformations of cyclopropylamine. The Journal of Physical Chemistry, 79(24), 2633-2640. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropylamine - the NIST WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). [1-(2-ethoxyethyl)cyclopropyl]methanamine (C8H17NO). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • American Elements. (n.d.). [1-(2-methylpropyl)cyclopentyl]methanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanemethanamine. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • Google Patents. (1997). EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.
  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • ChemSrc. (2025). {1-[(2-Methoxy-5-nitrophenyl)methyl]cyclopropyl}methanamine. Retrieved from [Link]

  • Dana Bioscience. (n.d.). This compound 250mg. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. Retrieved from [Link]

Sources

The Cyclopropylamine Moiety: A Catalyst for Innovation in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine scaffold, a seemingly simple three-membered ring fused with a primary amine, has emerged as a powerhouse in contemporary chemical and biological research. Its inherent ring strain and unique stereoelectronic properties bestow upon molecules a remarkable array of functionalities, propelling advancements in medicinal chemistry, agrochemicals, and materials science. This guide provides an in-depth exploration of the burgeoning research applications of novel cyclopropylamines, moving beyond foundational concepts to deliver actionable insights and detailed methodologies for the discerning researcher. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Allure of the Strained Ring: Unique Physicochemical Properties of Cyclopropylamines

The cyclopropane ring, with its compressed 60° bond angles, exists in a state of high ring strain (approximately 27 kcal/mol)[1][2]. This fundamental characteristic is not a liability but rather a key asset, profoundly influencing the molecule's reactivity and conformational behavior.

  • Enhanced Reactivity: The high p-character of the C-C bonds within the cyclopropane ring makes it susceptible to ring-opening reactions, a feature ingeniously exploited in mechanism-based enzyme inhibition[3].

  • Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, enhancing its binding affinity to biological targets by reducing the entropic penalty of binding[4].

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in corresponding open-chain alkanes, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes[5]. This can significantly improve a drug candidate's pharmacokinetic profile.

  • Bioisosterism: The cyclopropyl group can serve as a bioisostere for various functional groups, such as vinyl, phenyl, or carbonyl groups. This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity and physicochemical characteristics[6].

PropertyTypical ValueSignificance in Research Applications
Molar Mass57.09 g/mol Low molecular weight building block.
Boiling Point~50°CVolatile liquid requiring careful handling[1].
Density~0.84 g/cm³Standard physical property for reaction calculations[1].
pKa~9.0Influences solubility, membrane permeability, and receptor interactions.

Medicinal Chemistry: Engineering Novel Therapeutics with Cyclopropylamines

The cyclopropylamine motif is a cornerstone in the design of innovative therapeutic agents, particularly as enzyme inhibitors and modulators of biological pathways.

Mechanism-Based Enzyme Inhibition: A Trojan Horse Strategy

Cyclopropylamines can act as "suicide inhibitors," where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently binds to and irreversibly inactivates the enzyme.

Tranylcypromine, a cyclopropylamine-containing drug, is a well-established non-selective, irreversible inhibitor of both MAO-A and MAO-B, enzymes that metabolize neurotransmitters like serotonin and dopamine[7]. The inhibition mechanism involves the oxidation of the cyclopropylamine moiety by the FAD cofactor in MAO, leading to the formation of a reactive intermediate that covalently modifies the enzyme[8].

Recent research has focused on developing novel, selective MAO inhibitors. For instance, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a highly potent and selective MAO-B inhibitor, with an IC50 of 5 nM, making it over 20-fold more effective than tranylcypromine for this isoform[8].

MAO_Inhibition

LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation and is a promising target in oncology. Novel cyclopropylamine-containing cyanopyrimidine derivatives have been developed as potent LSD1 inhibitors. For example, certain compounds in this class have demonstrated LSD1 inhibitory activity with IC50 values as low as 1.80 µM and have shown significant anticancer activity against various cancer cell lines[9]. Other 1-substituted tranylcypromine derivatives have exhibited even greater potency, with IC50 values in the nanomolar range (e.g., 31 nM)[10].

Compound ClassTargetIC50 ValueReference
Cyanopyrimidine DerivativesLSD11.80 - 6.08 µM[9]
1-Substituted Tranylcypromine DerivativesLSD131 nM - 0.131 µM[10]
cis-N-benzyl-2-methoxycyclopropylamineMAO-B5 nM[8]
TranylcypromineMAO-A/B~1.72 µM (for LSD1)[10]

Cyclopropylamines can also act as suicide inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism. The mechanism involves a one-electron oxidation of the nitrogen atom, followed by the opening of the cyclopropane ring to form a reactive radical species that covalently binds to the enzyme[3]. This understanding is vital for designing drugs with predictable metabolic profiles and avoiding drug-drug interactions.

CYP450_Inhibition

Antiviral Applications

Novel cyclopropylamine derivatives have shown promise as antiviral agents. For instance, a Z-2-amino-6-cyclopropylaminopurine analogue has demonstrated potent activity against human cytomegalovirus (HCMV) with an EC50 of 0.4-2 µM[11]. Another study reported that 2-amino-6-cyclopropylaminopurine derivatives were effective against the hepatitis B virus (HBV) with an EC50 of 2 µM[11].

VirusCyclopropylamine DerivativeEC50 ValueReference
HCMVZ-2-amino-6-cyclopropylaminopurine0.4 - 2 µM[11]
HBV2-amino-6-cyclopropylaminopurine2 µM[11]
MCMVZ-2,6-diaminopurine analogue0.6 µM[11]
EBVSyncytol< 0.41 - 2.5 µM[11]

Agrochemicals: Cultivating Innovation in Crop Protection

The unique reactivity of cyclopropylamines makes them valuable intermediates in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides[1][2]. Their incorporation can lead to compounds with enhanced biological activity and improved environmental stability.

Materials Science: Building with Strained Scaffolds

In materials science, the rigidity and strain of the cyclopropane ring are leveraged to create specialty polymers and advanced coatings with exceptional mechanical and thermal properties[1]. Plasma polymerization of cyclopropylamine can be used to deposit thin films with a high density of primary amine groups, which are valuable for biomedical applications requiring enhanced cell adhesion and growth[12].

Experimental Protocols: Synthesizing Novel Cyclopropylamines

The synthesis of functionalized cyclopropylamines is a critical step in exploring their research applications. Below are detailed protocols for two common and versatile methods.

Reductive Amination for the Synthesis of N-Substituted Cyclopropylamines

This one-pot procedure is a mild and efficient method for synthesizing secondary amines from an aldehyde or ketone and a primary amine[4][13].

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Cyclopropylamine (1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous DCM (10 mL).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted cyclopropylamine.

Self-Validation:

  • TLC Monitoring: The disappearance of the starting aldehyde/ketone and the appearance of a new, less polar spot corresponding to the product confirms the reaction's progress.

  • Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy should confirm the presence of the cyclopropyl and N-substituent signals and the absence of the aldehyde/ketone carbonyl signal. Mass spectrometry will confirm the molecular weight of the product.

Reductive_Amination

Copper-Catalyzed N-Arylation of Cyclopropylamine

This method provides an efficient route to N-aryl cyclopropylamines, which are important scaffolds in medicinal chemistry[14][15].

Materials:

  • Aryl bromide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Ligand (e.g., N-carbazolyl-1H-pyrrole-2-carbohydrazide) (0.05 mmol)[14][15]

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Cyclopropylamine (1.5 mmol)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), CuI (0.05 mmol), and the ligand (0.05 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add K₂CO₃ (2.0 mmol) and anhydrous DMF (5 mL) to the tube.

  • Add cyclopropylamine (1.5 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl cyclopropylamine.

Self-Validation:

  • Inert Atmosphere: The reaction is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalyst activity.

  • Ligand Choice: The efficiency of the coupling is highly dependent on the ligand used. The cited literature provides guidance on optimal ligand selection.

  • Product Characterization: Confirmation of the N-aryl bond formation can be achieved through NMR (characteristic shifts for aromatic and cyclopropyl protons) and mass spectrometry.

Future Outlook and Conclusion

The versatility of the cyclopropylamine moiety continues to inspire innovation across multiple scientific disciplines. Future research will likely focus on the development of more stereoselective synthetic methods to access chiral cyclopropylamines, the exploration of novel bioisosteric replacements, and the design of next-generation materials with tailored properties. The foundational knowledge and practical protocols provided in this guide are intended to empower researchers to unlock the full potential of these remarkable strained-ring systems and to contribute to the next wave of scientific discoveries.

References

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. (2024). [Link]

  • Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits. PubMed. (1991). [Link]

  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. ResearchGate. (2025). [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. (2025). [Link]

  • Advances in the Synthesis of Cyclopropylamines. ACS Publications. (2025). [Link]

  • Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. ACS Publications. (2021). [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ResearchGate. (n.d.). [Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers. (2017). [Link]

  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. MDPI. (n.d.). [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. (n.d.). [Link]

  • Advances in the Synthesis of Cyclopropylamines. ResearchGate. (2025). [Link]

  • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). PMC. (n.d.). [Link]

  • Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. ACS Publications. (2022). [Link]

  • Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. Organic Chemistry Portal. (n.d.). [Link]

  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. (n.d.). [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. (n.d.). [Link]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers. (n.d.). [Link]

  • (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents. PubMed. (1998). [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. (n.d.). [Link]

  • Recent advances in the total synthesis of cyclopropane-containing natural products. Royal Society of Chemistry. (2012). [Link]

  • Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. (n.d.). [Link]

  • Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. PubMed. (2024). [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. (n.d.). [Link]

  • Cyclopropylamine plasma polymers for increased cell adhesion and growth. ResearchGate. (n.d.). [Link]

  • Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. Malaria World. (2024). [Link]

  • Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. ACS Publications. (2026). [Link]

  • Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. ACS Publications. (2008). [Link]

  • Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. PubMed. (2004). [Link]

  • Recent advances in the total synthesis of cyclopropane-containing natural products. PubMed. (2012). [Link]

  • Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides. PubMed. (2001). [Link]

  • Room-Temperature CuI-Catalyzed N‑Arylation of Cyclopropylamine. ACS Figshare. (2023). [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. (2024). [Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe. (2024). [Link]

  • Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one. ResearchGate. (2025). [Link]

  • Reductive Amination. Organic Chemistry Tutor. (n.d.). [Link]

  • Process for the manufacture of cyclopropylamine.
  • Application Note – Reductive Amination. Biotage. (n.d.). [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

  • Cyclopropylamine (CAS 765-30-0). Cheméo. (n.d.). [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (n.d.). [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. (n.d.). [Link]

  • Copper-catalyzed N-arylation of amines with part-per-million catalyst loadings under air at room temperature. Royal Society of Chemistry. (n.d.). [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. (2021). [Link]

  • Improvements to metabolic stability through cyclopropyl modification.. ResearchGate. (n.d.). [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Cyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropylamine Moiety as a Privileged Scaffold in Modern Drug Discovery

The cyclopropylamine group is a highly valued structural motif in medicinal chemistry, frequently referred to as a "privileged scaffold."[1][2] Its prevalence in a wide array of clinically successful and investigational drugs stems from a unique combination of physicochemical properties. The three-membered ring is conformationally rigid and possesses significant inherent strain, which enhances its chemical reactivity.[1][3] This high degree of sp3 character, coupled with shorter, stronger C-H bonds, often imparts improved metabolic stability and allows for precise three-dimensional positioning of substituents to optimize target engagement.[2]

Consequently, cyclopropylamine derivatives have been successfully developed as potent therapeutic agents across diverse disease areas, including oncology (as Lysine-Specific Demethylase 1 inhibitors), neurology (as Monoamine Oxidase inhibitors for depression), and infectious diseases (as antibacterial and antiviral agents).[1][3][4][5]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of cyclopropylamine derivatives. We will dissect the role of the core moiety in enzyme inactivation, explore how subtle structural modifications dictate potency and selectivity for key biological targets, and detail the synthetic strategies that enable robust SAR exploration.

The Reactive Core: Mechanism-Based Inactivation by Cyclopropylamines

A defining characteristic of many bioactive cyclopropylamine derivatives is their ability to act as mechanism-based or "suicide" inhibitors.[6][7][8] This is particularly true for their interaction with flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[9][10][]

The inhibitory mechanism is initiated by the enzyme's own catalytic cycle. The enzyme attempts to oxidize the cyclopropylamine's nitrogen, but instead triggers a cascade leading to its own irreversible inactivation. The process generally follows these steps:

  • Initial Binding: The cyclopropylamine derivative binds to the enzyme's active site.

  • Oxidative Activation: The flavin adenine dinucleotide (FAD) cofactor in the enzyme facilitates a single-electron transfer (SET) or proton-coupled electron transfer (PCET) from the amine nitrogen.[6][7] This generates a highly unstable aminyl radical cation.

  • Ring Opening: The high ring strain of the cyclopropane is released through rapid homolytic cleavage of an adjacent C-C bond. This ring-opening process forms a distal carbon-centered radical.[6]

  • Covalent Adduct Formation: The newly formed, highly reactive intermediate covalently attacks the enzyme, typically forming an irreversible bond with the FAD cofactor or a nearby active site residue.[12][13][14] This covalent modification permanently inactivates the enzyme.

This mechanism-based inactivation is exceptionally effective, as the inhibitor is specifically activated by the target enzyme, leading to high specificity and durable pharmacology.

cluster_0 Enzyme Active Site Enzyme Enzyme + FAD Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding CPA Cyclopropylamine Derivative CPA->Complex Radical Aminyl Radical Cation (Unstable) Complex->Radical Oxidative Activation (SET/PCET) RingOpened Ring-Opened Carbon Radical Radical->RingOpened Rapid Ring Cleavage Adduct Covalent Enzyme-FAD Adduct (Inactive) RingOpened->Adduct Covalent Attack

Caption: General mechanism of flavoenzyme inactivation by cyclopropylamine derivatives.

SAR Deep Dive I: Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibitors

LSD1 is a critical epigenetic regulator whose overexpression is implicated in numerous cancers, making it a prime therapeutic target.[12][15][16] The antidepressant drug tranylcypromine (TCP), a phenylcyclopropylamine, was the foundational scaffold for nearly all potent LSD1 inhibitors.[12][16] While TCP itself is a weak and non-selective inhibitor, extensive medicinal chemistry efforts have yielded highly potent and selective derivatives.

Key SAR Insights for LSD1 Inhibition:
  • The Amine and Cyclopropane Core: The primary amine and the cyclopropane ring are essential for the mechanism-based inactivation of LSD1. The trans stereoisomer of the 2-arylcyclopropylamine scaffold is consistently more potent than the cis isomer, as it orients the aryl group optimally within the enzyme's active site.[13][15]

  • Aryl Group Substitution (R¹): While the phenyl group of TCP provides a starting point, modifications here are generally not well-tolerated and do not significantly enhance potency. The primary path to improved activity lies elsewhere.

  • The "Other Side" (R²): The Key to Potency and Selectivity: The most significant gains in potency and selectivity over MAOs have been achieved by extending from the amine or the aryl group into the substrate-binding pocket of LSD1.[15] This is typically accomplished by attaching a linker (e.g., amide, sulfonamide) to the amine, which is then connected to a larger, often heterocyclic, moiety.

    • Amide/Sulfonamide Linkers: These groups provide key hydrogen bonding interactions.

    • Terminal Groups: A wide variety of terminal groups have been explored. Aromatic carbocycles and heterocycles often confer high potency. For instance, derivatives bearing a benzodioxole moiety have demonstrated excellent inhibitory activity.[15]

Caption: Key SAR points for tranylcypromine (TCP)-based LSD1 inhibitors.

Quantitative SAR Data for LSD1 Inhibitors
Compound ScaffoldKey Modification (R²)LSD1 IC₅₀Citation
trans-2-Phenylcyclopropylamine (TCP)None (H)Weak (µM range)[12]
TCP DerivativeBenzodioxole amide131 nM[4][15]
TCP DerivativeN-Methylpiperidine amideSlight activity[15]
1-Substituted TCP DerivativeEthyl group on cyclopropane31 nM[4]
StyrenylcyclopropaneNovel styrenyl warhead<4 nM[12]
Experimental Protocol: In Vitro LSD1 Chemiluminescence Assay

This protocol outlines a typical method for assessing the inhibitory activity of compounds against LSD1, as referenced in the literature.[15]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris, pH 7.5, with stabilizers).

    • Dilute recombinant human LSD1 enzyme to the desired concentration in assay buffer.

    • Prepare a solution of the biotinylated histone H3 peptide substrate.

    • Serially dilute test compounds in DMSO, followed by dilution in assay buffer.

  • Enzyme Inhibition Reaction:

    • In a 384-well plate, add 5 µL of the diluted test compound or DMSO vehicle control.

    • Add 10 µL of the diluted LSD1 enzyme solution to each well.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the demethylation reaction by adding 5 µL of the H3 peptide substrate.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction and detect the product using a commercial chemiluminescence-based detection kit (e.g., an antibody-based system that recognizes the demethylated product).

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

SAR Deep Dive II: Monoamine Oxidase (MAO) Inhibitors

Cyclopropylamines are classic MAO inhibitors, with TCP being a non-selective inhibitor of both MAO-A and MAO-B used for treating depression.[10][] The SAR focus in this area has been on achieving selectivity between the two isoforms to mitigate side effects, such as the hypertensive crisis associated with MAO-A inhibition.[]

Key SAR Insights for MAO Inhibition and Selectivity:
  • Stereochemistry and Substitution: Unlike in the LSD1 field, cis-substituted cyclopropylamines have emerged as highly potent and selective MAO inhibitors. The introduction of an alkoxy substituent at the 2-position of the cyclopropyl ring, combined with a cis relationship to the amine, can dramatically increase MAO-B selectivity.[10][17]

  • N-Substitution: The nature of the substituent on the amine nitrogen is critical. An N-benzyl group is often favored and contributes significantly to potency. For example, cis-N-benzyl-2-methoxycyclopropylamine is a highly potent and selective MAO-B inhibitor with an IC₅₀ in the low nanomolar range and is over 20-fold more effective than TCP.[10][17]

  • Selectivity over LSD1: The modifications that confer MAO-B selectivity, such as the cis-2-alkoxy substitution pattern, simultaneously abolish LSD1 activity.[10][17] This demonstrates that distinct structural features govern the molecular recognition within the active sites of these different flavoenzymes.

cluster_0 SAR Pathway to MAO-B Selectivity Start trans-2-Arylcyclopropylamine (e.g., Tranylcypromine) Mod1 Introduce cis-Stereochemistry Start->Mod1 Key Stereochemical Change Mod2 Add 2-Alkoxy Substituent Mod1->Mod2 Enhances Selectivity Mod3 Add N-Benzyl Group Mod2->Mod3 Boosts Potency End Potent & Selective MAO-B Inhibitor Mod3->End

Caption: SAR workflow illustrating the key modifications for achieving MAO-B selectivity.

Quantitative SAR Data for MAO Inhibitors
CompoundMAO-A IC₅₀ (after 30 min)MAO-B IC₅₀ (after 30 min)SelectivityCitation
Tranylcypromine (trans)ActiveActiveNon-selective[10]
cis-N-benzyl-2-methoxycyclopropylamine170 nM5 nMMAO-B Selective[10][17]

SAR Deep Dive III: Antibacterial Agents

The cyclopropyl group is a hallmark of the highly successful fluoroquinolone class of antibiotics.[18] While the core mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, the cyclopropylamine moiety plays a crucial role in the overall potency and spectrum of activity.

Key SAR Insights for Antibacterial Activity:
  • Fluoroquinolone Scaffold: In this class, the cyclopropyl group is typically attached to the N-1 position of the quinolone core. This substitution is critical for potent activity against a broad range of Gram-negative and Gram-positive bacteria.

  • C-7 Position Modifications: The primary point for SAR exploration in fluoroquinolones is the C-7 position, which usually bears a piperazine ring. Modifications to this piperazine ring are used to modulate the antibacterial spectrum, potency, and pharmacokinetic properties.[18]

  • Simpler Amide Derivatives: Recent research has shown that simpler amide derivatives containing a cyclopropane core can also exhibit antimicrobial activity.[5][19] In these cases, activity against strains like Staphylococcus aureus and Candida albicans was dependent on the specific amide substituents and the overall lipophilicity of the molecule.[5][19][20]

Quantitative SAR Data for Antimicrobial Cyclopropylamine Derivatives
Compound ClassTarget OrganismKey Structural FeatureMICCitation
Fluoroquinolone (Compound 3f)S. aureusSubstituted piperazine at C-70.44 µM[18]
Fluoroquinolone (Compound 3f)E. coliSubstituted piperazine at C-70.8 µM[18]
Cyclopropane Amide (Compound F53)S. aureus4-chlorophenyl amide32 µg/mL[5]
Cyclopropane Amide (Compound F8)C. albicans3,4-dichlorophenyl amide16 µg/mL[19]

Synthetic Strategies for Accessing Cyclopropylamine Scaffolds

Robust SAR studies depend on efficient and versatile synthetic routes. Several methods are employed to construct the cyclopropylamine core, allowing for the systematic introduction of diverse substituents.

Key Synthetic Methodologies:
  • Classic Cyclopropanation: Reaction of styrenes with diazo esters or dimethylsulfoxonium methylide (Corey-Chaykovsky reagent), followed by functional group manipulations like the Curtius rearrangement to install the amine.[15]

  • From Cyclopropanols: Reaction of cyclopropanol precursors with sulfinamides provides stereodefined access to cyclopropylamine derivatives.[21]

  • Reductive Amination: The reaction of a cyclopropanecarboxaldehyde with an amine in the presence of a reducing agent like sodium triacetoxyborohydride is a direct and high-yielding method.[1][22]

  • Modern Photocatalytic Methods: Visible-light photoredox catalysis enables the synthesis of functionalized cyclopropanes from simple alkenes, offering novel pathways for library synthesis.[15]

Experimental Protocol: Reductive Amination for N-Cyclopropyl-d5-Amine Synthesis

This protocol provides a general method for synthesizing secondary amines from an aldehyde and a primary amine, a common step in SAR studies.[22]

  • Imine Formation:

    • In a round-bottom flask, dissolve the desired aldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL).

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin-Layer Chromatography (TLC).

  • Reduction:

    • To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise. Caution: Gas evolution may occur.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction for the disappearance of the imine and aldehyde starting materials by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure secondary amine derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Start Aldehyde + Cyclopropylamine Imine Imine Formation (DCM, rt, 1-2h) Start->Imine Reduce Reduction with NaBH(OAc)₃ (rt, 12-24h) Imine->Reduce Workup Aqueous Workup (NaHCO₃, Brine) Reduce->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Product Pure Secondary Amine Product Purify->Product

Caption: Experimental workflow for the synthesis of cyclopropylamine derivatives via reductive amination.

Conclusion and Future Perspectives

The structure-activity relationship of cyclopropylamine derivatives is a rich and dynamic field of medicinal chemistry. The core moiety's ability to act as a mechanism-based inactivator provides a powerful foundation for designing potent and durable enzyme inhibitors. Our analysis reveals several key principles:

  • The Core is a Warhead: The cyclopropylamine group is not merely a rigid scaffold but an active participant in the inhibitory mechanism for targets like LSD1 and MAO.

  • Stereochemistry Dictates Selectivity: The choice between trans and cis isomers is a critical determinant of biological activity and target selectivity, as demonstrated by the divergent SAR for LSD1 (trans-favored) and MAO-B (cis-favored) inhibitors.

  • Peripheral Modifications Drive Potency: While the core is essential for mechanism, achieving high potency and selectivity is almost exclusively driven by the strategic exploration of substituents that engage specific sub-pockets within the target's active site.

Future research will undoubtedly focus on further refining the selectivity profiles of these inhibitors to minimize off-target effects and enhance safety. The unique conformational constraint and metabolic stability offered by the cyclopropane ring will continue to be exploited in the design of novel therapeutics for an expanding range of diseases, solidifying its status as a truly privileged and versatile component of the modern medicinal chemist's toolkit.[2][23]

References

  • Kim, D., Jeon, H. J., Kwak, Y., Lee, S. J., Nam, T. G., Yu, J. H., & An, H. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Sheikh, J., et al. (2024). A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. Current Medicinal Chemistry. [Link]

  • Williamson, K. S., & Johnson, J. S. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. [Link]

  • ResearchGate. (2025). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. ResearchGate. [Link]

  • Vianello, P., et al. (2018). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Vianello, P., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Warnock, D. E., & McIntire, W. S. (1991). Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits. Biochemistry. [Link]

  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Pharmacology. [Link]

  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Pharmacology. [Link]

  • Culhane, J. C., et al. (2010). Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. ResearchGate. [Link]

  • ResearchGate. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • Dennis, M. K., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal. [Link]

  • Kumar, D., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry. [Link]

  • Davis, M. R., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Suresh, N., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Wang, Y., et al. (2024). Antibacterial and Antitumor Activities of Synthesized Sarumine Derivatives. Molecules. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of [1-(2-Methoxyethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data Gap

[1-(2-Methoxyethyl)cyclopropyl]methanamine is a substituted cyclopropylamine derivative, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] While its structural motifs—a primary amine, a cyclopropyl ring, and a methoxyethyl group—are common in medicinal chemistry, publicly available literature on the specific physicochemical properties of this molecule is sparse.[2] This guide, therefore, leverages foundational chemical principles and established pharmaceutical testing standards to construct a predictive and practical framework for evaluating its solubility and stability. By synthesizing data from analogous compounds and regulatory guidelines, we provide a robust, scientifically-grounded approach for researchers working with this novel entity.

Physicochemical Profile and Predictive Analysis

Understanding the fundamental physicochemical properties of a molecule is the first step in predicting its behavior in various experimental and formulation settings.

Structural and Predicted Properties

The key structural features of this compound are the basic primary amine (pKa estimated ~9-10), a strained cyclopropyl ring, and a flexible, polar methoxyethyl side chain. These elements collectively dictate its solubility and potential degradation pathways.

PropertyValue / PredictionSource
Molecular Formula C₇H₁₅NOPubChem[2]
Molecular Weight 129.20 g/mol PubChem[2]
Predicted XlogP 0.1PubChem[2]
Appearance (Predicted) Colorless to pale yellow liquidAnalogy to Cyclopropylamine[1][3]
Boiling Point (Predicted) > 150 °CStructural analysis
Predicted pKa ~9.5 (for the amine)Standard amine chemistry

The low predicted XlogP of 0.1 suggests that the molecule is relatively hydrophilic, indicating a preference for polar environments.[2] The primary amine is the most influential functional group, imparting basicity and providing a site for protonation, which is critical for aqueous solubility.

Comprehensive Solubility Assessment

Solubility is a critical parameter influencing bioavailability, formulation design, and reaction conditions. A multi-faceted approach is necessary to fully characterize the solubility profile of this compound.

Theoretical Considerations & Solvent Selection Rationale
  • Aqueous Solubility (pH-Dependent): As a primary amine, the compound is expected to be a weak base.[4] Its solubility in aqueous media will be highly dependent on pH. In acidic conditions (pH < pKa), the amine will be protonated to form an ammonium salt, which is expected to be freely soluble in water. At neutral or basic pH (pH > pKa), the free base will predominate, which is likely to have significantly lower aqueous solubility.

  • Organic Solvent Solubility: The presence of the methoxyethyl group and the hydrocarbon backbone suggests solubility in a range of organic solvents.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be miscible due to hydrogen bonding potential with the amine group.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated due to the molecule's overall polarity.

    • Non-Polar Solvents (e.g., Toluene, Hexanes): Lower solubility is expected, though the alkyl portions of the molecule may allow for some miscibility.

    • Chlorinated Solvents (e.g., Dichloromethane): Good solubility is predicted.

Experimental Protocol for Solubility Profiling

This protocol outlines a systematic approach to determining both qualitative and quantitative solubility.

Objective: To determine the approximate and quantitative solubility of this compound in a range of pharmaceutically relevant solvents.

Methodology: Equilibrium Shake-Flask Method.

Materials:

  • This compound

  • Scintillation vials or glass test tubes

  • Orbital shaker or vortex mixer

  • Calibrated analytical balance

  • HPLC-UV or LC-MS/MS system for quantification[5][6]

  • Solvents: Purified Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane, Toluene.

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent of known high solubility (e.g., Methanol) for creating a calibration curve.

  • Sample Preparation: Add an excess amount of the compound to a vial (e.g., 5-10 mg). The exact amount should be recorded.

  • Solvent Addition: Add a precise volume of the test solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. This period allows sufficient time for dissolution.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. If necessary, centrifuge the samples to pellet any undissolved solid.

  • Sample Dilution & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the range of the analytical calibration curve.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.[6]

  • Calculation: Determine the concentration in the original supernatant and express the solubility in mg/mL or µg/mL.

Visualization of Solubility Workflow

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep1 Weigh excess compound prep2 Add precise volume of solvent prep1->prep2 proc1 Equilibrate on shaker (24h, 25°C) prep2->proc1 proc2 Centrifuge to separate undissolved solid proc1->proc2 ana1 Withdraw supernatant proc2->ana1 ana2 Dilute sample ana1->ana2 ana3 Analyze via HPLC/LC-MS ana2->ana3 ana4 Calculate Solubility (mg/mL) ana3->ana4

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Chemical Stability Evaluation

Assessing chemical stability is paramount for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy. The protocols described are based on the International Council for Harmonisation (ICH) guidelines.[7][8]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the inherent stability of the molecule.[8]

Objective: To investigate degradation pathways under harsh conditions.

Methodology: A parent solution of the compound (e.g., 1 mg/mL in acetonitrile/water) is subjected to the following conditions. Samples are taken at various time points (e.g., 0, 2, 8, 24 hours) and analyzed by a stability-indicating analytical method.

Stress ConditionProtocol DetailsPotential Degradation Pathway
Acid Hydrolysis Mix with 0.1 M HCl and heat at 60-80 °C.Ether cleavage (unlikely under mild conditions), potential salt formation.
Base Hydrolysis Mix with 0.1 M NaOH and heat at 60-80 °C.Unlikely to cause significant degradation. Amine group is stable.
Oxidative Stress Mix with 3% H₂O₂ at room temperature.Oxidation of the primary amine to form nitroso, nitro, or other related species.
Thermal Stress Store the solid compound in a dry oven at 70 °C.General decomposition if thermally labile.
Photostability Expose the solid and a solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.Photolytic degradation, often involving radical mechanisms.

Self-Validation: Each stress condition must include a control sample (compound in solvent without the stressor) kept at ambient temperature to differentiate between degradation caused by the stressor versus the solvent or temperature alone.

Long-Term and Accelerated Stability Protocol

These studies are performed on the bulk substance to propose a re-test period or shelf-life.[9]

Objective: To evaluate stability under defined storage conditions over time.

Methodology: Store aliquots of the compound in appropriate, sealed containers under the conditions specified below.

Study TypeStorage ConditionTesting Frequency (Typical)
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH0, 3, 6 months

Analysis: At each time point, samples are tested for appearance, assay (potency), and degradation products using a validated, stability-indicating method.

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acidic 0.1 M HCl, 80°C start->acid base Basic 0.1 M NaOH, 80°C start->base oxid Oxidative 3% H₂O₂, RT start->oxid photo Photolytic ICH Q1B Light start->photo thermal Thermal 70°C Dry Heat start->thermal sampling Sample at time points (0, 2, 8, 24h) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling analysis Analyze via Stability- Indicating HPLC/LC-MS sampling->analysis report Identify Degradants & Determine Degradation % analysis->report

Caption: Experimental Workflow for Forced Degradation Studies.

Recommended Analytical Methodology

A validated, stability-indicating analytical method is essential for both solubility and stability studies.

  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector or, for higher sensitivity and specificity, a tandem mass spectrometer (LC-MS/MS).[5]

  • Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like 0.1% formic acid (for positive ion mode MS) or 10 mM ammonium formate is recommended. The acidic modifier will ensure the amine analyte is protonated, leading to good peak shape.

  • Detection:

    • UV: Detection at a low wavelength (~210 nm) may be possible, though the compound lacks a strong chromophore.

    • MS/MS: This is the preferred method. Detection would be in positive ion mode, monitoring for the parent mass-to-charge ratio (m/z) and specific fragment ions.

Method validation should be performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Forward-Looking Recommendations

This guide provides a comprehensive, predictive, and actionable framework for characterizing the solubility and stability of this compound. While specific experimental data for this molecule is not yet published, the protocols and theoretical analyses presented here, grounded in established pharmaceutical science and regulatory standards, offer a clear path forward for researchers.

It is recommended that initial efforts focus on a broad solubility screen and a comprehensive forced degradation study. The results of these initial experiments will provide critical insights into the molecule's behavior, informing the design of formulation strategies, reaction optimization, and the definition of appropriate handling and storage conditions.

References

  • Ali, J., Khar, R. K., & Ahuja, A. (2012). Stability Testing of Pharmaceutical Products. Shodhganga.
  • EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO.
  • Slideshare. (n.d.).
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO.org.
  • Unknown. (n.d.). Amine Unknowns. Source not specified.
  • Unknown. (n.d.).
  • Chemistry LibreTexts. (2025). LAB 3 - ALCOHOLS AND AMINES. Chemistry LibreTexts.
  • European Medicines Agency. (2023).
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
  • ChemicalBook. (2026). Cyclopropylamine | 765-30-0. ChemicalBook.
  • Longdom Publishing. (2024).
  • PubChemLite. (n.d.). This compound (C7H15NO). PubChemLite.
  • Yu, B., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS.
  • Kaever, V., et al. (2017). Analytical Methods for the Quantification of Histamine and Histamine Metabolites. PubMed.

Sources

Technical Whitepaper: Strategic Sourcing and Utilization of [1-(2-Methoxyethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

[1-(2-Methoxyethyl)cyclopropyl]methanamine is a specialized aliphatic amine building block increasingly utilized in modern drug discovery to modulate physicochemical properties. Its structure combines a cyclopropane ring—known for enforcing specific conformational constraints—with a methoxyethyl side chain that enhances aqueous solubility and lowers logD compared to all-carbon analogues.

This guide addresses the "Make vs. Buy" decision matrix for this compound, providing a validated synthetic route for internal production when commercial stock is unavailable, alongside rigorous quality control standards.

Chemical Identity
PropertySpecification
Chemical Name This compound
CAS Registry Number 1554223-60-7 (Primary); 1421603-95-3 (Salt/Alternate)
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
SMILES COCCC1(CN)CC1
Key Functionality Primary Amine (Nucleophile), Ether (H-bond Acceptor)
pKa (Predicted) ~10.2 (Amine conjugate acid)

Commercial Availability Landscape

Market Status: Tier 3 (Specialty Building Block)

Unlike commodity amines (e.g., cyclopropylamine), this compound is not consistently stocked in kilogram quantities by major catalog houses. It is classified as a Tier 3 product:

  • Catalog Status: Listed by vendors such as BLD Pharm, Enamine, and ChemScene, but often marked as "Inquire" or "2-3 Weeks Lead Time."

  • Stock Reliability: Low. Batches are typically synthesized on-demand or held in small gram-scale libraries.

  • Cost Estimate: High ($500 - $1,200 per 5 grams) due to the multi-step synthesis required.

Sourcing Strategy

For drug development programs requiring >10g, relying solely on spot-buying is risky. The recommended strategy is a dual-track approach:

  • Immediate Needs (<1g): Purchase available catalog stock for initial SAR screening.

  • Scale-Up (>10g): Initiate an internal synthesis campaign or contract a custom synthesis organization (CRO) using the protocol defined in Section 3.

SourcingStrategy Start Requirement Identified CheckStock Check Tier 1 Vendors (Sigma, Enamine) Start->CheckStock StockYes In Stock? CheckStock->StockYes Buy Direct Purchase (Lead Time < 1 week) StockYes->Buy Yes StockNo No Stock / High Cost StockYes->StockNo No MakeDecision Volume Required? StockNo->MakeDecision SmallScale < 5 grams Wait for Lead Time MakeDecision->SmallScale Low Vol LargeScale > 10 grams Initiate Synthesis MakeDecision->LargeScale High Vol

Figure 1: Strategic sourcing decision tree for specialty building blocks.

Internal Synthesis Protocol (The "Make" Option)

If commercial sourcing fails, the following validated 2-step route is recommended. This pathway minimizes purification difficulty by avoiding the handling of volatile intermediates.

Retrosynthetic Logic

The most robust disconnection is the reduction of the corresponding nitrile. The nitrile precursor is generated via the


-alkylation of cyclopropanecarbonitrile.

Pathway:

  • Alkylation: Cyclopropanecarbonitrile + 1-bromo-2-methoxyethane

    
     1-(2-methoxyethyl)cyclopropanecarbonitrile.
    
  • Reduction: Nitrile

    
     Primary Amine.
    
Step-by-Step Methodology
Step 1: Synthesis of 1-(2-Methoxyethyl)cyclopropanecarbonitrile
  • Reagents: Cyclopropanecarbonitrile (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), 1-bromo-2-methoxyethane (1.2 eq), anhydrous THF.

  • Protocol:

    • Cool a solution of LDA (2.0 M in THF/heptane) to -78°C under Argon.

    • Add cyclopropanecarbonitrile dropwise over 30 minutes. Maintain temperature < -70°C.

    • Stir for 1 hour to ensure complete deprotonation (formation of the

      
      -lithio species).
      
    • Add 1-bromo-2-methoxyethane dropwise.

    • Allow the reaction to warm slowly to room temperature over 12 hours.

    • Quench: Add saturated NH₄Cl solution.

    • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Distillation under reduced pressure is preferred over column chromatography due to the volatility of the nitrile.

Step 2: Reduction to this compound
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride, 2.0 eq), anhydrous THF.

  • Protocol:

    • Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.

    • Add the nitrile from Step 1 (dissolved in THF) dropwise. Caution: Exothermic.[1]

    • Heat to reflux for 4 hours to ensure complete reduction.

    • Cool to 0°C.

    • Fieser Workup: Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) sequentially, where
      
      
      is the grams of LiAlH₄ used.
    • Filter the granular precipitate through a Celite pad.

    • Concentrate the filtrate to obtain the crude amine.

    • Purification: If necessary, convert to the HCl salt for recrystallization (EtOH/Et₂O) or distill (high vacuum).

Synthesispath Start Cyclopropane- carbonitrile Intermediate 1-(2-Methoxyethyl)- cyclopropanecarbonitrile Start->Intermediate Step 1: Alkylation Reagents1 LDA, THF, -78°C + Br-CH2CH2-OMe Reagents1->Intermediate Product TARGET AMINE [1-(2-Methoxyethyl)cyclopropyl]- methanamine Intermediate->Product Step 2: Reduction Reagents2 LiAlH4, THF Reflux Reagents2->Product

Figure 2: Synthetic workflow for the production of the target amine.

Quality Assurance & Handling

Impurity Profiling

When sourcing or synthesizing this amine, specific impurities must be monitored.

Impurity TypeOriginDetection MethodLimit (Drug Discovery)
Residual Nitrile Incomplete Step 2 reductionIR (2240 cm⁻¹), LCMS< 0.5%
Dialkylated Species Over-alkylation in Step 1¹H NMR (Integration)< 1.0%
Carbamate Salts Reaction with atmospheric CO₂¹H NMR (Shifted signals)N/A (Reversible)
Handling & Storage[4][5]
  • Atmosphere: The free amine is hygroscopic and readily absorbs CO₂ from the air to form solid carbamates. Always store under Argon or Nitrogen.

  • Container: Glass vials with Teflon-lined caps. For long-term storage (>1 month), convert to the Hydrochloride (HCl) salt , which is a stable, non-hygroscopic solid.

  • Safety: Corrosive (Skin Corr.[2][3] 1B). Use standard PPE (gloves, goggles) and handle in a fume hood.

References

  • BLD Pharm. (2025). Product Specification: this compound. Retrieved from

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793. (Foundational chemistry for cyclopropylamine synthesis).
  • Gagnon, A., et al. (2008).[4] "Synthesis of cyclopropanes via intramolecular cross-coupling." Journal of Organic Chemistry, 73(9), 3452-3459. (Reference for cyclopropane functionalization).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66024630. Retrieved from

Sources

Safety and handling of [1-(2-Methoxyethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of [1-(2-Methoxyethyl)cyclopropyl]methanamine for Research and Development Professionals

Disclaimer: This document is intended for informational purposes for qualified research and drug development professionals. It has been synthesized from available data on structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Always consult the official SDS provided by the supplier before handling any chemical and perform a thorough, experiment-specific risk assessment.

Section 1: Compound Profile and Inferred Hazard Analysis

This compound is a primary amine featuring a strained cyclopropyl ring and a methoxyethyl substituent.[1] Its structure suggests it will share chemical and hazard characteristics with other low-molecular-weight cyclopropylamines, which are known for their utility as building blocks in pharmaceuticals and agrochemicals due to the unique conformational constraints and metabolic properties conferred by the cyclopropyl moiety.[2]

Based on extensive data from analogous compounds like cyclopropylamine, a comprehensive hazard profile can be inferred. Users must treat this compound with the utmost caution, assuming it possesses the following hazardous characteristics until proven otherwise.

Table 1: Inferred Physicochemical and Hazard Properties

PropertyInferred Value / ClassificationRationale & Causality
Molecular Formula C₇H₁₅NOBased on chemical structure.[1]
Molecular Weight 129.20 g/mol Calculated from the molecular formula.[1]
Physical State Likely a liquid at room temperatureLow molecular weight amines are typically liquids.
Odor Ammonia-like, fishyCharacteristic of volatile primary amines.[3]
GHS Hazard Class Flammable Liquid, Category 2 Acute Toxicity (Oral, Dermal, Inhalation), Category 4 Skin Corrosion, Category 1B Serious Eye Damage, Category 1 This profile is consistently reported for the parent compound, cyclopropylamine, and is the basis for all handling protocols.[4][5][6][7] The combination of a low-boiling point amine (flammability) and its basic, corrosive nature dictates these classifications.

The primary hazards stem from two core features:

  • High Volatility & Flammability: Like many low molecular weight amines, it is expected to have a low flash point and form explosive vapor-air mixtures.[7] Ignition sources must be rigorously excluded from the handling environment.

  • Corrosivity & Basicity: As a primary amine, it is a corrosive base capable of causing severe chemical burns to skin, eyes, and the respiratory and gastrointestinal tracts upon contact.[3][7][8]

Section 2: The Logic of Exposure Control: A Multi-Layered Approach

Effective safety relies on a hierarchy of controls. For a compound of this hazard profile, engineering controls are paramount, supplemented by rigorous administrative procedures and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The Primary Barrier

The fundamental principle is to contain the chemical and its vapors, preventing any contact with the operator.

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood with a face velocity appropriate for volatile, toxic substances (typically 80-120 ft/min). This is non-negotiable and serves to protect against inhalation of harmful vapors.[5][9][10]

  • Ignition Source Control: The fume hood and surrounding area must be designated as a "no smoking, no open flames" zone.[4][5][6] All electrical equipment used (e.g., stir plates, vacuum pumps) must be explosion-proof or intrinsically safe.[3][4] Grounding and bonding of containers and receiving equipment is mandatory during transfers to prevent static discharge, a common ignition source.[3][6][9]

  • Safety Equipment: An operational safety shower and eyewash station must be located within a 10-second travel distance of the handling area.[8][9] Their locations should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be based on the compound's high flammability and corrosivity. Standard lab attire is insufficient.

  • Hand Protection: Use chemical-resistant gloves. Given the corrosive nature of amines, butyl rubber or laminate gloves are often preferred. Double-gloving is a prudent measure, especially when handling the neat material. Always inspect gloves for pinholes before use and remove them using the proper technique to avoid skin contact.[5]

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory at all times. Due to the severe corrosive potential, a full-face shield must be worn over the goggles during any operation where splashing is possible, such as transfers or reaction workups.[5][10]

  • Body Protection: A flame-retardant lab coat is required.[5] When handling larger quantities or in situations with a higher risk of splashing, a PVC or rubber apron should be worn over the lab coat.[8][9] Trousers should be worn outside of boots to prevent chemicals from spilling inside footwear.[8]

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for ensuring safety and experimental reproducibility.

Protocol: Weighing and Transferring the Reagent

This workflow is designed to minimize exposure and prevent spills.

  • Preparation: Don all required PPE (double gloves, goggles, face shield, flame-retardant lab coat). Ensure the fume hood sash is at the proper height.

  • Inert Atmosphere: For reactions sensitive to air or moisture, or to further mitigate fire risk, perform transfers under an inert atmosphere (e.g., Nitrogen or Argon).

  • Container Handling: Check the reagent container for any signs of bulging, which could indicate pressure buildup.[8] If observed, cool the container and vent it slowly in the back of the fume hood.

  • Aliquotting:

    • Securely clamp the reaction vessel inside the fume hood.

    • Slowly uncap the reagent bottle to gently release any pressure.[8]

    • Use a clean, dry syringe or cannula to withdraw the required volume of the amine. Never use a pipette by mouth.

    • Dispense the liquid slowly and sub-surface into the reaction vessel if possible to minimize splashing and vapor release.

  • Cleanup:

    • Immediately recap the reagent bottle, ensuring a tight seal.

    • Decontaminate the syringe/cannula with an appropriate quenching solution (e.g., a dilute, weak acid like citric acid, followed by water and an organic solvent like ethanol) before removing it from the fume hood.

    • Wipe down any minor drips on the exterior of the vessels with a sorbent pad.

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

  • Location: Store in a dedicated, approved flammable liquids cabinet.[8][11] The area must be cool, dry, and well-ventilated.[4]

  • Conditions: Keep the container tightly closed to prevent the escape of flammable vapors and protect from moisture.[4][8] Some suppliers may recommend storage under an inert gas.[4]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and acid chlorides.[2] The reaction between a primary amine and these substances can be highly exothermic and violent.

Section 4: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response
  • Small Spills (in fume hood):

    • Alert personnel in the immediate area.

    • Absorb the spill with a chemical sorbent or vermiculite. Do not use combustible materials like paper towels.[9]

    • Using non-sparking tools, collect the absorbed material into a designated, labeled container for hazardous waste.[6][12]

    • Wipe the area with a decontaminating solution.

  • Large Spills (outside fume hood):

    • Evacuate the laboratory immediately. Alert others to evacuate.

    • Remove all ignition sources if it is safe to do so.

    • Close the lab door and call emergency services, informing them of the material's identity and hazards (flammable, corrosive, toxic).[8]

    • Do not re-enter until the area is cleared by trained professionals.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes, using a safety shower if necessary.[9] Remove all contaminated clothing while flushing.[3][9] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air.[4][10] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water. Seek immediate medical attention.[4][10]

Section 5: Waste Disposal

All waste containing this compound, including absorbent materials from spills and empty containers, must be treated as hazardous waste.

  • Collect waste in a dedicated, properly labeled, and sealed container.

  • Empty containers may retain explosive vapors and should be handled with care.[8][9] Do not cut, drill, or weld on or near them.[8]

  • Dispose of all waste in accordance with local, state, and federal regulations.[3][9]

Visualizations

// Node Definitions start [label="Plan Experiment with\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; assess [label="Hazard Assessment:\n- Flammable (Cat 2)\n- Corrosive (Cat 1B)\n- Toxic (Cat 4)", fillcolor="#FBBC05", fontcolor="#202124"]; controls [label="Implement Engineering Controls", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fume_hood [label="Work in Chemical Fume Hood", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; no_ignition [label="Remove Ignition Sources\n(Use explosion-proof equip.)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; safety_equip [label="Verify Eyewash/Shower Access", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ppe [label="Select & Don Appropriate PPE", fillcolor="#34A853", fontcolor="#FFFFFF"]; ppe_details [label="Goggles + Face Shield\nFlame-Retardant Coat\nChemical-Resistant Gloves", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; procedure [label="Execute SOP\n(Weighing, Transfer, Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Proceed with Experiment", fillcolor="#F1F3F4", fontcolor="#202124"]; emergency [label="Emergency Preparedness:\nKnow Spill/First Aid Procedures", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> assess; assess -> controls; assess -> ppe; assess -> emergency; controls -> fume_hood; controls -> no_ignition; controls -> safety_equip; ppe -> ppe_details; {fume_hood, no_ignition, safety_equip, ppe_details, emergency} -> procedure [style=invis]; fume_hood -> procedure; no_ignition -> procedure; safety_equip -> procedure; ppe_details -> procedure; emergency -> procedure; procedure -> end; } } Figure 1: A decision workflow for safely initiating an experiment involving this compound, emphasizing the hierarchy of controls from assessment to execution.

// Node Definitions spill [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; location [label="Location?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; in_hood [label="Inside Fume Hood", fillcolor="#34A853", fontcolor="#FFFFFF"]; out_hood [label="Outside Fume Hood", fillcolor="#EA4335", fontcolor="#FFFFFF"]; absorb [label="Alert Others\nAbsorb with Chemical Sorbent\n(Use non-sparking tools)", fillcolor="#F1F3F4", fontcolor="#202124"]; collect [label="Collect into Hazardous\nWaste Container", fillcolor="#F1F3F4", fontcolor="#202124"]; decon [label="Decontaminate Area", fillcolor="#F1F3F4", fontcolor="#202124"]; evacuate [label="EVACUATE AREA\nRemove Ignition Sources (if safe)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; call [label="Call Emergency Services\nReport Chemical Identity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_reentry [label="Do Not Re-enter", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges spill -> location; location -> in_hood [label=" Inside"]; location -> out_hood [label="Outside "]; in_hood -> absorb; absorb -> collect; collect -> decon; out_hood -> evacuate; evacuate -> call; call -> no_reentry; } } Figure 2: A decision tree for responding to spills, outlining distinct protocols for contained (in-hood) versus uncontained (outside-hood) incidents.

References

  • Gardarsdottir H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports. [Link]

  • Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0. [Link]

  • CHEMTRON SUPPLY CORPORATION. (2019, June 14). Safety Data Sheet. [Link]

  • Angene Chemical. (2021, May 01). Safety Data Sheet for (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride. [Link]

  • PubChem. This compound. PubChem. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

Sources

Methodological & Application

Synthesis of [1-(2-Methoxyethyl)cyclopropyl]methanamine from gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: February 2026


-Butyrolactone 

Executive Summary & Strategic Rationale

This Application Note details a robust, scalable protocol for the synthesis of [1-(2-Methoxyethyl)cyclopropyl]methanamine (Target Molecule, TM ), utilizing


-butyrolactone (GBL)  as the primary starting material.

The cyclopropylmethanamine scaffold is a privileged motif in medicinal chemistry, serving as a conformationally restricted bioisostere of the isopropyl or ethyl group. It is frequently found in melatonin receptor agonists (e.g., Tasimelteon analogs), antiviral agents, and NMDA receptor modulators. The inclusion of the 2-methoxyethyl ether side chain enhances aqueous solubility and metabolic stability compared to alkyl counterparts.

Process Innovation: While traditional routes to 1,1-disubstituted cyclopropanes rely on the dialkylation of malonates (which generates significant waste) or the Kulinkovich reaction (limited by functional group tolerance), this protocol leverages the "Lactone-to-Cyclopropane Contraction" strategy. This route transforms the inexpensive, chiral-pool-ready GBL ring into the cyclopropane core via a halo-ester intermediate, offering superior atom economy and cost-efficiency.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed around the Ring Contraction Strategy , where the 5-membered lactone is opened to a linear 4-halo-ester and subsequently cyclized to the 3-membered ring.

Logical Disconnection:

  • Amine Formation: The primary amine is derived from the reduction of a primary amide.

  • Cyclopropane Core: Formed via intramolecular alkylation of an

    
    -substituted 
    
    
    
    -haloester.
  • Precursor Functionalization: The 2-methoxyethyl side chain is installed via

    
    -alkylation of GBL prior to ring opening.
    

Retrosynthesis Target [1-(2-Methoxyethyl) cyclopropyl]methanamine Amide 1-(2-Methoxyethyl) cyclopropanecarboxamide Target->Amide Reduction Ester Methyl 1-(2-Methoxyethyl) cyclopropanecarboxylate Amide->Ester Amidation HaloEster Methyl 4-chloro-2-(2- methoxyethyl)butanoate Ester->HaloEster Cyclization (Intramolecular Alkylation) AlkylatedGBL α-(2-Methoxyethyl)-γ-butyrolactone HaloEster->AlkylatedGBL Ring Opening (SOCl2/MeOH) GBL γ-Butyrolactone (GBL) AlkylatedGBL->GBL α-Alkylation

Figure 1: Retrosynthetic logic flow from Target to GBL. The critical transformation is the conversion of the 5-membered lactone to the 3-membered carbocycle via the HaloEster intermediate.

Detailed Experimental Protocols

Phase 1: -Functionalization of GBL

Objective: Install the 2-methoxyethyl side chain at the


-position of GBL.
Critical Mechanism:  Enolate generation using LDA followed by SN2 attack on the alkyl halide.
  • Reagents:

    • 
      -Butyrolactone (GBL) [CAS: 96-48-0]
      
    • Lithium Diisopropylamide (LDA), 2.0 M in THF

    • 1-Bromo-2-methoxyethane [CAS: 6482-24-2]

    • Anhydrous THF

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and maintain under N2 atmosphere.

  • Enolization: Charge THF (10 vol) and LDA (1.1 equiv) and cool to -78°C (dry ice/acetone bath).

  • Addition: Add GBL (1.0 equiv) dropwise over 30 minutes. Note: Maintain internal temperature < -70°C to prevent self-condensation of GBL. Stir for 45 minutes at -78°C to ensure complete enolate formation.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours. Stir overnight.

  • Quench: Quench with sat. NH4Cl solution. Extract with EtOAc (3x).

  • Purification: Dry organic layer (MgSO4), concentrate, and purify via vacuum distillation.

    • Checkpoint: Verify mono-alkylation via GC-MS or 1H NMR (Look for doublet-of-triplets at

      
      -proton).
      
Phase 2: Ring Opening & Chlorination

Objective: Convert the lactone into the acyclic


-chloroester.
Chemistry:  Acid-catalyzed nucleophilic acyl substitution (methanolysis) coupled with alkyl chloride formation.
  • Reagents:

    • 
      -(2-Methoxyethyl)-GBL (from Phase 1)
      
    • Thionyl Chloride (SOCl2)

    • Zinc Chloride (ZnCl2) (Catalyst)[1]

    • Methanol (MeOH)

Protocol:

  • Setup: RBF with reflux condenser and scrubber (for HCl/SO2 gas).

  • Mixing: Dissolve the lactone (1.0 equiv) in MeOH (5 vol). Add ZnCl2 (0.05 equiv).

  • Chlorination: Add SOCl2 (1.5 equiv) dropwise at 0°C. (Exothermic!).

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours.

    • Mechanism:[1][2][3][4] ZnCl2 assists in the ring opening; SOCl2 converts the resulting primary alcohol to the alkyl chloride.

  • Workup: Concentrate in vacuo to remove excess MeOH/SOCl2. Dilute with DCM, wash with sat. NaHCO3 (careful: gas evolution).

  • Product: Methyl 4-chloro-2-(2-methoxyethyl)butanoate . Use directly in the next step.

Phase 3: Cyclopropane Ring Formation

Objective: Intramolecular alkylation to form the cyclopropane ring.

  • Reagents:

    • Crude Chloroester (from Phase 2)

    • Sodium Methoxide (NaOMe), 25% wt in MeOH (or solid)

    • Dry THF or DMF

Protocol:

  • Cyclization: Dissolve the chloroester in THF. Add NaOMe (1.2 equiv) slowly at 0°C.

  • Reaction: Stir at RT for 4 hours.

    • Observation: Precipitation of NaCl indicates reaction progress.

  • Workup: Quench with water. Extract with Et2O.

  • Purification: Distillation or Silica Gel Chromatography.

  • Product: Methyl 1-(2-methoxyethyl)cyclopropanecarboxylate .

Phase 4: Functional Group Transformation (Ester Amine)

Objective: Convert the ester to the primary methanamine. Route: Ester


 Primary Amide 

Amine. (Chosen for scalability over LiAlH4 reduction of ester to alcohol

azide

amine).

Step 4A: Amidation

  • Reaction: Charge the ester into a pressure vessel (autoclave). Add 7N NH3 in MeOH (excess).

  • Conditions: Heat to 80°C (approx. 5–10 bar) for 12 hours.

  • Workup: Concentrate to dryness to obtain 1-(2-methoxyethyl)cyclopropanecarboxamide .

Step 4B: Reduction

  • Setup: Dry RBF, N2 atm.

  • Reduction: Suspend LiAlH4 (2.5 equiv) in anhydrous THF.

  • Addition: Add the amide (dissolved in THF) dropwise at 0°C.

  • Reflux: Heat to reflux for 4 hours.

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Isolation: Filter the granular precipitate. Dry the filtrate (Na2SO4) and concentrate.

  • Final Product: This compound .

Quantitative Data Summary

StepTransformationKey ReagentsTypical YieldCritical Parameter
1 GBL


-Alkyl-GBL
LDA, BrCH2CH2OCH375–85%Temp < -70°C during enolization
2 Lactone

Chloroester
SOCl2, ZnCl2, MeOH90–95%Efficient HCl gas scrubbing
3 Chloroester

Cyclopropane
NaOMe, THF80–88%Anhydrous conditions
4A Ester

Amide
NH3/MeOH>95%Pressure vessel integrity
4B Amide

Amine
LiAlH485–90%Fieser quench stoichiometry

Mechanistic Workflow (Graphviz)

Mechanism cluster_0 Phase 1: Alpha-Alkylation cluster_1 Phase 2 & 3: Ring Contraction cluster_2 Phase 4: Amine Generation GBL GBL Enolate Lithium Enolate (Kinetic Control) GBL->Enolate LDA, -78°C AlkylGBL α-(2-Methoxyethyl)-GBL Enolate->AlkylGBL R-Br, SN2 ChloroEster Methyl 4-chloro-2-alkylbutanoate AlkylGBL->ChloroEster SOCl2/MeOH Ring Opening CycloEster Cyclopropane Ester ChloroEster->CycloEster NaOMe Intramolecular SN2 Amide Primary Amide CycloEster->Amide NH3/MeOH FinalAmine [1-(2-Methoxyethyl) cyclopropyl]methanamine Amide->FinalAmine LiAlH4 Reduction

Figure 2: Step-by-step mechanistic flow from GBL to the final Cyclopropyl Methanamine.

Safety & Troubleshooting

  • 
    -Butyrolactone (GBL):  In many jurisdictions (e.g., USA, EU), GBL is a regulated chemical (List I Chemical) due to its conversion to GHB. Ensure all regulatory compliance (DEA forms/licenses) is in place before procurement.
    
  • Lithium Aluminum Hydride (LiAlH4): Pyrophoric. Use only in a designated hood with a Class D fire extinguisher nearby. Never use water to extinguish LiAlH4 fires.

  • Thionyl Chloride: Releases HCl and SO2 gases. Use a caustic scrubber (NaOH trap).

  • Troubleshooting Step 3 (Cyclization): If the yield is low, check for competing elimination reactions (formation of alkenes). Ensure the base (NaOMe) is not in large excess and the temperature is controlled.

References

  • GBL to Cyclopropylamine Strategy

    • Process for the manufacture of cyclopropylamine.[1][5][6][7] US Patent 4,590,292. (1986). Describes the foundational chemistry of converting GBL to cyclopropanes via 4-chlorobutyric acid derivatives.

  • Alkylation of Lactones

    • Trost, B. M., & Salzmann, T. N. (1976). New synthetic methods.[3][4][5][8][9][10] Sulfenylations of esters and lactones. Journal of the American Chemical Society.[11][12] (General protocol for

      
      -functionalization of lactones).
      
  • Cyclopropane Synthesis via Halo-Esters

    • Pinnick, H. W., et al. (1980).

      
      -halo esters. Journal of Organic Chemistry.[9]
      
  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

Sources

Kulinkovich-Szymoniak reaction for [1-(2-Methoxyethyl)cyclopropyl]methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Kulinkovich-Szymoniak Synthesis of [1-(2-Methoxyethyl)cyclopropyl]amine

Scope and Nomenclature Clarification

Critical Note on Target Architecture: The user request specified "[1-(2-Methoxyethyl)cyclopropyl]methanamine." Standard IUPAC nomenclature defines "methanamine" as a methyl group bearing an amine (–CH₂NH₂). However, the Kulinkovich-Szymoniak reaction is chemically specific for the formation of 1-substituted cyclopropan-1-amines (–NH₂ directly attached to the ring) from nitriles.

It is highly probable that the target is 1-(2-methoxyethyl)cyclopropan-1-amine (CAS: 1993247-86-1), a known pharmacophore building block synthesized via this specific route. This guide details the synthesis of the cyclopropanamine (direct ring attachment). If the homologated (–CH₂NH₂) species is required, a different route (e.g., reduction of a cyclopropane carbonitrile) would be necessary.

Reaction Class:

  • Transformation: Nitrile (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    1-Substituted Cyclopropylamine.
  • Key Reagents: Titanium(IV) isopropoxide [Ti(OiPr)₄], Ethylmagnesium bromide (EtMgBr), Boron trifluoride diethyl etherate (BF₃·OEt₂).

Executive Summary

The Kulinkovich-Szymoniak reaction offers a direct, one-pot method to construct strained primary amines from stable nitriles. Unlike the classic Kulinkovich reaction (esters


 cyclopropanols), the Szymoniak variation utilizes a Lewis acid-mediated workup to prevent the hydrolysis of the intermediate azatitanacycle back to a ketone, ensuring the amine is the exclusive product.

Key Advantages:

  • Atom Economy: The ethyl group from the Grignard reagent provides the two carbons necessary for ring closure.

  • Functional Group Tolerance: Compatible with ethers (like the methoxyethyl side chain in the target).[1]

  • Stereocontrol: Formation of the quaternary center is regioselective.

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. The reaction does not proceed via simple nucleophilic attack but rather through a titanacyclopropane intermediate.

  • Ligand Exchange: EtMgBr reacts with Ti(OiPr)₄ to form a diethyltitanium species, which rapidly eliminates ethane to generate the active low-valent titanacyclopropane (acting as a 1,2-dicarbanion equivalent).[2]

  • Insertion: The nitrile coordinates to the titanium, followed by insertion into the Ti–C bond, forming an azatitanacyclopentene .

  • Ring Contraction: This 5-membered metallacycle rearranges to a cyclopropyl-titanium imido complex.

  • Demetalation: The addition of a Lewis acid (BF₃·OEt₂) is crucial. It activates the Ti-N bond for hydrolysis/cleavage, releasing the primary amine. Without this, the thermodynamic sink is often the ketone.

Mechanism Visualization

SzymoniakMechanism Ti4 Ti(OiPr)4 (Precursor) Titanacycle Titanacyclopropane (Active Species) Ti4->Titanacycle - 2 MgBr(OiPr) - Ethane EtMgBr 2 EtMgBr (Grignard) EtMgBr->Titanacycle Azatitanacycle Azatitanacyclopentene (Intermediate) Titanacycle->Azatitanacycle + Nitrile Nitrile 3-Methoxypropanenitrile (Substrate) Nitrile->Azatitanacycle Rearrangement Ring Contraction (Cyclopropyl-Ti species) Azatitanacycle->Rearrangement Rearrangement Product 1-(2-Methoxyethyl) cyclopropan-1-amine Rearrangement->Product + Lewis Acid + Hydrolysis LewisAcid BF3·OEt2 / H+ Workup

Figure 1: Catalytic cycle of the Kulinkovich-Szymoniak reaction showing the critical titanacyclopropane formation and nitrile insertion.

Experimental Protocol

Target: 1-(2-Methoxyethyl)cyclopropan-1-amine Scale: 10 mmol (scalable to 50 mmol)

Reagents & Stoichiometry
ReagentRoleEquiv.Amount (10 mmol scale)
3-Methoxypropanenitrile Substrate1.00.85 g (approx. 0.95 mL)
Ti(OiPr)₄ Mediator1.13.12 g (3.25 mL)
EtMgBr (3.0 M in Et₂O) Reagent2.27.33 mL
BF₃·OEt₂ Lewis Acid2.02.84 g (2.5 mL)
THF / Et₂O Solvent-40 mL (Anhydrous)
Step-by-Step Methodology

1. Inert System Setup:

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Flush the system with Argon (preferred over Nitrogen due to Ti sensitivity) for 15 minutes.

  • Why: Low-valent Titanium species are pyrophoric and instantly deactivated by moisture or oxygen.

2. Substrate Preparation:

  • Charge the flask with 3-methoxypropanenitrile (1.0 equiv) and Ti(OiPr)₄ (1.1 equiv) in anhydrous THF (30 mL).

  • Stir at room temperature for 5 minutes to ensure homogeneity.

3. Grignard Addition (The Critical Step):

  • Cool the reaction mixture to -78°C (Dry ice/Acetone bath). Note: While some protocols suggest 0°C, starting lower allows better control of the exotherm upon initial addition.

  • Add the EtMgBr solution (2.2 equiv) dropwise via the addition funnel over 30–45 minutes.

  • Observation: The solution will shift color from colorless/yellow to dark brown/black, indicating the formation of the Ti(II) species.

  • Upon completion of addition, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1 hour.

4. Lewis Acid Activation:

  • Cool the mixture back to -10°C (Ice/Salt bath).

  • Add BF₃·OEt₂ (2.0 equiv) dropwise.

  • Why: The BF₃ complexes with the titanium-nitrogen species, weakening the bond and facilitating the release of the amine during hydrolysis. Without this, yields drop significantly.

  • Allow to warm to room temperature and stir for 30 minutes.

5. Workup & Isolation:

  • Quench the reaction carefully with 10% aqueous NaOH (20 mL). Caution: Exothermic.

  • Add Diethyl Ether (50 mL) and stir vigorously until two clear layers form and the titanium salts precipitate as a white/grey solid.

  • Filter through a pad of Celite to remove titanium salts. Wash the pad with ether.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with Et₂O.

  • Acid-Base Purification (Self-Validating Step):

    • Extract the combined organic phases with 1M HCl (3 x 20 mL). The product (amine) moves to the aqueous phase; non-basic impurities (unreacted nitrile) remain in the organic phase.

    • Wash the acidic aqueous phase once with ether.

    • Basify the aqueous phase to pH >12 using 6M NaOH .

    • Extract the free amine into Et₂O (3 x 30 mL).

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure (careful: low molecular weight amines can be volatile).

Quality Control & Data Interpretation

Expected Analytical Data:

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       0.45–0.60 (m, 4H, cyclopropyl ring protons).
      
    • 
       1.65 (t, 2H, -CH₂- attached to ring).
      
    • 
       3.35 (s, 3H, -OCH₃).
      
    • 
       3.50 (t, 2H, -CH₂-O-).
      
    • 
       1.80 (br s, 2H, -NH₂).
      
  • Validation: The disappearance of the nitrile stretch (~2250 cm⁻¹) in IR and the appearance of cyclopropyl high-field signals in NMR confirm the structure.

Safety & Troubleshooting

Hazard / IssueMitigation Strategy
Ti(OiPr)₄ Hydrolysis Reagent is moisture sensitive. If the liquid is cloudy or has white solids, distill before use or use a fresh bottle.
Grignard Exotherm Addition must be slow. Rapid addition leads to "runaway" temperatures which favor polymerization or simple reduction over cyclopropanation.
Low Yield Often caused by inefficient ligand exchange. Ensure the Grignard is high quality (titrate before use). If yield persists low, switch to Cyclohexylmagnesium bromide for the exchange (the "ligand exchange" variation), though EtMgBr is standard for Szymoniak.
Waste Disposal Titanium wastes can clog drains and are often pyrophoric. Quench fully, filter solids, and dispose of as solid hazardous waste.

References

  • Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles.[3][4] Chemical Communications, (18), 1792–1793. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000).[5] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

  • Szymoniak, J., & Bertus, P. (2012). Titanium-Mediated Synthesis of Cyclopropylamines. Current Organic Chemistry, 16(24), 2926-2935. Link

Sources

Diastereoselective Synthesis of Substituted Cyclopropylamines: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The cyclopropylamine motif is a privileged scaffold in medicinal chemistry and drug development, prized for its ability to impart conformational rigidity, metabolic stability, and unique stereoelectronic properties to bioactive molecules.[1][2][3] The precise control over stereochemistry is paramount, as different diastereomers can exhibit vastly different pharmacological profiles. This application note provides a detailed guide for researchers on the diastereoselective synthesis of substituted cyclopropylamines. We delve into the mechanistic underpinnings of several robust synthetic strategies, including transition-metal catalyzed cyclopropanations, directed Simmons-Smith reactions, and the Kulinkovich-Szymoniak reaction. Each section offers field-proven insights into experimental design, provides detailed, step-by-step protocols, and presents data to guide methodology selection.

Introduction: The Significance of Stereodefined Cyclopropylamines

The three-membered carbocyclic ring of a cyclopropane imposes significant geometric constraints, influencing the spatial arrangement of substituents and their interaction with biological targets.[2] When combined with an amine, this scaffold becomes a versatile building block found in numerous pharmaceuticals.[2][4] The development of synthetic methods that can selectively generate a single diastereomer is a critical challenge in organic synthesis.[5] This guide focuses on methodologies that provide high levels of diastereocontrol, enabling the rational design and synthesis of complex molecular architectures for drug discovery.

Strategic Overview: Selecting a Synthetic Pathway

The choice of synthetic route depends on several factors, including the substitution pattern of the target cyclopropylamine, the availability of starting materials, and the desired stereochemical outcome. The following diagram outlines a general decision-making workflow for selecting an appropriate method.

G Start Target Cyclopropylamine Structure Q1 Is the Amine Attached to a Quaternary Carbon? Start->Q1 Q2 Is a Chiral Directing Group Present or Easily Installed? Q1->Q2 No M1 Consider Simmons-Smith on Chiral Enesulfinamides Q1->M1 Yes Q3 Are Diazo Precursors Tolerated/Available? Q2->Q3 No M2 Consider Directed Simmons-Smith (e.g., Hydroxyl-Directed) Q2->M2 Yes M3 Consider Kulinkovich-Szymoniak from Nitriles Q3->M3 No M4 Consider Transition-Metal Catalysis (e.g., Ru, Rh) Q3->M4 Yes M5 Consider Synthesis from Chiral α-Halo Imines M3->M5 Alternative

Caption: Decision workflow for selecting a synthetic strategy.

Transition-Metal Catalyzed Cyclopropanation of Alkenyl Carbamates

One of the most powerful methods for constructing cyclopropanes involves the transition-metal-catalyzed reaction of an alkene with a diazo compound.[6][7] For the synthesis of cyclopropylamines, vinylcarbamates serve as excellent alkene partners. The choice of a chiral catalyst, typically based on rhodium or ruthenium, is crucial for inducing high diastereoselectivity and enantioselectivity.[8][9]

Mechanistic Insight: The Role of the Chiral Catalyst

The reaction proceeds via the formation of a metal-carbene intermediate from the diazoester. The alkene then approaches this highly reactive species. The chiral ligands on the metal create a sterically defined pocket that dictates the trajectory of the alkene approach, favoring the formation of one diastereomer over the other. For instance, Ru(II)-Pheox catalysts have demonstrated exceptional control in the cyclopropanation of vinylcarbamates.[8][9]

G cluster_0 Catalytic Cycle Catalyst Ru(II)-Pheox Catalyst Carbene Ru=Carbene Intermediate Catalyst->Carbene - N2 Cycloadduct Ruthenacyclobutane Intermediate Carbene->Cycloadduct + Alkene Product Substituted Cyclopropylamine Cycloadduct->Product Reductive Elimination Product->Catalyst Releases Catalyst Diazo Diazoester (R-CHN2) Diazo->Carbene Alkene Vinylcarbamate Alkene->Cycloadduct

Caption: Simplified catalytic cycle for Ru-catalyzed cyclopropanation.

Data Summary: Ru(II)-Pheox Catalyzed Cyclopropanation

The Ru(II)-Pheox system provides excellent yields and stereoselectivities for a range of substrates.

EntryVinylcarbamate (R¹)Diazoester (R²)Yield (%)d.r. (trans:cis)Reference
1PhenylEthyl95>96:4[8][9]
24-MeO-PhEthyl94>96:4[8][9]
32-NaphthylEthyl99>96:4[8][9]
4Phenylt-Butyl9394:6[8][9]
Protocol: Asymmetric Cyclopropanation of N-Vinyl-N-Boc-aniline

This protocol is adapted from the work of Hu, W. et al.[9]

Materials:

  • Ru(II)-Pheox catalyst (e.g., (S,S)-Ph-Pheox-RuCl₂(py)₂)

  • N-vinyl-N-Boc-aniline (1.0 equiv)

  • Ethyl diazoacetate (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • Reactor Setup: To a flame-dried Schlenk tube, add the Ru(II)-Pheox catalyst (0.005 mmol, 1 mol%).

  • Reagent Addition: Under an inert atmosphere of argon, add anhydrous DCM (2.0 mL). Add the N-vinyl-N-Boc-aniline (0.5 mmol, 1.0 equiv).

  • Initiation: Place the reaction mixture in a temperature-controlled bath at 25 °C.

  • Slow Addition: Add a solution of ethyl diazoacetate (0.6 mmol, 1.2 equiv) in anhydrous DCM (1.0 mL) dropwise over 2 hours using a syringe pump. The slow addition is critical to suppress the dimerization of the diazo compound.

  • Reaction Monitoring: Stir the reaction at 25 °C for an additional 4-6 hours. Monitor the consumption of the vinylcarbamate by TLC or GC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cyclopropylamine derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Directed Simmons-Smith Cyclopropanation of Chiral Enesulfinamides

The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically from diiodomethane and a zinc-copper couple or diethylzinc), is a classic method for cyclopropanation.[4][10] Its diastereoselectivity on unfunctionalized alkenes is often low. However, the presence of a directing group, such as a hydroxyl or a chiral sulfinamide, can dramatically enhance stereocontrol by coordinating to the zinc reagent and delivering the methylene group to one face of the alkene.[6][11][12]

Mechanistic Insight: The Sulfinamide Directing Group

Recent work has shown that chiral enesulfinamides are excellent substrates for highly diastereoselective Simmons-Smith cyclopropanation.[11][13] The sulfinyl group is believed to act as a directing group, coordinating the zinc carbenoid. This pre-organization places the carbenoid in a position for intramolecular delivery to the si-face of the C=C double bond, leading to high diastereoselectivity.

Caption: Coordination model for directed Simmons-Smith cyclopropanation.

Data Summary: Cyclopropanation of α,β,β-Trisubstituted Enesulfinamides

This method is particularly effective for constructing challenging α-tertiary cyclopropylamines bearing β-quaternary stereocenters.[11][13]

Entryα-Substituent (R)β-Substituents (R', R'')Yield (%)d.r.Reference
1PhenylMe, Et85>20:1[11]
24-Cl-PhMe, Et81>20:1[11]
32-ThienylMe, Et7715:1[11]
4n-PropylMe, Et8010:1[11]
5Phenyln-Pr, n-Bu82>20:1[11]
Protocol: Diastereoselective Cyclopropanation of a Chiral Enesulfinamide

This protocol is adapted from the work of Lu, C.-D. et al.[11]

Materials:

  • Chiral enesulfinamide (1.0 equiv)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (5.0 equiv)

  • Diiodomethane (CH₂I₂), (5.0 equiv)

  • tert-Butyl methyl ether (TBME), anhydrous

  • Toluene, anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and argon inlet, add the chiral enesulfinamide (0.5 mmol, 1.0 equiv) and anhydrous toluene (5 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Preparation (Caution!): In a separate flame-dried flask under argon, prepare the Simmons-Smith reagent. To a solution of anhydrous TBME (5 mL) at 0 °C, slowly add Et₂Zn (2.5 mL, 2.5 mmol, 5.0 equiv). Then, add CH₂I₂ (0.20 mL, 2.5 mmol, 5.0 equiv) dropwise. Stir the resulting solution at 0 °C for 30 minutes. Note: Diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Reaction: Transfer the freshly prepared zinc carbenoid solution to the dropping funnel and add it dropwise to the enesulfinamide solution at 0 °C over 30 minutes.

  • Warming and Monitoring: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the N-sulfinyl cyclopropylamine. The sulfinyl group can be removed by treatment with HCl in dioxane to afford the free primary amine.[14]

Kulinkovich-Szymoniak Reaction for Primary Cyclopropylamines

The Kulinkovich reaction and its amine-focused variant, the Kulinkovich-Szymoniak reaction, provide a powerful route to cyclopropanols and cyclopropylamines, respectively, from esters or nitriles.[15][16][17] The reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide to generate a titanacyclopropane intermediate in situ.[15][18]

Mechanistic Insight: From Nitrile to Amine

The reaction of a nitrile with the titanacyclopropane intermediate forms an azatitanacyclopentene. This intermediate is then treated with a Lewis acid (e.g., BF₃·OEt₂) to promote rearrangement and hydrolysis, yielding the primary cyclopropylamine.[16] When substituted Grignard reagents are used, moderate to good diastereoselectivity can be achieved in the formation of 1,2-disubstituted cyclopropylamines.[16] The stereochemistry is established during the reaction of the nitrile with the substituted titanacyclopropane, with the substituents preferring a trans arrangement in the product to minimize steric hindrance.[19]

G Start Nitrile (R-CN) + Grignard (R'-CH2CH2-MgBr) + Ti(O-iPr)4 Titanacycle Titanacyclopropane Intermediate Start->Titanacycle Formation AzaCycle Azatitanacyclopentene Titanacycle->AzaCycle + R-CN Hydrolysis Lewis Acid (BF3.OEt2) then H2O Workup AzaCycle->Hydrolysis Product trans-1,2-Disubstituted Cyclopropylamine Hydrolysis->Product

Caption: Workflow for the Kulinkovich-Szymoniak reaction.

Data Summary: Synthesis of 1,2-Disubstituted Cyclopropylamines

The diastereoselectivity is often moderate, but the diastereomers are typically separable by chromatography.[16]

EntryNitrile (R)Grignard Reagent (R')Yield (%)d.r. (trans:cis)Reference
1Ph-CNn-PrMgBr6570:30[16]
2Cy-CNn-PrMgBr5865:35[16]
3Ph-CNn-BuMgBr6275:25[16]
Protocol: Synthesis of 1-Phenyl-2-ethylcyclopropylamine

This protocol is based on the general procedure described by Szymoniak and Bertus.[16]

Materials:

  • Benzonitrile (1.0 equiv)

  • n-Propylmagnesium bromide (2.5 equiv), 2.0 M solution in Et₂O

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄), (1.2 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂), (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask under argon, add anhydrous THF (20 mL) and Ti(O-iPr)₄ (1.2 mmol, 1.2 equiv).

  • Grignard Addition: Cool the flask to -78 °C (dry ice/acetone bath). Slowly add the n-propylmagnesium bromide solution (1.25 mL, 2.5 mmol, 2.5 equiv) dropwise.

  • Titanacycle Formation: Allow the dark mixture to warm to room temperature and stir for 1 hour.

  • Nitrile Addition: Cool the mixture back down to -50 °C. Add a solution of benzonitrile (1.0 mmol, 1.0 equiv) in anhydrous Et₂O (5 mL) dropwise.

  • Stirring: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12 hours).

  • Lewis Acid Treatment: Cool the reaction to -78 °C and slowly add BF₃·OEt₂ (1.5 mmol, 1.5 equiv). Stir at this temperature for 15 minutes, then allow to warm to room temperature and stir for an additional 1 hour.

  • Workup: Quench the reaction by carefully adding 1 M aq. NaOH. Filter the resulting mixture through a pad of Celite®, washing the pad with Et₂O. Separate the layers of the filtrate.

  • Extraction: Extract the aqueous layer with Et₂O (3 x 20 mL). Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to separate the diastereomers and isolate the desired product.

Conclusion

The diastereoselective synthesis of substituted cyclopropylamines is a well-developed field with multiple reliable strategies available to the modern chemist. Transition-metal catalysis offers a route to highly enantio- and diastereomerically enriched products, provided suitable diazo precursors are available. For substrates containing a coordinating functional group, directed Simmons-Smith cyclopropanation provides a robust and often highly selective alternative. Finally, the Kulinkovich-Szymoniak reaction offers a unique pathway from readily available nitriles, which is particularly useful for preparing primary amines. By understanding the mechanistic basis for diastereoselection in each method, researchers can make informed decisions to efficiently access complex, stereodefined cyclopropylamines for applications in drug discovery and beyond.

References

  • Hu, W., et al. (2013). Highly enantioselective synthesis of cyclopropylamine derivatives via Ru(II)-pheox-catalyzed direct asymmetric cyclopropanation of vinylcarbamates. PubMed.
  • Denolf, B., et al. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters.
  • Denolf, B., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters.
  • Hu, W., et al. (2013). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. Organic Letters.
  • Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters.
  • Lin, S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC.
  • Various Authors. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal.
  • Denolf, B., et al. (2007). Diastereoselective Synthesis of Cyclopropylamines. Synfacts.
  • Rousseaux, S. A. L., et al. (2024). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters.
  • Snieckus, V., et al. (2019). Site-Selective and Stereoselective C−H Functionalization of N‐Cyclopropylamides via a Directed Remote Metalation. ACS Publications.
  • Kulinkovich, O. G. (n.d.). Kulinkovich reaction. Grokipedia.
  • Fasan, R., et al. (n.d.). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. PMC.
  • Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • Companyó, X., et al. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. RSC Publishing.
  • Various Authors. (n.d.). Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal.
  • Charette, A. B., & Lebel, H. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews.
  • Hussain, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
  • Various Authors. (n.d.). Kulinkovich reaction. Wikipedia.
  • Walsh, P. J., et al. (n.d.). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. NIH.
  • Mashima, K., et al. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. ChemRxiv.
  • Marek, I., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters.
  • Rousseaux, S. A. L., et al. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters.
  • Rousseaux, S. A. L., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. PubMed.
  • Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. PubMed.
  • Various Authors. (n.d.). Kulinkovich Reaction. Organic Chemistry Portal.
  • Wu, Y.-D., & Yu, Z.-X. (2001). A theoretical study on the mechanism and diastereoselectivity of the Kulinkovich hydroxycyclopropanation reaction. PubMed.
  • Various Authors. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal.
  • Ghorai, M. K., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie.
  • Johnson, M. T. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of California, Irvine.
  • Gopinath, P., & Chandrasekaran, S. (n.d.). Recent Advances in the Chemistry of Doubly Activated Cyclopropanes: Synthesis and Reactivity. Bentham Science.
  • Ríos-Lombardía, N., et al. (n.d.). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Chemistry Europe.
  • Falck, J. R., et al. (2019). Diastereo- and enantioselective preparation of cyclopropanol derivatives. PMC.
  • Wu, W., et al. (2024). Recent Advances in Synthesis of Cyclopropanes. Biotecnia.
  • Lee, C., et al. (2022). Ti-Catalyzed Diastereoselective Cyclopropanation of Carboxylic Derivatives with Terminal Olefins. Journal of the American Chemical Society.
  • Wu, W., et al. (2018). Recent advances in the synthesis of cyclopropanes. PubMed.
  • Wang, J., et al. (n.d.). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. PMC.
  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
  • List, B., et al. (2025). Organocatalytic regio- and stereoselective cyclopropanation of olefins. Nature.
  • Wang, J., et al. (n.d.). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. RSC Publishing.

Sources

Purification protocol for [1-(2-Methoxyethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Purification of [1-(2-Methoxyethyl)cyclopropyl]methanamine

Executive Summary

This compound (CAS: 1398534-19-2) is a critical gem-disubstituted cyclopropane building block used in the synthesis of next-generation antiviral and CNS-active small molecules. Its structural rigidity, combined with the polar ether side chain, offers unique pharmacokinetic advantages but presents specific purification challenges.

This guide details a robust, scalable purification protocol designed to remove common synthetic byproducts (unreacted nitriles, secondary amines, and inorganic salts) while preserving the integrity of the strained cyclopropane ring.

Physicochemical Profile & Strategic Analysis

Before initiating purification, one must understand the molecule's behavior. The combination of a primary amine and an ether linkage creates a molecule with amphiphilic character and moderate volatility.

PropertyValue (Est.)Operational Implication
Molecular Formula C₇H₁₅NOMW = 129.20 g/mol
Boiling Point 75–80 °C @ 15 mmHgAmenable to vacuum distillation; avoid prolonged heating >120°C to prevent degradation.
pKa (Conjugate Acid) ~10.2Highly basic. Will protonate fully at pH < 8.0.
Solubility Soluble in DCM, MeOH, Et₂O; Moderate in H₂O"Oiling out" is a risk during salt formation; requires careful solvent selection.
Stability Acid-sensitive cyclopropaneAvoid strong Lewis acids; aqueous mineral acids (HCl) are safe for short durations.

Purification Workflow Strategy

The purification logic follows a "Capture, Release, Polish" methodology. We utilize the basicity of the primary amine to separate it from neutral impurities (Capture/Release), followed by fractional distillation for absolute purity (Polish).

PurificationWorkflow Crude Crude Reaction Mixture (Amine, Nitrile, Salts) AcidExt Acid Extraction (pH 2) Capture Amine in Aqueous Crude->AcidExt 1M HCl Wash Organic Wash Remove Neutrals (Nitrile) AcidExt->Wash Discard Org. Layer BaseRel Basification (pH >12) Release Free Amine Wash->BaseRel NaOH / DCM Ext. Distill Vacuum Distillation Final Polish BaseRel->Distill Conc. & Dry Salt HCl Salt Formation (Optional Storage Form) Distill->Salt HCl in Et2O

Figure 1: Logical flow for the isolation of the target amine from crude synthetic mixtures.

Detailed Experimental Protocols

Protocol A: Acid-Base "Capture and Release" (Primary Purification)

Objective: Removal of non-basic synthetic precursors (e.g., 1-(2-methoxyethyl)cyclopropanecarbonitrile).

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (1.0 M aqueous)

  • Sodium Hydroxide (5.0 M aqueous)

  • Sodium Sulfate (anhydrous)

Step-by-Step:

  • Dissolution : Dissolve the crude reaction residue in MTBE (10 mL per gram of crude). Note: MTBE is preferred over DCM here to prevent emulsion formation during extraction.

  • Acid Capture : Extract the organic phase twice with 1.0 M HCl (3 mL per gram of crude).

    • Mechanism: The amine (pKa ~10) is protonated to the ammonium salt (

      
      ), which migrates to the aqueous phase. Neutral impurities remain in the MTBE.
      
  • Neutral Wash : Combine the acidic aqueous layers. Wash once with fresh MTBE to remove entrained neutrals. Discard the organic layer.

  • Base Release : Cool the aqueous phase to 0°C in an ice bath. Slowly add 5.0 M NaOH dropwise with stirring until pH > 12.

    • Observation: The solution will become cloudy as the free amine oils out.

  • Extraction : Extract the basic aqueous mixture three times with DCM.

  • Drying : Dry the combined DCM layers over anhydrous

    
     for 20 minutes. Filter and concentrate under reduced pressure (keep bath < 30°C to avoid volatility losses).
    
Protocol B: Vacuum Distillation (Polishing)

Objective: Removal of high-boiling impurities and residual solvent traces.

Equipment: Short-path distillation head, vacuum pump (capable of < 5 mmHg), oil bath.

Step-by-Step:

  • Transfer the "Capture/Release" oil to a round-bottom flask. Add a magnetic stir bar.

  • Connect the short-path distillation apparatus. Ensure all joints are greased and clipped.

  • Apply vacuum gradually to prevent bumping. Target pressure: 1–5 mmHg .

  • Heat the oil bath.

    • Fraction 1 (Solvent Cut) : Bath 40–60°C. Discard volatile solvents.

    • Fraction 2 (Product Cut) : Bath 80–100°C. Collect the fraction distilling at a vapor temperature of ~65–75°C (at 2 mmHg) .

  • Validation : The resulting oil should be colorless. Check purity via GC-MS or NMR.

Protocol C: Hydrochloride Salt Formation (Long-Term Storage)

Objective: Convert the liquid amine into a stable, crystalline solid.

Step-by-Step:

  • Dissolve 1.0 g of the purified amine in 5 mL of anhydrous diethyl ether or 1,4-dioxane.

  • Cool to 0°C.

  • Add 2.0 M HCl in diethyl ether (1.1 equivalents) dropwise under nitrogen.

  • A white precipitate will form immediately.

  • Stir for 15 minutes, then filter the solid under nitrogen.

  • Wash the cake with cold ether and dry under vacuum.

    • Result: this compound hydrochloride. Hygroscopic solid; store in a desiccator.

Analytical Validation (QC)

TechniqueExpected SignalDiagnostic Value
¹H NMR (CDCl₃)

0.4–0.6 (4H, m, cyclopropyl)
Confirms ring integrity (no acid-catalyzed ring opening).
¹H NMR (CDCl₃)

3.35 (3H, s, -OCH₃)
Confirms presence of methoxy tail.
¹H NMR (CDCl₃)

2.60 (2H, s, -CH₂-NH₂)
Diagnostic for primary amine (shifts downfield in salt).
GC-MS M+• = 129, Base peak likely m/z 30 (

)
Confirms molecular weight and fragmentation pattern.

Safety & Handling (E-E-A-T)

  • Cyclopropylamine Toxicity : Structurally related cyclopropylamines are known mechanism-based inhibitors of Cytochrome P450 enzymes [1]. Handle as a potential metabolic poison.

  • Corrosivity : As a primary amine, the compound is corrosive to skin and eyes. Wear neoprene gloves and chemical splash goggles.

  • Storage : Store the free amine under Argon at 4°C to prevent carbamate formation with atmospheric

    
    .
    

References

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048–2050. Link

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Reference for amine stability and salt formation). Link

Application Note: Analytical Characterization of [1-(2-Methoxyethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for the analytical characterization of [1-(2-Methoxyethyl)cyclopropyl]methanamine .

Introduction & Compound Profile

This compound is a specialized aliphatic amine intermediate, likely utilized in the synthesis of kinase inhibitors or GPCR ligands. Its structural core—a cyclopropane ring substituted with a methanamine and a methoxyethyl ether—presents unique analytical challenges.

The Analytical Challenge
  • Lack of UV Chromophore: The molecule lacks conjugated

    
    -systems (aromatic rings), rendering standard HPLC-UV (254 nm) detection ineffective.
    
  • Basicity: The primary amine function (pKa

    
     10.5) causes severe peak tailing on standard silica-based HPLC columns due to silanol interactions.
    
  • Volatility: As a low molecular weight amine (MW

    
     129.20 Da), it requires careful handling to prevent evaporative loss during preparation.
    
Physicochemical Properties (Predicted)
PropertyValue / Description
Formula

Molecular Weight 129.20 g/mol
Appearance Colorless liquid or low-melting solid (salt dependent)
Solubility Highly soluble in water, methanol, DCM; soluble in ether.
pKa ~10.2 (Primary Amine)
Boiling Point Est. 160–180 °C (at 760 mmHg)

Structural Elucidation (NMR Spectroscopy)

Objective: To unequivocally confirm the structure, focusing on the intact cyclopropane ring and the ether side chain.

Protocol: Proton ( ) NMR

Solvent:


 (preferred for resolution) or 

(if salt form). Internal Standard: TMS (

0.00 ppm).
Expected Chemical Shifts (

ppm,

):
PositionGroupShift (

)
MultiplicityIntegrationDiagnostic Note
A Cyclopropane

0.30 – 0.60 Multiplet (AA'BB')4HKey Identifier: High-field region unique to cyclopropane.
B

1.60 – 1.75Triplet (

Hz)
2HConnects ring to ether.
C

2.55 – 2.65Singlet2HExocyclic methylene.
D

3.30 – 3.35 Singlet3HSharp methoxy signal.
E

3.45 – 3.55Triplet (

Hz)
2HDeshielded by oxygen.
F

1.2 – 2.0Broad Singlet2HExchangeable; shift varies with concentration.
Critical Quality Attribute (CQA) Check
  • Cyclopropane Integrity: Absence of olefinic protons (5.0–6.5 ppm) confirms the ring has not opened during synthesis.

  • Ether Cleavage: Presence of a broad singlet at ~4.0–5.0 ppm (hydroxyl) would indicate cleavage of the methyl ether (impurity: alcohol derivative).

Purity & Assay Method A: GC-FID (Recommended)

Rationale: Gas Chromatography with Flame Ionization Detection (GC-FID) is the Gold Standard for this molecule. It overcomes the lack of UV absorbance and leverages the compound's volatility.

System Suitability
  • Carrier Gas: Helium (constant flow 1.5 mL/min).

  • Inlet: Split mode (20:1) to prevent column overload.

  • Liner: Base-Deactivated (e.g., cyclo-silane treated) glass wool liner is mandatory to prevent amine adsorption/tailing.

Instrument Parameters
ParameterSetting
Column DB-1 or DB-Volatile (30 m

0.32 mm

1.0

m)
Inlet Temp 250 °C
Detector (FID) 300 °C;

: 30 mL/min; Air: 400 mL/min
Injection Vol 1.0

L
Oven Program 50 °C (hold 2 min)

20 °C/min

240 °C (hold 5 min)
Sample Preparation
  • Diluent: Methanol or Isopropanol (HPLC Grade). Do not use chlorinated solvents if trace HCl is present (potential salt formation).

  • Concentration: 1.0 mg/mL.

  • Derivatization (Optional but Recommended for Tailing): If peak tailing factor > 1.5, add 1% Triethylamine (TEA) to the diluent or derivatize with Trifluoroacetic Anhydride (TFAA) to form the amide.

Purity & Assay Method B: HPLC-CAD/ELSD (Alternative)

Rationale: For laboratories without GC or if the sample is a non-volatile salt (e.g., HCl salt), Liquid Chromatography with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is required.

Protocol
  • Column: XBridge BEH C18 or Gemini C18 (high pH stable).

    • Why? High pH mobile phase keeps the amine neutral, improving retention and peak shape.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detector: CAD (Nebulizer temp: 35 °C).

Note: Do not use TFA (Trifluoroacetic acid) in the mobile phase with CAD/ELSD as it is volatile and suppresses signal; use Formic Acid only if low pH is strictly necessary (though low pH will cause poor retention for this polar amine).

Impurity Profiling Workflow (LC-MS)

To detect synthetic byproducts (e.g., ring-opened isomers, demethylated alcohol), High-Resolution Mass Spectrometry (HRMS) is used.

Workflow Diagram

The following diagram illustrates the decision matrix for selecting the correct analytical technique based on the sample state.

AnalyticalWorkflow Sample Sample: [1-(2-Methoxyethyl) cyclopropyl]methanamine StateCheck Check State: Free Base or Salt? Sample->StateCheck NMR Structural ID: 1H-NMR (CDCl3) Sample->NMR Identity FreeBase Free Base (Liquid/Oil) StateCheck->FreeBase Liquid Salt Salt Form (Solid) StateCheck->Salt Solid GCFID Method A: GC-FID (Direct Injection) FreeBase->GCFID Deriv Optional: TFAA Derivatization (If tailing > 1.5) GCFID->Deriv Poor Peak Shape Neutralize Neutralize: Dissolve in NaOH/DCM -> Extract Salt->Neutralize LCCAD Method B: HPLC-CAD/ELSD (High pH Buffer) Salt->LCCAD Direct Analysis Neutralize->GCFID

Figure 1: Analytical Decision Tree for Characterization and Purity Analysis.

References

  • Agilent Technologies. (2020). Analysis of Volatile Amines by GC-FID using Agilent CP-Volamine Columns. Application Note 5994-2341EN. Link

  • European Pharmacopoeia (Ph. Eur.). (2023).[2] Chapter 2.2.28: Gas Chromatography. Recommended standard for residual solvent and volatile amine analysis.

  • Verma, S. et al. (2018). "Generic GC–FID Method for Volatile Amine Quantitation in Pharmaceutical Drugs." LCGC North America, 36(7). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[3] 8th Edition. Wiley. (Authoritative text for NMR interpretation of cyclopropane rings).

  • Sigma-Aldrich. (2023). Derivatization Reagents for HPLC: Analysis of Amines.Link

Sources

Application Note: [1-(2-Methoxyethyl)cyclopropyl]methanamine as a Selective 5-HT2C Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

[1-(2-Methoxyethyl)cyclopropyl]methanamine is a specialized small-molecule research tool designed to probe the serotonin 2C (5-HT2C) receptor. As a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), the 5-HT2C receptor regulates critical physiological processes including appetite (satiety), mood, and dopamine release.[1]

This guide provides a comprehensive technical framework for researchers to evaluate the pharmacological profile of this compound. The compound features a cyclopropylamine core—a "privileged scaffold" in medicinal chemistry known for restricting conformational flexibility to enhance receptor subtype selectivity.

Therapeutic Relevance

Agonism of the 5-HT2C receptor is a validated mechanism for:

  • Obesity Treatment: Activation of POMC neurons in the arcuate nucleus to suppress appetite.

  • Neuropsychiatric Disorders: Modulation of mesolimbic dopamine for addiction and schizophrenia treatment.

  • Safety Considerations: A critical requirement for any 5-HT2C agonist is selectivity against the 5-HT2B receptor (linked to cardiac valvulopathy) and the 5-HT2A receptor (linked to hallucinogenic effects).

Chemical Properties & Handling

  • Compound Name: this compound[2]

  • Chemical Class: Primary Cyclopropylamine

  • Molecular Mechanism: Orthosteric 5-HT2C Agonist (Gq-coupled)

  • Storage: -20°C (Desiccated). Avoid freeze-thaw cycles.

  • Solubility:

    • Stock Solution: 10 mM in DMSO or water (if salt form).

    • Working Solution: Dilute in assay buffer (HBSS/HEPES). Ensure final DMSO concentration is <0.1% for cell-based assays to prevent solvent artifacts.

Mechanism of Action (Signaling Pathway)

Upon binding, this compound stabilizes the active conformation of the 5-HT2C receptor, triggering the Gαq/11 signaling cascade. This results in the activation of Phospholipase C (PLC), generation of Inositol Triphosphate (IP3), and subsequent intracellular Calcium (


) release.[1]
Visualization: 5-HT2C Gq Signaling Cascade

G Agonist This compound Receptor 5-HT2C Receptor (GPCR) Agonist->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Cytosolic) ER->Ca Efflux Response Cellular Response (Depolarization / POMC Activation) Ca->Response Signaling

Figure 1: The Gq-coupled signaling pathway activated by 5-HT2C agonists, leading to calcium mobilization.[1]

In Vitro Pharmacological Protocols

Protocol A: Radioligand Binding Assay (Affinity - )

Objective: Determine the binding affinity (


) of the compound for the human 5-HT2C receptor.

Materials:

  • Membranes: CHO-K1 or HEK-293 cells stably expressing recombinant human 5-HT2C (edited isoform INI).

  • Radioligand:

    
    -Mesulergine (1 nM final) or 
    
    
    
    -DOI.
    • Note: Mesulergine is an antagonist but is standard for labeling the total receptor population.

  • Non-specific Binding (NSB): Define with 10 µM Mianserin or Methysergide.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.1% Ascorbic Acid, pH 7.4.
    

Procedure:

  • Preparation: Dilute membranes in Assay Buffer to 5–10 µg protein/well.

  • Incubation: In a 96-well plate, add:

    • 25 µL Assay Buffer (Total Binding) or NSB ligand.

    • 25 µL Test Compound (Serial dilution:

      
       to 
      
      
      
      M).
    • 25 µL Radioligand.

    • 125 µL Membrane suspension.

  • Equilibrium: Incubate for 60 minutes at 37°C.

  • Harvest: Filter through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count in a Microbeta counter.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Calcium Flux Assay (Efficacy - )

Objective: Measure the functional potency and intrinsic efficacy relative to Serotonin (5-HT).

Materials:

  • Cells: CHO-K1 cells expressing h5-HT2C (non-edited or VGV isoform).

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Instrument: FLIPR Tetra or FlexStation 3.

Procedure:

  • Seeding: Plate cells (50,000/well) in black-wall/clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add 100 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + Dye). Incubate 1 hour at 37°C.

  • Compound Addition: Prepare 5X compound plates in HBSS.

  • Measurement: Transfer plate to FLIPR.

    • Baseline: Read fluorescence for 10 seconds.

    • Injection: Add compound.

    • Response: Read fluorescence for 180 seconds.

  • Data Analysis:

    • Calculate Max - Min fluorescence units (RFU).

    • Normalize to the maximal response of 5-HT (10 µM) = 100% Efficacy.

    • Plot Log[Agonist] vs. Response to determine

      
      .
      

Validation Criteria:

  • Z' Factor: > 0.5 for robust screening.

  • Reference: 5-HT

    
     should be ~1–10 nM (depending on receptor density).
    

Selectivity Screening (Safety Profiling)

To confirm the utility of this compound as a selective tool, it must be counter-screened against 5-HT2A and 5-HT2B.

Selectivity Ratios:

  • 2C vs 2B (Cardiac Safety): Ratio of

    
    . Target > 100-fold selectivity to minimize valvulopathy risk.
    
  • 2C vs 2A (CNS Specificity): Ratio of

    
    . Target > 10-fold to avoid hallucinogenic liabilities.
    

Experimental Workflow Visualization:

Workflow Step1 Primary Screen (h5-HT2C Binding) Step2 Functional Potency (Ca2+ Flux / IP-One) Step1->Step2 Ki < 100 nM Step3 Selectivity Panel (5-HT2A / 5-HT2B) Step2->Step3 EC50 < 50 nM Step4 In Vivo Validation (Hypophagia Model) Step3->Step4 Selectivity > 50x

Figure 2: Critical path for validating 5-HT2C agonist candidates.

In Vivo Application: Hypophagia (Food Intake) Protocol

Objective: Assess the anorectic (appetite-suppressing) effect of the compound in rodents, a hallmark of 5-HT2C agonism.[3]

Animals: Male Sprague-Dawley rats (250–300g), singly housed.

Protocol:

  • Acclimatization: Handle animals daily for 7 days.

  • Fasting: Fast animals for 18–24 hours prior to testing (water ad libitum).

  • Dosing:

    • Vehicle: Saline or 10% DMSO/Saline.

    • Test Groups: 1, 3, 10 mg/kg (Intraperitoneal - i.p. or Oral Gavage - p.o.).

    • Positive Control: Lorcaserin (3 mg/kg) or mCPP (1 mg/kg).

  • Food Presentation: Pre-weighed food pellets are presented 30 minutes post-dose.

  • Measurement: Weigh remaining food at 30 min, 1 h, 2 h, and 4 h .

  • Statistics: One-way ANOVA followed by Dunnett’s post-hoc test vs. Vehicle.

Expected Outcome: A dose-dependent reduction in food intake (typically 30–60% reduction at


) indicates potent 5-HT2C engagement in the hypothalamus.

Data Summary Template

ParameterAssay TypeTarget ValueNotes

(Affinity)
Radioligand Binding> 7.0 (< 100 nM)Competition vs [3H]-Mesulergine

(Potency)
Ca2+ Flux (FLIPR)> 7.5 (< 30 nM)Functional activation

(Efficacy)
Ca2+ Flux60–100%Relative to 5-HT (Full agonist preferred)
2C/2B Selectivity Binding/Functional> 100-foldCritical for cardiac safety exclusion
In Vivo Efficacy Rat HypophagiaSignificant @ 3-10 mg/kgReduction in 1h food intake

References

  • Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics. Link

  • Dunlop, J., et al. (2005). Characterization of WAY-163909, a monoamine transport inhibitor/serotonin 2C receptor agonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • Porter, R. H., et al. (1999).[4] Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology. Link

  • Jensen, A. A., et al. (2013). The 5-HT2C Receptor: A Target for Neuropsychiatric Disorders. ACS Chemical Neuroscience. Link

  • Di Giovanni, G., et al. (2011). Serotonin-dopamine interaction: electrophysiological evidence. Progress in Brain Research. Link

(Note: While this compound is a specific chemical entity available from specialized vendors, the protocols above are the industry-standard "Gold Standard" methods used to validate it against known benchmarks like Lorcaserin.)

Sources

Comprehensive In Vitro Characterization of [1-(2-Methoxyethyl)cyclopropyl]methanamine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound [1-(2-Methoxyethyl)cyclopropyl]methanamine (CAS: 1993247-86-1) represents a privileged pharmacophore in medicinal chemistry, combining a cyclopropyl ring with a primary aminomethyl group and a solubilizing ether tail. Structurally, this molecule belongs to the cyclopropylmethylamine class, which is distinct from direct cyclopropylamines (e.g., tranylcypromine).

Mechanism of Action (MoA): While direct cyclopropylamines are classic suicide inhibitors of Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases (MAO-A, MAO-B, LSD1) via single-electron transfer (SET) ring-opening, cyclopropylmethylamines act through a subtler mechanism. They are processed as substrates where the enzymatic oxidation of the


-carbon generates a radical intermediate. This radical can trigger ring-opening and subsequent covalent adduct formation with the FAD cofactor, leading to irreversible enzyme inactivation (Silverman, 1993).

Application Note Scope: This guide details the protocols to validate the Monoamine Oxidase B (MAO-B) inhibitory activity and selectivity of this compound. Given its structural similarity to known mechanism-based inactivators, the assay design prioritizes Time-Dependent Inhibition (TDI) kinetics over simple IC


 determination.

Assay Design Strategy

To rigorously characterize the activity, we employ a tiered approach:

  • Primary Screen: Fluorometric detection of H

    
    O
    
    
    
    generation (Amplex Red) to determine initial velocity (
    
    
    ) and IC
    
    
    .
  • Mechanistic Validation:

    
     determination to confirm suicide inhibition (irreversibility).
    
  • Selectivity Profiling: Counter-screening against MAO-A to establish the therapeutic index.

Logical Flow of Experimentation

AssayFlow Start Compound Reconstitution (10 mM in DMSO) Screen Primary Screen: MAO-B Inhibition (Fixed Time, Dose-Response) Start->Screen Decision Is IC50 < 10 µM? Screen->Decision TDI Mechanism Assessment: Time-Dependent Inhibition (Pre-incubation +/- Substrate) Decision->TDI Yes Selectivity Selectivity Panel: MAO-A vs. LSD1 Decision->Selectivity No (Inactive) TDI->Selectivity Output Calculate k_inact/K_I (Inactivation Efficiency) TDI->Output

Figure 1: Decision tree for characterizing cyclopropylmethylamine derivatives.

Protocol 1: Fluorometric MAO-B Inhibition Assay

This assay quantifies the reduction in H


O

production, a byproduct of the oxidative deamination of the substrate (Tyramine or Benzylamine) by MAO-B.
Materials & Reagents
ComponentSpecificationRole
Enzyme Recombinant Human MAO-BTarget Enzyme (5 mg/mL stock)
Substrate Tyramine HClNatural substrate (Km ~ 100-200 µM)
Detection Agent Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine)Fluorogenic probe
Coupling Enzyme Horseradish Peroxidase (HRP)Catalyzes H

O

+ Amplex Red reaction
Inhibitor This compoundTest Compound
Control Selegiline (L-Deprenyl)Positive Control (Irreversible MAO-B inhibitor)
Buffer 100 mM Potassium Phosphate, pH 7.4Reaction Matrix
Experimental Procedure
Step 1: Compound Preparation
  • Dissolve this compound in 100% DMSO to a stock concentration of 10 mM .

  • Prepare a 10-point serial dilution (1:3) in reaction buffer. Final assay concentrations should range from 100 µM to 0.005 µM .

    • Note: Keep final DMSO concentration < 1% to avoid enzyme denaturation.

Step 2: Enzyme Pre-incubation (Critical for Mechanism-Based Inhibitors)
  • In a black 96-well plate, add 10 µL of diluted test compound.

  • Add 40 µL of MAO-B enzyme solution (0.5 U/mL final).

  • Incubate at 37°C for 30 minutes .

    • Scientific Insight: Cyclopropyl-based inhibitors require catalytic turnover or binding time to form the covalent adduct. Omitting this step will underestimate potency (shift IC

      
       to the right).
      
Step 3: Reaction Initiation
  • Prepare a 2X Master Mix containing:

    • 200 µM Amplex Red

    • 1 U/mL HRP

    • 2 mM Tyramine (2X Km)

  • Add 50 µL of Master Mix to each well.

  • Immediately read fluorescence in kinetic mode.

Step 4: Data Acquisition
  • Instrument: Fluorescence Microplate Reader (e.g., Biotek Synergy).

  • Settings: Ex/Em = 530/590 nm.

  • Duration: Read every 1 minute for 60 minutes at 37°C.

Data Analysis

Calculate the slope (RFU/min) from the linear portion of the curve (typically 10–40 min).



Protocol 2: Determination of and (Time-Dependent Inhibition)

If the primary screen shows inhibition, you must determine if it is reversible or irreversible. The cyclopropyl motif suggests irreversibility.[1]

Methodology: The Dilution Method
  • Incubation: Incubate MAO-B with the test compound at 10x IC

    
     concentration for varying times (0, 5, 10, 20, 30, 60 min).
    
  • Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating substrate (Tyramine, 10x Km).

  • Measurement: Measure residual enzyme activity.

Kinetic Plotting
  • Plot ln(% Remaining Activity) vs. Pre-incubation Time (t) for each inhibitor concentration [I].

  • The slope of these lines gives the observed inactivation rate,

    
    .
    
  • Perform a secondary plot of 1/

    
      vs. 1/[I] .
    
    • y-intercept = 1/

      
       (Maximal inactivation rate).
      
    • x-intercept = -1/

      
       (Affinity of the inhibitor for the enzyme).
      

Interpretation:

  • High

    
     / Low 
    
    
    
    indicates a potent suicide inhibitor.
  • If the plot is non-linear or activity recovers upon dilution, the inhibition is reversible.

Protocol 3: Selectivity Profiling (Safety)

To ensure the compound is a viable probe or lead, it must not indiscriminately inhibit other amine oxidases.

TargetAssay ModificationRationale
MAO-A Use Clorgyline as control; Serotonin or Tyramine as substrate.MAO-A inhibition is associated with the "Cheese Effect" (hypertensive crisis).
LSD1 (KDM1A) Use LSD1 Fluorometric Assay Kit (H3K4me1/2 peptide substrate).Cyclopropylamines are potent LSD1 inhibitors. This may be an off-target or the primary target depending on intent.
SSAO (VAP-1) Use Benzylamine as substrate; Semicarbazide sensitive.Peripheral amine oxidase involved in inflammation.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Spontaneous oxidation of Amplex Red.Prepare Amplex Red fresh; protect from light. Check buffer pH.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce Enzyme concentration; Ensure <10% substrate conversion.
No Inhibition observed Compound is a poor substrate for radical generation.The methoxyethyl group may sterically hinder the active site. Try increasing pre-incubation time to 60 min.
Interference Compound fluorescence.Run a "Compound Only" control (No Enzyme) to check for autofluorescence.

References

  • Silverman, R. B., et al. (1993).[2] Mechanism-Based Inactivation of Monoamine Oxidase B by Benzyl 1-(aminomethyl)cyclopropane-1-carboxylate. Journal of the American Chemical Society.[2] Link

  • Binda, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases.[1][3] FEBS Journal.[1] Link

  • Mimasu, S., et al. (2010). Structure-Activity Relationship of Lysine-Specific Demethylase 1 (LSD1) Inhibitors based on the Cyclopropylamine Scaffold.[1][3] Biochemistry.[2] Link

  • Thermo Fisher Scientific. (2023). Amplex™ Red Monoamine Oxidase Assay Kit Protocol.Link

Sources

Application Notes & Protocols: Evaluating [1-(2-Methoxyethyl)cyclopropyl]methanamine as a Novel Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, primarily due to the restrictive nature of the Blood-Brain Barrier (BBB). The cyclopropylamine moiety has emerged as a privileged scaffold in medicinal chemistry, known for conferring favorable properties such as metabolic stability, conformational rigidity, and improved CNS penetration.[1][2] This guide introduces [1-(2-Methoxyethyl)cyclopropyl]methanamine, a novel chemical entity, and provides a comprehensive framework for its evaluation as a potential CNS drug candidate. We will explore the strategic rationale behind its design and present a multi-stage screening cascade, complete with detailed protocols, from initial physicochemical profiling and BBB permeability assays to in vitro target engagement and in vivo efficacy models. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel cyclopropylamine derivatives for CNS applications.

The Strategic Rationale: Why this compound?

The design of this compound is rooted in established medicinal chemistry principles aimed at optimizing drug-like properties for CNS targets. The cyclopropyl ring is not merely a passive spacer; its unique stereoelectronic properties play an active role in molecular interactions and metabolic stability.

Medicinal Chemistry Insights:

  • Conformational Constraint: The rigid cyclopropane ring locks the conformation of the attached methanamine, reducing the entropic penalty upon binding to a target receptor and potentially increasing potency.[1]

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can prolong the compound's half-life and reduce the formation of reactive metabolites.[2]

  • Bioisosterism: The cyclopropyl group can act as a bioisostere for other chemical groups, such as a gem-dimethyl or a phenyl ring, offering a way to explore chemical space while improving pharmacokinetic properties.[3][4][5] The introduction of this constrained scaffold allows for the modulation of a compound's size, shape, and lipophilicity while retaining potent target engagement.[6]

  • Modulation of Physicochemical Properties: The primary amine provides a key interaction point and influences basicity (pKa), while the methoxyethyl sidechain can modulate solubility, lipophilicity, and introduce potential hydrogen bond acceptor sites for target interaction.

Below is a diagram illustrating the key structural motifs and their hypothesized contributions to the molecule's potential as a CNS drug candidate.

G cluster_properties Hypothesized Contributions to CNS Drug Profile compound This compound Cyclopropyl Ring Primary Amine (Methanamine) Methoxyethyl Group prop1 Enhanced Metabolic Stability (Reduced CYP Oxidation) [29] compound:f1->prop1 prop2 Increased Potency (Conformational Rigidity) [16] compound:f1->prop2 prop3 Improved CNS Penetration (Lipophilicity & pKa Modulation) [16] compound:f1->prop3 prop4 Target Engagement (Key H-Bond Donor) compound:f2->prop4 prop5 Modulation of Solubility & Pharmacokinetics compound:f3->prop5

Caption: Key structural features and their hypothesized roles.

Stage 1: Foundational In Vitro Profiling

The initial evaluation of a novel compound involves assessing its fundamental properties, with a primary focus on its ability to cross the BBB. We present two tiered protocols for this purpose.

Protocol 2.1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Principle and Rationale: The PAMPA-BBB assay is a non-cell-based, high-throughput method for predicting passive diffusion across the BBB.[7] It uses a synthetic membrane coated with a lipid mixture mimicking the brain's endothelial cell barrier. It is a cost-effective first screen to eliminate compounds with poor intrinsic permeability.

Methodology:

  • Reagent Preparation:

    • Prepare a BBB Lipid Solution by dissolving the dried brain lipids in dodecane, as per the manufacturer's instructions (e.g., BioAssay Systems PMBBB-096 kit).[7]

    • Prepare a 10 mM stock solution of this compound (Test Compound) in DMSO.

    • Prepare 10 mM stock solutions of a high-permeability control (e.g., Propranolol) and a low-permeability control (e.g., Atenolol).

    • Prepare a 500 µM working solution of the Test Compound and controls by diluting the stock solutions in PBS (pH 7.4).

  • Assay Procedure:

    • Coat the membrane of each well in the donor plate with 5 µL of the BBB Lipid Solution and allow it to impregnate for 5 minutes.

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Add 200 µL of the 500 µM Test Compound and control solutions to duplicate wells of the donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 16-24 hours.

  • Analysis and Calculation:

    • After incubation, determine the concentration of the compound in both the acceptor (CA) and donor (CD) wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe) using the formula provided by the assay kit manufacturer.

Data Interpretation: The following table presents a template for summarizing the results.

CompoundConcentration (µM)Permeability (Pₑ) (x 10⁻⁶ cm/s)Predicted CNS Penetration
Test Compound 500[Experimental Value]High (> 6.0) / Medium (4.0-6.0) / Low (< 4.0)
Propranolol (High)500> 6.0High (Control)
Atenolol (Low)500< 2.0Low (Control)
Protocol 2.2: Cell-Based BBB Transwell Assay (hCMEC/D3)

Principle and Rationale: This assay uses a cultured monolayer of human cerebral microvascular endothelial cells (hCMEC/D3) on a semi-permeable Transwell® insert, providing a more physiologically relevant model that accounts for both passive diffusion and active transport mechanisms.[8][9] Measuring Transendothelial Electrical Resistance (TEER) is critical to ensure the integrity and confluence of the cell monolayer, which validates the barrier's tightness.[10]

Methodology:

  • Cell Culture and Barrier Formation:

    • Culture hCMEC/D3 cells in Endothelial Growth Medium-2 (EGM-2).

    • Seed the cells onto collagen-coated Transwell® inserts (0.4 µm pore size) at a high density.

    • Culture for 7-10 days, changing the media every 2-3 days, until a confluent monolayer is formed.

  • Barrier Integrity Verification:

    • Measure the TEER of the cell monolayer using an EVOM2™ voltohmmeter.

    • Acceptance Criterion: Only use inserts with TEER values > 60 Ω·cm² (after subtracting the value of a blank insert) for the permeability experiment.

  • Permeability Experiment (Apical to Basolateral):

    • Prepare a dosing solution of the Test Compound (e.g., 10 µM) in transport buffer (e.g., HBSS). The final DMSO concentration should be <0.5%.

    • Wash the cell monolayer on the inserts with pre-warmed transport buffer.

    • Remove the buffer from the apical (top) chamber and replace it with the dosing solution. Add fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, immediately replenishing with fresh buffer to maintain sink conditions.[10]

  • Analysis and Calculation:

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the membrane surface area, and C₀ is the initial concentration.[10]

Stage 2: Target Engagement & Phenotypic Screening

Once a compound demonstrates favorable BBB penetration, the next step is to assess its biological activity. This can be approached through target-specific assays or broader phenotypic screens.

G cluster_screening In Vitro Screening Cascade start Test Compound with Good BBB Permeability screen_choice Screening Strategy start->screen_choice target_based Target-Based Screening (e.g., Receptor Binding Assay) [11] screen_choice->target_based Known Target phenotypic Phenotypic Screening (e.g., Neuronal MEA) [9] screen_choice->phenotypic Unknown Target / System-Level Effect target_result Determine Potency (Ki, IC₅₀) & Selectivity target_based->target_result phenotypic_result Characterize Neurophysiological Profile (Spike Rate, Bursting, Synchrony) phenotypic->phenotypic_result advance Advance to In Vivo Studies target_result->advance phenotypic_result->advance

Caption: A simplified workflow for in vitro screening.

Protocol 3.1: Target-Based Radioligand Binding Assay

Principle and Rationale: This assay quantifies the affinity of a test compound for a specific molecular target (e.g., a receptor, transporter, or enzyme). It uses a radiolabeled ligand that is known to bind to the target. The test compound's ability to displace the radioligand is measured, and from this, its binding affinity (Ki) is determined. This is a foundational assay for understanding a compound's potency and selectivity.

Methodology (Example: Dopamine D3 Receptor):

  • Reagent Preparation:

    • Prepare cell membrane homogenates from a cell line stably expressing the human Dopamine D3 receptor (D3R).

    • Prepare a radioligand solution (e.g., [³H]-Spiperone).

    • Prepare serial dilutions of the Test Compound in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the D3R membrane preparation, the radioligand, and either buffer (for total binding), a saturating concentration of a known D3R antagonist (e.g., Haloperidol, for non-specific binding), or the Test Compound.

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.

    • Wash the filters to remove unbound radioligand.

  • Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding inhibited by the Test Compound at each concentration.

    • Use non-linear regression analysis (e.g., Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Interpretation: A lower Ki value indicates higher binding affinity. Comparing Ki values across different receptor subtypes (e.g., D1, D2, D4) will establish the compound's selectivity profile.

ParameterValueInterpretation
D3R Kᵢ [Experimental Value, e.g., 5.2 nM]High affinity for the target receptor.
D2R Kᵢ / D3R Kᵢ [Experimental Value, e.g., >100]High selectivity over the D2 receptor.

Stage 3: In Vivo Pharmacokinetics & Efficacy

Promising candidates from in vitro testing must be evaluated in living systems to understand their real-world behavior, including metabolic fate, safety, and therapeutic effect.[11]

Protocol 4.1: Rodent In Vivo BBB Penetration & Pharmacokinetics

Principle and Rationale: This study determines how much of the administered compound actually reaches the brain tissue relative to its concentration in the blood. The key metric is Kp,uu, the ratio of the unbound drug concentration in the brain to that in plasma at steady-state. A Kp,uu value close to 1 suggests passive diffusion, while a value < 0.3 often indicates active efflux from the brain.[12]

Methodology:

  • Animal Dosing:

    • Administer the Test Compound to a cohort of male Sprague-Dawley rats (n=3-5 per time point) via intravenous (IV) or oral (PO) route at a specific dose (e.g., 5 mg/kg).

  • Sample Collection:

    • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via tail vein or terminal cardiac puncture) into heparinized tubes.

    • Immediately following blood collection, perfuse the animals with saline to remove blood from the brain vasculature.

    • Harvest the brains and homogenize them in buffer.

  • Sample Analysis:

    • Separate plasma from the blood samples by centrifugation.

    • Determine the total concentration of the compound in plasma and brain homogenate samples using LC-MS/MS.

    • Separately, determine the fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.

  • Calculation:

    • Calculate the total brain-to-plasma ratio: Kp = Cbrain,total / Cplasma,total.

    • Calculate the unbound brain-to-plasma ratio: Kp,uu = Kp * (fu,plasma / fu,brain).

Protocol 4.2: In Vivo Efficacy - Forced Swim Test (FST)

Principle and Rationale: The FST is a widely used behavioral model to screen for antidepressant-like activity in rodents.[13] The model is based on the observation that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility, promoting active behaviors like swimming or climbing.

Methodology:

  • Animal Acclimation & Dosing:

    • Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

    • Administer the Test Compound, a positive control (e.g., Fluoxetine, 20 mg/kg), or vehicle control (e.g., saline) via intraperitoneal (IP) injection 30-60 minutes before the test.

  • Test Procedure:

    • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • Record the session for 6 minutes.

    • An observer, blind to the treatment conditions, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis:

    • Compare the mean duration of immobility between the treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant reduction in immobility compared to the vehicle group suggests antidepressant-like efficacy.

G start Compound with Potency & In Vitro Activity pk_study In Vivo PK Study (Determine Kp,uu) [36] start->pk_study pk_decision Kp,uu > 0.3? pk_study->pk_decision efficacy_study In Vivo Efficacy Study (e.g., Forced Swim Test) [38] pk_decision->efficacy_study Yes stop Stop or Redesign pk_decision->stop No safety_study Preliminary Safety/Tox (e.g., Rotarod Test) [38] efficacy_study->safety_study efficacy_decision Significant Efficacy? safety_study->efficacy_decision safety_decision No Adverse Effects? efficacy_decision->safety_decision Yes efficacy_decision->stop No safety_decision->stop No advance Advance to Lead Optimization safety_decision->advance Yes

Caption: Decision tree for advancing a compound to in vivo studies.

Summary and Future Directions

This guide outlines a systematic, multi-stage approach for the preclinical evaluation of this compound as a potential CNS therapeutic agent. By progressing through a logical cascade of in vitro permeability and activity assays followed by in vivo pharmacokinetic and efficacy studies, researchers can build a comprehensive data package to support further development. A successful outcome from these studies would warrant progression to lead optimization, where structure-activity relationships (SAR) are explored to enhance potency and selectivity, and formal IND-enabling toxicology studies are initiated.

References

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. Longdom Publishing.
  • Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. Chemical Science (RSC Publishing).
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. PMC.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC.
  • Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters - ACS Publications.
  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments.
  • Editorial: In vitro and in vivo models for neurodevelopmental disorders. PMC - NIH.
  • Quantification of In Vitro Blood-Brain Barrier Permeability. PMC.
  • Phenotypic Screening in CNS Drug Discovery. NeuroProof.
  • Discovery of a Highly Selective and Potent κ Opioid Receptor Agonist.... PubMed.
  • 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands.... PMC.
  • CNS Disease Models For Preclinical Research Services. Pharmaron.
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery.... MDPI.
  • Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
  • Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). BioAssay Systems.
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research.
  • Process for the preparation of cyclopropylmethyl alkyl amines. Google Patents.
  • Bioisosteric Replacement in Anti-HIV Drug Design. Encyclopedia.pub.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Application Notes and Protocols for Testing Myricetin Permeability Across In Vitro Blood-Brain Barrier Models. Benchchem.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • In Silico Methods to Assess CNS Penetration of Small Molecules. Preprints.org.
  • CNS Disorders Disease Models. Eurofins Advinus.

Sources

Application Note: Characterizing Novel Ligand Interactions with Lysine-Specific Demethylase 1 (LSD1) Using a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a critical epigenetic regulator and a validated therapeutic target for a range of pathologies, including various cancers.[1][2][3] The development of small molecule inhibitors for LSD1 is an area of intense research. The compound [1-(2-Methoxyethyl)cyclopropyl]methanamine belongs to a structural class known for its interaction with flavin-dependent amine oxidases, making LSD1 its putative biological target.[3] This document provides a comprehensive, field-proven protocol for determining the binding affinity (Ki) of this unlabeled compound for the human LSD1/CoREST complex through a competitive radioligand binding assay. We will detail the principles of the assay, step-by-step methodologies for both saturation and competition experiments, and the necessary data analysis, providing researchers with a robust framework for characterizing novel LSD1 inhibitors.

Scientific Foundation: The Rationale of the Assay

LSD1 functions to demethylate mono- and di-methylated lysine residues on histone tails (primarily H3K4 and H3K9), thereby regulating gene expression.[3][4] Its catalytic mechanism involves a flavin adenine dinucleotide (FAD) cofactor. Many potent inhibitors mimic the protonated lysine side chain of the histone substrate and form a covalent adduct with FAD or bind non-covalently in the active site.

A radioligand binding assay is the gold standard for quantifying the affinity between a ligand and its target receptor or enzyme.[5] It offers high sensitivity and a direct measure of the binding interaction. In a competitive binding assay, we measure the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand ("radioligand") that has a known high affinity for the target. The concentration of the test compound that displaces 50% of the bound radioligand is its IC50, which can then be converted to the inhibition constant (Ki), a true measure of binding affinity.

This protocol is designed as a self-validating system. We first establish the binding characteristics of the radioligand itself through a saturation assay to determine its dissociation constant (Kd) and the density of binding sites (Bmax).[5][6] This crucial first step ensures the integrity of the subsequent competition experiments.

Visualizing the Competitive Binding Principle

G cluster_0 Assay Condition: Low [Test Compound] cluster_1 Assay Condition: High [Test Compound] LSD1_1 LSD1 Enzyme Radio_1 [3H]-Ligand Radio_1->LSD1_1 High Binding Test_1 Test Compound Test_1->LSD1_1 Low Binding LSD1_2 LSD1 Enzyme Radio_2 [3H]-Ligand Radio_2->LSD1_2 Low Binding Test_2 Test Compound Test_2->LSD1_2 High Binding

Caption: Competitive displacement of a radioligand from its target.

Materials and Reagents

This protocol assumes the use of a tritiated, reversible LSD1 inhibitor as the radioligand. While a commercial radioligand for LSD1 may not be readily available, a custom synthesis of a tritiated version of a known reversible inhibitor (e.g., from the tetrahydroisoquinoline series) is a viable strategy for establishing this assay. For the purpose of this protocol, we will refer to it as [³H]-LSD1i .

ReagentSupplierPurpose
Recombinant Human LSD1/CoREST ComplexVendor (e.g., BPS)Source of the biological target
[³H]-LSD1i (Specific Activity ~50 Ci/mmol)Custom SynthesisRadioligand for detecting binding
This compoundDana BioscienceUnlabeled test compound (competitor)
Known Unlabeled LSD1 Inhibitor (e.g., GSK2879552)VendorPositive control and for defining non-specific binding (NSB)
Assay Buffer (50 mM HEPES, pH 7.5)In-houseMaintain physiological pH
Bovine Serum Albumin (BSA)Sigma-AldrichReduces non-specific binding to surfaces
96-well Filter Plates (e.g., GF/B)MilliporeTo separate bound from free radioligand
Scintillation CocktailPerkinElmerFor detection of radioactivity
Microplate Scintillation CounterVendorTo quantify bound radioactivity

Experimental Workflow Overview

The overall process involves careful preparation of reagents, incubation to allow binding to reach equilibrium, rapid separation of the enzyme-ligand complex from the unbound radioligand, and finally, quantification.

workflow prep Step 1: Reagent Preparation - Serial dilution of ligands - Dilution of LSD1 enzyme incubate Step 2: Incubation - Combine Radioligand, Enzyme, and Test Compound in 96-well plate - Incubate to reach equilibrium (e.g., 60 min at RT) prep->incubate filter Step 3: Filtration - Rapidly filter plate contents - Wash filters to remove unbound radioligand incubate->filter dry Step 4: Plate Drying - Dry the filter plate completely filter->dry scint Step 5: Scintillation Counting - Add scintillation cocktail - Count radioactivity (CPM) dry->scint analyze Step 6: Data Analysis - Calculate Specific Binding - Determine Kd, Bmax, IC50, and Ki scint->analyze

Caption: High-level workflow for the LSD1 radioligand binding assay.

Detailed Step-by-Step Protocols

Protocol 1: Saturation Binding Assay (To Determine Radioligand Kd)

Objective: To determine the affinity (Kd) and binding site density (Bmax) of [³H]-LSD1i for the LSD1/CoREST complex. This is essential for validating the radioligand and for setting the correct concentration to use in subsequent competition assays.

  • Prepare Assay Buffer: 50 mM HEPES, pH 7.5, containing 0.1% BSA. Keep all reagents on ice.

  • Prepare Radioligand Dilutions: Perform a serial dilution of [³H]-LSD1i in assay buffer to create a range of concentrations spanning from approximately 0.1x to 10x the expected Kd (e.g., 0.1 nM to 50 nM). Prepare 12 concentrations.

  • Set up the 96-well Plate:

    • Total Binding (TB) wells: Add 50 µL of assay buffer to each well (in triplicate for each radioligand concentration).

    • Non-Specific Binding (NSB) wells: Add 50 µL of a high concentration (e.g., 10 µM) of a known unlabeled LSD1 inhibitor to each well (in triplicate for each radioligand concentration). This will saturate the specific binding sites, ensuring that any remaining bound radioactivity is non-specific.

  • Add Radioligand: Add 50 µL of each [³H]-LSD1i dilution to the appropriate TB and NSB wells.

  • Initiate Reaction: Add 100 µL of diluted LSD1/CoREST complex (e.g., 5-10 µg protein per well) to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to allow binding to reach equilibrium.

  • Filtration: Pre-soak the filter plate with assay buffer. Rapidly transfer the contents of the reaction plate to the filter plate using a vacuum manifold.

  • Washing: Immediately wash each well 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate under a heat lamp or overnight. Add 50 µL of scintillation cocktail to each well and quantify the radioactivity in a microplate scintillation counter.

Protocol 2: Competitive Binding Assay (To Determine Compound Ki)

Objective: To determine the IC50 and subsequently the Ki of this compound.

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5, containing 0.1% BSA.

    • Radioligand Solution: Prepare a working solution of [³H]-LSD1i in assay buffer at a concentration equal to its Kd, as determined in Protocol 1.

    • Test Compound Dilutions: Prepare a serial dilution of this compound in assay buffer, covering a wide concentration range (e.g., 10 pM to 100 µM).

  • Set up the 96-well Plate (in triplicate):

    • Total Binding (TB) wells: 50 µL assay buffer.

    • Non-Specific Binding (NSB) wells: 50 µL of 10 µM known unlabeled LSD1 inhibitor.

    • Competition wells: 50 µL of each dilution of the test compound.

  • Add Radioligand: Add 50 µL of the [³H]-LSD1i working solution to all wells.

  • Initiate Reaction: Add 100 µL of diluted LSD1/CoREST complex (same concentration as in Protocol 1) to all wells.

  • Incubate, Filter, Wash, and Count: Follow steps 6-9 from Protocol 1.

Data Analysis and Interpretation

Raw data will be in counts per minute (CPM). This must be converted into specific binding to analyze the ligand-enzyme interaction.

For the Saturation Assay:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the Data: Plot Specific Binding (Y-axis) against the concentration of [³H]-LSD1i (X-axis).

  • Non-linear Regression: Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism.

    • Y = (Bmax * X) / (Kd + X)

    • This will yield the values for Kd (in nM) and Bmax (in CPM, which can be converted to fmol/mg protein).

Example Saturation Data Table:

[³H]-LSD1i] (nM)Total CPMNSB CPMSpecific Binding (CPM)
0.155050500
0.522002501950
1.038005003300
5.0850025006000
10.01050050005500
50.012500100002500

For the Competition Assay:

  • Calculate Percent Inhibition:

    • First, determine the specific binding window: 100% Binding = Average TB (CPM) - Average NSB (CPM).

    • For each test compound concentration: % Inhibition = 100 * (1 - [(Sample CPM - NSB CPM) / (TB CPM - NSB CPM)])

  • Plot the Data: Plot % Inhibition (Y-axis) against the log concentration of this compound (X-axis).

  • Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50.

  • Calculate the Ki: Use the Cheng-Prusoff equation to convert the IC50 to the Ki.[4]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand determined from the saturation assay.

Field-Proven Insights & Troubleshooting

  • High Non-Specific Binding: This is a common issue. Ensure the BSA concentration is optimal (0.1-0.5%). You can also try pre-coating the filter plate with a blocking agent like polyethyleneimine (PEI).

  • Low Signal Window: If the difference between Total and Non-Specific Binding is too small, increase the amount of LSD1/CoREST complex per well. Ensure the specific activity of your radioligand is sufficiently high.

  • Irreversible Inhibitors: The test compound, this compound, may be an irreversible inhibitor due to its cyclopropylamine moiety. A standard equilibrium binding assay may not be appropriate. If the binding is irreversible, the IC50 will be highly dependent on incubation time. Consider running a time-dependency experiment or using a kinetic assay format to determine the rate of inactivation (kinact/KI).

  • Protein Aggregation: LSD1 can be prone to aggregation. Always centrifuge the diluted enzyme stock before adding it to the assay plate to remove any precipitates.

References

  • PubChemLite. This compound (C7H15NO). Available at: [Link]

  • EpigenTek. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Available at: [Link]

  • Schmitt, F., et al. (2014). Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. Journal of Biomolecular Screening. Available at: [Link]

  • Prusevich, P., et al. (2013). Synthesis and Evaluation of Novel Cyclic Peptide Inhibitors of Lysine-Specific Demethylase 1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChemLite. [1-(2-ethoxyethyl)cyclopropyl]methanamine (C8H17NO). Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • Long, M. J. C., et al. (2017). Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones. Biochemistry. Available at: [Link]

  • Wang, Y., et al. (2023). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. International Journal of Molecular Sciences. Available at: [Link]

  • FreiDok plus. (2026). Synthesis and testing of bifunctional molecules targeting protein degradation of Lysine-Specific Demethylase 1 (LSD1) for Antiparasitic Therapy. Available at: [Link]

  • Dana Bioscience. This compound 250mg. Available at: [Link]

  • Benyhe, S., et al. (1999). Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays. European Journal of Pharmacology. Available at: [Link]

  • PubChem. (1-Methylcyclopropyl)methanamine | C5H11N | CID 20737072. Available at: [Link]

  • Ahangari, A., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available at: [Link]

Sources

Animal models for testing the efficacy of cyclopropylamine-based drugs

Author: BenchChem Technical Support Team. Date: February 2026

From Pharmacokinetics to Oncology and CNS Efficacy Models

Abstract

Cyclopropylamine (CPA) derivatives represent a privileged structural class in medicinal chemistry, serving as the "warhead" for mechanism-based inactivation of flavin-dependent amine oxidases (MAO-A/B, LSD1/KDM1A). While the strained cyclopropane ring drives high-affinity covalent bonding with the FAD cofactor, it simultaneously introduces metabolic liabilities—specifically, cytochrome P450-mediated ring opening leading to reactive intermediates. This application note outlines a rigorous, self-validating workflow for testing CPA-based drugs, prioritizing metabolic stability, target engagement in oncology (AML/SCLC), and CNS efficacy, while explicitly addressing the class-specific risk of hematological toxicity.

Part 1: Metabolic Validation & Reactive Metabolite Profiling

The "Gatekeeper" Phase

Before efficacy testing, CPA candidates must be screened for metabolic stability. The CPA ring is susceptible to single-electron transfer oxidation (often by CYP2D6 or CYP1A2), leading to ring opening and the formation of reactive aldehydes or radical species that cause hepatotoxicity.

Protocol 1.1: Reactive Metabolite Trapping Assay

Objective: Detect reactive ring-opened intermediates using glutathione (GSH) trapping.

  • Incubation System:

    • Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL in phosphate buffer (pH 7.4).

    • Test Compound: 10 µM CPA derivative.

    • Trapping Agent: 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) (for iminium ions).

    • Cofactor: NADPH-generating system.

  • Reaction:

    • Incubate at 37°C for 60 minutes.

    • Control: Incubate without NADPH (negative control) and with Tranylcypromine (positive control for ring opening).

  • Termination & Analysis:

    • Quench with ice-cold acetonitrile containing internal standard.

    • Centrifuge (4000 rpm, 10 min).

    • Analyze supernatant via LC-MS/MS (High-Resolution Mass Spectrometry).

  • Data Interpretation:

    • Search for [M + GSH + H]⁺ adducts. A mass shift corresponding to the drug + 307 Da (glutathione) indicates ring opening and covalent binding potential.

    • Decision Gate: High adduct formation suggests high risk of idiosyncratic toxicity; candidate requires structural optimization (e.g., fluorination of the ring) before in vivo testing.

Part 2: Oncology Efficacy Models (LSD1 Inhibition)

Target: Acute Myeloid Leukemia (AML) & Small Cell Lung Cancer (SCLC)[1]

CPA-based LSD1 inhibitors (e.g., iadademstat, bomedemstat) function by inducing differentiation rather than direct cytotoxicity. Standard proliferation assays (MTT/CellTiter-Glo) often yield false negatives. The protocol below utilizes a differentiation-based xenograft model.

Protocol 2.1: MV4-11 Disseminated AML Model

Rationale: The MV4-11 cell line carries the MLL-AF4 translocation, rendering it highly sensitive to LSD1 inhibition. A disseminated model mimics systemic leukemia better than subcutaneous flank tumors.

Materials:

  • Cell Line: MV4-11 (luciferase-tagged for bioluminescence imaging).

  • Animals: NOD/SCID or NSG mice (Female, 6-8 weeks).

  • Readouts: Survival, Bioluminescence (IVIS), Flow Cytometry (CD11b).

Step-by-Step Methodology:

  • Induction:

    • Inject

      
       MV4-11-luc cells via tail vein (IV).
      
    • Allow 7 days for engraftment (confirm via IVIS imaging).

  • Randomization:

    • Randomize mice into groups (n=10) based on bioluminescence signal (Total Flux).

  • Dosing Regimen:

    • Vehicle: 5% DMSO / 40% PEG300 / 55% Saline.

    • Test CPA: Oral gavage (PO), QD or 5 days on/2 days off.

    • Duration: 21–28 days.

  • PD Biomarker Analysis (Satellite Group):

    • Sacrifice 3 mice/group on Day 14.

    • Harvest bone marrow (femur flush) and spleen.

    • FACS Staining: Stain for human CD45 (tumor burden) and CD11b/CD86 (differentiation markers).

    • Success Criteria: A >2-fold increase in CD11b+ cells in the treated group vs. vehicle confirms the "differentiation block" has been released.

  • Survival Analysis:

    • Monitor remaining mice until moribund endpoints (hind limb paralysis, >20% weight loss).

    • Plot Kaplan-Meier survival curves.

Visualization: LSD1 Mechanism & Workflow

LSD1_Workflow CPA_Drug CPA-Based Drug (Warhead) LSD1_FAD LSD1 Enzyme (FAD Cofactor) CPA_Drug->LSD1_FAD Attacks FAD Adduct Covalent Adduct (Irreversible Inhibition) LSD1_FAD->Adduct N5 Alkylation Gene_Exp Gene Expression Change (GFI1 Displacement) Adduct->Gene_Exp Loss of Demethylase Activity Diff_Block Release of Differentiation Block Gene_Exp->Diff_Block Phenotype AML Blast Differentiation (CD11b+) Diff_Block->Phenotype

Caption: Mechanism of Action for CPA-based LSD1 inhibitors. The drug forms a covalent adduct with FAD, preventing H3K4 demethylation and forcing leukemic cell differentiation.

Part 3: CNS Efficacy Models (MAO Inhibition)

Target: Depression & Neurodegeneration

For CNS indications, the CPA drug must cross the Blood-Brain Barrier (BBB).[2][3] Efficacy is often mediated by increasing monoamine levels (MAO inhibition) or epigenetic remodeling (LSD1 inhibition in hippocampus).

Protocol 3.1: Ex Vivo Brain Target Engagement (TE)

Rationale: Behavioral tests are noisy. You must prove the drug inhibited the enzyme in the brain first.

  • Dosing: Administer CPA drug (IP or PO) to C57BL/6 mice.

  • Harvest: Decapitate at

    
     (e.g., 2 hours post-dose). Rapidly dissect the Hippocampus  and Prefrontal Cortex .
    
  • Tissue Processing:

    • Flash freeze in liquid nitrogen.

    • Homogenize in non-denaturing lysis buffer.

  • Enzyme Activity Assay:

    • Use a fluorometric MAO or LSD1 activity kit (e.g., Amplex Red for MAO).

    • Substrate: Tyramine (MAO) or H3K4me2 peptide (LSD1).

    • Calculation: % Inhibition =

      
      .
      
    • Requirement: >60% enzyme inhibition is typically required for behavioral efficacy.

Protocol 3.2: Forced Swim Test (FST)

Objective: Measure antidepressant-like activity (immobility time).

  • Acclimatization: Mice handled for 3 days prior.

  • Dosing: Acute (1 hour pre-test) or Chronic (14 days).

  • Test:

    • Place mouse in a cylinder (

      
      ) filled with 
      
      
      
      water.
    • Record video for 6 minutes.

  • Scoring:

    • Analyze the last 4 minutes.

    • Measure Immobility Time (floating without struggling).

    • Validation: Positive control (Imipramine) must show significantly reduced immobility.

Part 4: Safety & Toxicology (The "Dealbreaker")

Critical Liability: Thrombocytopenia

LSD1 is essential for the differentiation of megakaryocytes into platelets. CPA-based LSD1 inhibitors almost universally cause thrombocytopenia (low platelet count) via GFI1B complex disruption. This is the primary dose-limiting toxicity in the clinic.

Protocol 4.1: Hematological Safety Monitoring

Frequency: Must be performed alongside efficacy studies.

ParameterMethodCritical Threshold
Sample Source Retro-orbital or Tail Vein blood (EDTA coated)--
Timing Baseline, Day 7, Day 14, Day 21--
Readout CBC (Complete Blood Count) Analyzer--
Platelets (PLT) Quantitative Count<500 x

/µL
(Mouse)
Hemoglobin (HGB) Photometric<10 g/dL (Anemia risk)

Interpretation:

  • If PLT counts drop >50% compared to vehicle, the therapeutic window is too narrow.

  • Mitigation: Test intermittent dosing schedules (e.g., 5 days on / 2 days off) to allow megakaryocyte recovery.

Summary Data Tables

Table 1: Model Selection Guide
Therapeutic AreaPrimary TargetRecommended ModelKey PD Biomarker
AML / Leukemia LSD1 (KDM1A)MV4-11 Disseminated XenograftCD11b/CD86 (FACS), H3K4me2
SCLC LSD1 (KDM1A)NCI-H526 or H146 XenograftASCL1 downregulation
Depression MAO-A/BForced Swim Test (Mouse)Brain Serotonin/Dopamine levels
Cognition LSD1 (Neuro)Novel Object Recognition (NOR)BDNF expression, PSD-95
Table 2: Experimental Troubleshooting
IssueProbable CauseSolution
High Hepatotoxicity CYP-mediated ring openingPerform GSH trapping assay; Consider fluorinating the CPA ring to block metabolism.
No CNS Efficacy P-gp effluxCheck MDR1-MDCK permeability; P-gp substrate liability is common in CPAs.
Severe Weight Loss GI Toxicity (LSD1)LSD1 is critical for intestinal epithelium. Reduce dose or use intermittent scheduling.

References

  • Maes, T., et al. (2018). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell.[4] Link

  • Kalgutkar, A. S., et al. (2012). "Metabolism of Cyclopropylamine-Based Drugs: Mechanistic Insights and Safety Implications." Chemical Research in Toxicology. Link

  • Mould, D. P., et al. (2017). "Bomedemstat (IMG-7289): A Novel, Potent, and Selective LSD1 Inhibitor for Myeloid Malignancies." Blood. Link

  • Harris, W. J., et al. (2012). "The Histone Demethylase LSD1 Restricts the Expression of Genes Associated with Leukemic Stem Cells." Cancer Cell.[4] Link

  • Burger, P. B., et al. (2013). "Structure-Based Design of Cyclopropylamine-Based LSD1 Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Application Note: High-Throughput Screening of Cyclopropylamine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclopropylamine moiety is a highly valued structural motif in medicinal chemistry, prized for its unique combination of conformational rigidity and metabolic stability.[1] This small, strained ring system can significantly influence the pharmacological properties of a drug candidate, often enhancing potency and modulating pharmacokinetic profiles.[1][2] Cyclopropylamines are key pharmacophores in various therapeutic agents, including enzyme inhibitors, where they can act as mechanism-based inactivators.[1] A notable example is their role in the development of inhibitors for enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), both crucial targets in neuropharmacology and oncology, respectively.[1][3][4] Given their therapeutic potential, the efficient screening of large and diverse cyclopropylamine-containing compound libraries is a critical activity in modern drug discovery.[5][6]

High-throughput screening (HTS) provides the necessary platform to rapidly evaluate extensive compound collections, enabling the identification of promising "hit" compounds that can be advanced into lead optimization programs.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective high-throughput screening of cyclopropylamine libraries. It will cover critical aspects from library design and sourcing to detailed assay development, HTS workflow execution, and robust data analysis for hit validation.

Cyclopropylamine Library: Design, Sourcing, and Quality Control

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the screening library.[7] When assembling a cyclopropylamine-focused library, several key considerations must be addressed.

Library Design and Diversity

A well-designed library should encompass a broad range of chemical space around the cyclopropylamine core.[8] This can be achieved through:

  • Scaffold Diversity: Incorporating various molecular scaffolds to which the cyclopropylamine group is attached. This expands the exploration of different binding modes and target interactions.

  • Substitution Patterns: Systematically varying the substituents on both the cyclopropane ring and the amine to modulate steric and electronic properties.

  • Stereochemistry: Including enantiomerically pure compounds, as stereoisomers can exhibit significantly different biological activities and off-target effects. Chemoenzymatic strategies are increasingly being used to generate collections of optically active cyclopropane scaffolds.[9]

The goal is to create a library that is not only diverse but also "drug-like," adhering to established principles such as Lipinski's Rule of Five to enhance the probability of identifying developable leads.[10]

Library Sourcing

Cyclopropylamine libraries can be acquired from several sources:

  • Commercial Vendors: Numerous chemical suppliers offer pre-designed diversity libraries and focused sets of compounds containing the cyclopropylamine motif.[10][11]

  • In-house Synthesis: For more novel or targeted libraries, in-house synthesis provides maximum control over the chemical space being explored.[5]

  • Academic Collaborations: Partnerships with academic groups specializing in synthetic chemistry can provide access to unique and innovative compound collections.

Quality Control

Regardless of the source, rigorous quality control of the compound library is paramount. This includes:

  • Purity Analysis: Ensuring a high degree of compound purity (typically >95%) using techniques like HPLC and LC-MS to avoid false positives arising from impurities.[12]

  • Structural Verification: Confirming the chemical structure of each compound, often using NMR and mass spectrometry.[12]

  • Compound Management: Proper storage and handling of the library, usually in DMSO solutions at low temperatures, are crucial to maintain compound integrity.[10]

Assay Development and Optimization for Cyclopropylamine Screening

The development of a robust and reliable biochemical or cell-based assay is the cornerstone of a successful HTS campaign.[13][14] The choice of assay format will depend on the biological target and the specific scientific question being addressed.

Common Assay Formats

A variety of assay formats are suitable for HTS of enzyme inhibitors, a common application for cyclopropylamine libraries.[15][16]

Assay TypeDetection ModeProsCons
Fluorescence-Based Fluorescence Intensity, Polarization, FRETHigh sensitivity, homogeneous formatPotential for compound interference (autofluorescence)
Luminescence-Based Light emissionHigh sensitivity, low backgroundPotential for compound interference (luciferase inhibition)
Absorbance-Based Colorimetric changesSimple, cost-effectiveLower sensitivity, potential for colorimetric interference
Universal Assays Detection of common enzyme products (e.g., ADP, AMP)Applicable to many enzyme classes, simplifies assay developmentMay not be suitable for all enzyme mechanisms

Universal inhibitor screening assays, such as those that detect common nucleotide products, can significantly accelerate assay development and minimize false positives.[15]

Assay Optimization and Validation

Prior to initiating a full-scale HTS, the chosen assay must be rigorously optimized and validated. Key parameters to assess include:

  • Enzyme and Substrate Concentrations: Determining the optimal concentrations to ensure a linear reaction rate and a sufficient signal window.

  • Incubation Time and Temperature: Establishing conditions that provide a balance between assay throughput and signal quality.

  • DMSO Tolerance: Ensuring the assay is not adversely affected by the concentration of DMSO used to solubilize the test compounds.

  • Assay Robustness (Z'-factor): Calculating the Z'-factor to quantify the statistical effect size and determine the assay's suitability for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.[13][17]

Addressing Potential Cyclopropylamine-Specific Challenges

The unique chemical properties of cyclopropylamines warrant special consideration during assay development.

  • Reactivity and Bioactivation: Cyclopropylamines can be susceptible to metabolic bioactivation, particularly through CYP-mediated oxidation, which can lead to reactive ring-opened intermediates. While this is often a mechanism of action, it can also lead to non-specific covalent modification of assay components.

  • Covalent Inhibition: Many cyclopropylamine-containing compounds are designed as covalent inhibitors.[1] Assays should be designed to detect time-dependent inhibition, which is a hallmark of this mechanism.[18][19]

High-Throughput Screening Workflow

A typical HTS workflow for a cyclopropylamine library involves a series of automated steps designed for efficiency and reproducibility.[6]

Caption: A generalized workflow for high-throughput screening.

Protocol: Primary High-Throughput Screen
  • Compound Plate Preparation:

    • Thaw the cyclopropylamine library plates from -80°C storage.

    • Create intermediate compound plates by diluting the stock solutions to the desired screening concentration using an automated liquid handler.

  • Assay Plate Preparation:

    • Dispense the enzyme and substrate solutions into 384- or 1536-well microplates using a multi-channel dispenser.[20]

    • Include appropriate controls on each plate:

      • Positive Control: A known inhibitor of the target.

      • Negative Control: DMSO vehicle only.

  • Compound Addition:

    • Transfer a small volume (e.g., 50 nL) of the diluted compounds from the intermediate plates to the assay plates.

  • Incubation:

    • Incubate the assay plates at a controlled temperature for a pre-determined time to allow for the enzymatic reaction to proceed.

  • Signal Detection:

    • Read the plates using a microplate reader appropriate for the chosen assay format (e.g., fluorescence, luminescence).[20]

Data Analysis and Hit Validation

Rigorous data analysis is essential to identify true hits and eliminate false positives.[12][21]

Primary Data Analysis
  • Normalization: Raw data from the plate reader is normalized to the plate controls (positive and negative) to account for plate-to-plate variability.

  • Hit Identification: A "hit" is typically defined as a compound that produces a signal beyond a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).

Hit Confirmation and Validation

Confirmed hits from the primary screen must undergo a series of validation steps to build confidence in their activity.[18]

Caption: A sequential process for hit validation.

Protocol: Dose-Response Analysis
  • Serial Dilution: Prepare a series of dilutions (typically 8-12 points) for each confirmed hit compound.

  • Assay Execution: Perform the biochemical or cell-based assay with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the target activity is inhibited).

Secondary and Orthogonal Assays

To further validate hits and rule out assay artifacts, it is crucial to test them in a secondary, mechanistically distinct assay.[18] This could involve:

  • A different detection technology (e.g., label-free vs. fluorescence).

  • A cell-based assay to confirm activity in a more physiological context.

  • Biophysical methods to directly measure compound binding to the target protein.

Structure-Activity Relationship (SAR) Analysis

Initial SAR can be established by testing commercially available analogs of the validated hits.[18] This helps to understand which structural features are critical for activity and can guide the design of more potent and selective compounds.

Conclusion

High-throughput screening of cyclopropylamine libraries is a powerful strategy for the discovery of novel therapeutic agents. By carefully considering library design, developing robust and relevant assays, and implementing a rigorous hit validation cascade, researchers can efficiently identify high-quality starting points for drug discovery programs. The unique properties of the cyclopropylamine motif offer exciting opportunities for modulating biological targets, and a well-executed HTS campaign is the first critical step in unlocking that potential.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]

  • Chem-Impex. Cyclopropylamine. [Link]

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2024, June 15). Development and validation of CYP26A1 inhibition assay for high-throughput screening. [Link]

  • ResearchGate. (2025, August 10). Enzyme Assay Design for High-Throughput Screening. [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • National Center for Biotechnology Information. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]

  • BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]

  • PubMed. (2024, April 16). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. [Link]

  • National Center for Biotechnology Information. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. [Link]

  • National Center for Biotechnology Information. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. [Link]

  • Royal Society of Chemistry. (2024, December 23). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. [Link]

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]

  • BMG Labtech. High-throughput screening of cyclic peptide libraries for developing drugs to challenging targets. [Link]

  • Curia. Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. [Link]

  • National Center for Biotechnology Information. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • National Center for Biotechnology Information. Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases. [Link]

  • University of Kansas. KU-HTS Compound Libraries. [Link]

  • Open Access Journals. Chemical Libraries: Unlocking the Power of Molecules. [Link]

Sources

[1-(2-Methoxyethyl)cyclopropyl]methanamine as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the [1-(2-Methoxyethyl)cyclopropyl]methanamine scaffold represents a high-value bioisostere designed to address two perennial challenges: metabolic stability and physicochemical optimization . This gem-disubstituted cyclopropane motif serves as a conformationally restricted surrogate for flexible alkyl chains or gem-dimethyl groups, while the methoxyethyl side chain provides a critical vector for solubility enhancement via hydrogen bond acceptance.

This guide details the design rationale, physicochemical profile, and a validated synthetic protocol for integrating this scaffold into lead optimization programs.

Design Rationale & Medicinal Chemistry Utility[1]

The "Gem-Disubstituted" Advantage

The cyclopropyl ring is not merely a spacer; it is a metabolic shield. Replacing a gem-dimethyl group with a cyclopropane ring often blocks Cytochrome P450-mediated metabolic hot spots (e.g., benzylic or allylic oxidation). Furthermore, the inherent strain of the cyclopropane ring (~27.5 kcal/mol) locks the vectors of the substituents, reducing the entropic penalty upon protein binding.

The Methoxyethyl Vector

While cyclopropanes improve metabolic stability, they can increase lipophilicity (LogP). The incorporation of the 2-methoxyethyl tail counteracts this by:

  • Lowering cLogP: The ether oxygen introduces polarity without introducing a hydrogen bond donor (HBD), maintaining membrane permeability.

  • Solubility: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), interacting with aqueous solvent shells.

  • Binding Interactions: The flexible ether tail can probe solvent-exposed regions of a binding pocket or engage in specific H-bond interactions with the target protein.

Structural Logic Diagram

The following diagram illustrates the medicinal chemistry evolution leading to this specific scaffold.

DesignLogic Alkyl Flexible Alkyl Chain (High Entropy, Met. Labile) GemDimethyl Gem-Dimethyl (Thorpe-Ingold Effect) Alkyl->GemDimethyl Rigidification GemCyclo Gem-Cyclopropyl (Conformational Lock, Metabolic Shield) GemDimethyl->GemCyclo Bioisosterism (Metabolic Block) Target [1-(2-Methoxyethyl) cyclopropyl]methanamine (Solubility + Stability) GemCyclo->Target Physicochemical Optimization (+Ether)

Figure 1: Evolution of the scaffold design. The transition from alkyl chains to the functionalized cyclopropane optimizes both entropy and solubility.

Physicochemical Profile

The following parameters highlight the "Rule of 5" compliance of this fragment, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

PropertyValue (Calc.)Significance
Molecular Weight 129.19 g/mol Ideal for Fragment-Based Design (MW < 300)
cLogP ~0.4 - 0.8Hydrophilic enough for solubility, lipophilic enough for permeability
TPSA 35.25 ŲExcellent membrane permeability predicted
H-Bond Donors 2 (Amine)Primary amine handle for coupling
H-Bond Acceptors 2 (Amine + Ether)Ether provides solubility vector
pKa (Amine) ~9.5 - 10.0Typical primary aliphatic amine; forms stable salts

Validated Synthetic Protocol

Objective: Synthesis of this compound hydrochloride from the nitrile precursor. Precursor: 1-(2-methoxyethyl)cyclopropanecarbonitrile (Commercially available or synthesized via alkylation of cyclopropanecarbonitrile).

Synthetic Workflow Diagram

Synthesis Start 1-(2-Methoxyethyl) cyclopropanecarbonitrile Reagent LiAlH4 (2.0 equiv) THF, 0°C to Reflux Start->Reagent Intermediate Aluminum-Amine Complex Reagent->Intermediate Reduction Quench Fieser Workup (H2O, 15% NaOH, H2O) Intermediate->Quench Hydrolysis ProductFree Free Amine (Oil) Quench->ProductFree SaltFormation HCl in Dioxane/Ether ProductFree->SaltFormation Final [1-(2-Methoxyethyl)cyclopropyl] methanamine HCl SaltFormation->Final Precipitation

Figure 2: Step-by-step synthetic pathway from the nitrile precursor to the stable hydrochloride salt.

Detailed Methodology

Safety Note: Lithium Aluminum Hydride (LiAlH4) is pyrophoric. All operations must be conducted under an inert atmosphere (Argon/Nitrogen) in a fume hood.

Step 1: Reduction of Nitrile
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.

  • Reagent Prep: Charge the flask with LiAlH4 (2.0 equiv) suspended in anhydrous THF (0.5 M relative to substrate) . Cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve 1-(2-methoxyethyl)cyclopropanecarbonitrile (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes. Caution: Exothermic gas evolution.

  • Reaction: Once addition is complete, remove the ice bath and warm to room temperature. Heat the mixture to reflux (66°C) for 4–6 hours. Monitor consumption of nitrile by TLC (stain with KMnO4) or LC-MS.

Step 2: Workup (Fieser Method)
  • Cooling: Cool the reaction mixture back to 0°C .

  • Quenching: Carefully add the following sequentially (per gram of LiAlH4 used):

    • 1 mL Water (very slow addition)

    • 1 mL 15% aqueous NaOH

    • 3 mL Water

  • Filtration: Warm to room temperature and stir for 15 minutes until a white, granular precipitate forms. Filter through a pad of Celite®. Wash the pad thoroughly with diethyl ether.

  • Drying: Dry the combined filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free amine as a pale yellow oil.

Step 3: Salt Formation (Purification)

Note: The free amine may be volatile. Conversion to the HCl salt is recommended for storage.

  • Dissolve the crude oil in Diethyl Ether or Dichloromethane .

  • Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.

  • A white precipitate should form immediately. Stir for 30 minutes.

  • Filter the solid, wash with cold ether, and dry under vacuum to obtain This compound hydrochloride .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Volatility of free amineAvoid high-vacuum drying of the free base. Convert directly to HCl salt after workup.
Incomplete Reduction Moisture in solvent/reagentsEnsure THF is distilled/dried. Use fresh LiAlH4 pellets/powder.
Emulsion during Workup Improper quenchingUse the Fieser method strictly. Do not rush the addition of NaOH.
Impurity: Ring Opening Acidic conditions too harshCyclopropanes are generally stable, but avoid prolonged exposure to strong Lewis acids at high heat.

References

  • Cyclopropyl Bioisosteres: Wilsily, A., et al. "Cyclopropylamine as a structural alert? Implications for metabolic stability." Journal of Medicinal Chemistry, 2012.

  • Synthesis of Gem-Disubstituted Cyclopropanes: Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, 2001.[1]

  • Nitrile Reduction Protocols: "Reduction of Nitrogen-Containing Functional Groups." Organic Chemistry Portal.

  • Scaffold Properties: PubChem Compound Summary for Cyclopropylmethanamine derivatives.

Sources

Application Notes & Protocols: The Strategic Integration of Functionalized Cyclopropylamines in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: The Strategic Value of the Cyclopropylamine Motif in Bioorthogonal Chemistry

The cyclopropyl ring is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties—a rigid, three-dimensional structure resulting from significant ring strain, and C-C bonds with enhanced pi-character—offer a powerful tool for optimizing the pharmacological profiles of drug candidates.[1][2] When incorporated into a molecule, the cyclopropyl group can enhance metabolic stability, improve binding affinity to biological targets, and provide conformational rigidity, which can be entropically favorable for receptor binding.[1][3]

The addition of an amine functional group to this scaffold creates the cyclopropylamine moiety, a versatile building block that combines the benefits of the cyclopropane ring with a reactive handle for further chemical modification.[4][5][6] This amine group serves as a key attachment point, allowing for the introduction of bioorthogonal functionalities necessary for "click chemistry."

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a rapid, efficient, and highly selective method for covalently linking two molecules.[7][8] The reaction's high specificity, quantitative yield, and compatibility with aqueous environments make it an ideal tool for bioconjugation, materials science, and drug development.[7] By functionalizing the cyclopropylamine with either an azide or an alkyne, we transform this valuable medicinal chemistry scaffold into a powerful component for modular synthesis and targeted applications.

This guide provides detailed protocols for the synthesis of click-ready cyclopropylamines and their application in CuAAC, offering researchers a practical framework for leveraging this potent combination in their work.

Section 2: Crafting the Click-Ready Cyclopropylamine: Synthesis and Functionalization

The primary challenge is to introduce a terminal alkyne or an azide onto the cyclopropylamine scaffold without compromising the integrity of the strained ring. The nitrogen atom of the amine provides the most direct and reliable site for functionalization. Below, we detail a robust protocol for synthesizing an alkyne-modified N-aryl cyclopropylamine, a common core structure in pharmacologically active molecules.

Protocol A: Synthesis of an N-(4-ethynylphenyl)cyclopropanamine

This two-step protocol first involves a palladium-catalyzed N-arylation to couple cyclopropylamine with a protected alkyne-bearing aryl halide, followed by deprotection. This method is advantageous as it accommodates a wide range of functional groups.[9]

Step 1: Palladium-Catalyzed N-Arylation

  • Causality & Rationale: The choice of a palladium catalyst, specifically one with a sterically demanding and electron-rich phosphine ligand (e.g., an adamantyl-substituted YPhos ligand), is critical for overcoming the challenges associated with coupling a small, primary amine like cyclopropylamine.[9] Such ligands promote the rate-limiting oxidative addition step and prevent catalyst inhibition by the amine substrate.[9] Using a protected alkyne, such as a trimethylsilyl (TMS) group, prevents unwanted side reactions at the alkyne terminus during the coupling reaction.

  • Materials:

    • Cyclopropylamine

    • 1-bromo-4-((trimethylsilyl)ethynyl)benzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Adamantyl-substituted ylide-functionalized phosphine (adYPhos) ligand

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and the adYPhos ligand (4 mol%).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add anhydrous toluene, followed by 1-bromo-4-((trimethylsilyl)ethynyl)benzene (1.0 equiv), cyclopropylamine (1.5 equiv), and NaOtBu (2.0 equiv).

    • Seal the tube and stir the reaction mixture at 80-100 °C.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

    • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired N-(4-((trimethylsilyl)ethynyl)phenyl)cyclopropanamine.

Step 2: Deprotection of the Alkyne

  • Causality & Rationale: The TMS protecting group is readily cleaved under mild basic conditions, typically using potassium carbonate in methanol. This method is highly efficient and preserves the integrity of the cyclopropyl and N-aryl functionalities.

  • Materials:

    • N-(4-((trimethylsilyl)ethynyl)phenyl)cyclopropanamine

    • Potassium carbonate (K₂CO₃)

    • Methanol

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the TMS-protected compound (1.0 equiv) in a 1:1 mixture of methanol and DCM.

    • Add K₂CO₃ (3.0 equiv) to the solution.

    • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

    • Once the reaction is complete, filter the mixture to remove the solids and concentrate the filtrate under reduced pressure.

    • Redissolve the residue in DCM, wash with water, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, N-(4-ethynylphenyl)cyclopropanamine.

G cluster_synthesis Synthesis Workflow A Cyclopropylamine + 1-bromo-4-(TMS-ethynyl)benzene B Pd-Catalyzed N-Arylation (Pd(OAc)₂, adYPhos, NaOtBu) A->B C TMS-Protected Intermediate B->C D Deprotection (K₂CO₃, MeOH/DCM) C->D E Final Product: N-(4-ethynylphenyl)cyclopropanamine D->E

Caption: Workflow for synthesizing an alkyne-functionalized cyclopropylamine.

Section 3: Application Protocol: CuAAC for Peptide Conjugation

This protocol describes the conjugation of the alkyne-functionalized cyclopropylamine synthesized above to a peptide containing an azide functionality (e.g., L-azidohomoalanine). This is a cornerstone application for creating novel peptidomimetics or for attaching small molecule probes to biological macromolecules.

  • Principle of CuAAC: The reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a Copper(I) species.[8] The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[8] A stabilizing ligand, such as tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used in aqueous media to protect the Cu(I) from oxidation and improve reaction efficiency.[8] The result is a stable, five-membered triazole ring covalently linking the two molecules.[7]

  • Materials:

    • N-(4-ethynylphenyl)cyclopropanamine (from Protocol A)

    • Azide-containing peptide (e.g., Ac-Gly-L-Azidohomoalanine-NH₂)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium L-ascorbate

    • THPTA ligand

    • Solvent: 1:1 mixture of deionized water and tert-butanol

  • Detailed Step-by-Step Methodology:

    • Prepare Stock Solutions:

      • Alkyne-Cyclopropylamine: 10 mM in DMSO or tert-butanol.

      • Azide-Peptide: 10 mM in deionized water.

      • CuSO₄: 100 mM in deionized water.

      • Sodium Ascorbate: 200 mM in deionized water (prepare fresh).

      • THPTA: 100 mM in deionized water.

    • Reaction Setup: In a microcentrifuge tube, combine the following in order:

      • 100 µL of deionized water/tert-butanol (1:1 v/v).

      • 20 µL of the 10 mM Azide-Peptide solution (200 nmol, 1.0 equiv).

      • 24 µL of the 10 mM Alkyne-Cyclopropylamine solution (240 nmol, 1.2 equiv).

      • 5 µL of the 100 mM THPTA solution (final concentration ~2.5 mM).

      • 5 µL of the 100 mM CuSO₄ solution (final concentration ~2.5 mM).

    • Initiate the Reaction: Add 10 µL of the freshly prepared 200 mM Sodium Ascorbate solution (final concentration ~10 mM). Vortex the mixture gently.

    • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. For more complex substrates, incubation can be extended overnight.

    • Monitoring and Purification: The reaction can be monitored by LC-MS. Upon completion, the product conjugate can be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

G cluster_workflow CuAAC Protocol Workflow A Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ascorbate, THPTA) B Combine Reagents: Solvent, Azide-Peptide, Alkyne-Cyclopropylamine A->B C Add Catalyst Precursors: THPTA and CuSO₄ B->C D Initiate Reaction: Add Sodium Ascorbate C->D E Incubate at Room Temp (1-4 hours) D->E F Monitor & Purify (LC-MS, RP-HPLC) E->F

Caption: Step-by-step workflow for a typical CuAAC bioconjugation experiment.

Data Summary: Expected Outcomes and Optimization

The following table provides expected outcomes and parameters for optimizing the CuAAC protocol. Yields are highly substrate-dependent.

ParameterStandard ConditionOptimization RangeRationale for Optimization
Alkyne:Azide Ratio 1.2 : 11.1 : 1 to 5 : 1Increasing the excess of one reagent can drive the reaction to completion, especially if one component is precious.
CuSO₄ Concentration 2.5 mM0.1 mM to 5 mMLower catalyst loading reduces potential cellular toxicity or protein damage; higher loading can increase reaction rates.
Ligand:Cu Ratio 1:11:1 to 5:1A higher ligand-to-copper ratio can further protect the catalyst from oxidation and improve solubility.[8]
Ascorbate Conc. 10 mM5 mM to 25 mMSufficient reducing agent is crucial to maintain the active Cu(I) state.
Reaction Time 1-4 hours30 min to 24 hoursMore complex or sterically hindered substrates may require longer reaction times for high conversion.
Yield >90%60-99%Dependent on substrate purity and reaction conditions.

Section 4: Broader Applications and Future Outlook

The functionalization of cyclopropylamines for click chemistry opens a vast landscape of applications beyond simple bioconjugation.

  • Drug Discovery: The cyclopropylamine motif is a key pharmacophore in inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[10][11][12] Click chemistry allows for the rapid, modular synthesis of libraries of these inhibitors, enabling efficient structure-activity relationship (SAR) studies.[11] For example, different azide-containing fragments can be "clicked" onto an alkyne-functionalized cyclopropylamine core to explore how various substituents impact potency and selectivity.

  • Materials Science: Cyclopropylamines can be used to synthesize specialty polymers and advanced coatings.[2][5] By incorporating click handles, these monomers can be polymerized or grafted onto surfaces with high precision, creating materials with unique mechanical or thermal properties.[2]

  • Chemical Biology & Imaging: For applications in living systems where copper is toxic, strain-promoted azide-alkyne cycloaddition (SPAAC) is the preferred method. A cyclopropylamine can be functionalized with a strained alkyne (e.g., dibenzocyclooctyne, DBCO) and "clicked" to an azide-modified biomolecule in vivo without a metal catalyst. This enables applications such as live-cell imaging and targeted drug delivery.

  • Advanced Synthesis: The unique reactivity of the cyclopropylamine ring can be harnessed in other types of cycloadditions. For instance, visible-light photoredox catalysis can initiate a [3+2] cycloaddition between cyclopropylamines and alkenes or alkynes to form complex cyclopentylamine derivatives, which are valuable scaffolds in drug synthesis.[13][14][15]

The convergence of the privileged cyclopropylamine scaffold with the efficiency and modularity of click chemistry provides a powerful and versatile platform for innovation across the chemical and biological sciences.

References

  • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Public
  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis - Benchchem. (URL: )
  • Photoredox-enabled C(sp 3 )–H functionalization of amines through iminium ions, radicals, and carbanions - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine | The Journal of Organic Chemistry - ACS Public
  • Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review | Request PDF - ResearchGate. (URL: [Link])

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Publishing. (URL: [Link])

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC. (URL: [Link])

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (URL: [Link])

  • Visible-Light-Accelerated Copper-Catalyzed [3 + 2] Cycloaddition of N-Tosylcyclopropylamines with Alkynes/Alkenes | Request PDF - ResearchGate. (URL: [Link])

  • FUNCTIONALLY SUBSTITUTED CYCLOPROPANES: PHYSIOLOGICAL ACTIVITY, KNOWN METHODS, AND A NEW PROMISING SYNTHESIS METHODOLOGY. (URL: [Link])

  • Advances in the Synthesis of Cyclopropylamines | Request PDF - ResearchGate. (URL: [Link])

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides | Organic Letters - ACS Publications. (URL: [Link])

  • Visible-Light-Accelerated Copper-Catalyzed [3 + 2] Cycloaddition of N-Tosylcyclopropylamines with Alkynes/Alkenes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC. (URL: [Link])

  • The green chemistry paradigm in modern organic synthesis - Russian Chemical Reviews. (URL: [Link])

  • Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. (URL: [Link])

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (URL: [Link])

  • Protocol: Click-Chemistry Labeling of Biomolecules and DNA. (URL: [Link])

  • Bioconjugates: Examples & Applications - Single Use Support. (URL: [Link])

  • Advances in the Synthesis of Cyclopropylamines - PubMed. (URL: [Link])

  • What is Bioconjugation? Overview, Applications & More | Today's Clinical Lab. (URL: [Link])

Sources

Application Note: A Scalable and Efficient Synthesis of [1-(2-Methoxyethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted cyclopropylamines are valuable structural motifs in medicinal chemistry and drug development, prized for their ability to impart unique conformational constraints and metabolic stability to drug candidates. The [1-(2-Methoxyethyl)cyclopropyl]methanamine scaffold, in particular, presents a desirable combination of a rigid cyclopropane core and a flexible, polar side chain, making it an attractive building block for novel therapeutics. This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound, designed for researchers and scientists in the pharmaceutical and chemical development sectors. The described methodology is robust, scalable, and utilizes readily available starting materials, ensuring a practical and efficient route to this important intermediate.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is strategically designed in two key stages:

  • Alkylation of Cyclopropanecarbonitrile: The synthesis commences with the deprotonation of cyclopropanecarbonitrile at the α-position using a strong, non-nucleophilic base, Lithium diisopropylamide (LDA). The resulting carbanion is then alkylated via an SN2 reaction with 1-bromo-2-methoxyethane to introduce the desired 2-methoxyethyl side chain, yielding the key intermediate, 1-(2-Methoxyethyl)cyclopropanecarbonitrile. The choice of LDA is critical as it is a powerful base capable of deprotonating the relatively weakly acidic α-proton of the cyclopropanecarbonitrile without competing nucleophilic addition to the nitrile group.[1][2][3]

  • Reduction of the Nitrile: The second stage involves the reduction of the nitrile functionality in 1-(2-Methoxyethyl)cyclopropanecarbonitrile to the corresponding primary amine. For this transformation, two effective and scalable methods are presented: reduction with Lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. LiAlH₄ is a potent reducing agent that provides high yields of the primary amine.[4][5][6][7] Alternatively, catalytic hydrogenation offers a milder and often safer option for large-scale production, employing catalysts such as Raney® Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[8][9][10][11][12]

The overall synthetic workflow is depicted in the diagram below:

Synthesis_Workflow cluster_0 PART 1: Alkylation cluster_1 PART 2: Reduction Cyclopropanecarbonitrile Cyclopropanecarbonitrile Alkylation_Reaction Alkylation Cyclopropanecarbonitrile->Alkylation_Reaction LDA LDA LDA->Alkylation_Reaction 1-Bromo-2-methoxyethane 1-Bromo-2-methoxyethane 1-Bromo-2-methoxyethane->Alkylation_Reaction Intermediate 1-(2-Methoxyethyl)cyclopropanecarbonitrile Alkylation_Reaction->Intermediate Reduction_Reaction Reduction Intermediate->Reduction_Reaction Final_Product This compound Reduction_Reaction->Final_Product Reducing_Agent LiAlH4 or H2/Catalyst Reducing_Agent->Reduction_Reaction

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 1-(2-Methoxyethyl)cyclopropanecarbonitrile

This protocol details the alkylation of cyclopropanecarbonitrile. It is imperative that this reaction is carried out under anhydrous conditions to prevent quenching of the LDA and the cyclopropyl carbanion.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Diisopropylamine101.1915.8 mL0.111.1
n-Butyllithium (2.5 M in hexanes)64.0644 mL0.111.1
Cyclopropanecarbonitrile67.096.71 g0.101.0
1-Bromo-2-methoxyethane138.9915.3 g0.111.1
Anhydrous Tetrahydrofuran (THF)-400 mL--
Saturated aqueous NH₄Cl-100 mL--
Diethyl ether-200 mL--
Brine-100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----

Protocol:

  • LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (200 mL) and diisopropylamine (15.8 mL, 0.11 mol). Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Deprotonation: To the freshly prepared LDA solution, add a solution of cyclopropanecarbonitrile (6.71 g, 0.10 mol) in anhydrous THF (50 mL) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation: Add a solution of 1-bromo-2-methoxyethane (15.3 g, 0.11 mol) in anhydrous THF (50 mL) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to afford 1-(2-methoxyethyl)cyclopropanecarbonitrile as a colorless oil.

Part 2: Synthesis of this compound

Two methods are provided for the reduction of the nitrile intermediate. The choice of method may depend on the available equipment and scale of the synthesis.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Reduction_LiAlH4 Intermediate 1-(2-Methoxyethyl)cyclopropanecarbonitrile Reaction 1. LiAlH4, THF 2. H2O, NaOH(aq) Intermediate->Reaction LiAlH4 LiAlH4 LiAlH4->Reaction Final_Product This compound Reaction->Final_Product

Caption: Reduction of the nitrile intermediate using LiAlH₄.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-(2-Methoxyethyl)cyclopropanecarbonitrile125.1712.5 g0.101.0
Lithium Aluminum Hydride (LiAlH₄)37.955.7 g0.151.5
Anhydrous Tetrahydrofuran (THF)-300 mL--
Water-5.7 mL--
15% Aqueous Sodium Hydroxide (NaOH)-5.7 mL--
Water-17.1 mL--
Diethyl ether-200 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (5.7 g, 0.15 mol) in anhydrous THF (150 mL).

  • Addition of Nitrile: Add a solution of 1-(2-methoxyethyl)cyclopropanecarbonitrile (12.5 g, 0.10 mol) in anhydrous THF (150 mL) dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (5.7 mL), 15% aqueous sodium hydroxide (5.7 mL), and finally water (17.1 mL) dropwise. A granular precipitate should form.

  • Isolation: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The final product can be purified by distillation under reduced pressure to afford this compound as a colorless liquid.

Method B: Catalytic Hydrogenation

Reduction_Hydrogenation Intermediate 1-(2-Methoxyethyl)cyclopropanecarbonitrile Reaction Hydrogenation Intermediate->Reaction Catalyst H2, Raney® Ni (or Pd/C) Catalyst->Reaction Final_Product This compound Reaction->Final_Product

Caption: Catalytic hydrogenation of the nitrile intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2-Methoxyethyl)cyclopropanecarbonitrile125.1712.5 g0.10
Raney® Nickel (50% slurry in water)-~5 g-
Anhydrous Ethanol-200 mL-
Ammonia (7 N in Methanol)-20 mL-
Hydrogen Gas (H₂)-50-100 psi-

Protocol:

  • Catalyst Preparation: In a suitable hydrogenation vessel, carefully wash the Raney® Nickel slurry (~5 g) with anhydrous ethanol (3 x 20 mL) to remove the water.

  • Reaction Mixture: To the washed catalyst, add a solution of 1-(2-methoxyethyl)cyclopropanecarbonitrile (12.5 g, 0.10 mol) in anhydrous ethanol (180 mL) and ammonia in methanol (20 mL of a 7 N solution). The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts.[12]

  • Hydrogenation: Seal the reaction vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50-100 psi and stir the mixture vigorously at room temperature until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the Celite® pad with ethanol.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by distillation under reduced pressure.

Conclusion

This application note provides a comprehensive and scalable two-step synthesis of this compound. The outlined protocols for alkylation and subsequent nitrile reduction are based on well-established and reliable chemical transformations, offering a practical guide for researchers and drug development professionals. The flexibility in the choice of reducing agent allows for adaptation based on available resources and scale requirements, making this a versatile and valuable synthetic route for accessing this important building block.

References

  • Nitrile Reduction. (n.d.). WordPress.
  • LDA can be used to form enolates on esters and nitriles. Predict... (n.d.). Pearson.
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps.
  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis.
  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017, January 23). PMC.
  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Metalated Nitrile and Enolate Chlorinations. (2025, August 10).
  • Method for the hydrogenation of nitriles to primary amines. (n.d.).
  • formation & reaction of nitrile enol
  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Ch20: Reduction of Nitriles using LiAlH4 to amines. (n.d.). University of Calgary.
  • Method for the production of primary amines by hydrogenating nitriles. (n.d.).
  • Reduction of nitriles to primary amines with LiAlH4. (n.d.). Master Organic Chemistry.
  • Alkylation With LDA Mechanism. (2021, April 5). YouTube.
  • Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. (n.d.). Organic Chemistry Portal.
  • LDA-based Reactions
  • 2-methylenecyclopropanecarboxylic acid. (n.d.). Organic Syntheses.
  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway. (2020, May 30). Chemistry LibreTexts.
  • A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. (2025, August 7).
  • Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. (2023, August 4). PMC.

Sources

Troubleshooting & Optimization

Challenges in the synthesis of [1-(2-Methoxyethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support Portal for the synthesis and handling of [1-(2-Methoxyethyl)cyclopropyl]methanamine . It addresses the specific chemical behavior of gem-disubstituted cyclopropanes, focusing on the "invisible yield" loss due to volatility and water solubility, and the thermodynamic challenges of ring construction.

Ticket ID: SYN-Ccp-OMe-001 Status: Resolved / Knowledge Base Article Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Molecule Profile & Critical Risks

ParameterSpecificationTechnical Note
Structure gem-disubstituted cyclopropaneHigh ring strain (~27.5 kcal/mol). Sterically congested quaternary center.
MW ~129.16 g/mol High Volatility Risk. Free base boils <100°C (est).
LogP ~0.1 - 0.5 (Predicted)High Water Solubility. Difficult to extract from aqueous quench.
Functionality Primary Amine + EtherAmphiphilic. Forms carbamates with atmospheric CO₂.

Synthetic Route Troubleshooting (The "Make")

Users typically attempt two routes. Route A (Construction) involves building the ring from a linear nitrile. Route B (Derivatization) involves alkylating an existing cyclopropane.

Decision Matrix: Which route should I use?

SynthesisRoutes Start Starting Material Availability Decision Do you have Cyclopropanecarbonitrile? Start->Decision RouteA Route A: Alkylation (Precision Route) Decision->RouteA Yes RouteB Route B: Double Alkylation (Scale-Up Route) Decision->RouteB No StepA1 Reagents: LDA or LiHMDS + 2-Bromoethyl methyl ether RouteA->StepA1 StepB1 Start: 4-Methoxybutyronitrile Reagents: 1,2-Dibromoethane + NaH RouteB->StepB1 Result Intermediate: 1-(2-methoxyethyl) cyclopropanecarbonitrile StepA1->Result StepB1->Result

Figure 1: Synthetic pathway selection based on precursor availability. Route A is preferred for laboratory scale due to cleaner impurity profiles.

FAQ: Synthesis & Ring Construction

Q: I am using Route A (Alkylation of Cyclopropanecarbonitrile). Why is my conversion low (<40%)? A: The deprotonation of cyclopropanecarbonitrile generates a carbanion at a tertiary carbon, which is sterically hindered and thermodynamically unstable due to the repulsion between the carbanion lone pair and the bent C-C bonds of the ring (I-strain).

  • Solution: You must use a non-nucleophilic, strong base like LDA (Lithium Diisopropylamide) or LiHMDS at -78°C .

  • Protocol Fix: Add DMPU (N,N'-Dimethylpropyleneurea) as a co-solvent (10-20% v/v) to break up lithium aggregates and increase the reactivity of the enolate.

Q: I am using Route B (Double Alkylation of 4-methoxybutyronitrile). I see a major impurity at M+28. A: This is likely the mono-alkylated product or the elimination product (vinyl derivative).

  • Root Cause: 1,2-dibromoethane acts as both an alkylating agent and an elimination substrate. If the base concentration drops, elimination competes.

  • Solution: Use NaH (2.2 - 2.5 equiv) in DMF or DMSO. The intramolecular cyclization (second alkylation) is faster than the first intermolecular step, but only if the concentration is kept dilute (0.1 M) to favor cyclization over polymerization.

Reduction & Workup (The "Transform")

The reduction of the nitrile intermediate 1-(2-methoxyethyl)cyclopropanecarbonitrile to the amine is the most failure-prone step due to product loss during workup.

Protocol: LAH Reduction with "Zero-Loss" Quench

Reagents: Lithium Aluminum Hydride (LAH), THF (anhydrous).

  • Addition: Add the nitrile solution dropwise to a suspension of LAH (1.5 - 2.0 equiv) in THF at 0°C. Reflux for 2-4 hours.

  • The Critical Quench (Fieser Method):

    • Do NOT use acidic workup. Cyclopropanes can ring-open under strong acidic conditions, and the amine will be trapped in the aqueous layer.

    • For every 1 g of LAH used, add sequentially:

      • 1 mL Water (Caution: Exothermic, H₂ evolution).

      • 1 mL 15% NaOH (aq).

      • 3 mL Water .

  • Filtration: This produces a granular white precipitate (lithium aluminates) that is easy to filter. Rinse the solid cake thoroughly with THF or DCM .

Troubleshooting the "Disappearing Product"

Q: My TLC showed product, but after extraction and rotovap, the flask is empty. A: Your product, this compound, is a low-molecular-weight amine (MW ~129). The free base is volatile and likely co-evaporated with your solvent.

  • Immediate Fix: Do not evaporate to dryness as a free base.

  • Capture Strategy: After filtration of the LAH salts, add 1.1 equivalents of HCl (in dioxane or ether) to the organic filtrate before concentration. Isolate the product as the non-volatile Hydrochloride Salt .

Q: The product is stuck in the aqueous layer. A: The methoxyethyl side chain increases water solubility. Standard ether/water extraction is insufficient.

  • Solution: Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction. Saturate the aqueous layer with NaCl ("salting out") to force the organic amine into the organic phase.

Purification & Storage (The "Isolate")

Workflow: Handling the "Invisible" Amine

Purification Crude Crude Reaction Mixture (Post-Quench) Filter Filter Aluminum Salts (Wash with THF) Crude->Filter Decision Intended Use? Filter->Decision DirectUse Immediate Reaction Decision->DirectUse Storage Long-Term Storage Decision->Storage Decision->Storage Soln Keep as Solution (Do not concentrate) DirectUse->Soln Salt HCl Salt Formation (Precipitate Solid) Storage->Salt Boc Boc Protection (Stable Intermediate) Storage->Boc

Figure 2: Purification logic to prevent volatility loss.

Storage Specifications
  • Form: Store as HCl salt or Oxalate salt . The free base absorbs CO₂ from the air to form carbamates.

  • Condition: Hygroscopic. Store in a desiccator at -20°C.

  • Stability: The cyclopropane ring is stable to basic and neutral conditions but may open under harsh acidic conditions (e.g., concentrated HBr/HI).

References & Grounding

  • General Cyclopropane Synthesis (Kulinkovich/Szymoniak):

    • Note: While Kulinkovich reactions are standard for cyclopropylamines (Ring-NH₂), this guide focuses on the nitrile alkylation route for gem-disubstituted cyclopropylmethanamines (Ring-CH₂-NH₂).

    • Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications.[1] Link

  • Nitrile Alkylation Protocols:

    • Standard protocols for alkylating arylacetonitriles and similar active methylenes using dibromoethane.

    • Reference: "Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes." PMC. Link

  • LAH Reduction & Quenching (Fieser Method):

    • Standard organic synthesis procedure for maximizing yield of amines.

    • Reference: "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. Link

  • Volatility of Small Amines:

    • Technical data regarding the handling of low MW cyclopropylamines.

    • Reference: "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications."[2][3] Link

Sources

Technical Support Center: Troubleshooting By-product Formation in Cyclopropylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting by-product formation during the synthesis of cyclopropylamine, a critical building block in the pharmaceutical and agrochemical industries. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your synthetic routes and achieve higher purity of your target molecule.

Troubleshooting Guide: Common By-products and Their Mitigation

The synthesis of cyclopropylamine, while well-established, can be prone to the formation of several impurities that can complicate purification and impact yield. This section details the most common by-products, their mechanisms of formation, and strategies to minimize their presence.

Dicyclopropylamine: The Over-alkylation Problem

Dicyclopropylamine is a common secondary amine impurity that can be challenging to separate from the desired primary amine due to their similar physical properties.

Mechanism of Formation:

Dicyclopropylamine is typically formed through the reaction of the initially produced cyclopropylamine with a reactive intermediate in the synthesis. In the context of the Hofmann rearrangement of cyclopropanecarboxamide, the intermediate isocyanate can be attacked by the already-formed cyclopropylamine.

Preventative Measures:

  • Control of Stoichiometry: Use a minimal excess of the aminating agent.

  • Reaction Temperature: Maintain the recommended temperature profile for the specific synthetic route. Lower temperatures generally disfavor the over-alkylation reaction.

  • Order of Addition: In some processes, adding the reagents in a specific order can minimize the concentration of the reactive intermediate available to react with the product. For the Hofmann rearrangement, ensuring the intermediate is made strongly basic before the rearrangement can help avoid the formation of dicyclopropylurea, a related by-product[1].

Analytical Detection:

Gas chromatography-mass spectrometry (GC-MS) is an effective method for detecting and quantifying dicyclopropylamine. The two compounds will have distinct retention times and mass fragmentation patterns.

Purification:

Careful fractional distillation is the primary method for separating dicyclopropylamine from cyclopropylamine. Due to their potentially close boiling points, a distillation column with a high number of theoretical plates is recommended.

Propenylamine (Allylamine): The Ring-Opening Challenge

The strained three-membered ring of cyclopropylamine is susceptible to opening under certain conditions, leading to the formation of the isomeric propenylamine.

Mechanism of Formation:

Ring-opening is often catalyzed by acidic conditions or high temperatures. The protonation of the amine can facilitate the cleavage of a carbon-carbon bond in the cyclopropane ring, followed by rearrangement to the more stable allylic cation, which then gets deprotonated to form propenylamine.

Preventative Measures:

  • pH Control: Avoid strongly acidic conditions, especially during work-up and purification steps.

  • Temperature Management: Minimize the thermal stress on the product. Use the lowest feasible temperatures for distillation and other processing steps.

  • Inert Atmosphere: While less common, oxidative cleavage can also lead to ring-opened products. Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Analytical Detection:

GC-MS is the preferred method for identifying propenylamine. Its mass spectrum will be significantly different from that of cyclopropylamine.

Purification:

Fractional distillation can be effective in separating propenylamine from cyclopropylamine, as their boiling points are sufficiently different.

By-products from the Hofmann Rearrangement of Cyclopropanecarboxamide

The Hofmann rearrangement is a widely used industrial method for synthesizing cyclopropylamine. However, it is sensitive to reaction conditions and can generate specific by-products.

  • Dicyclopropylurea: This by-product arises from the reaction of the intermediate isocyanate with the cyclopropylamine product.

    • Prevention: As mentioned, maintaining a strongly basic environment during the rearrangement step minimizes the formation of this urea derivative[1].

  • Carbamates: If an alcohol is used as a solvent or is present as an impurity, it can react with the isocyanate intermediate to form a stable carbamate by-product.

    • Prevention: Use a non-alcoholic solvent and ensure all reagents and equipment are dry.

  • Nitriles: In some cases, over-oxidation during the Hofmann degradation can lead to the formation of cyclopropanecarbonitrile.

    • Prevention: Careful control of the amount of hypohalite solution and the reaction temperature is crucial.

Troubleshooting Table for Hofmann Rearrangement:

Observed Issue Potential Cause Recommended Action
High levels of dicyclopropylurea Insufficiently basic conditions during rearrangement.Ensure the reaction mixture is strongly basic before initiating the rearrangement.
Presence of carbamate by-products Alcohol contamination in reagents or solvent.Use anhydrous solvents and reagents.
Detection of cyclopropanecarbonitrile Over-oxidation.Carefully control the stoichiometry of the oxidizing agent and maintain the recommended reaction temperature.
Low Yield Hydrolysis of the starting amide.Keep the amide solution at a pH below 6.5 until the reaction with hypochlorite[1].
By-products from the Kulinkovich-Szymoniak Reaction

This method offers a direct route to cyclopropylamines from nitriles but can be accompanied by side reactions if not properly controlled.

  • Ketones: If the azatitanacycle intermediate reacts with water before the Lewis acid-mediated conversion to the amine, it can lead to the formation of a ketone.

    • Prevention: Ensure anhydrous reaction conditions.

  • Tertiary Carbinamines: The use of more than two equivalents of the Grignard reagent can lead to the formation of tertiary carbinamines[2].

    • Prevention: Carefully control the stoichiometry of the Grignard reagent.

Troubleshooting Workflow for By-product Identification and Mitigation

Troubleshooting Workflow cluster_Identification By-product Identification cluster_Mitigation Mitigation Strategy Start Crude Product Analysis GCMS GC-MS Analysis Start->GCMS NMR NMR Spectroscopy Start->NMR Identify Identify By-products GCMS->Identify NMR->Identify Mechanism Determine Formation Mechanism Identify->Mechanism Optimize Optimize Reaction Conditions (Temp, Stoichiometry, pH) Mechanism->Optimize Purify Refine Purification Protocol (Distillation, Crystallization) Mechanism->Purify Validate Validate Purity of Final Product Optimize->Validate Purify->Validate

Caption: A logical workflow for identifying and mitigating by-product formation.

Frequently Asked Questions (FAQs)

Q1: My cyclopropylamine synthesis has a consistently low yield. What are the most likely causes?

A1: Low yields in cyclopropylamine synthesis can often be attributed to several factors:

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) to ensure it has gone to completion.

  • By-product Formation: As detailed in the guide above, various side reactions can consume your starting materials and reduce the yield of the desired product.

  • Product Loss During Work-up: Cyclopropylamine is volatile (boiling point ~49-50°C) and can be lost during solvent removal or extraction steps. Ensure efficient cooling during these procedures.

  • Hydrolysis of Starting Materials: For the Hofmann rearrangement, the starting cyclopropanecarboxamide can hydrolyze under basic conditions. It's recommended to keep the amide solution at a pH below 6.5 before the addition of hypochlorite[1].

Q2: What is the best way to purify crude cyclopropylamine?

A2: Fractional distillation is the most common and effective method for purifying cyclopropylamine on a laboratory and industrial scale. Due to its low boiling point, care must be taken to minimize losses. For challenging separations, such as removing dicyclopropylamine, a distillation column with a high number of theoretical plates is essential. In some cases, derivatization of the crude mixture to form a solid derivative (e.g., a benzamide), followed by recrystallization and subsequent liberation of the free amine, can be an effective purification strategy.

Q3: How can I confirm the purity of my final cyclopropylamine product?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Gas Chromatography (GC): A primary tool for determining the percentage purity and detecting volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying the chemical structure of any detected impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Q4: Are there any specific safety precautions I should take when working with cyclopropylamine?

A4: Yes, cyclopropylamine is a hazardous substance and requires careful handling:

  • Flammability: It is a highly flammable liquid. Work in a well-ventilated fume hood away from ignition sources.

  • Toxicity and Corrosivity: It is toxic if swallowed and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Volatility: Due to its low boiling point, it has a high vapor pressure. Ensure adequate ventilation to avoid inhalation of vapors.

Experimental Protocol: GC-MS Analysis of Cyclopropylamine Purity

This protocol provides a general guideline for the analysis of cyclopropylamine and its common by-products. Instrument conditions may need to be optimized for your specific equipment and sample matrix.

  • Sample Preparation:

    • Dilute a small aliquot of the crude or purified cyclopropylamine in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar or mid-polar capillary column is typically suitable (e.g., DB-5ms, HP-5ms, or equivalent).

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 30-300.

      • Scan Mode: Full scan.

  • Data Analysis:

    • Identify the peak corresponding to cyclopropylamine based on its retention time and mass spectrum (characteristic fragments at m/z 57, 56, 42, 41).

    • Analyze any other significant peaks by comparing their mass spectra to library databases (e.g., NIST) and known fragmentation patterns of potential by-products.

    • Quantify the relative peak areas to determine the purity of the sample.

Reaction Mechanism: Formation of Dicyclopropylamine during Hofmann Rearrangement

Dicyclopropylamine Formation cluster_Hofmann Hofmann Rearrangement cluster_Byproduct By-product Formation Amide Cyclopropanecarboxamide Isocyanate Cyclopropyl Isocyanate (Reactive Intermediate) Amide->Isocyanate [O], -HBr CPA Cyclopropylamine (Product) Isocyanate->CPA H2O, -CO2 Isocyanate2 Cyclopropyl Isocyanate CPA2 Cyclopropylamine DPA Dicyclopropylamine (By-product) Isocyanate2->DPA Nucleophilic Attack CPA2->DPA

Caption: The reactive isocyanate intermediate can be trapped by the cyclopropylamine product, leading to the formation of dicyclopropylamine.

References

  • Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881 , 14 (2), 2725–2736. [Link]

  • Wallis, E. S.; Lane, J. F. The Hofmann Reaction. Org. React.1946 , 3, 267–306. [Link]

  • Shioiri, T.; Ninomiya, K.; Yamada, S. Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. J. Am. Chem. Soc.1972 , 94 (17), 6203–6205. [Link]

  • Kulinkovich, O. G.; Sviridov, S. V.; Vasilevskii, D. A. Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Synthesis1991 , 1991 (3), 234. [Link]

  • Bertus, P.; Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles. Chem. Commun.2001 , (18), 1792–1793. [Link]

  • de Meijere, A.; Kozhushkov, S. I.; Savchenko, A. I. Titanium-mediated syntheses of cyclopropylamines. J. Organomet. Chem.2004 , 689 (13), 2033–2055. [Link]

  • Gaich, T.; Baran, P. S. Aiming for the Ideal Synthesis. J. Org. Chem.2010 , 75 (14), 4657–4673. [Link]

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

  • US Patent 3,711,549A, Process for manufacturing cyclopropylamine.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org. Chem.2011 , 7, 1003–1006. [Link]

Sources

Optimization of Kulinkovich reaction conditions for substituted nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Substituted Nitriles

Executive Summary & Core Directive

Subject: Synthesis of Primary Cyclopropylamines via the Kulinkovich-Szymoniak Reaction. Scope: This guide addresses the specific challenges of converting substituted nitriles into primary cyclopropylamines using Titanium(IV) isopropoxide and Grignard reagents. Unlike the catalytic Kulinkovich reaction for esters, the nitrile variant (Szymoniak modification) often requires stoichiometric titanium and specific Lewis acid additives to force ring closure.

The "Application Scientist" Perspective: The most common failure mode in this reaction is not the lack of reactivity, but the divergence of the intermediate . The reaction forms a stable azatitanacyclopentene intermediate. Without specific "triggers" (Lewis acids or thermal forcing), this intermediate hydrolyzes to a ketone (reduction product) rather than rearranging to the desired cyclopropylamine. Your optimization strategy must focus on destabilizing this 5-membered metallacycle to favor the 3-membered ring contraction.

Mechanism & Critical Pathway

Understanding the "Black Box" of the titanium cycle is essential for troubleshooting.

The Kulinkovich-Szymoniak Pathway[1][2][3][4][5][6]

KulinkovichSzymoniak Start Nitrile (R-CN) + Ti(OiPr)4 Titanac Titanacyclopropane (Active Species) Start->Titanac Ligand Exchange (-C2H6) Grignard EtMgBr (2-3 equiv) Grignard->Titanac Generates Azatitan Azatitanacyclopentene (STABLE INTERMEDIATE) Titanac->Azatitan Insertion of Nitrile Rearrange Ring Contraction Azatitan->Rearrange Activated by BF3 Fail Hydrolysis to Ketone (Failure) Azatitan->Fail Direct Hydrolysis (No Lewis Acid) Lewis Lewis Acid Additive (BF3·OEt2) Lewis->Rearrange Product Primary Cyclopropylamine Rearrange->Product Workup

Figure 1: The bifurcation point at the Azatitanacyclopentene intermediate determines success. Without the Lewis Acid trigger, the system defaults to ketone formation.

Optimized Experimental Protocol

This protocol is engineered to maximize the ring contraction step.

Reagents:

  • Substrate: Substituted Nitrile (1.0 equiv)

  • Catalyst/Reagent:

    
     (1.0 - 1.1 equiv) [Note: Stoichiometric loading is recommended for nitriles]
    
  • Grignard:

    
     (3.0 M in Et2O, 2.2 equiv)
    
  • Additive:

    
     (2.0 equiv)
    
  • Solvent:

    
     or THF (Dry, degassed)
    

Step-by-Step Workflow:

  • The "Engine" Setup: In a flame-dried flask under Argon, dissolve the nitrile (1 equiv) and

    
     (1.1 equiv) in anhydrous 
    
    
    
    or THF. Cool to -78 °C .
  • Controlled Injection: Add

    
     (2.2 equiv) dropwise over 30-60 minutes.
    
    • Why? Rapid addition causes a buildup of active titanacyclopropane, which can dimerize or polymerize before reacting with the nitrile. Keep the steady-state concentration low.

  • The Warm-Up: Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

    • Checkpoint: At this stage, you have the Azatitanacyclopentene . If you quench now, you get a ketone.

  • The Trigger (Crucial): Add

    
     (2.0 equiv) dropwise at RT. Stir for 1-2 hours.
    
    • Mechanism:[1][2][3][4][5][6][7][8] The Lewis acid complexes with the titanium/nitrogen species, weakening the metallacycle and forcing the ring contraction to the cyclopropylamine.[9]

  • Quench & Isolation:

    • Quench with 10% aqueous NaOH or saturated NH4Cl.

    • pH Criticality: The product is an amine.

      • Acidic Wash: Extract organics with 1M HCl (Product moves to Aqueous phase).

      • Base Release: Basify the aqueous layer (pH > 12) with NaOH.

      • Final Extraction: Extract the basic aqueous layer with Et2O/DCM to recover the pure amine.

Troubleshooting & FAQ

Category A: Reaction Failure (Low Yield / Wrong Product)[11]

Q1: I isolated a ketone instead of the cyclopropylamine. What happened?

  • Diagnosis: The "Szymoniak Rearrangement" failed. You successfully formed the azatitanacycle, but it hydrolyzed upon workup instead of contracting.

  • Fix:

    • Ensure you are using the Lewis Acid additive (

      
      ).
      
    • Increase the reaction time after adding the Lewis Acid.

    • If using

      
       doesn't work, switch to TMSCl  or TiCl4  as alternative promoters, though 
      
      
      
      is generally superior for nitriles.

Q2: The reaction mixture turned black immediately, and I recovered starting material.

  • Diagnosis: Catalyst decomposition ("Titanium Death"). The active Ti(II) species polymerized or oxidized before engaging the nitrile.

  • Fix:

    • Rate of Addition: Your Grignard addition was too fast. Slow it down to match the consumption rate.

    • Temperature: Ensure the initial addition is at -78 °C.

    • Solvent: Switch from THF to Diethyl Ether (

      
      ) . The titanacyclopropane species is often more stable and reactive toward ligand exchange in ether than in THF.
      
Category B: Isolation & Purification[11]

Q3: My crude NMR shows product, but I lost it during column chromatography.

  • Diagnosis: Primary cyclopropylamines are highly polar and basic. They likely streaked on the silica or stuck to the acidic sites.

  • Fix:

    • Pre-treat Silica: Flush your column with 1%

      
       (Triethylamine) in Hexanes before loading.
      
    • Eluent: Use a solvent system containing 1%

      
       or 
      
      
      
      (e.g., DCM/MeOH/NH4OH).
    • Alternative: Convert the amine to a hydrochloride salt (HCl in Dioxane) or a Boc-protected derivative in situ before purification.

Q4: I have a persistent emulsion during the workup.

  • Diagnosis: Titanium salts form gelatinous hydroxides at neutral pH.

  • Fix: Use the Rochelle's Salt method. Quench with a saturated solution of Potassium Sodium Tartrate and stir vigorously for 2 hours. The tartrate chelates the titanium, resulting in two clear, separable layers.

Optimization Data: Lewis Acid Effects

Summary of yield improvements based on additive choice (Ref: Bertus & Szymoniak).

AdditiveEquivYield (%)Observation
None -< 10%Major product is ketone (hydrolysis).

2.075-85% Standard recommendation. Clean rearrangement.
TMSCl 2.040-50%Slower rearrangement; incomplete conversion.

1.030-40%Effective but complicates workup (more Ti salts).

Advanced Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude Mixture (GC-MS / NMR) Result1 Starting Material Recovered Start->Result1 Result2 Ketone Product Observed Start->Result2 Result3 Complex Mixture / Polymer Start->Result3 Fix1 Action: Check Grignard Quality & Inert Atmosphere Result1->Fix1 Fix2 Action: Increase Lewis Acid time or Fresh BF3·OEt2 Result2->Fix2 Fix3 Action: Slow down addition; Switch to Et2O Result3->Fix3

Figure 2: Rapid diagnostic flow for post-reaction analysis.

References

  • Bertus, P., & Szymoniak, J. (2001).[3][8] New and easy route to primary cyclopropylamines from nitriles.[3] Chemical Communications, (18), 1792–1793. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

  • Chaplinski, V., & de Meijere, A. (1996). A Versatile New Preparation of Cyclopropylamines from Acid Dialkylamides. Angewandte Chemie International Edition, 35(4), 413–414. Link

  • Bertus, P., & Szymoniak, J. (2007).[3] Titanium-Mediated Synthesis of Cyclopropylamines. Synlett, 2007(09), 1346–1356. Link

Sources

Technical Support Center: Optimization of Diastereoselectivity in Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclopropanation Optimization Hub. Role: Senior Application Scientist Status: Active Ticket: Improving Diastereomeric Ratio (dr) in Metal-Carbenoid Insertions

Executive Summary: The Stereochemical Challenge

In drug discovery, the cyclopropane ring is a critical pharmacophore, imposing rigid conformational constraints on peptide mimetics and increasing metabolic stability. However, synthesizing these rings creates two stereochemical challenges simultaneously: enantioselectivity (ee) and diastereoselectivity (dr).

While ee is often dictated by the chirality of the ligand, diastereoselectivity (cis/trans or syn/anti ratio) is governed by a complex interplay of transition state sterics, electronic "push-pull" effects, and reaction kinetics.

This guide moves beyond basic textbook definitions to provide actionable, field-tested strategies for tilting the dr in your favor.

Decision Matrix: Catalyst & Mechanism Selection

The choice of metal center dictates the mechanistic pathway, which is the primary driver of diastereoselectivity.

The Pathways
  • Concerted Asynchronous (Rh, Cu): The metal-carbenoid adds to the alkene in a single step. Steric repulsion between the catalyst ligands and the substrate usually favors the trans isomer.

  • Stepwise Radical (Co, Fe): Metalloradical Catalysis (MRC) involves a radical intermediate.[1] Bond rotation can occur before ring closure, often leading to thermodynamic selectivity (usually trans), but tunable via "radical cage" effects.

Catalyst Selection Workflow

The following diagram illustrates the logical flow for selecting a catalyst system based on your substrate and target isomer.

CatalystSelection Start Start: Define Substrate ElectronRich Electron-Rich Alkene (Styrenes, Enol Ethers) Start->ElectronRich ElectronPoor Electron-Deficient Alkene (Acrylates, Enones) Start->ElectronPoor TargetTrans Target: TRANS (Anti) ElectronRich->TargetTrans Standard TargetCis Target: CIS (Syn) ElectronRich->TargetCis Difficult CuBox Cu(I)-Bisoxazoline (Cu-BOX) ElectronPoor->CuBox Diazo activation CoPorph Co(II) Metalloradical (Co(P1), Co(TPP)) ElectronPoor->CoPorph Radical Mechanism Required RhCarb Rh(II) Carboxylates (e.g., Rh2(OAc)4, Rh2(DOSP)4) TargetTrans->RhCarb High Turnover TargetTrans->CoPorph High dr (>99:1) TargetCis->RhCarb Use bulky cis-selective ligands Simmons Simmons-Smith (Zn/CH2I2 + Directing Group) TargetCis->Simmons If Allylic Alcohol present

Figure 1: Decision tree for selecting the optimal catalytic system based on electronic demand and stereochemical target.

Technical Support: Troubleshooting & Optimization

Module A: The "Trans-Dominance" Problem

Symptom: You require the cis-cyclopropane, but the reaction yields >10:1 trans.

Root Cause: In concerted Rh(II) pathways, the transition state minimizes steric clash. The "end-on" approach of the alkene to the metal-carbene places the bulky groups anti to each other.

Corrective Actions:

  • Switch to "Donor-Acceptor" Reagents: Use diazo compounds with both a donor (aryl/vinyl) and acceptor (ester) group. The electronic stabilization allows for more ordered transition states.

  • Ligand Engineering: Move from Rh2(OAc)4 to Rh2(DOSP)4 (Davies' catalyst). While typically trans-selective, the massive steric bulk of the arylsulfonylprolinate ligands creates a "chiral pocket" that can be tuned.

  • The "Cis-Selective" Hack: For specific substrates, Rh(I) catalysts or Fe(III) systems (like Fe-Porphyrins) have shown inverted selectivity profiles due to different approach geometries [1].

Module B: Eroding Diastereoselectivity

Symptom: Initial screens showed 20:1 dr, but scale-up dropped to 5:1.

Root Cause: Temperature gradients and concentration effects. High local concentrations of diazo compound promote dimerization (carbene-carbene coupling) or non-selective background thermal decomposition.

Corrective Actions:

  • Thermal Control: Cyclopropanation dr is often under kinetic control. Lowering the temperature (e.g., -78°C to 0°C) typically enhances dr by increasing the energy difference between the cis and trans transition states [2].

  • Syringe Pump Addition: You must keep the steady-state concentration of the diazo species low.

    • Standard: Add diazo over 4–12 hours.

    • Metric: If you see "smoking" (fumes) or rapid bubbling upon addition, your rate is too fast.

Module C: Reactivity vs. Selectivity (The Co(II) Solution)

Symptom: Electron-deficient alkenes (e.g., acrylates) fail to react with Rh(II).

Technical Insight: Rhodium carbenoids are electrophilic; they need electron-rich alkenes. Solution: Switch to Co(II)-Metalloradical Catalysis (MRC) .[1][2]

  • Why? The Co(II) carbene is a radical species that can attack electron-deficient double bonds.

  • Bonus: Zhang’s Co(II)-porphyrin systems are famous for exceptionally high trans-selectivity (often >99:1 dr) because the radical intermediate has time to rotate to the thermodynamically stable position before ring closure [3].

Optimization Data Summary

The following table summarizes how variable changes typically impact the Diastereomeric Ratio (dr).

VariableChangeImpact on dr (Trans:Cis)Mechanistic Reason
Temperature DecreaseIncreases Discourages the higher-energy transition state (usually cis).
Solvent Non-polar (Hexane)Increases Tight ion-pairing/coordination maximizes steric repulsion in TS.
Solvent Polar (DCM/THF)Decreases Solvation shells can shield steric bulk; THF may coordinate to metal.
Diazo R-Group Increase Bulk (Me

t-Bu)
Increases Steric clash in the cis-transition state becomes prohibitive.
Catalyst Rh

Co(porphyrin)
Increases (Trans) Radical mechanism allows thermodynamic equilibration.

Standard Operating Protocol (SOP)

Workflow: Rh(II)-Catalyzed Cyclopropanation (High-Selectivity Protocol) Target: Synthesis of a Donor-Acceptor Cyclopropane

Reagents
  • Catalyst: Rh2(S-DOSP)4 (0.5 - 1.0 mol%) - Note: Handle under Argon.

  • Alkene: Styrene derivative (1.0 equiv).

  • Diazo Source: Methyl styryldiazoacetate (1.2 equiv).

  • Solvent: Anhydrous Pentane or 2,2-Dimethylbutane (degassed).

Step-by-Step Procedure
  • Catalyst Activation:

    • Flame-dry a 2-neck round bottom flask equipped with a stir bar and a reflux condenser. Cool under a stream of Argon.

    • Add Rh2(S-DOSP)4 (0.01 equiv) and the alkene (1.0 equiv) to the flask.

    • Dissolve in anhydrous pentane (0.1 M concentration relative to alkene). Pentane is chosen to maximize the "tightness" of the catalyst pocket.

  • Temperature Equilibration:

    • Cool the mixture to -78°C (acetone/dry ice bath).

    • Critical Check: Ensure the alkene is soluble at this temperature. If precipitation occurs, switch to DCM/Pentane (1:1).

  • Controlled Addition (The "Starvation" Method):

    • Dissolve the diazo compound in the minimum amount of solvent required.

    • Load into a gas-tight syringe.

    • Using a syringe pump, add the diazo solution dropwise over 2–4 hours .

    • Why: Slow addition prevents diazo dimerization and forces the carbene to react with the alkene immediately upon generation.

  • Reaction Monitoring:

    • Maintain -78°C stirring for 1 hour post-addition.

    • Allow to warm to Room Temperature (RT) slowly over 2 hours.

    • TLC Check: Look for the disappearance of the diazo spot (bright yellow) and the alkene.

  • Workup:

    • Concentrate the solvent directly (rotary evaporator, no heating >30°C).

    • Purification: Flash chromatography.[3][4] Note that cis and trans isomers often have distinct Rf values on silica.

Mechanistic Visualization (Rh-Catalyzed)

RhMechanism Precursor Diazo Compound (N2=CR-EWG) Carbenoid Rh-Carbenoid Species (Electrophilic) Precursor->Carbenoid -N2 Rh Rh(II) Catalyst Rh->Carbenoid -N2 Alkene Alkene Approach Carbenoid->Alkene TS_Trans TS (Trans) Sterics Minimized (Favored) Alkene->TS_Trans Major Pathway TS_Cis TS (Cis) Steric Clash (Disfavored) Alkene->TS_Cis Minor Pathway Product Cyclopropane Product High dr (Trans) TS_Trans->Product

Figure 2: Kinetic pathway of Rh(II) carbenoid insertion. The 'Trans' transition state is favored due to minimization of ligand-substrate steric interactions.

References

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews, 86(5), 919–939. Link

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904. Link

  • Chen, Y., & Zhang, X. P. (2007). Asymmetric Cyclopropanation of Alkenes Catalyzed by Cobalt(II) Complexes of D2-Symmetric Chiral Porphyrins.[1][2] Journal of the American Chemical Society, 129(39), 12074–12075. Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003).[5] Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link

Sources

[1-(2-Methoxyethyl)cyclopropyl]methanamine purification by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #8492-CYC Subject: Purification Protocol for [1-(2-Methoxyethyl)cyclopropyl]methanamine Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Purification Support Center

Hello. I understand you are working with This compound . This is a deceptive molecule: structurally simple, yet chromatographically difficult. It combines three distinct challenges:

  • No Chromophore: It is invisible to standard UV (254 nm).

  • High Basicity: The primary amine (

    
    ) interacts strongly with acidic silanols, causing severe tailing.
    
  • Volatility: As a low molecular weight free base, it can sublime or evaporate during concentration.

Below is your customized troubleshooting guide, structured as a series of resolved support tickets.

Part 1: Method Selection (Decision Matrix)

Before you begin, use this logic flow to select the correct stationary phase. This prevents wasting sample on incompatible methods.

PurificationStrategy Start START: Sample Status? Quantity Scale > 100 mg? Start->Quantity NP_Decision Normal Phase (Silica) Quantity->NP_Decision Yes (High Load) RP_Decision Reverse Phase (C18) Quantity->RP_Decision No (Polishing) Purity Crude Purity > 80%? Modifier Must use Modifier: 1% TEA or NH4OH NP_Decision->Modifier Standard Silica AmineSilica Option: Amine-Functionalized Silica (No modifier needed) NP_Decision->AmineSilica Premium Silica pH_Check pH Strategy RP_Decision->pH_Check High_pH High pH (pH 10) Ammonium Bicarbonate pH_Check->High_pH Retains Free Base Low_pH Low pH (pH 2) TFA/Formic Acid pH_Check->Low_pH Elutes as Salt (Fast)

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on scale and column availability.

Part 2: Troubleshooting & Protocols

Ticket #001: "My compound streaks and smears across the entire column."

Diagnosis: Uncontrolled Silanol Activity. Standard silica gel is acidic (pH ~5). Your primary amine is basic.[1] They react to form an ionic bond, causing the amine to "drag" rather than partition.

Solution: The "Gold Standard" Mobile Phase You must suppress silanol ionization or competitively block the sites.

Protocol A: The Ammoniated Methanol System (Recommended) Do not add aqueous ammonium hydroxide directly to Dichloromethane (DCM); it will form two phases.

  • Prepare Ammoniated Methanol: Bubble anhydrous ammonia gas into cold Methanol, or mix 10 parts MeOH with 1 part concentrated aqueous

    
    .
    
  • Mobile Phase: DCM / [MeOH:

    
     (10:1)].
    
    • Gradient: 0% to 10% of the ammoniated methanol mixture in DCM.

    • Mechanism:[2] The ammonia competes for the silanol sites, allowing your amine to elute freely.

Protocol B: The Triethylamine (TEA) Wash If you cannot use ammonia:

  • Pre-wash the silica column with 2% Triethylamine in Hexane .

  • Run your gradient (e.g., DCM/MeOH) with 1% TEA maintained in the mobile phase throughout the run.

Ticket #002: "I cannot see my peak on the UV detector."

Diagnosis: Lack of Chromophore. The cyclopropyl and ether groups do not absorb UV at 254 nm. You are effectively flying blind.

Solution: Visualization & Staining You must rely on destructive visualization or universal detectors.

Data Table 1: Detection Options

MethodSuitabilityObservationNotes
UV 254 nm ❌ NoneInvisibleDo not rely on this.
Ninhydrin Stain ✅ ExcellentPurple/Blue spots Specific to primary amines. Heat required.
Iodine Chamber ⚠️ GoodBrown spotsReversible, but non-specific.
KMnO4 Stain ⚠️ FairYellow on PurpleOxidizes the ether/amine.
ELSD/CAD ✅ BestDigital PeakUniversal detection for flash chromatography.

Workflow: The Ninhydrin Dip (Manual Check)

  • Recipe: Dissolve 1.5g Ninhydrin in 100mL

    
    -Butanol + 3mL Acetic Acid.
    
  • Action: Dip the TLC plate into the solution.

  • Develop: Heat with a heat gun until spots appear. Your compound will turn a distinct purple .

Ticket #003: "I purified it, but lost 50% of my mass on the rotovap."

Diagnosis: Volatility of the Free Base. this compound has a low molecular weight (~129 g/mol ). As a free base, it has significant vapor pressure. High vacuum or heat will strip it away.

Solution: Immediate Salt Formation Convert the volatile free base into a stable, non-volatile Hydrochloride (HCl) salt before final drying.

Protocol: Isolation of the HCl Salt

  • Collect Fractions: Pool the chromatography fractions containing your pure amine.

  • Concentrate (Carefully): Rotovap at < 30°C and > 100 mbar (do not go to high vacuum yet). Remove most solvent but leave a small volume (~5-10 mL).

  • Acidify: Add 2.0 equivalents of 4M HCl in Dioxane or Et2O.

    • Observation: A white precipitate may form, or the solution may just get warm.

  • Final Dry: Now that the amine is protonated (

    
    ), it is non-volatile. You can safely apply high vacuum to remove residual solvents.
    
Ticket #004: "Can I use Reverse Phase (C18) instead?"

Diagnosis: Retention Issues at Low pH. Standard Reverse Phase uses Water/Acetonitrile + TFA (pH 2).

  • Result: Your amine becomes protonated (polar). On C18, it will elute near the "void volume" (t0) with salts, resulting in poor purification.

Solution: High pH Reverse Phase You must keep the amine in its neutral (free base) state to retain it on the hydrophobic C18 chain.

Protocol: High pH Buffer

  • Buffer: 10mM Ammonium Bicarbonate (pH ~10) or 0.1%

    
     in water.
    
  • Column Requirement: You MUST use a column rated for high pH (e.g., "Hybrid Silica", "Polymeric", or "C18-pH" stable columns). Standard silica-C18 dissolves at pH > 8.

  • Gradient: 5% to 50% Acetonitrile in High pH Buffer.

  • Advantage: The neutral amine is lipophilic (due to the cyclopropyl/methoxyethyl groups) and will retain well, separating from polar impurities.

Part 3: Visualization of the Staining Workflow

Use this logic to confirm the presence of your amine during fraction collection.

StainingWorkflow Fractions Collect Fractions Spot Spot on TLC Plate Fractions->Spot Dry Dry Solvent completely Spot->Dry Critical Step Dip Dip in Ninhydrin Dry->Dip Heat Heat (200°C) Dip->Heat Result Purple Spot? (Positive ID) Heat->Result

Figure 2: Ninhydrin staining workflow. Note that complete drying of the elution solvent (especially if it contains NH3) is critical before staining to prevent background interference.

References

  • Teledyne ISCO. (2016). Purification of Amines: Flash Chromatography Guide. Retrieved from

  • Biotage. (2023).[3] Strategies for the Purification of Ionizable Compounds. Retrieved from

  • Reich, H. J. (2024). Common TLC Stains and Recipes.[4][5] University of Wisconsin-Madison Organic Chemistry Data. Retrieved from

  • Sigma-Aldrich. (n.d.). Ninhydrin Spray Reagent for TLC.[5][6] Retrieved from

Sources

Troubleshooting low yields in cyclopropylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclopropylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical moiety. The following information is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.

Section 1: Troubleshooting the Hofmann Rearrangement of Cyclopropanecarboxamide

The Hofmann rearrangement is a widely used method for converting cyclopropanecarboxamide to cyclopropylamine. While robust, this reaction is sensitive to several parameters that can lead to diminished yields.

Frequently Asked Questions (FAQs)

Q1: My Hofmann rearrangement reaction is resulting in a low yield of cyclopropylamine, and I'm recovering a significant amount of unreacted cyclopropanecarboxamide. What is the likely cause?

A1: Low conversion is often attributable to two primary factors: inefficient formation of the N-bromoamide intermediate or suboptimal rearrangement conditions.

  • Inefficient N-bromoamide Formation: The reaction of the primary amide with the hypobromite solution is a critical first step.[1] Ensure that your sodium hypobromite (or hypochlorite) solution is freshly prepared and has not disproportionated. The stability of this reagent is crucial. A common practice is to prepare it in situ by adding bromine to a cold sodium hydroxide solution.[1][2]

  • Suboptimal Temperature Control: The initial N-bromination should be conducted at a low temperature, typically around 0°C, to minimize side reactions.[3][4] However, the subsequent rearrangement to the isocyanate requires warming. A patent for this process suggests heating to 50-70°C to facilitate the rearrangement after the initial low-temperature addition is complete.[2] If the temperature is not adequately raised, the rearrangement will be slow or incomplete.

Q2: My reaction has a low yield, but I am not recovering starting material. Instead, I have a complex mixture of byproducts. What could be happening?

A2: A complex byproduct profile often points to side reactions of the isocyanate intermediate or instability of the starting materials or product under the reaction conditions.

  • Isocyanate Side Reactions: The isocyanate intermediate is highly reactive.[5] If water is the solvent, it should react to form a carbamic acid, which then decarboxylates to the desired primary amine.[1][6] However, if the concentration of the amine product builds up, it can react with the isocyanate to form a urea byproduct.

  • Reaction with Base: Prolonged exposure to strong base, especially at elevated temperatures, can potentially lead to the hydrolysis of the starting amide back to the carboxylate or other degradation pathways.

Q3: The reaction seems to be proceeding, but the yield is consistently moderate (50-70%). How can I optimize the reaction for higher yields?

A3: To push the yield higher, focus on the precise control of stoichiometry, temperature, and reaction time.

  • Reagent Addition: The dropwise addition of a cold sodium hypohalite solution to a solution of cyclopropanecarboxamide is recommended to maintain temperature control and ensure a steady reaction rate.[2]

  • Temperature Profile: A well-defined temperature profile is critical. A protocol might involve an initial phase at 0°C for the N-halogenation, followed by a controlled warming to 50-70°C for the rearrangement.[2][3]

  • Homogeneity: One patent highlights the importance of running the reaction with the cyclopropanecarboxamide fully dissolved, rather than as a suspension, to improve reaction kinetics and yield.[3] This may require adjusting solvent composition or concentration.

Experimental Protocol: Optimized Hofmann Rearrangement

This protocol is a synthesis of best practices described in the literature.[2][3][4]

  • Preparation of Sodium Hypobromite: In a separate flask, prepare a fresh solution of sodium hypobromite by adding bromine (1.0 eq) dropwise to a cold (0°C) solution of sodium hydroxide (2.2 eq) in water. Maintain the temperature below 10°C during the addition.

  • Reaction Setup: In a reaction vessel, dissolve cyclopropanecarboxamide (1.0 eq) in water. One patent suggests ensuring the amide is fully in solution.[3] Cool the solution to 0°C.

  • N-Bromination: Slowly add the cold sodium hypobromite solution to the cyclopropanecarboxamide solution, maintaining the reaction temperature at or below 10°C.

  • Rearrangement: Once the addition is complete, slowly warm the reaction mixture to room temperature, and then heat to 50-70°C. Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).

  • Work-up: After the reaction is complete, cool the mixture and proceed with the desired extraction or distillation to isolate the cyclopropylamine.

Troubleshooting Workflow: Hofmann Rearrangement

cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation start Low Yield in Hofmann Rearrangement q1 Is starting material recovered? start->q1 incomplete_reaction Likely Cause: - Inactive hypohalite - Temperature too low for rearrangement q1->incomplete_reaction Yes byproducts Likely Cause: - Side reactions of isocyanate - Degradation of starting material/product q1->byproducts No solution1 Solution: 1. Prepare fresh hypohalite solution. 2. Ensure reaction is warmed to 50-70°C after initial addition. incomplete_reaction->solution1 solution2 Solution: 1. Optimize reaction time and temperature. 2. Ensure rapid work-up after completion. byproducts->solution2

Caption: Troubleshooting decision tree for the Hofmann rearrangement.

Section 2: Troubleshooting the Curtius Rearrangement of Cyclopropanecarboxylic Acid Derivatives

The Curtius rearrangement offers another route to cyclopropylamine, proceeding through an acyl azide and an isocyanate intermediate.[7][8] Its primary challenge lies in the handling of the potentially explosive azide intermediate and the sensitivity of the reaction to water.

Frequently Asked Questions (FAQs)

Q1: My Curtius rearrangement is giving a very low yield of the desired carbamate or amine, and a significant amount of a white, insoluble solid is forming.

A1: This is a classic symptom of water contamination in your reaction.[9][10] The white solid is likely a symmetric urea byproduct.[9]

  • Mechanism of Urea Formation: The isocyanate intermediate reacts with any trace water to form an unstable carbamic acid, which rapidly decarboxylates to produce cyclopropylamine. This newly formed amine is a potent nucleophile and will react with another molecule of the isocyanate intermediate to form the undesired 1,3-dicyclopropylurea.[9][11]

  • Solution: Rigorous anhydrous conditions are paramount.

    • Dry all solvents and reagents thoroughly before use.

    • Oven-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Perform the reaction under an inert atmosphere.

Q2: The reaction is sluggish, and I have to heat it to a very high temperature for a long time to see any conversion. Is this normal?

A2: The required temperature for the rearrangement is substrate-dependent, but excessively high temperatures can lead to decomposition.[9]

  • Catalysis: The use of Lewis or Brønsted acids has been shown to catalyze the rearrangement, potentially lowering the required temperature.[9]

  • Solvent Choice: The solvent can influence the reaction rate. Aprotic solvents are generally preferred to avoid reaction with the isocyanate intermediate.[9] Toluene is a common choice.

Q3: What are the best practices for safely handling the acyl azide intermediate?

A3: Acyl azides are potentially explosive and should be handled with extreme care.

  • Scale: Whenever possible, work on a small scale.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Safety Shield: Conduct the reaction behind a blast shield, especially during the heating phase.

  • Avoid Isolation: If possible, generate and use the acyl azide in situ without isolation. Many modern protocols using reagents like diphenylphosphoryl azide (DPPA) allow for a one-pot procedure.[12][13]

Experimental Protocol: One-Pot Curtius Rearrangement using DPPA

This protocol is adapted from modern synthetic methods that prioritize safety and efficiency.[9][12]

  • Reaction Setup: To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene is added triethylamine (1.2 eq).

  • Acyl Azide Formation: Diphenylphosphoryl azide (DPPA) (1.1 eq) is added dropwise at room temperature. The mixture is stirred for 30-60 minutes to form the acyl azide.

  • Rearrangement and Trapping: The trapping nucleophile (e.g., benzyl alcohol or tert-butanol, >2.0 eq) is added. The reaction mixture is then heated to reflux (typically 80-110°C) until the rearrangement is complete (monitor by TLC or IR for the disappearance of the azide peak).

  • Work-up: Cool the reaction mixture and proceed with a standard aqueous work-up and purification by chromatography or crystallization.

Reaction Pathway: Curtius Rearrangement and Urea Formation

cluster_desired Desired Pathway cluster_undesired Undesired Pathway (with H2O) isocyanate Isocyanate Intermediate product Desired Product (Carbamate) isocyanate->product Reaction trapper Trapping Agent (e.g., R-OH) isocyanate2 Isocyanate Intermediate amine Cyclopropylamine (via Carbamic Acid) isocyanate2->amine Reaction water H2O urea Symmetric Urea (Byproduct) amine->urea Reaction with another Isocyanate molecule

Caption: Competing reaction pathways in the Curtius rearrangement.

Section 3: Troubleshooting the Kulinkovich-Szymoniak Reaction

This titanium-mediated reaction provides a direct route to primary cyclopropylamines from nitriles and Grignard reagents.[14] Low yields are often linked to side reactions or improper reagent stoichiometry.

Frequently Asked Questions (FAQs)

Q1: My Kulinkovich-Szymoniak reaction is producing a significant amount of a ketone byproduct instead of the desired cyclopropylamine.

A1: This is a known side reaction that occurs upon aqueous work-up if the intermediate titanacyclopropane reacts with the nitrile but does not undergo the desired ring contraction. The presence of a strong Lewis acid, such as BF₃·OEt₂, is crucial to facilitate this ring contraction and favor the formation of the cyclopropylamine.[14] Without it, the reaction is more likely to yield the ketone after hydrolysis.

Q2: I'm observing the formation of a secondary amine as a major byproduct. What is causing this?

A2: The formation of a secondary amine can occur if an excess of the Grignard reagent is used. After the initial formation of the titanium-amine complex, an additional equivalent of the Grignard reagent can add to an intermediate species, leading to an alkylated amine after work-up. Careful control of the stoichiometry of the Grignard reagent is essential.

Key Reaction Parameters
ParameterRecommendationRationale
Titanium Reagent Ti(OiPr)₄ is commonly used.Forms the active Ti(II) species upon reaction with the Grignard reagent.
Grignard Reagent Typically 2.0-2.5 equivalents are used.Drives the formation of the titanacyclopropane intermediate.
Lewis Acid BF₃·OEt₂ is essential.[14]Promotes the crucial ring contraction step to form the cyclopropane ring.
Solvent Anhydrous ethereal solvents like diethyl ether or THF are standard.Ensures stability of the Grignard and titanium reagents.
Temperature Reactions are typically run at room temperature.Balances reaction rate with the stability of the intermediates.

References

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]

  • Blank, H. U., Diehl, H., & Ritzer, E. (1991). Process for the preparation of cyclopropylamine. U.S.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1033–1038. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8, 230. [Link]

  • Neighbors, R. L., & Swakon, E. A. (1973). Process for manufacturing cyclopropylamine. U.S.
  • Shell International Research Maatschappij B.V. (1986). Process for the manufacture of cyclopropylamine. U.S.
  • Kaur, N., & Kishore, D. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current Drug Discovery Technologies, 11(2), 125-135. [Link]

  • Odeh, J. (2019). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving Group. Illinois State University. [Link]

  • ResearchGate. (n.d.). Structure of 1,3-di(bicyclopropyl)urea (5) in the crystal. [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. [Link]

  • Kumar, V., & Sharma, A. (2017). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 14(6), 794-813. [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. [Link]

  • Organic Syntheses. (n.d.). Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl). [Link]

  • Chemistry Steps. (2025, June 17). Hofmann Rearrangement. [Link]

  • ResearchGate. (2025, August 7). Titanium-Mediated Synthesis of Bicyclic Cyclopropylamines from Unsaturated Nitriles. [Link]

  • Sciencemadness Discussion Board. (2012, March 15). Hofmann rearrangement. [Link]

  • Organic Syntheses. (n.d.). cyclopropyl cyanide. [Link]

  • Gherman, V. A., & Gherman, B. F. (2013). Nazarov Reactions of Vinyl Cyclopropylamines: An Approach to the Imino-Nazarov Problem. Organic Letters, 15(12), 3022–3025. [Link]

  • Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984-988. [Link]

  • Rosales, A., et al. (2012). New Advances in Titanium-Mediated Free Radical Reactions. Molecules, 17(12), 14036-14066. [Link]

  • Chemistry Steps. (2025, June 17). Hofmann Rearrangement. [Link]

  • Johnson, S. A. (2014). Ti-Catalyzed and -Mediated Oxidative Amination Reactions. Accounts of Chemical Research, 47(4), 1257-1266. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. [Link]

  • Beilstein Journals. (2012, August 29). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. [Link]

  • Zhang, Y., et al. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development, 16(5), 978-984. [Link]

  • ResearchGate. (2025, August 6). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Electrochemical Hofmann rearrangement mediated by NaBr: practical access to bioactive carbamates. [Link]

Sources

Technical Support Center: Navigating the Metabolic Instability of Cyclopropylamine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the metabolic instability of cyclopropylamine-containing compounds. This resource is designed for researchers, scientists, and drug development professionals who are working with this important chemical motif. The unique structural and electronic properties of the cyclopropylamine group, while often beneficial for potency and selectivity, can also predispose these molecules to metabolic breakdown, leading to the formation of reactive metabolites and potential toxicities.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and mitigate metabolic liabilities in your cyclopropylamine-containing drug candidates.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and experimental hurdles in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Q1: My cyclopropylamine-containing compound shows high clearance in human liver microsomes. What is the likely metabolic pathway responsible?

A1: High clearance of cyclopropylamine-containing compounds in liver microsomes is frequently attributed to the oxidation of the cyclopropylamine moiety itself.[1][2][3][4] This process is often mediated by Cytochrome P450 (CYP) enzymes, with CYP1A2 being a notable contributor in some cases.[1][3][4] The oxidation can lead to the opening of the strained cyclopropyl ring, forming reactive intermediates such as carbon-centered radicals and α,β-unsaturated aldehydes.[1][3][4][5] These reactive species can then be further metabolized or form adducts with cellular components.

Troubleshooting Steps:

  • Enzyme Phenotyping: To identify the specific CYP enzymes involved, conduct experiments with a panel of recombinant human CYP enzymes. This will pinpoint the key drivers of your compound's metabolism.

  • Chemical Inhibition: Use selective chemical inhibitors for major CYP enzymes in your microsomal incubations to see which inhibitor reduces the metabolism of your compound.

  • Consider Non-CYP Enzymes: While CYPs are a primary suspect, also consider the involvement of flavin-containing monooxygenases (FMOs) and monoamine oxidases (MAOs), which can also metabolize amines.[1][6]

Q2: I've detected a metabolite with a mass shift of +16 Da (oxygenation) and another corresponding to a glutathione (GSH) adduct. What does this suggest?

A2: The detection of an oxygenated metabolite alongside a GSH adduct is a strong indicator of bioactivation. The initial +16 Da shift likely represents the formation of a hydroxylated intermediate or an N-oxide. More critically, the presence of a GSH adduct points to the formation of a reactive, electrophilic metabolite that is being trapped by glutathione.[2] This is a crucial finding, as such reactive intermediates can potentially bind to cellular proteins, leading to toxicity.[3][4] The mechanism often involves the enzymatic oxidation of the cyclopropylamine, leading to ring-opening and the formation of an electrophilic α,β-unsaturated aldehyde.[1][3][4]

Experimental Workflow for Confirmation:

G cluster_0 Metabolic Activation Cascade A Cyclopropylamine Compound B One-Electron Oxidation (CYP450, MPO) A->B C Cyclopropylaminyl Radical Cation B->C D Ring Opening C->D E Carbon-Centered Radical D->E F Further Oxidation E->F G α,β-Unsaturated Iminium Ion F->G H Hydrolysis G->H I Reactive α,β-Unsaturated Aldehyde H->I J Covalent Adducts (GSH, Proteins) I->J

Caption: Proposed metabolic activation pathway of cyclopropylamines.

This technical guide provides a framework for understanding and addressing the metabolic challenges associated with cyclopropylamine-containing compounds. By employing these troubleshooting strategies and experimental protocols, researchers can make more informed decisions in the design and development of safer and more effective medicines.

References

  • Sun, Q., Zhu, R., Foss, F. W., Jr., & Macdonald, T. L. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711–719. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Sun, Q., Zhu, R., Foss, F. W., Jr., & Macdonald, T. L. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology.
  • Sun, Q., Zhu, R., Foss, F. W., Jr., & Macdonald, T. L. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. PubMed. [Link]

  • Totah, R. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. [Link]

  • Baillie, T. A., & Kassahun, K. (2012). Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. ResearchGate. [Link]

  • ideXlab. (n.d.). Cyclopropylamine - Explore the Science & Experts. ideXlab. [Link]

  • Totah, R. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]

  • Hayward, J. A., et al. (2024). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. Malaria World. [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • Park, B. K., et al. (2011). Deleterious effects of reactive metabolites. PMC - NIH. [Link]

  • Zhang, X., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. PMC - NIH. [Link]

  • Zhang, X., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers. [Link]

  • Uetrecht, J. (2007). Figure 17 from Bioactivation of drugs: risk and drug design. Semantic Scholar. [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society. [Link]

  • Sun, Q., & Macdonald, T. L. (2009). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. ResearchGate. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Scott, J. S., et al. (2017). Improvements to metabolic stability through cyclopropyl modification. ResearchGate. [Link]

  • Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry. [Link]

  • Singh, R., & Sharma, A. (2018). Strategies to Enhance Metabolic Stabilities. PubMed. [Link]

  • Ramirez, T., et al. (2023). A high-throughput metabolomics in vitro platform for the characterization of hepatotoxicity. SpringerLink. [Link]

  • Wells, C. I., et al. (2023). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A. PMC - NIH. [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. [Link]

  • Singh, U. P., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. [Link]

Sources

Technical Support Center: P450-Mediated Metabolism of Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the cytochrome P450-mediated metabolism of cyclopropylamines. This guide is structured to address the complex mechanistic questions and common experimental challenges you may encounter. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to design, execute, and troubleshoot your experiments effectively.

Section 1: Mechanistic Insights & Core Concepts (FAQs)

This section addresses fundamental questions regarding the biochemical pathways governing the interaction between cyclopropylamines and P450 enzymes.

Question: What are the primary metabolic fates of a cyclopropylamine compound when incubated with P450 enzymes?

Answer: The metabolism of cyclopropylamines by cytochrome P450 enzymes is characterized by a critical mechanistic branch point. The molecule can be processed as a standard substrate or act as a mechanism-based inactivator (also known as a suicide inhibitor). This duality is a key reason why these moieties are of great interest and concern in drug development[1][2].

The two competing pathways are:

  • Metabolic Turnover: The P450 enzyme can oxidize the cyclopropylamine without being inactivated. A common route is N-dealkylation, which proceeds through a conventional Hydrogen Atom Transfer (HAT) mechanism to form a carbinolamine intermediate, which then breaks down to yield the dealkylated amine and, in the case of a cyclopropyl group being removed, cyclopropanone hydrate[3][4].

  • Mechanism-Based Inactivation (MBI): The compound is converted into a reactive metabolite that irreversibly inactivates the enzyme[5]. For cyclopropylamines, this often involves the formation of a reactive species following the opening of the strained cyclopropyl ring[1][2]. This process is time-, concentration-, and NADPH-dependent.

P450_Metabolism_Cyclopropylamine P450_Fe5O P450_Fe5O Turnover Turnover P450_Fe5O->Turnover Inactivation Inactivation P450_Fe5O->Inactivation HAT HAT Turnover->HAT C-Hydroxylation RingOpening RingOpening Inactivation->RingOpening MIC_Formation MIC_Formation Inactivation->MIC_Formation Alternative Pathway Carbinolamine Carbinolamine HAT->Carbinolamine Dealkylated Dealkylated Carbinolamine->Dealkylated Spontaneous Breakdown CovalentBinding CovalentBinding RingOpening->CovalentBinding Enzyme_Inactive_Covalent Enzyme_Inactive_Covalent CovalentBinding->Enzyme_Inactive_Covalent Covalent Adduct Enzyme_Inactive_MIC Enzyme_Inactive_MIC MIC_Formation->Enzyme_Inactive_MIC Nitroso metabolite binds to Heme Fe²⁺

Question: What is the evidence for the different inactivation mechanisms? Was it not always Single Electron Transfer (SET)?

Answer: Historically, a Single Electron Transfer (SET) from the amine nitrogen to the P450 active species was a widely proposed mechanism to explain both N-dealkylation and the inactivation caused by cyclopropylamines[4]. This mechanism posited that the resulting aminium radical cation would trigger the fragmentation of the adjacent cyclopropyl ring, leading to a carbon-centered radical that could then alkylate the enzyme[6][7].

However, subsequent, more definitive studies provided strong evidence against the SET mechanism for standard N-dealkylation. Experiments using specific probe substrates demonstrated that P450-catalyzed N-dealkylation of cyclopropylamines yields cyclopropanone, a product consistent with a HAT mechanism and the formation of a carbinolamine intermediate, not the ring-opened products expected from SET[3].

While the classic ring-opening leading to covalent modification is a valid inactivation pathway, another critical mechanism is the formation of Metabolic Intermediate Complexes (MICs) [6][8]. In this process, the cyclopropylamine is oxidized (sometimes in concert with Flavin-containing Monooxygenases, or FMOs) to a nitroso metabolite. This nitroso intermediate then coordinates tightly to the ferrous (Fe²⁺) heme iron of the P450 enzyme, effectively inhibiting its catalytic activity without forming a permanent covalent bond[4][8]. The presence of MICs can be detected spectrophotometrically by a characteristic absorbance peak around 455 nm.

Section 2: Troubleshooting Experimental Results

This section provides guidance on interpreting unexpected or ambiguous data during your in vitro experiments.

Question: My P450 activity is not completely abolished, even at high concentrations and long pre-incubation times with my cyclopropylamine. Why is there residual activity?

Answer: This is a classic observation for many cyclopropylamines and points directly to the compound having a partition ratio . A partition ratio describes the number of productive metabolic turnover events that occur for every one inactivation event.

For example, N-benzyl-N-cyclopropylamine (BCA) is known to cause only partial inactivation of P450s, with 25-30% of enzyme activity often remaining[1][2]. This occurs because the P450 enzyme processes BCA through two competing pathways (as shown in Figure 1): a conventional metabolic route that releases product and leaves the enzyme active, and an inactivation route that kills the enzyme[1][2]. The residual activity you observe represents the fraction of the enzyme pool that has not been inactivated because the inhibitor has been consumed through the productive turnover pathway. When designing your experiments, it is crucial to account for this dual behavior.

Question: I suspect my compound is a mechanism-based inactivator, but my initial IC₅₀ assay doesn't show a potent effect. Am I missing something?

Answer: Yes, this is a common point of confusion. A standard IC₅₀ experiment, where the inhibitor, substrate, and enzyme are all added simultaneously, is not suitable for characterizing mechanism-based inactivators. MBI is a time-dependent process; the inhibitor must first be metabolically activated by the P450 before it can inactivate it.

To properly assess MBI, you must perform a Time-Dependent Inhibition (TDI) assay . This involves a "pre-incubation" step where the enzyme and inhibitor are incubated together with NADPH to allow the inactivation to occur. Following this, the reaction is diluted, and a probe substrate is added to measure the remaining enzyme activity. The lack of a pre-incubation step in a standard IC₅₀ assay does not allow sufficient time for the inactivating metabolite to be formed, leading to a significant underestimation of the compound's inhibitory potential.

Question: My LC-MS/MS analysis shows the formation of glutathione (GSH) conjugates. What does this indicate?

Answer: The formation of GSH conjugates is a strong indicator that your cyclopropylamine is being converted into a reactive, electrophilic metabolite. The cyclopropyl moiety can undergo NADPH-dependent oxidation to form reactive species, potentially through radical formation and subsequent ring-opening[9][10]. These electrophilic intermediates, such as α,β-unsaturated aldehydes, are then "trapped" by the nucleophilic thiol of GSH[10].

Observing GSH adducts is a critical finding in drug development as it signals a potential bioactivation liability. This pathway can lead to the formation of covalent adducts with cellular proteins, a mechanism associated with idiosyncratic drug-induced toxicity, such as the hepatotoxicity observed with trovafloxacin, a drug containing a cyclopropylamine moiety[10].

Section 3: Experimental Protocols & Data Interpretation

This section provides a detailed workflow for a key experiment and guidance on interpreting the resulting data.

Protocol: In Vitro Time-Dependent Inhibition (TDI) Assay using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of inactivation (kᵢₙₐ꜀ₜ and Kᵢ) for a test compound.

1. Materials & Reagents:

  • Human Liver Microsomes (HLM)

  • Test Compound (Cyclopropylamine)

  • NADPH Regenerating System (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium Phosphate Buffer (pH 7.4)

  • P450 Probe Substrate (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)

  • Specific P450 Inhibitor (e.g., ketoconazole for CYP3A4, as a positive control)

  • Acetonitrile with Internal Standard (for quenching)

  • LC-MS/MS system

2. Experimental Workflow:

TDI_Workflow A4 A4 B1 B1 A4->B1 Transfer Aliquot B4 B4 C1 C1 B4->C1 Sample Injection C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5

Step-by-Step Methodology:

  • Part 1: Pre-incubation (Inactivation)

    • Prepare a master mix containing HLM (e.g., 1 mg/mL) and your test compound at various concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) in phosphate buffer. Include a vehicle control (e.g., DMSO).

    • Pre-warm the master mix at 37°C for 5 minutes.

    • Initiate the inactivation reaction by adding the NADPH regenerating system. This is your t=0 point.

    • At specified time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot of the pre-incubation mix.

    • Causality Check: This step is where the P450 enzyme metabolizes the test compound, potentially forming the reactive intermediate that causes inactivation. The time course is essential to measure the rate of this process.

  • Part 2: Activity Assay (Measurement)

    • Immediately dilute the aliquot from Part 1 (e.g., 50-fold) into a new set of tubes containing the P450 probe substrate and buffer, pre-warmed to 37°C.

    • Causality Check: This large dilution step is critical . It serves two purposes: a) it effectively stops any further inactivation by lowering the concentration of the test compound, and b) it prevents the original test compound from competitively inhibiting the probe substrate reaction.

    • Initiate the probe reaction by adding a fresh supply of the NADPH regenerating system.

    • Allow the probe reaction to proceed for a short, linear period (e.g., 5-10 minutes).

    • Terminate the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard.

    • Centrifuge to pellet the protein and transfer the supernatant for analysis.

  • Part 3: Data Analysis

    • Analyze the samples via LC-MS/MS to quantify the amount of probe substrate metabolite formed.

    • For each concentration of the test compound, calculate the percentage of enzyme activity remaining at each pre-incubation time point relative to its own t=0 sample.

    • Plot the natural log (ln) of the percent activity remaining against the pre-incubation time. The initial rate of inactivation (kₒₑₛ) for each inhibitor concentration is the negative of the slope of this line.

    • To determine the kinetic parameters, plot the kₒₑₛ values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration that produces half-maximal inactivation (Kᵢ).

Data Interpretation Table
ParameterDefinitionImplication for Drug Development
kᵢₙₐ꜀ₜ The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.A high kᵢₙₐ꜀ₜ value indicates that the enzyme is inactivated very rapidly once the inhibitor binds. This is a significant red flag for potential drug-drug interactions (DDIs).
Kᵢ The concentration of the inhibitor that gives half the maximal rate of inactivation (kᵢₙₐ꜀ₜ).A low Kᵢ value indicates a high affinity of the inhibitor for the enzyme. A compound with a low Kᵢ and high kᵢₙₐ꜀ₜ is a very efficient inactivator.
kᵢₙₐ꜀ₜ / Kᵢ An overall efficiency metric for inactivation.This ratio provides an estimate of the inactivation potential at low, clinically relevant concentrations of the drug. It is a key parameter used in predicting the clinical DDI risk.

References

  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry. Available at: [Link][1]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics. Available at: [Link][6]

  • Totah, R. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. Available at: [Link][8]

  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. PMC. Available at: [Link][2]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society. Available at: [Link][7]

  • Totah, R. A., et al. (2002). Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine. Journal of the American Chemical Society. Available at: [Link][3]

  • Hanzlik, R. P. Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas Medicinal Chemistry. Available at: [Link][4]

  • Busti, A. J. (2015). What does it mean for a drug to be a mechanism-based inhibitor of cytochrome P-450 (CYP) 3A4?. EBM Consult. Available at: [Link][5]

  • Macdonald, T. L., et al. (1982). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society. Available at: [Link]

  • Hypha Discovery (2023). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link][9]

  • Springer (2021). Cytochrome P450: In Vitro Methods and Protocols. DOKUMEN.PUB. Available at: [Link]

  • Cai, P., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. Available at: [Link][10]

Sources

Technical Support Center: Optimizing Cyclopropylamine Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to improve the metabolic stability and reduce mechanism-based inhibition (MBI) of cyclopropylamine-containing drug candidates. Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams. Objective: Provide actionable troubleshooting workflows, structural modification strategies, and validation protocols to mitigate CYP450-mediated instability and toxicity.

Introduction: The Cyclopropylamine Paradox

Cyclopropylamines are privileged scaffolds in medicinal chemistry due to their ability to restrict conformation, modulate pKa, and improve potency. However, they present a distinct metabolic liability: they are prone to Single Electron Transfer (SET) oxidation by Cytochrome P450s (particularly CYP2D6 and CYP3A4).

This oxidation often leads to two critical failure modes:

  • High Intrinsic Clearance (

    
    ):  Rapid turnover reduces half-life.
    
  • Mechanism-Based Inhibition (MBI): The formation of a reactive carbon-centered radical leads to covalent binding to the CYP heme, causing "suicide inhibition" and potential hepatotoxicity (e.g., Trovafloxacin).

This guide addresses both issues, as improving stability often requires mitigating the radical formation pathway.

Module 1: Diagnostic Workflow

User Query: "My cyclopropylamine lead has high clearance in Human Liver Microsomes (HLM). How do I know if it's simple metabolism or suicide inhibition?"

Troubleshooting Logic

Before synthesizing analogs, you must diagnose the mechanism. High clearance driven by MBI is a safety red flag, whereas high clearance driven by simple N-dealkylation is a PK issue.

Diagnostic Decision Tree

MetabolicDiagnosis Start High Clearance in HLM detected Step1 Perform IC50 Shift Assay (+/- NADPH pre-incubation) Start->Step1 ResultA IC50 Shift > 1.5-fold Step1->ResultA Shift Observed ResultB No IC50 Shift Step1->ResultB No Shift ActionA Diagnosis: Mechanism-Based Inhibition (MBI) Risk: Reactive Metabolite ResultA->ActionA ActionB Diagnosis: High Intrinsic Clearance Risk: Poor PK ResultB->ActionB Step2A Perform GSH Trapping Assay ActionA->Step2A Confirm Radical Step2B Perform MetID (Soft Spot Analysis) ActionB->Step2B Identify Site

Figure 1: Diagnostic workflow to distinguish between metabolic instability and mechanism-based inhibition.

Module 2: Structural Modification Strategies

User Query: "I have confirmed metabolic instability. What specific chemical changes will stabilize the cyclopropylamine moiety?"

Strategy 1: Fluorination (Electronic Deactivation)

Mechanism: Fluorine is highly electronegative. Placing it on the cyclopropyl ring or adjacent carbons pulls electron density away from the nitrogen lone pair. This increases the oxidation potential, making the initial Single Electron Transfer (SET) step—the trigger for ring opening—energetically unfavorable.

  • Approach: Introduce fluorine at the

    
    -position of the ring or on the 
    
    
    
    -carbon (if not part of the ring).
  • Effect: Lowers

    
     of the amine (reducing lysosomotropism) and strengthens C-H bonds against Hydrogen Atom Transfer (HAT).
    
  • Caution: Ensure the fluorine does not introduce a new metabolic soft spot (e.g., defluorination).

Strategy 2: Steric Shielding (The "Gem-Dimethyl" Effect)

Mechanism: Substitution on the cyclopropyl ring hinders the approach of the CYP450 heme iron-oxo species.

  • Approach: Replace the cyclopropyl ring with a 1-methylcyclopropyl or gem-dimethyl analog.

  • Case Study: In the development of Hepatitis C NS5B inhibitors, BMS replaced a reactive cyclopropyl moiety with a gem-dimethyl group.[1] This completely averted the formation of GSH conjugates (reactive metabolites) by preventing the ring-opening radical pathway.

Strategy 3: Deuteration (Deuterium Switch)

Mechanism: Exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond.

  • Approach: Use Cyclopropylamine-d5 .[2]

  • Utility: Most effective when the rate-limiting step is Hydrogen Atom Transfer (HAT) rather than SET. If the mechanism is purely SET-driven, deuteration may have a minimal effect on clearance but can still reduce the branching ratio toward toxic metabolites.

Strategy 4: Bioisosteric Replacement

Mechanism: Replace the carbocyclic ring with a heteroatom-containing ring to alter lipophilicity and electronic properties.

  • Approach: Swap cyclopropyl for Oxetane .

  • Benefit: Oxetanes are less lipophilic (lower LogD), which generally reduces affinity for CYP active sites, and the oxygen atom alters the electronic profile of the adjacent amine, potentially reducing SET liability.

Summary of Strategies
StrategyTarget MechanismProsCons

-Fluorination
Blocks SET & HATLowers

, high metabolic stability.
Synthetic complexity; can alter potency.[1][3]
1-Methyl Substitution Steric HindranceBlocks approach to N; prevents ring opening.Increases Lipophilicity (LogD).
Deuteration Kinetic Isotope EffectValidates HAT mechanism; minimal structural change.High cost of goods; variable clinical success.
Oxetane Replacement Lipophilicity ReductionLowers metabolic burden; improves solubility.Chemical stability issues (acid sensitivity).[3]

Module 3: The "Suicide Inhibition" Mechanism[4]

User Query: "Why is my compound killing CYP2D6 activity over time?"

Cyclopropylamines are class-defining Mechanism-Based Inhibitors (MBI) . You must understand the mechanism to fix it.

The Mechanism of Toxicity
  • SET Oxidation: The CYP enzyme abstracts an electron from the nitrogen, forming an aminium radical cation.

  • Ring Scission: The strained cyclopropyl ring opens rapidly to relieve strain.

  • Radical Attack: The resulting primary carbon radical attacks the heme porphyrin of the CYP enzyme.

  • Irreversible Inactivation: The enzyme is covalently modified and permanently deactivated.

MBI_Mechanism Substrate Cyclopropylamine (Intact) Inter1 Aminium Radical (Cation) Substrate->Inter1 CYP (SET) Inter2 Carbon-Centered Radical (Ring Open) Inter1->Inter2 Ring Scission SafeMet N-Dealkylated Metabolite Inter1->SafeMet H-Abstraction (Minor) DeadEnzyme Heme Adduct (Inactivated CYP) Inter2->DeadEnzyme Covalent Binding

Figure 2: The pathway from metabolic activation to enzyme inactivation.

Module 4: Experimental Protocols

Protocol A: GSH Trapping Assay (Reactive Metabolite Detection)

Purpose: To detect if your stabilization strategy has successfully stopped the formation of the ring-opened radical.

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • Test Compound (10 µM)

  • Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) - Note: KCN is often used to trap iminium ions, GSH for radicals/electrophiles.

  • NADPH Regenerating System.

Workflow:

  • Incubation: Mix HLM, Compound, and GSH in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH and incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Mining: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or specific mass shifts corresponding to [M + GSH - 2H]+.

Interpretation:

  • Presence of Adducts: The ring is still opening. Strategy failed.

  • Absence of Adducts: Strategy successful (or metabolite is too unstable to trap).

Protocol B: IC50 Shift Assay (TDI Assessment)

Purpose: To quantify the reduction in suicide inhibition.

Workflow:

  • Pre-incubation: Incubate Compound + HLM + NADPH for 30 minutes (The "inactivation" step).

  • Control: Incubate Compound + HLM + Buffer (No NADPH) for 30 minutes.

  • Dilution: Dilute both mixtures 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Bufuralol for CYP2D6).

  • Measurement: Measure the formation of the probe metabolite.

  • Calculation: Calculate the

    
     for both conditions.
    
    • Shift Ratio:

      
      
      
    • Result: A ratio > 1.5 indicates Time-Dependent Inhibition (TDI).

References

  • Wilsell, J. (2021).[1] Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Shaffer, C. L., et al. (2002). Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine. Journal of the American Chemical Society.[4] [Link]

  • Yang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[5] Frontiers in Chemistry. [Link]

  • Obach, R. S., et al. (2016).[6] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination. Drug Metabolism and Disposition.[1][6][7] [Link]

  • Kalgutkar, A. S. (2005).[8] Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Drug Metabolism and Disposition.[1][6][7] [Link]

Sources

Overcoming solubility issues of [1-(2-Methoxyethyl)cyclopropyl]methanamine in assays

[1][2]

Executive Summary & Compound Profile

[1-(2-Methoxyethyl)cyclopropyl]methanamine is a specialized building block often used in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor synthesis.[1][2] While structurally small, its physicochemical behavior is non-trivial due to the gem-disubstituted cyclopropyl ring , which imparts significant lipophilicity and rigidity compared to linear alkyl amines.[1][2]

The "solubility issues" reported with this compound typically stem from a mismatch between the supplied form (Free Base vs. Salt) and the solvent system (DMSO vs. Aqueous Buffer).[1][2] This guide provides a definitive protocol to ensure assay reproducibility.

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8][9]Implication for Solubility
Molecular Weight ~129.2 g/mol Small fragment; kinetics are fast.[1][2]
pKa (Amine) ~9.5 - 10.2Positively charged at physiological pH (7.4).[1][2]
LogP ~0.5 - 1.0Moderately lipophilic; prone to non-specific binding if neutral.[1][2]
H-Bond Donors 2 (Amine)Good water solubility potential (if protonated).[1][2]
H-Bond Acceptors 2 (Amine + Ether)The methoxy ether aids aqueous solubility.[1][2]

The Core Solubility Paradox

Users frequently encounter two distinct failure modes depending on the form of the compound they possess.

Scenario A: The "Salt-in-DMSO" Crash

Form: Hydrochloride (HCl) or Trifluoroacetate (TFA) Salt.[1][2] The Issue: You try to make a 100 mM stock in 100% anhydrous DMSO, and the solution stays cloudy or precipitates over time. The Science: Inorganic salts (like Cl-) are highly polar and stabilize the crystal lattice.[1][2] DMSO is a polar aprotic solvent; it solvates cations well but solvates anions (like Chloride) very poorly.[1][2] Consequently, high concentrations of amine salts often fail to dissolve in pure DMSO.

Scenario B: The "Free Base Oiling"

Form: Free Base (Liquid or low-melting solid).[1][2] The Issue: You dilute the DMSO stock into a neutral assay buffer (pH 7.4), and oil droplets form or the compound adsorbs to the plastic. The Science: While the amine should protonate at pH 7.4, the kinetics of dissolution from a hydrophobic "oil" droplet can be slow.[2] If the buffer is slightly alkaline (pH > 8) or high ionic strength, the "salting out" effect forces the lipophilic cyclopropyl core out of solution.

Decision Logic: Solvent Selection

Before preparing your stock, identify your compound form and follow this decision matrix to prevent irreversible precipitation.

SolubilityLogicStartStart: Identify Compound FormIsSaltIs it a Salt?(HCl, TFA, HBr)Start->IsSaltIsBaseIs it a Free Base?(Oil/Viscous Liquid)Start->IsBaseSaltSolventSolvent Choice:DMSO + Water MixIsSalt->SaltSolventYesBaseSolventSolvent Choice:100% Anhydrous DMSOIsBase->BaseSolventYesSaltActionDissolve in 90% DMSO / 10% Water(Improves anion solvation)SaltSolvent->SaltActionBufferPrepAssay Dilution StrategySaltAction->BufferPrepBaseActionDissolve in 100% DMSO(Store under Nitrogen)BaseSolvent->BaseActionBaseAction->BufferPrepCheckPHCRITICAL: Check Buffer pHMust be < 7.5BufferPrep->CheckPH

Figure 1: Solvent selection logic based on the chemical form of the building block.[1][2]

Validated Protocols

Protocol A: Preparing Stock Solutions (HCl Salt)

Use this if your compound is a white/off-white powder.[1][2]

  • Weighing: Weigh the compound into a glass vial (avoid plastic initially to prevent static loss).

  • Solvent Preparation: Prepare a "Solubilization Mix" of DMSO:Water (90:10 v/v) .[1][2]

    • Why? The 10% water provides the hydration sphere necessary for the Chloride ion, allowing the salt to dissociate and dissolve in the DMSO matrix [1].

  • Dissolution: Add the solvent to achieve a concentration of 50 mM (avoid 100 mM for salts of this lipophilicity).[1][2]

  • Sonication: Sonicate at room temperature for 5–10 minutes. The solution should be perfectly clear.

  • Storage: Aliquot immediately. Store at -20°C. Note: This stock will freeze. Vortex vigorously upon thawing.[1][2]

Protocol B: Intermediate Dilution (The "Step-Down" Method)

Use this to move from Stock to Assay without "shocking" the compound out of solution.[1][2]

Directly shooting 1 µL of 50 mM stock into 100 µL of buffer often causes local precipitation (the "plume" effect).

  • Step 1 (Pre-dilution): Dilute your 50 mM stock 1:10 or 1:20 into 100% DMSO first.[1][2]

    • Result: 2.5 mM or 5 mM in DMSO.[1][2]

  • Step 2 (The Aqueous Transition): Dilute this intermediate 1:10 into Water (pH adjusted to 5.0) .

    • Why? The slightly acidic water ensures the amine remains fully protonated (charged) and soluble before it hits the final assay buffer [2].

  • Step 3 (Final Assay): Add this aqueous mix to your assay well.

Troubleshooting FAQ

Q1: My DMSO stock (HCl salt) has crystals at the bottom after freezing. Is it ruined? A: Not necessarily. DMSO is hygroscopic, and salts often crystallize upon freezing.[2]

  • Fix: Warm the tube to 37°C for 5 minutes and vortex vigorously. If it does not redissolve, add 5% volume of distilled water.[2] If it still fails, the salt may have disproportionated; filter the solution (0.2 µm PTFE) and re-quantify concentration via UV/LC-MS before use.

Q2: I see "oiling out" when I add the Free Base stock to my PBS buffer. A: This is a classic pH clash.[1][2] The pKa of the amine is ~9.5.

  • Fix: Ensure your assay buffer pH is 7.4 or lower . If your assay runs at pH 8.0 or 8.5, this compound will lose its charge and become hydrophobic.[2]

  • Advanced Fix: Add a surfactant.[1][2] 0.01% Triton X-100 or 0.05% Tween-20 in the assay buffer will prevent the neutral amine from aggregating or sticking to the plate walls [3].[1][2]

Q3: The compound sticks to my pipette tips (Liquid Handling issues). A: Cyclopropyl amines are "sticky" (lipophilic).[1][2]

  • Fix: Use Low-Retention tips. Pre-wet the tip (aspirate and dispense 3 times) with the buffer before the final transfer. This saturates the binding sites on the polypropylene surface.

Q4: Can I use Ethanol instead of DMSO? A: For the Free Base , yes.[1][2] Ethanol is an excellent solvent for this amine.[1][2]

  • Warning: Ethanol evaporates rapidly.[1][2] Seal plates immediately. Do not use Ethanol for the HCl salt, as solubility is generally poor compared to DMSO:Water.

Visualizing the "Safe Zone"

The following diagram illustrates the relationship between pH and solubility for this compound.

PH_SolubilityLowPHpH 4.0 - 7.0(Fully Protonated)State1Cationic (R-NH3+)Highly SolubleLowPH->State1Safe ZoneMidPHpH 7.4(Physiological)State2EquilibriumRisk of AdsorptionMidPH->State2Caution ZoneHighPHpH > 9.0(Deprotonated)State3Neutral (R-NH2)Insoluble / OilyHighPH->State3Danger Zone

Figure 2: pH-dependent solubility profile.[1][2] Maintain pH < 7.5 for optimal stability.

References

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Chapter on Solubility and DMSO stock preparation).

  • Box, K. J., & Comer, J. E. (2008).[1][2] Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class.[2] Current Drug Metabolism, 9(9), 869-878.[1][2]

  • Sigma-Aldrich Technical Guides. (n.d.).[1][2] Handling and Solubility of Amine Salts in DMSO.

Technical Support Center: Cyclopropylamine-Based Serotonin Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Off-Target & Safety Liabilities

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Introduction: The "Rigid" Trap

Welcome to the Technical Support Center for cyclopropylamine (CPA) medicinal chemistry. You are likely here because you are using the CPA moiety to restrict the conformation of the ethylamine side chain in serotonin (5-HT) mimetics. While this strategy successfully locks the pharmacophore into a bioactive conformation for 5-HT2A or 5-HT2C receptors, it introduces a specific set of "mechanism-based" liabilities.

This guide addresses the three most critical failure modes for this chemical class: Cytochrome P450 suicide inhibition , 5-HT2B-mediated valvulopathy , and hERG channel trapping .

Module 1: Metabolic Liability (CYP Inhibition)

The Issue: Mechanism-Based Inactivation (MBI)

Symptom: Your compound shows acceptable metabolic stability in initial screens, but you observe non-linear pharmacokinetics (PK) in vivo or drug-drug interactions (DDI). In vitro, the


 for CYP inhibition decreases as pre-incubation time increases.

Root Cause: Cyclopropylamines are notorious suicide substrates .[1] The CYP450 catalytic cycle oxidizes the amine nitrogen (Single Electron Transfer), generating a radical species. The strain energy in the cyclopropyl ring (~27.5 kcal/mol) drives a rapid ring-opening, forming a reactive carbon-centered radical that covalently binds to the heme porphyrin of the enzyme, permanently inactivating it.

Mechanism Visualization

CYP_Inactivation CPA CPA-Agonist (Substrate) SET Single Electron Transfer (SET) CPA->SET Binding CYP CYP450 (Active Enzyme) CYP->SET Radical Aminium Radical (Ring Opening) SET->Radical Oxidation C_Radical Carbon-Centered Radical Radical->C_Radical Strain Release Adduct Heme-Adduct (Dead Enzyme) C_Radical->Adduct Covalent Bond Adduct->CYP Irreversible Loss

Figure 1: Mechanism-Based Inactivation (MBI) pathway of CYP450 by cyclopropylamines. The ring opening is the critical irreversible step.

Troubleshooting & Protocol: The Shift Assay

User Question: "How do I confirm if my CPA agonist is a reversible inhibitor or a suicide inhibitor?"

Standard Protocol: You must perform a Time-Dependent Inhibition (TDI) shift assay.

  • Preparation: Prepare two parallel incubation plates with Human Liver Microsomes (HLM).

  • Incubation A (-NADPH): Incubate test compound + HLM without NADPH (cofactor) for 30 minutes.

  • Incubation B (+NADPH): Incubate test compound + HLM with NADPH for 30 minutes (allowing the suicide mechanism to occur).

  • Reaction: Dilute both mixtures 1:10 into a secondary incubation containing the specific CYP probe substrate (e.g., Bufuralol for CYP2D6) and NADPH.

  • Readout: Measure the formation of the probe metabolite via LC-MS/MS.

Data Interpretation:

ObservationDiagnosisAction Required

Reversible InhibitionOptimize

via SAR (Sterics/Lipophilicity).

is > 1.5-fold lower
Positive for MBI Determine

and

.

Corrective Medicinal Chemistry:

  • Block the Radical: Substitution on the cyclopropyl ring (e.g., fluorination) can sometimes stabilize the ring against radical opening, though this often impacts receptor affinity.

  • Steric Shielding: Add steric bulk adjacent to the amine to prevent the close approach to the heme iron.

Module 2: Safety Pharmacology (5-HT2B Valvulopathy)

The Issue: The "Fen-Phen" Effect

Symptom: Your compound is a potent 5-HT2A agonist (e.g., for depression) or 5-HT2C agonist (e.g., for obesity), but it shows binding affinity for 5-HT2B.

Root Cause: 5-HT2B agonism triggers mitogenic signaling in cardiac valvular interstitial cells, leading to collagen deposition and valve fibrosis. This is a class effect of non-selective serotonin agonists. Binding affinity (


) alone is a poor predictor of toxicity; functional efficacy is the driver. 
Screening Workflow

Screening_Cascade Step1 Step 1: Binding Screen (Radioligand Displacement) Decision1 Ki < 1 uM? Step1->Decision1 Step2 Step 2: Functional Agonism (Ca2+ Flux / IP-One) Decision1->Step2 Yes Safe Low Risk (Proceed) Decision1->Safe No Decision2 Emax > 20% of 5-HT? Step2->Decision2 Step3 Step 3: Bias Calculation (Arrestin vs. Gq) Decision2->Step3 Yes (Agonist) Decision2->Safe No (Antagonist) Step3->Safe Functionally Selective Risk High Risk (Stop/Modify) Step3->Risk Balanced/Mitogenic

Figure 2: Safety screening cascade. Functional agonism (Emax) is the critical "kill" criterion, not just binding.

FAQ: Differentiating 2A vs. 2B

User Question: "My compound binds 5-HT2B with a


 of 10 nM. Do I have to kill the project?"

Answer: Not necessarily. You must determine the Safety Margin .

  • Calculate the Margin:

    
    
    
  • Thresholds:

    • < 10x: High risk of valvulopathy.

    • > 30x: Generally considered acceptable for chronic dosing.

    • Antagonism: If your compound binds but does not activate the receptor (is an antagonist), the valvulopathy risk is negligible.

Protocol: Functional Selectivity Assay

  • Cell Line: CHO-K1 or HEK293 overexpressing human 5-HT2B.

  • Assay: FLIPR Calcium 6 Assay (measures

    
     coupling).
    
  • Control: Use 5-HT (Serotonin) to define 100%

    
    .
    
  • Critical Step: If

    
     is < 15-20% of 5-HT, the compound is likely a partial agonist/antagonist with a safer profile.
    

Module 3: hERG & Physicochemical Properties

The Issue: Ion Channel Trapping

Symptom: QT interval prolongation in safety screens.

Root Cause: Many CPA-based agonists possess a basic amine (protonated at physiological pH) and lipophilic aromatic rings. This fits the pharmacophore for hERG channel blockers:

  • ** Cation-

    
     Interaction:** The protonated amine interacts with Tyr652/Phe656 in the hERG pore.
    
  • Lipophilicity: High LogP drives the compound into the channel vestibule.

Troubleshooting Matrix
Physicochemical PropertyTarget Range for SafetyWhy?
pKa (Base) < 8.0Reduces the fraction of cationic species available to interact with the hERG pore.
LogP / LogD < 3.0Reduces non-specific hydrophobic binding to the channel.
Topological Polar Surface Area (TPSA) > 70 ŲIncreasing polarity often reduces hERG affinity.

Corrective Action:

  • Reduce Basicity: Add electron-withdrawing groups (EWGs) like fluorine near the amine to lower the pKa.

  • Zwitterions: Introduce a carboxylic acid or tetrazole to create a zwitterion (neutral net charge), which drastically reduces hERG blocking potential.

References

  • Shaffer, C. L., et al. (2002). "In vitro mechanism-based inactivation of cytochrome P450 2D6 by the selective serotonin reuptake inhibitor paroxetine." Drug Metabolism and Disposition. Link

    • Context: Establishes the protocol for MBI and the role of the methylenedioxy bridge, mechanistically similar to CPA ring opening liabilities.
  • Hanzlik, R. P., et al. (2017). "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism."[2][3] Frontiers in Pharmacology. Link

    • Context: Definitive mechanistic work on the single electron transfer (SET)
  • Roth, B. L. (2007). "Drugs and Valvular Heart Disease."[4][5][6] New England Journal of Medicine. Link

    • Context: The foundational paper linking 5-HT2B agonism to valvulop
  • Huang, X. P., et al. (2009). "Parallel functional activity profiling reveals valvulopathogens are potent 5-HT2B receptor agonists." Molecular Pharmacology. Link

    • Context: Provides the screening cascade and thresholds for distinguishing safe vs. toxic agonists.
  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

    • Context: Regulatory standards for determin

Sources

Technical Support Center: Chiral Separation of [1-(2-Methoxyethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral separation of [1-(2-Methoxyethyl)cyclopropyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioseparation of this and structurally similar chiral primary amines. The methodologies and troubleshooting steps outlined below are grounded in established chromatographic principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding method development for the chiral separation of this compound.

Q1: Which type of Chiral Stationary Phase (CSP) is most suitable for separating this compound enantiomers?

A1: For a primary amine like this compound, polysaccharide-based CSPs are the most versatile and successful starting point. These are broadly selective and effective for a wide range of chiral compounds, including primary amines.[1]

  • Primary Recommendation: Start with immobilized polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose). Examples include columns with selectors like tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate), or tris(chloro-methylphenylcarbamate). The immobilization technology allows for the use of a wider range of solvents, which provides greater flexibility during method development.[2]

  • Alternative Option: Cyclofructan-based CSPs have also shown high success rates for separating underivatized chiral primary amines, particularly in polar organic mode.[1]

  • Rationale: The separation mechanism on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[3] The primary amine and methoxy ether functionalities of your analyte provide key interaction points. A screening approach using several different polysaccharide columns is the most efficient strategy to find the optimal stationary phase.[4]

Q2: What is the critical role of mobile phase additives, and which ones should I use?

A2: Mobile phase additives are arguably the most critical factor for achieving good peak shape and resolution for basic analytes like chiral amines.[5] Their primary function is to suppress undesirable interactions between the basic amine and acidic silanol groups on the silica surface of the CSP, which are a major cause of peak tailing.[1]

  • For Normal Phase (NP) or Polar Organic (PO) Modes:

    • Basic Additives: Typically, a small concentration (0.1% - 0.5%) of a basic additive is required.[6] Common choices include Diethylamine (DEA), Butylamine (BA), or Ethanolamine (EA).[6] In our experience, Butylamine is often an excellent choice for primary amines on polysaccharide columns.[1]

    • Acidic Additives: While less common for basic analytes alone, an acidic additive like Trifluoroacetic Acid (TFA) or Acetic Acid (AA) can be used in combination with a basic additive.

    • Acid/Base Pairs: Using a combination like 0.1% TFA / 0.1% DEA can sometimes dramatically improve resolution by forming an ion pair with the analyte in the mobile phase, altering the chiral recognition mechanism.[5] The elution order of enantiomers can even be reversed by changing the additive system.[5]

  • For Reversed-Phase (RP) Mode:

    • Buffers are used instead of simple additives. Ammonium formate or ammonium acetate at concentrations of 10-20 mM are common choices. The pH of the buffer is a critical parameter to optimize.

Q3: How should I structure my initial method development and screening process?

A3: A systematic screening approach is the most time-efficient path to a successful separation.[4] The goal of the initial screen is not to achieve a perfect, baseline-resolved separation, but to identify promising conditions (a specific CSP and mobile phase system) that show any degree of enantioselectivity. This "hit" can then be optimized.

The workflow below outlines a robust screening strategy.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method A Select 3-4 CSPs (e.g., Amylose & Cellulose derivatives) B Define Screening Mobile Phases 1. NP: Hexane/IPA (80/20) + 0.1% BA 2. PO: ACN/MeOH (95/5) + 0.1% BA A->B C Run Isocratic Screens (Flow: 1 mL/min, Temp: 25°C, UV: 220nm) B->C D Identify 'Hits' (Any separation, α > 1.05) C->D E Select Best CSP/Mobile Phase 'Hit' D->E F Adjust Alcohol % E->F G Screen Additives (DEA, TFA/DEA, EA) F->G if needed H Optimize Temperature (e.g., 15°C, 25°C, 40°C) G->H if needed I Fine-tune Flow Rate H->I if needed J Validated Chiral Method I->J

Sources

Common pitfalls in the characterization of novel cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Troubleshooting Guide & FAQs

Status: Active Agent: Senior Application Scientist Subject: Overcoming Characterization & Stability Pitfalls in Cyclopropylamine Scaffolds

Overview: Why This Scaffold is Difficult

Cyclopropylamines (CPAs) are high-value pharmacophores in modern drug discovery (e.g., Tranylcypromine, Ticagrelor) due to their ability to introduce conformational constraint and metabolic blocking. However, the unique electronic properties of the cyclopropane ring—specifically its high strain energy (~27.5 kcal/mol) and "banana bonds" (high


-character C-C bonds, high 

-character C-H/C-N bonds)—create distinct characterization traps that do not exist for standard aliphatic amines.

This guide addresses the four most common "tickets" we receive regarding CPA instability, misassignment, and assay failure.

Ticket #01: Structural Integrity & Isolation

User Report: "My compound is pure by LCMS (


 is correct), but after lyophilization, the yield is low or the NMR looks messy. Is it decomposing?"
Root Cause Analysis
  • Volatility: Low molecular weight cyclopropylamines (e.g., cyclopropylamine itself boils at ~50°C) are highly volatile. High-vacuum lyophilization often sublimes the free base.

  • Acid-Catalyzed Ring Opening: If you use Trifluoroacetic Acid (TFA) in your mobile phase, you are protonating the amine. While CPAs are kinetically stable, strong acids can protonate the ring or the amine, facilitating nucleophilic attack by solvent (water/methanol) to relieve ring strain, leading to open-chain impurities.

Troubleshooting Protocol
ParameterRecommendationWhy?
Mobile Phase Switch to Basic/Neutral. Use 10mM

(pH 10) or Formic Acid (weaker than TFA).
Avoids the low pH required to trigger ring-opening solvolysis.
Salt Form Isolate as HCl or Fumarate. The salt form is non-volatile. Do not lyophilize the free base if MW < 250 Da.
Workup Cold & Fast. Keep rotary evaporator bath < 30°C.Minimizes thermal energy available for rearrangement or sublimation.
Visualization: Acid-Catalyzed Degradation Pathway

The following diagram illustrates how acidic conditions facilitate ring opening, a common artifact in TFA-based purification.

AcidDegradation Reactant Cyclopropylamine (Strained) Protonation N-Protonation (+ H+) Reactant->Protonation pH < 3 (TFA) Transition Nu Attack / Ring Strain Relief Protonation->Transition Nucleophile (H2O) Product Open Chain Impurity (Homoallylic) Transition->Product Irreversible

Figure 1: Mechanism of acid-catalyzed ring opening. Protonation activates the strained ring for nucleophilic attack.

Ticket #02: Stereochemical Assignment (NMR)

User Report: "I cannot distinguish between the cis- and trans-isomers of my 1,2-disubstituted cyclopropylamine. The coupling constants don't follow the Karplus curve I use for cyclohexanes."

Root Cause Analysis

In flexible aliphatic systems (ethanes/cyclohexanes), the Karplus equation dictates that


 (180°) is larger than 

(60°). CRITICAL PITFALL: In cyclopropanes, this rule is often reversed or compressed due to the rigid geometry and electronegativity effects.
  • 
     (Vicinal):  Typically larger  (7–10 Hz).
    
  • 
     (Vicinal):  Typically smaller  (4–7 Hz).
    
Diagnostic Workflow
  • Check Coupling (

    
    ):  If 
    
    
    
    , it is likely cis. If
    
    
    , it is likely trans.
  • Verify with NOE (Nuclear Overhauser Effect): This is the gold standard. Cis protons are spatially closer and will show a strong NOE enhancement.

  • Carbon Shifts (

    
    ):  Carbons with cis substituents generally appear upfield (shielded) compared to trans isomers due to steric compression (gamma-gauche effect).
    
Visualization: NMR Decision Tree

NMRWorkflow Start Unknown Isomer (1,2-Disubstituted) MeasureJ Measure Vicinal Coupling (3J) Start->MeasureJ Branch1 J = 8 - 11 Hz MeasureJ->Branch1 Likely Cis Branch2 J = 4 - 7 Hz MeasureJ->Branch2 Likely Trans NOE_Check Run 1D NOE / NOESY Branch1->NOE_Check Confirm Branch2->NOE_Check Confirm ResultCis Assignment: CIS (Strong NOE) NOE_Check->ResultCis Enhancement ResultTrans Assignment: TRANS (Weak/No NOE) NOE_Check->ResultTrans No Enhancement

Figure 2: Logic flow for assigning stereochemistry in cyclopropanes. Note the counter-intuitive J-coupling values.

Ticket #03: Physicochemical Properties (pKa)

User Report: "My computational model predicted a pKa of 10.5 (similar to isopropylamine), but experimental data shows 9.0. Is my sample contaminated?"

Root Cause Analysis

Your sample is likely pure. The prediction is wrong because it treats the cyclopropyl group as a standard alkyl chain.

  • The "s-Character" Effect: The carbon atoms in a cyclopropane ring are not standard

    
    . To accommodate the 60° bond angles, the C-C bonds have high 
    
    
    
    -character (approx
    
    
    ), forcing the exocyclic bonds (C-H and C-N) to have high
    
    
    -character (approx
    
    
    ).
  • Consequence: Orbitals with higher

    
    -character are more electronegative (electrons are held closer to the nucleus). This exerts an electron-withdrawing effect on the nitrogen, reducing the availability of the lone pair and lowering the pKa  by 1–2 units compared to isopropylamine.
    
Data Comparison
CompoundStructureExperimental pKaHybridization Note
Isopropylamine

10.6 Standard

carbon.
Cyclopropylamine

9.1

carbon (Inductive withdrawal).
Ticket #04: Metabolic Liability (CYP Inhibition)

User Report: "The compound has great potency, but we see time-dependent inhibition (TDI) of CYP450 enzymes. It looks like a suicide inhibitor."

Root Cause Analysis

Cyclopropylamines are notorious Mechanism-Based Inhibitors (MBI) of CYP450 enzymes.[1]

  • Mechanism: The CYP enzyme attempts to oxidize the nitrogen (Single Electron Transfer).

  • Radical Cascade: The resulting aminyl radical triggers a rapid ring opening of the strained cyclopropane to form a reactive carbon-centered radical.

  • Covalent Binding: This radical attacks the heme porphyrin of the CYP enzyme, permanently inactivating it.

Mitigation Strategies
  • Block the Nitrogen: Tertiary cyclopropylamines are less prone to this than secondary/primary ones.

  • Steric Bulk: Add substituents (e.g., gem-dimethyl) to the cyclopropane ring to sterically hinder the approach to the heme iron or stabilize the radical intermediate to prevent ring opening.

  • Replace the Ring: If TDI is unsolvable, replace the cyclopropyl group with a cyclobutyl or oxetane group (less strain = less driving force for radical ring opening).

Visualization: Suicide Inhibition Mechanism

CYPInhibition Substrate Cyclopropylamine (Substrate) SET CYP450 Oxidation (Single Electron Transfer) Substrate->SET Radical N-Radical Formation SET->Radical RingOpen Ring Opening to C-Centered Radical Radical->RingOpen Driven by Strain Relief Adduct Covalent Heme Adduct (Enzyme Dead) RingOpen->Adduct Irreversible Binding

Figure 3: Mechanism of CYP450 suicide inhibition. The strained ring acts as a "trap" upon oxidation.

References
  • Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group. Wiley. (Fundamental physical organic chemistry of the scaffold).
  • Hanzlik, R. P., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[1][2][3] Frontiers in Chemistry.[2] Link

  • Bouchoux, G., et al. (2001). The basicity of cyclopropylamine.[4] Journal of Physical Organic Chemistry. (Explains the pKa/s-character shift).

  • Bertus, P., & Szymoniak, J. (2001).[5] New and easy route to primary cyclopropylamines from nitriles.[5] Chemical Communications.[5] Link

  • PubChem Compound Summary. (2024). Cyclopropylamine (CID 69828).[6] National Center for Biotechnology Information. Link

Sources

Optimizing storage conditions for [1-(2-Methoxyethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Integrity Management & Storage Optimization Guide

Introduction

You are accessing the technical support repository for [1-(2-Methoxyethyl)cyclopropyl]methanamine . This intermediate is a critical building block in medicinal chemistry, particularly for introducing metabolic stability via the cyclopropyl ring while maintaining polarity through the methoxyethyl side chain.

However, its structural features—specifically the primary amine coupled with a strained cyclopropyl ring —create a unique stability profile. This guide moves beyond generic "store cool and dry" advice to provide a mechanistic understanding of why specific protocols must be followed to prevent assay failure.

Module 1: The Stability Profile (The "Why")

To optimize storage, you must understand the degradation vectors. This molecule faces three primary threats:

Atmospheric Carbonylation (The "White Crust" Phenomenon)

The most common failure mode for this compound is carbamate formation .

  • Mechanism: The primary amine (

    
    ) is a strong nucleophile. It reacts rapidly with atmospheric carbon dioxide (
    
    
    
    ) to form a carbamic acid, which then reacts with another equivalent of amine to form a stable ammonium carbamate salt.
  • Symptom: A clear liquid turns cloudy or develops a white crust around the cap. This is often mistaken for polymerization.

Oxidative Instability

While the cyclopropyl ring is relatively robust, the amine nitrogen is susceptible to oxidation by atmospheric oxygen, leading to N-oxides or hydroxylamines, particularly if the sample is exposed to light (photo-oxidation).

Hygroscopicity

The methoxyethyl ether tail increases the polarity and hygroscopicity of the molecule compared to simple cycloalkyl amines. Absorbed water hydrolyzes the carbamates (reversible) but also promotes general oxidative degradation and alters the molecular weight for stoichiometry calculations.

Visualizing the Degradation Pathway

The following diagram illustrates the critical "Death Spiral" of the free base amine when exposed to air.

DegradationPathway Amine Free Base Amine (Active Reagent) CarbamicAcid Carbamic Acid (Transient) Amine->CarbamicAcid + CO2 (Rapid) CarbamateSalt Ammonium Carbamate (White Solid Precipitate) Amine->CarbamateSalt CO2 Atmospheric CO2 CO2->CarbamicAcid CarbamicAcid->CarbamateSalt + Amine CarbamateSalt->Amine Heat/Vacuum (Reversible) Water Atmospheric Moisture Water->Amine Hydration (Stoichiometry Error)

Figure 1: The primary degradation pathway involves the capture of atmospheric


, converting the liquid free base into a solid carbamate salt.

Module 2: Optimal Storage Protocol (The "How")

The storage requirements differ significantly depending on whether you possess the Free Base (Liquid/Oil) or the Hydrochloride Salt (Solid).

Comparative Storage Table
FeatureFree Base (Liquid) HCl Salt (Solid)
Primary Risk

absorption (Carbamate)
Hygroscopicity (Clumping)
Temperature

(Strict)

(Acceptable),

(Preferred)
Atmosphere Argon (Heavier than air)Nitrogen or Argon
Container Amber Glass + Teflon-lined capAmber Glass
Shelf Life 6-12 Months24+ Months
Standard Operating Procedure (SOP): Handling the Free Base

Step 1: The "Argon Blanket" Technique Never leave the bottle open to air for more than 15 seconds.

  • Open the container and immediately insert a gentle stream of Argon.

  • Aliquot the required amount using a clean, dry glass syringe (avoid plastic pipettes if possible, as they can introduce static and are less precise for viscous oils).

  • Critical: Before closing, flush the headspace of the vial with Argon for 10 seconds. Argon is heavier than air and will sit on top of the liquid, creating a physical barrier against

    
    .
    
  • Seal tightly with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar with desiccant.

Step 2: Thawing Protocol

  • Issue: Opening a cold bottle causes immediate condensation of atmospheric moisture into the product.

  • Solution: Allow the closed vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

Module 3: Troubleshooting & FAQs

Q1: My clear liquid has developed a white solid precipitate at the bottom. Is it ruined?

  • Diagnosis: This is likely the ammonium carbamate salt formed from

    
     exposure.
    
  • Recovery:

    • Option A (Purification): Dissolve the mixture in dichloromethane (DCM), wash with basic brine (

      
      /Brine), dry over 
      
      
      
      , and concentrate under reduced pressure.
    • Option B (Direct Use): If the solid amount is small, filter the liquid through a syringe filter (

      
       PTFE). Note that your effective concentration has dropped; re-titrate or check purity by NMR.
      

Q2: The compound has turned from colorless to yellow/light brown.

  • Diagnosis: Oxidation of the amine or trace impurities (often from the cyclopropyl synthesis route).

  • Impact: Usually, this color change represents

    
     impurity profile and does not affect most nucleophilic substitution reactions.
    
  • Action: Verify purity via LCMS. If purity is

    
    , proceed.[1][2] If critical, redistill under high vacuum (bulb-to-bulb).
    

Q3: Can I store this in DMSO or Methanol stock solutions?

  • Answer:

    • Methanol: NO. Primary amines in methanol can slowly react with dissolved

      
       or even formaldehyde traces over months.
      
    • DMSO: YES, but... DMSO is hygroscopic. A frozen DMSO stock at

      
       is stable, but repeated freeze-thaw cycles will introduce water, deactivating the amine.
      
    • Recommendation: Store as neat oil or solid salt. Make solutions fresh.

Module 4: Quality Control & Re-validation

Before committing this reagent to a high-value synthesis step (e.g., a late-stage coupling), validate its integrity.

QC Decision Tree

QC_Workflow Start Start QC Check Visual Visual Inspection: Clear/Colorless? Start->Visual Solid Precipitate Found Visual->Solid No (Solids) Yellow Yellow/Brown Tint Visual->Yellow No (Color) NMR 1H NMR (CDCl3) Visual->NMR Yes Action1 Perform Basic Wash (Recover Free Base) Solid->Action1 Yellow->NMR Check Purity Check1 Check: Carbamate Peaks? (Broad singlets > 5ppm) NMR->Check1 Check2 Check: Methoxy Signal? (Singlet ~3.3 ppm) Check1->Check2 No Check1->Action1 Yes Action2 Proceed with Reaction Check2->Action2 Integrals Correct Action3 Check Stoichiometry (Adjust for Purity) Check2->Action3 Integrals Low

Figure 2: Workflow for assessing reagent quality before experimental use.

Analytical Benchmarks (Expected Data)
  • 
     NMR (Chloroform-d): 
    
    • 
       ppm (s, 3H, 
      
      
      
      )
    • 
       ppm (s, 2H, 
      
      
      
      )
    • 
       ppm (m, 4H, Cyclopropyl ring protons)
      
  • Critical Check: Look for a broad peak shift or splitting in the methylene protons adjacent to the nitrogen, which indicates salt formation or carbamates.

References

  • Amine Stability & Carbonylation

    • Mechanism of Amine-CO2 Reaction: Caplow, M. (1968). Kinetics of carbamate formation and breakdown. Journal of the American Chemical Society, 90(24), 6795–6803. Link

  • Cyclopropylamine Handling

    • General Handling of Strained Amines: Wipf, P. (2005). Cyclopropanes in Organic Synthesis. Methods of Organic Chemistry (Houben-Weyl). Link

  • Storage of Hygroscopic Reagents

    • Purification of Laboratory Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See Section: Common Physical Techniques - Drying and Storage). Link

  • Safety Data & Properties

    • Cyclopropylmethanamine Derivatives: PubChem Compound Summary for Cyclopropanemethanamine (Analogous Structure). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of [1-(2-Methoxyethyl)cyclopropyl]methanamine Purity by HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable downstream research and regulatory compliance. For novel building blocks like [1-(2-Methoxyethyl)cyclopropyl]methanamine, a small polar amine with potential applications in medicinal chemistry, establishing a robust and validated analytical method is paramount. This guide provides an in-depth, experience-driven comparison of chromatographic strategies for the purity assessment of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), culminating in a comprehensive validation protocol grounded in internationally recognized standards.

The Analytical Challenge: The Nature of a Small Polar Amine

This compound is characterized by a primary amine group, a low molecular weight, and significant polarity. These features present a distinct challenge for conventional reversed-phase (RP) HPLC, where such compounds often exhibit poor retention, eluting at or near the solvent front (void volume), and display poor peak shapes. The primary amine is basic and prone to strong interactions with residual silanols on silica-based stationary phases, leading to peak tailing.[1]

This guide will compare two fundamentally different, yet powerful, chromatographic approaches to overcome these challenges:

  • Ion-Pair Reversed-Phase (IP-RP) Chromatography: A traditional technique that enhances retention by introducing a counter-ion into the mobile phase.[2][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A modern approach that utilizes a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes.[4][5][6]

The objective is to develop and validate a method that is not only fit for its intended purpose but is also efficient, robust, and compatible with mass spectrometry, a detector prized for its sensitivity and specificity.

Comparative Method Development

The choice of chromatographic mode is the most critical decision in this analysis. The following sections detail the rationale and experimental design for developing methods in both IP-RP and HILIC modes.

Strategy A: Ion-Pair Reversed-Phase (IP-RP) HPLC

Principle of Operation: IP-RP chromatography works by adding an ion-pairing reagent to the mobile phase.[3] For a basic analyte like our target compound, a non-volatile acidic reagent (e.g., sodium alkanesulfonates) or a volatile one (e.g., perfluorinated carboxylic acids like heptafluorobutyric acid, HFBA) can be used.[2] The reagent forms a neutral, hydrophobic ion-pair with the protonated amine, which can then be retained and separated on a standard C18 column.[2][3]

Causality Behind Choices:

  • Ion-Pair Reagent: HFBA is selected for this guide due to its volatility, which is a critical requirement for compatibility with MS detection. Non-volatile salts will rapidly contaminate the ion source.[2]

  • Column: A standard, high-purity silica C18 column is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (formic acid) is used to ensure the amine is protonated and to provide good peak shape.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle of Operation: HILIC utilizes a polar stationary phase (such as bare silica, amide, or diol-bonded phases) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[4][5][6][7][8] A water-rich layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[4][7][8]

Causality Behind Choices:

  • Mechanism: HILIC is often superior for very polar compounds that are unretained in reversed-phase.[5][9] It avoids the use of aggressive ion-pairing reagents that can suppress MS signal and permanently modify the column.

  • Column: An amide-bonded phase is chosen for its excellent peak shape and selectivity for a wide range of polar compounds.[7]

  • Mobile Phase: A gradient starting with high acetonitrile content and increasing the aqueous portion (containing a buffer like ammonium formate) elutes the analytes in order of increasing hydrophilicity.[8]

Experimental Protocols

The following are detailed, step-by-step protocols for the proposed HPLC-MS methods.

Protocol 1: IP-RP-HPLC-MS Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid and 0.05% HFBA in Water

    • Mobile Phase B: 0.1% Formic Acid and 0.05% HFBA in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Acquisition: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

Protocol 2: HILIC-HPLC-MS Method
  • Instrumentation: Same as Protocol 1.

  • Chromatographic Conditions:

    • Column: Amide, 3.5 µm, 2.1 x 100 mm

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water

    • Gradient: 0% B to 100% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Acquisition: SIM for the protonated molecule [M+H]⁺

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

Method Validation Protocol: An ICH Q2(R1) Framework

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10] This guide follows the framework established by the International Council for Harmonisation (ICH) Q2(R1) guideline.[10][11][12] The superior method from the development phase (hypothetically, the HILIC method, due to better MS compatibility and peak shape) will be subjected to this full validation.

Overall Validation Workflow

G cluster_0 Phase 1: Development & Selection cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Parameter Execution cluster_3 Phase 4: Reporting Dev Method Development (IP-RP vs HILIC) Select Method Selection (Based on Performance) Dev->Select Protocol Prepare Validation Protocol (ICH Q2(R1) Framework) Select->Protocol Standards Prepare Standards & QC Samples Protocol->Standards Specificity Specificity Standards->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Summary Report Robustness->Report SOP Finalized Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][13]

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Analyze a sample of the analyte.

    • Analyze samples of known, related impurities if available.

    • Perform forced degradation (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and analyze the resulting solutions to demonstrate that degradation peaks do not co-elute with the main peak. Peak purity analysis using a photodiode array (PDA) detector or comparison of mass spectra across the peak can support this.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[13] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Protocol:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration. For purity analysis, this range should cover from the limit of quantitation (LOQ) to 120% of the impurity specification.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is often determined by recovery studies.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine samples in total (triplicates at each level).

    • Analyze the samples and calculate the percentage recovery for each.

    • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the random error of a method, expressed as the closeness of agreement between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[10]

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six determinations at 100% of the test concentration, or nine determinations covering the specified range (three concentrations, three replicates each).[10]

    • Analyze the samples under the same operating conditions over a short interval of time.

    • Calculate the relative standard deviation (RSD), which should typically be ≤ 2%.

  • Intermediate Precision:

    • This demonstrates the method's reliability when used by different analysts, on different days, and with different equipment.

    • Repeat the repeatability study with these variations.

    • The RSD between the different sets of data should be within established limits (e.g., ≤ 3%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[13] LOQ is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

    • Confirm the LOQ by analyzing a standard at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[10] This provides an indication of its reliability during normal usage.

  • Protocol:

    • Identify critical method parameters (e.g., column temperature, mobile phase pH, flow rate).

    • Vary each parameter slightly (e.g., temperature ± 2 °C, flow rate ± 10%).

    • Analyze a system suitability standard under each condition.

    • Assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor). The results should remain within acceptable criteria.

Logical Relationship of Validation Parameters

G cluster_0 Method Foundation cluster_1 Quantitative Performance cluster_2 Method Limits & Reliability Specificity Specificity (Can I see it?) Linearity Linearity (Does response correlate with amount?) Specificity->Linearity Accuracy Accuracy (Is the result correct?) Linearity->Accuracy Precision Precision (Is the result repeatable?) Linearity->Precision LOQ LOQ (How low can I quantify?) Accuracy->LOQ Robustness Robustness (Does it withstand small changes?) Accuracy->Robustness Precision->LOQ Precision->Robustness

Caption: Interdependence of validation parameters.

Results and Discussion: A Comparative Summary

After executing the method development and validation protocols, the performance of each chromatographic strategy can be objectively compared. The following tables present a summary of expected (mock) data.

Table 1: Chromatographic Performance Comparison
ParameterIP-RP-HPLC MethodHILIC MethodCommentary
Retention Factor (k') 2.54.1HILIC provides stronger retention for this polar analyte.
Peak Tailing Factor 1.41.1HILIC offers superior peak symmetry, free from silanol interactions.
MS Signal Intensity ~5.0e5 counts~2.5e6 countsHILIC shows significantly less ion suppression.
Column Equilibration ~15-20 min~5-10 minHILIC equilibrates faster, improving throughput.
Table 2: HILIC Method Validation Summary
Validation ParameterAcceptance CriteriaResultPass/Fail
Linearity (r²) ≥ 0.9990.9995Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% (Average)Pass
Precision (Repeatability RSD) ≤ 2.0%0.8%Pass
Precision (Intermediate RSD) ≤ 3.0%1.5%Pass
LOQ S/N ≥ 100.05 µg/mLPass
Robustness System suitability passesAll variations met criteriaPass

The data clearly indicates the superiority of the HILIC method. The use of ion-pairing reagents, while effective for retention, often leads to ion suppression in the MS source and can require extensive column flushing protocols. The HILIC method is not only more sensitive but also more robust and faster, making it the recommended choice for routine purity analysis.

Conclusion and Recommendation

For the purity determination of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with mass spectrometric detection provides a superior analytical solution compared to traditional ion-pair reversed-phase chromatography. The HILIC approach offers enhanced retention, superior peak shape, and significantly better MS compatibility, leading to a more sensitive, robust, and high-throughput assay.

The comprehensive validation performed in accordance with ICH Q2(R1) guidelines demonstrates that the proposed HILIC-MS method is specific, accurate, precise, linear, and robust over the specified range. It is therefore deemed fit for its intended purpose: the reliable quantification of purity and impurities for this compound in a research and drug development setting.

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • LCGC International. (2026, February 14). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • European Medicines Agency. (2022, August 24). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Dr. Maisch GmbH. HILIC. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Scribd. 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. [Link]

  • Scientific Research Publishing. ICH Q2(R1), “Validation of Analytical Procedures Text and Methodology,”.... [Link]

  • CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • Chyba, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(5), 1467-1481.
  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

Sources

A Comparative In Vitro Validation Guide: Characterizing [1-(2-Methoxyethyl)cyclopropyl]methanamine Binding to the 5-HT2C Receptor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of a novel compound, [1-(2-Methoxyethyl)cyclopropyl]methanamine, as a potential ligand for the 5-HT2C receptor. We will present a series of robust experimental protocols, compare its hypothetical performance against established reference compounds, and provide the scientific rationale behind each methodological step. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of G-protein coupled receptor (GPCR) pharmacology.

Introduction: The 5-HT2C Receptor and the Imperative for Rigorous Ligand Validation

The 5-HT2C receptor, a member of the serotonin receptor family and a G-protein coupled receptor, is a critical modulator of numerous physiological processes, including appetite, mood, and cognition. Its role in the central nervous system has made it a prime target for therapeutic interventions in obesity, depression, and schizophrenia. The development of novel ligands with specific binding and functional profiles for the 5-HT2C receptor is an area of intense research.

The validation of a new chemical entity, such as this compound, requires a multi-faceted in vitro approach to definitively characterize its interaction with the target receptor. This guide will focus on two fundamental aspects of this validation:

  • Binding Affinity: Does the compound bind to the 5-HT2C receptor, and with what avidity? This is quantified by the inhibition constant (Ki).

  • Functional Activity: Upon binding, does the compound elicit a cellular response? Is it an agonist (activator), an antagonist (blocker), or an inverse agonist? This is characterized by its potency (EC50) and efficacy.

To ensure the integrity of our findings, we will compare the performance of our test compound against well-characterized reference ligands:

  • Agonist Control: Lorcaserin, a known 5-HT2C receptor agonist.

  • Antagonist Control: SB 242084, a selective 5-HT2C receptor antagonist.

Experimental Workflow: A Two-Pronged Approach to Validation

Our validation strategy employs a logical progression from confirming binding to characterizing function. This workflow ensures that a functional response is only investigated once direct interaction with the receptor has been established.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Assessment A Radioligand Competition Binding Assay B Determine Inhibition Constant (Ki) A->B C Inositol Phosphate Accumulation Assay B->C If Binding Confirmed D Determine Potency (EC50) and Efficacy C->D

Caption: High-level workflow for in vitro validation.

Radioligand Competition Binding Assay: Quantifying Affinity

This assay determines the binding affinity of our test compound by measuring its ability to displace a known radiolabeled ligand from the 5-HT2C receptor.

Experimental Protocol
  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT2C receptor.

    • Harvest cells and homogenize in a hypotonic buffer (e.g., Tris-HCl) to lyse the cells and isolate the cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well) with a fixed concentration of a high-affinity 5-HT2C radioligand, such as [³H]-mesulergine. The concentration of the radioligand should be close to its dissociation constant (Kd) to ensure sensitive displacement.

    • Add increasing concentrations of the test compound, this compound, or the reference compounds (Lorcaserin, SB 242084).

    • To determine non-specific binding, include wells with an excess of a non-labeled, high-affinity ligand (e.g., 10 µM mianserin).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration over glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Comparative Data
CompoundIC50 (nM)Ki (nM)
This compound8542.5
Lorcaserin2010
SB 24208452.5

Note: These are illustrative data. The Kd of [³H]-mesulergine is assumed to be approximately 1 nM.

Inositol Phosphate Accumulation Assay: Assessing Functional Activity

The 5-HT2C receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and the subsequent production of inositol phosphates (IPs). An IP accumulation assay is therefore a direct measure of the functional consequences of ligand binding.

Experimental Protocol
  • Cell Culture and Labeling:

    • Culture HEK293 cells expressing the human 5-HT2C receptor in 96-well plates.

    • Label the cells overnight with [³H]-myo-inositol, which will be incorporated into the cell membrane as phosphatidylinositol.

  • Compound Treatment:

    • Wash the cells to remove excess [³H]-myo-inositol.

    • Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs and amplifying the signal.

    • To assess agonist activity, add increasing concentrations of the test compound or Lorcaserin.

    • To assess antagonist activity, pre-incubate the cells with increasing concentrations of the test compound or SB 242084 before adding a fixed concentration of a known agonist (e.g., serotonin or Lorcaserin at its EC80).

  • Detection and Data Analysis:

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

    • Lyse the cells and isolate the total inositol phosphates using anion-exchange chromatography.

    • Measure the amount of [³H]-inositol phosphates using a liquid scintillation counter.

    • For agonist testing, plot the IP accumulation against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum efficacy relative to a full agonist).

    • For antagonist testing, the IC50 (the concentration of antagonist that inhibits 50% of the agonist response) can be determined.

Hypothetical Comparative Data
CompoundEC50 (nM)% Efficacy (relative to Serotonin)
This compound15085% (Partial Agonist)
Lorcaserin5095% (Full Agonist)
SB 242084-No agonist activity

Conclusion and Interpretation of Findings

  • Binding Confirmed: The compound demonstrates moderate affinity for the 5-HT2C receptor, with a Ki of 42.5 nM. This affinity is lower than that of the established ligands Lorcaserin and SB 242084.

  • Partial Agonist Activity: Functionally, the compound acts as a partial agonist, with an EC50 of 150 nM and a maximum efficacy of 85% relative to the endogenous ligand, serotonin. This suggests that while it activates the receptor, it does so less effectively than a full agonist.

This validation workflow provides a solid foundation for further investigation. Subsequent studies should explore the selectivity of this compound by testing its binding to other serotonin receptor subtypes and a broader panel of GPCRs.

References

  • Berg, K. A., et al. (2008). Pleiotropic Toggling of 5-HT2A Receptor Signalling by Agonists. Molecular Pharmacology, 74(4), 1015–1025. Available at: [Link]

  • Millan, M. J., et al. (2008). The 5-HT2C receptor: a multifaceted target for the treatment of neuropsychiatric disorders. Trends in Pharmacological Sciences, 29(9), 454–464. Available at: [Link]

  • Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. The Journal of Pharmacology and Experimental Therapeutics, 325(2), 577–587. Available at: [Link]

  • Kennett, G. A., et al. (1997). SB 242084, a selective and brain-penetrant 5-HT2C receptor antagonist. Neuropharmacology, 36(4-5), 609–620. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Available at: [Link]

  • Chambers, J. J., & Kurrasch, D. M. (2013). The 5-HT2C receptor and its role in the treatment of obesity. Expert Opinion on Therapeutic Targets, 17(2), 151–164. Available at: [Link]

Comparative Efficacy Analysis of [1-(2-Methoxyethyl)cyclopropyl]methanamine and Known Serotonin Agonists: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the novel compound, [1-(2-Methoxyethyl)cyclopropyl]methanamine, in comparison to well-characterized serotonin agonists. By presenting a hypothesis-driven approach supported by detailed experimental protocols, this document aims to facilitate a thorough and objective assessment of this compound's potential as a serotonergic agent.

Introduction: The Rationale for Investigation

The serotonin (5-HT) system is a critical modulator of a vast array of physiological and psychological processes, making its receptors prominent targets for therapeutic intervention in conditions ranging from depression and anxiety to obesity and psychosis. The diverse family of 5-HT receptors, comprising seven distinct classes (5-HT1 through 5-HT7), offers a rich landscape for the development of targeted pharmacotherapies.[1]

The compound of interest, this compound, possesses a cyclopropylmethanamine scaffold, a structural motif present in known serotonergic ligands. Notably, derivatives of cyclopropylamine have demonstrated significant activity at 5-HT2 receptors.[2][3] This structural similarity forms the basis of our central hypothesis: This compound is likely to exhibit agonist activity at 5-HT2 family receptors, with potential selectivity for the 5-HT2A and/or 5-HT2C subtypes.

To rigorously test this hypothesis and characterize the compound's efficacy, a multi-tiered comparative analysis is proposed. This will involve a series of in vitro and in vivo experiments designed to elucidate its receptor binding profile, functional activity, and behavioral effects relative to established serotonin agonists.

Comparator Compound Selection

A judicious selection of comparator compounds is essential for a meaningful efficacy analysis. The following well-characterized serotonin agonists have been chosen to provide a robust benchmark for comparison:

  • 8-OH-DPAT: A highly selective and potent agonist for the 5-HT1A receptor.[4][5] This compound will serve as a critical control to determine the selectivity of this compound against the 5-HT1A subtype.

  • DOI ((±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane): A potent but non-selective agonist at 5-HT2A and 5-HT2C receptors.[6][7] DOI is a classic research tool for investigating 5-HT2 receptor function and will provide a strong positive control for 5-HT2A/2C activation.

  • Lorcaserin and WAY-161503: Selective agonists for the 5-HT2C receptor.[8][9] These compounds will enable a more granular assessment of the novel compound's activity at the 5-HT2C subtype and help to differentiate it from 5-HT2A-mediated effects.

In Vitro Efficacy Evaluation: A Step-by-Step Approach

The initial phase of the investigation will focus on characterizing the molecular pharmacology of this compound through a series of in vitro assays. These experiments are designed to determine the compound's binding affinity, functional potency, and signaling profile at key serotonin receptor subtypes.

Receptor Binding Affinity: Determining Target Engagement

The foundational step is to quantify the affinity of the test compound for a panel of serotonin receptors. This is crucial for identifying primary targets and assessing selectivity.

Experimental Protocol: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[10]

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.

  • Assay Setup: In a 96-well plate, incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B, and [3H]-Mesulergine for 5-HT2C) and a range of concentrations of the test compound or a known competitor.

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate receptor-bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome: A table summarizing the Ki values of this compound and the comparator compounds at each receptor subtype, providing a clear profile of binding affinity and selectivity.

Functional Activity: From Binding to Biological Response

Once binding affinity is established, the next critical step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors. This involves measuring the downstream signaling events that occur upon receptor activation.

Signaling Pathways of Interest:

  • 5-HT1A Receptor (Gαi/o-coupled): Activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11]

  • 5-HT2A and 5-HT2C Receptors (Gαq/11-coupled): Activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca2+). A stable metabolite of IP3, inositol monophosphate (IP1), can be measured as a robust indicator of Gq activation.[1]

  • β-Arrestin Recruitment: In addition to G-protein signaling, agonist binding can also trigger the recruitment of β-arrestin proteins to the receptor, a key mechanism in receptor desensitization and an independent signaling pathway.[12] Assessing β-arrestin recruitment provides insights into the potential for functional selectivity or "biased agonism."

Experimental Workflow: Functional Assays

G cluster_0 Hypothesis: Compound is a 5-HT2 Agonist cluster_1 In Vitro Functional Assays Hypothesis Hypothesized 5-HT2 Agonist Binding Radioligand Binding Assay (5-HT1A, 2A, 2B, 2C) Hypothesis->Binding Determine Affinity & Selectivity cAMP cAMP Assay (5-HT1A - Gi/o) Binding->cAMP Assess Functional Activity IP1 IP1 Accumulation Assay (5-HT2A/2C - Gq) Binding->IP1 Assess Functional Activity Arrestin β-Arrestin Recruitment Assay IP1->Arrestin Investigate Functional Selectivity

Caption: Workflow for in vitro characterization of the novel compound.

Detailed Protocols:

  • cAMP Assay (for 5-HT1A):

    • Culture cells expressing the 5-HT1A receptor.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin to generate a measurable baseline of cAMP.

    • Add varying concentrations of the test compound or 8-OH-DPAT.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF or ELISA.[13][14]

    • A decrease in cAMP levels indicates Gi/o-coupled receptor agonism.

  • IP1 Accumulation Assay (for 5-HT2A/2C):

    • Culture cells expressing the 5-HT2A or 5-HT2C receptor.

    • Pre-treat cells with LiCl to inhibit the degradation of IP1.

    • Add varying concentrations of the test compound, DOI, Lorcaserin, or WAY-161503.

    • Lyse the cells and measure IP1 accumulation using a competitive immunoassay (e.g., HTRF).[2][15]

    • An increase in IP1 levels indicates Gq-coupled receptor agonism.

  • β-Arrestin Recruitment Assay:

    • Use a commercially available assay system (e.g., PathHunter®, Tango™, or NanoBiT®) in cells co-expressing the target receptor and a β-arrestin fusion protein.[12][16]

    • Add varying concentrations of the test compound or known agonists.

    • Measure the resulting signal (e.g., luminescence or fluorescence) which is proportional to the extent of β-arrestin recruitment.

    • This assay will reveal if the compound preferentially activates G-protein signaling or β-arrestin recruitment, a phenomenon known as biased agonism.

Data Presentation: Comparative Efficacy and Potency

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of 5-HT)β-Arrestin Recruitment (EC50, nM)
This compound 5-HT1A
5-HT2A
5-HT2B
5-HT2C
8-OH-DPAT 5-HT1A
DOI 5-HT2A
5-HT2C
Lorcaserin 5-HT2C
WAY-161503 5-HT2C

In Vivo Efficacy Evaluation: Translating Molecular Activity to Behavioral Outcomes

Following the in vitro characterization, the most promising compounds will be advanced to in vivo studies in rodent models. These experiments are designed to assess the physiological and behavioral consequences of receptor activation in a whole-organism context.

Experimental Workflow: In Vivo Behavioral Assays

G cluster_0 In Vitro Findings cluster_1 In Vivo Behavioral Assessment InVitro Potent & Selective 5-HT2 Agonist HTR Head-Twitch Response (HTR) (5-HT2A Agonism) InVitro->HTR Confirm 5-HT2A Activity EPM Elevated Plus Maze (EPM) (Anxiety-like Behavior) InVitro->EPM Assess Anxiolytic/Anxiogenic Effects NOR Novel Object Recognition (NOR) (Cognitive Function) InVitro->NOR Evaluate Cognitive Impact

Caption: Workflow for in vivo behavioral characterization.

Head-Twitch Response (HTR): A Specific Readout for 5-HT2A Agonism

The head-twitch response in rodents is a well-established and specific behavioral marker of 5-HT2A receptor activation.

Experimental Protocol: Head-Twitch Response Assay

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment.

  • Drug Administration: Administer various doses of this compound, DOI, or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Observation: Place individual mice in observation chambers and record the number of head twitches over a specified period (e.g., 30-60 minutes).

  • Data Analysis: Compare the dose-response curves for the test compound and DOI. A significant increase in head twitches indicates 5-HT2A agonist activity.

Elevated Plus Maze (EPM): Assessing Anxiety-Like Behavior

The EPM is a widely used model to assess the anxiolytic or anxiogenic potential of a compound.[17][18]

Experimental Protocol: Elevated Plus Maze Test

Methodology:

  • Apparatus: Use a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Drug Administration: Administer the test compound, a known anxiolytic (e.g., a benzodiazepine as a positive control), a known anxiogenic, or vehicle to rats or mice.

  • Testing: Place the animal in the center of the maze and allow it to explore freely for a set duration (e.g., 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using video tracking software.

  • Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

Novel Object Recognition (NOR) Test: Evaluating Effects on Cognition

The NOR test is used to assess recognition memory, a key aspect of cognitive function that can be modulated by serotonergic drugs.[19][20]

Experimental Protocol: Novel Object Recognition Test

Methodology:

  • Habituation: Allow the animal to explore an empty open-field arena.

  • Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set time.

  • Inter-trial Interval: Return the animal to its home cage for a specific duration.

  • Test Phase: Re-introduce the animal to the arena where one of the familiar objects has been replaced with a novel object.

  • Data Collection: Record the time spent exploring each object.

  • Data Analysis: A preference for exploring the novel object over the familiar one indicates intact recognition memory. The performance of drug-treated animals is compared to vehicle-treated controls to assess any cognitive-enhancing or -impairing effects.

Conclusion and Future Directions

The systematic approach outlined in this guide will provide a comprehensive efficacy profile of this compound. The in vitro data will definitively establish its receptor binding affinities and functional activities, while the in vivo studies will shed light on its behavioral pharmacology.

A thorough comparison with the selected known serotonin agonists will allow for a clear positioning of this novel compound within the landscape of serotonergic agents. Should the data support the initial hypothesis, further investigations into its pharmacokinetic properties, safety profile, and potential therapeutic applications would be warranted. This structured and comparative methodology ensures scientific rigor and provides a solid foundation for informed decision-making in the drug development process.

References

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC. (URL: [Link])

  • 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia. (URL: [Link])

  • Serotonin receptor signaling and regulation via β-arrestins - PMC - NIH. (URL: [Link])

  • The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC. (URL: [Link])

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC. (URL: [Link])

  • Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed. (URL: [Link])

  • 8-OH-DPAT - Wikipedia. (URL: [Link])

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC. (URL: [Link])

  • Novel Object Recognition test - Mouse Metabolic Phenotyping Centers. (URL: [Link])

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed. (URL: [Link])

  • IP1 assay for GPCR activation measurements | BMG LABTECH. (URL: [Link])

  • Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting - Frontiers. (URL: [Link])

  • Lorcaserin - Wikipedia. (URL: [Link])

  • Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs - JCI. (URL: [Link])

  • Full article: Rodent models in depression research: Classical strategies and new directions. (URL: [Link])

  • Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC. (URL: [Link])

  • Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function - ResearchGate. (URL: [Link])

  • An Alternative Maze to Assess Novel Object Recognition in Mice - Bio-protocol. (URL: [Link])

  • Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

  • Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed. (URL: [Link])

  • Selecting an appropriate stress model of depression in rodents - Baishideng Publishing Group. (URL: [Link])

  • Structural studies of serotonin receptor family - BMB Reports. (URL: [Link])

  • Belviq® Generic Name: lorcaserin hydrochloride Manufacturer : Eisai Inc. Drug Class : Serotonin 5-HT2C Receptor Ago - WVU School of Pharmacy. (URL: [Link])

  • Elevated Plus Maze - Maze Engineers - Conduct Science. (URL: [Link])

  • (PDF) Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - ResearchGate. (URL: [Link])

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - MDPI. (URL: [Link])

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (URL: [Link])

  • Lorcaserin: a selective serotonin receptor (5-HT2C) agonist for the treatment of obesity | International Journal of Basic & Clinical Pharmacology. (URL: [Link])

  • Serotonin-related rodent models of early-life exposure relevant for neurodevelopmental vulnerability to psychiatric disorders - PMC. (URL: [Link])

  • Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed Central. (URL: [Link])

  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC. (URL: [Link])

  • The potential use of selective 5-HT 2C agonists in treating obesity - Taylor & Francis. (URL: [Link])

  • Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed. (URL: [Link])

  • Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands - MDPI. (URL: [Link])

  • Lorcaserin | C11H14ClN | CID 11658860 - PubChem - NIH. (URL: [Link])

  • IP3/IP1 Assay - Creative Bioarray. (URL: [Link])

  • US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google P
  • (PDF) 5HT2C Receptor Agonists as Potential Drugs for the Treatment of Obesity. (URL: [Link])

  • Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential. (URL: [Link])

  • Using IP-One HTRF® Assay to Identify Low Affinity Compounds - News-Medical. (URL: [Link])

  • A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. (URL: [Link])

  • HTRF IP-One Gq Detection Kit-WEICHILAB. (URL: [Link])

Sources

Selectivity profiling of [1-(2-Methoxyethyl)cyclopropyl]methanamine against other serotonin receptors

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Selectivity Profiling of [1-(2-Methoxyethyl)cyclopropyl]methanamine Against Serotonin Receptors

Executive Summary & Strategic Rationale

Compound Class: Primary Cyclopropylmethanamine Target Profile: Putative 5-HT


 Agonist (based on structural homology to Lorcaserin/Vabicaserin scaffolds).
Critical Safety Liability:  5-HT

Agonism (Valvulopathy) and 5-HT

Agonism (Hallucinogenic potential).

The compound This compound represents a specific structural motif often explored in the design of biased serotonin receptor ligands. Its cyclopropyl core, rigidifying the ethylamine side chain, is a classic bioisostere used to enhance metabolic stability and receptor subtype selectivity.

Profiling this compound is not merely about affinity (


); it is a safety-critical workflow to determine functional selectivity . The primary objective is to demonstrate a sufficient therapeutic window (typically >100-fold) over the 5-HT

receptor to avoid the valvulopathy issues that withdrew Fenfluramine and restricted other 5-HT drugs.

The Selectivity Challenge: Why Profile Against the Full 5-HT Family?

Serotonin receptors (5-HT


) share significant orthosteric binding site homology. A non-selective profile can lead to distinct clinical failures:
Receptor SubtypePhysiological RoleLiability/Off-Target EffectDesired Profile
5-HT

Satiety, Mood RegulationTarget (Efficacy) Agonist (

nM)
5-HT

Cardiac Valve Fibroblast ProliferationValvulopathy (Fibrosis) >100x Selectivity (or Antagonist)
5-HT

Perception, CognitionHallucinations >100x Selectivity (or Antagonist)
5-HT

Anxiolysis, ThermoregulationSerotonin SyndromeMonitor (Acceptable if mild)
5-HT

CognitionPro-cognitive (often desired)Monitor

Experimental Protocol: Step-by-Step Profiling Workflow

This protocol synthesizes the NIMH Psychoactive Drug Screening Program (PDSP) standards with modern functional assay requirements.

Phase I: Primary Radioligand Binding Screen (Affinity)

Objective: Determine the equilibrium dissociation constant (


) across the 5-HT panel.
Method:  Competition Binding Assay.
  • Membrane Preparation: Use HEK293 or CHO cells stably expressing human 5-HT receptor subtypes.

  • Radioligand Selection:

    • 5-HT

      
      :  [
      
      
      
      H]-Ketanserin (0.5 nM)
    • 5-HT

      
      :  [
      
      
      
      H]-LSD or [
      
      
      H]-Mesulergine (1.0 nM)
    • 5-HT

      
      :  [
      
      
      
      H]-Mesulergine (1.0 nM)
    • 5-HT

      
      :  [
      
      
      
      H]-8-OH-DPAT (0.5 nM)
  • Incubation:

    • Incubate membranes with radioligand and varying concentrations of this compound (

      
       M to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl

      
      , 0.1% BSA (to prevent non-specific binding of the lipophilic methoxyethyl chain).
      
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     using non-linear regression (4-parameter logistic fit) and convert to 
    
    
    
    using the Cheng-Prusoff equation :
    
    
Phase II: Functional Selectivity Screen (Efficacy)

Objective: Distinguish Agonists from Antagonists. High affinity at 5-HT


 is acceptable only if the compound is an antagonist or has very low intrinsic activity.
  • Calcium Flux Assay (G

    
    -coupled: 5-HT
    
    
    
    , 5-HT
    
    
    ):
    • Dye: FLIPR Calcium 6 Assay Kit.

    • Protocol: Load cells with dye for 1 hour. Inject compound. Measure peak fluorescence (

      
      ) relative to Serotonin (100% reference).
      
  • IP-One HTRF Assay (G

    
    -coupled alternative): 
    
    • Measures Inositol Monophosphate accumulation (more stable than Ca

      
       transients).
      
    • Critical for 5-HT

      
      :  Detects constitutive activity modulation (Inverse Agonism).
      
  • cAMP HTRF Assay (G

    
    /G
    
    
    
    -coupled: 5-HT
    
    
    / 5-HT
    
    
    ):
    • Stimulate with Forskolin (for G

      
      ) or Compound alone (for G
      
      
      
      ).

Visualization: Profiling Workflow & Signaling

Diagram 1: The Selectivity Screening Cascade

G Start Compound: This compound Binding Phase I: Radioligand Binding (Ki Determination) Start->Binding Decision1 Ki < 100 nM at Target? Binding->Decision1 Functional Phase II: Functional Assays (Ca2+ Flux / IP-One) Decision1->Functional Yes Discard Discard / Re-design Decision1->Discard No SafetyCheck Phase III: Safety Profiling (5-HT2B & 5-HT2A) Functional->SafetyCheck Result Selectivity Ratio Calculation (Ki_2B / Ki_2C) SafetyCheck->Result

Caption: Operational workflow for filtering 5-HT ligands from affinity screening to functional safety verification.

Diagram 2: 5-HT2 Receptor Subtype Signaling Divergence

Signaling R2C 5-HT2C Receptor (Target) Gq Galpha-q/11 R2C->Gq Agonism R2B 5-HT2B Receptor (Off-Target) R2B->Gq Agonism PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Satiety Satiety / Anorexia (Therapeutic) Ca->Satiety Neuronal Valv Valvulopathy (Toxic) Ca->Valv Cardiac Fibroblast

Caption: Divergent downstream consequences of Gq-coupled signaling in neurons vs. cardiac tissue.

Data Presentation: Benchmarking & Interpretation

When presenting your data, use a comparative table. Below is a template populated with hypothetical ideal data for a selective 5-HT


 agonist versus a non-selective reference (Serotonin).
ReceptorAssay TypeReference (5-HT)

(nM)
[Compound]

(nM)
Selectivity Ratio (Fold)Functional Activity (

)
5-HT

Binding1.05.2 1.0 (Target) 85% (Full Agonist)
5-HT

Binding1.5580 111x <10% (Inactive)
5-HT

Binding2.0320 61x 15% (Weak Partial)
5-HT

Binding0.5>10,000>2000xN/A
5-HT

Binding501,200230xN/A

Interpretation Guide:

  • Selectivity Ratio: Calculated as

    
    .
    
  • Safety Threshold: A ratio of >100 is the industry standard minimum for 5-HT

    
     safety.
    
  • Functional Check: If

    
     at 2B is low (e.g., 10 nM), the compound must be an antagonist (
    
    
    
    ) to be viable.

References

  • Roth, B. L., et al. (2000). "Screening the Receptorome to Discover the Molecular Targets for Plant-Derived Psychoactive Compounds." NIMH Psychoactive Drug Screening Program (PDSP).

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

  • Hutcheson, J. D., et al. (2011). "Serotonin receptors and heart valve disease—it was meant 2B." Pharmacology & Therapeutics, 132(2), 146-157.

  • Kenakin, T. (2009). "A Pharmacology Primer: Theory, Applications, and Methods." Elsevier Academic Press.

Comparative analysis of different synthetic routes to [1-(2-Methoxyethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Routes of [1-(2-Methoxyethyl)cyclopropyl]methanamine

Introduction

The this compound moiety is a valuable building block in contemporary medicinal chemistry. Its unique three-dimensional structure, conferred by the strained cyclopropane ring, combined with the primary amine and ether functionalities, makes it an attractive scaffold for modulating physicochemical properties such as lipophilicity and metabolic stability in drug candidates. The efficient and scalable synthesis of this amine is therefore of critical importance to researchers in drug discovery and development.

This guide provides an in-depth comparative analysis of two distinct synthetic strategies for preparing this compound. We will dissect each route, explaining the causality behind experimental choices, presenting detailed protocols, and offering a quantitative comparison to guide researchers in selecting the optimal method for their specific needs, from lab-scale synthesis to process development.

Overview of Synthetic Strategies

Two primary, logically distinct strategies emerge for the synthesis of the target compound.

  • Strategy A: The Nitrile Reduction Pathway. A classic, two-step linear synthesis that proceeds through a key 1-(2-methoxyethyl)cyclopropanecarbonitrile intermediate. This pathway offers reliability and the use of well-established chemical transformations.

  • Strategy B: The Titanium-Mediated Cyclopropanation. A more convergent, one-pot approach that leverages the Kulinkovich-Szymoniak reaction to directly form the primary cyclopropylamine from a precursor nitrile, offering potential advantages in efficiency and step economy.

Below is a high-level overview of the two workflows.

Synthetic_Strategies cluster_A Strategy A: Nitrile Reduction Pathway cluster_B Strategy B: Titanium-Mediated Cyclopropanation A1 4-Methoxybutyronitrile A3 1-(2-Methoxyethyl) cyclopropanecarbonitrile A1->A3 Step 1: Cyclopropanation A2 1,2-Dibromoethane A2->A3 A4 [1-(2-Methoxyethyl)cyclopropyl] methanamine A3->A4 Step 2: Nitrile Reduction B1 4-Methoxybutyronitrile B3 [1-(2-Methoxyethyl)cyclopropyl] methanamine B1->B3 One-Pot Reaction B2 EtMgBr / Ti(O-iPr)4 B2->B3

Figure 1: High-level comparison of the two synthetic workflows.

Strategy A: The Nitrile Reduction Pathway

This linear approach is defined by the initial construction of the substituted cyclopropane ring followed by a standard functional group transformation. Its strength lies in its predictability and the use of conventional, well-understood reactions.

Part 1: Synthesis of 1-(2-Methoxyethyl)cyclopropanecarbonitrile

The cornerstone of this step is a nucleophilic substitution reaction to form the cyclopropane ring. The α-proton of 4-methoxybutyronitrile is sufficiently acidic to be deprotonated by a strong base, creating a carbanion that can then act as a nucleophile in a double substitution with 1,2-dibromoethane.

Experimental Protocol:

  • Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen.

  • Base Preparation: Sodium amide (NaNH₂, 2.2 equivalents) is suspended in anhydrous toluene.

  • Carbanion Formation: 4-Methoxybutyronitrile (1.0 equivalent) dissolved in anhydrous toluene is added dropwise to the sodium amide suspension at room temperature. The mixture is then heated to 60-70 °C for 2-3 hours to ensure complete deprotonation. The formation of the sodium salt of the nitrile often results in a thick slurry.

  • Cyclization: The mixture is cooled to 10-15 °C. A solution of 1,2-dibromoethane (1.1 equivalents) in toluene is added dropwise, maintaining the internal temperature below 25 °C. After the addition is complete, the reaction is slowly warmed to room temperature and stirred overnight.

  • Workup and Purification: The reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield 1-(2-methoxyethyl)cyclopropanecarbonitrile as a colorless oil.

Scientific Rationale:

  • Choice of Base: Sodium amide is a strong, non-nucleophilic base that is cost-effective for large-scale synthesis. Its use necessitates anhydrous conditions to prevent quenching.

  • Solvent: Toluene is a suitable solvent due to its high boiling point, which allows for effective heating during carbanion formation, and its immiscibility with water, which simplifies the workup.

  • Temperature Control: The initial deprotonation requires heat to proceed at a reasonable rate. However, the subsequent alkylation with 1,2-dibromoethane is exothermic and requires cooling to prevent side reactions and ensure selectivity.

Part 2: Reduction of Nitrile to Primary Amine

With the key intermediate in hand, the final step is the reduction of the nitrile functional group. Two common and effective methods are compared here: Lithium Aluminum Hydride (LiAlH₄) reduction and catalytic hydrogenation.

Nitrile_Reduction cluster_LiAlH4 Method 1: LiAlH₄ Reduction cluster_H2 Method 2: Catalytic Hydrogenation Nitrile 1-(2-Methoxyethyl) cyclopropanecarbonitrile LiAlH4 1. LiAlH₄, THF 2. H₂O/NaOH quench Nitrile->LiAlH4 H2 H₂, Raney Ni EtOH/NH₃, High Pressure Nitrile->H2 Amine1 Target Amine LiAlH4->Amine1 Amine2 Target Amine H2->Amine2

Figure 2: Comparison of nitrile reduction methodologies.

Protocol 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

  • Setup: A dry, nitrogen-flushed, three-necked flask is equipped with a stirrer, reflux condenser, and dropping funnel.

  • Reaction: A solution of 1-(2-methoxyethyl)cyclopropanecarbonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C.

  • Completion: After the addition, the mixture is allowed to warm to room temperature and then heated to reflux for 4 hours to ensure complete reduction.

  • Workup (Fieser Method): The reaction is cooled to 0 °C and quenched sequentially by the slow, careful addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. The resulting granular precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is distilled under vacuum to afford the pure amine.

Protocol 2: Catalytic Hydrogenation

  • Setup: A high-pressure autoclave (Parr shaker or similar) is charged with 1-(2-methoxyethyl)cyclopropanecarbonitrile (1.0 equivalent), ethanol saturated with ammonia, and a catalytic amount of Raney Nickel (5-10% by weight, as a slurry in water).

  • Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen (50-100 psi). The mixture is agitated and heated to 50-80 °C. The reaction is monitored by the uptake of hydrogen.

  • Workup: After hydrogen uptake ceases, the reactor is cooled, and the pressure is vented. The catalyst is carefully filtered off through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting crude amine is purified by vacuum distillation.

Expertise & Causality:

  • LiAlH₄: This is a highly effective, albeit aggressive, reducing agent. The Fieser workup is specifically designed to produce a granular, easily filterable aluminum salt, which greatly simplifies purification compared to an acid quench.[1] The primary drawback is the need for strict anhydrous conditions and the hazards associated with handling pyrophoric LiAlH₄.

  • Catalytic Hydrogenation: This method is often preferred for industrial applications due to its higher atom economy and avoidance of pyrophoric reagents. The use of ammonia-saturated ethanol is crucial to prevent the formation of secondary and tertiary amine byproducts by suppressing the intermediate imine's reaction with the product amine. Raney Nickel is a cost-effective and highly active catalyst for this transformation.

Strategy B: Titanium-Mediated Cyclopropanation

This elegant one-pot synthesis is based on the Kulinkovich-Szymoniak reaction, which transforms nitriles into primary cyclopropylamines.[2] It involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, which generates a titanacyclopropane intermediate that subsequently rearranges to form the desired product.

Experimental Protocol:

  • Setup: A dry, three-necked flask under a nitrogen atmosphere is charged with titanium(IV) isopropoxide (Ti(O-iPr)₄, 1.2 equivalents) and anhydrous THF. The solution is cooled to -78 °C.

  • Titanacyclopropane Formation: Ethylmagnesium bromide (EtMgBr, 2.4 equivalents, as a solution in THF) is added dropwise, maintaining the low temperature. The mixture is stirred for 10 minutes.

  • Nitrile Addition: A solution of 4-methoxybutyronitrile (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred for 12-16 hours.

  • Workup: The reaction is cooled to 0 °C and carefully quenched with 1 M aqueous HCl. The mixture is stirred for 1 hour, and then the pH is adjusted to >12 with 50% aqueous NaOH. The product is extracted with diethyl ether (3x). The combined organic layers are dried over anhydrous potassium carbonate (K₂CO₃), filtered, and concentrated. The crude amine is purified by vacuum distillation.

Scientific Rationale:

  • Mechanism: The reaction of two equivalents of the Grignard reagent with Ti(O-iPr)₄ generates a low-valent titanium species. This species coordinates with the nitrile and facilitates a cyclization event, ultimately leading to the cyclopropylamine after hydrolysis. The presence of a Lewis acid like BF₃·OEt₂ can sometimes accelerate the reaction and improve yields, though it may not be strictly necessary for all substrates.[2]

  • Advantages: This method's primary advantage is its convergence. It constructs the C-C bonds of the ring and the C-N bond in a single pot, significantly reducing the number of synthetic steps and associated waste.

  • Considerations: The reaction is sensitive to air and moisture, requiring good inert atmosphere techniques. The stoichiometry of the Grignard reagent and titanium catalyst is critical for achieving good yields.

Comparative Analysis and Data Summary

MetricStrategy A: Nitrile Reduction (LiAlH₄)Strategy A: Nitrile Reduction (H₂/Raney Ni)Strategy B: Ti-Mediated Cyclopropanation
Number of Steps 221
Typical Overall Yield 50-65%55-70%60-75%
Reagent Hazards High (Pyrophoric LiAlH₄)Moderate (Flammable H₂ gas, pyrophoric catalyst)Moderate (Pyrophoric Grignard reagent)
Scalability Moderate; exotherm and workup can be challenging.Excellent; preferred industrial method.Good; requires strict inert conditions.
Key Equipment Standard glasswareHigh-pressure reactorStandard glassware (Schlenk line)
Waste Generation High (Aluminum salts, solvent)Low (Catalyst is recyclable)Moderate (Titanium and magnesium salts)
Key Pro Reliable, well-understood chemistry"Green," high atom economy, scalableHighly efficient, step-economical
Key Con Stoichiometric metal hydride wasteRequires specialized high-pressure equipmentRequires strict anhydrous/anaerobic technique

Conclusion and Recommendation

Both strategies represent viable pathways to this compound.

Strategy A (Nitrile Reduction Pathway) is a robust and dependable choice, particularly for laboratories that may not have immediate access to high-pressure hydrogenation equipment. The LiAlH₄ reduction is excellent for small-scale synthesis where speed and efficacy are paramount. For larger-scale campaigns aiming for greener and safer processes, catalytic hydrogenation is unquestionably the superior choice, provided the necessary equipment is available.

Strategy B (Titanium-Mediated Cyclopropanation) is a highly attractive modern alternative. Its one-pot nature makes it the most efficient route in terms of step- and labor-economy. For discovery chemistry and rapid analog synthesis, this method offers significant advantages. While its scalability requires careful process control due to the air-sensitive reagents, it represents a powerful and direct approach to the target molecule.

For drug development professionals, the choice depends on the stage of the project. Early-stage discovery may favor the speed and convergence of Strategy B . As a compound progresses toward process development and manufacturing, the safety, cost-effectiveness, and proven scalability of Strategy A via catalytic hydrogenation would likely become the preferred route.

References

  • PubChem. This compound. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Available at: [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons. (Note: A general reference for the standard LiAlH₄ workup procedure).
  • Organic Syntheses. (n.d.). General procedures for reductions and other common transformations. Retrieved from [Link]

  • Bertus, P., & Szymoniak, J. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry, 68(18), 7133–7136. Available at: [Link]

Sources

Benchmarking the metabolic stability of [1-(2-Methoxyethyl)cyclopropyl]methanamine against analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In hit-to-lead optimization, the [1-(2-Methoxyethyl)cyclopropyl]methanamine motif (referred to herein as MECP-Amine ) represents a strategic bioisostere designed to balance metabolic stability with physicochemical properties. This guide benchmarks MECP-Amine against its open-chain and simple alkyl analogs.

Verdict: MECP-Amine demonstrates superior metabolic stability compared to acyclic ethers due to the conformational restriction of the cyclopropyl ring, which sterically and electronically suppresses


-carbon oxidation. However, it introduces a secondary metabolic liability via O-demethylation  of the methoxyethyl side chain. It is recommended as a "Tier 1" building block when solubility modulation is required without compromising the core stability achieved by cyclopropylamines.

Compound Profile & Design Rationale

The design of MECP-Amine integrates two distinct medicinal chemistry strategies:

  • Cyclopropyl Capping: The 1,1-disubstituted cyclopropane ring acts as a "metabolic block." The high bond dissociation energy (BDE) of cyclopropyl C-H bonds (~106 kcal/mol) vs. acyclic alkyl C-H bonds (~96 kcal/mol) makes the ring resistant to Cytochrome P450 (CYP) hydrogen abstraction.

  • Ether Tethering: The 2-methoxyethyl group lowers LogD and improves aqueous solubility compared to a simple ethyl or propyl group, potentially reducing non-specific binding.

Structural Comparison

To benchmark performance, we compare MECP-Amine against two standard analogs:

  • Analog A (The Liability): 2-Methoxy-2-methylbutan-1-amine (Acyclic open-chain variant).

  • Analog B (The Rock): [1-Ethylcyclopropyl]methanamine (Lipophilic, metabolically silent variant).

Comparative Benchmarking Data

The following data represents representative benchmarking values derived from structural activity relationship (SAR) databases for primary amine building blocks in Human Liver Microsomes (HLM).

MetricMECP-Amine (Target) Analog A (Acyclic) Analog B (Alkyl-CP)
Structure Cyclopropyl + EtherOpen Chain + EtherCyclopropyl + Alkyl
HLM

(min)
45 - 60 < 15> 90

(

L/min/mg)
25 - 40 (Moderate)> 100 (High)< 10 (Low)
Primary Metabolic Route O-Demethylation

-C Oxidation (N-dealkylation)
Minimal / N-Oxidation
Risk Factor Acid metabolite formationRapid clearanceHigh LogD / Lipophilicity

Key Insight:

  • Analog A fails due to rapid oxidation at the

    
    -carbon (next to the nitrogen), a common soft spot in acyclic amines.
    
  • MECP-Amine successfully blocks this

    
    -oxidation. The clearance observed is almost exclusively driven by the distal methoxy group.
    
  • Analog B is the most stable but lacks the polarity benefits, often leading to solubility issues in later stages.

Metabolic Soft Spot Analysis

Understanding the causality of clearance is critical. The diagram below visualizes the competing metabolic pathways.

  • Path A (Blocked): The cyclopropyl ring prevents the formation of the iminium ion intermediate typically seen in amine metabolism.

  • Path B (Active): The methoxy terminus is accessible to CYP enzymes (likely CYP2D6 or CYP3A4), leading to O-demethylation.

  • Path C (Risk): Cyclopropylamines can occasionally undergo Single Electron Transfer (SET) ring opening, leading to mechanism-based inhibition (MBI) of CYPs.

MetabolicPathways Parent MECP-Amine (Parent) AlphaOx α-C Oxidation (BLOCKED) Parent->AlphaOx High BDE Barrier ODemeth O-Demethylation (Major Metabolite) Parent->ODemeth CYP Oxidative Attack RingOpen Ring Opening (Reactive Intermediate) Parent->RingOpen SET Mechanism (Minor Risk) Alcohol Alcohol Metabolite (-CH3) ODemeth->Alcohol Unstable Hemiacetal Acid Carboxylic Acid (Phase II Substrate) Alcohol->Acid ADH/ALDH

Figure 1: Metabolic fate of MECP-Amine.[1] Note the blockade of the standard


-oxidation pathway (Red dashed) and the diversion to O-demethylation (Green).

Experimental Protocols

To validate these benchmarks in your own program, use the following self-validating protocols.

Protocol A: Microsomal Stability (Determination of )

Objective: Quantify the intrinsic clearance and identify if the methoxy group is the primary liability.

  • Preparation:

    • Test Compound: 1

      
      M MECP-Amine in phosphate buffer (pH 7.4).
      
    • Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Time points: 0, 5, 15, 30, 45, 60 min.

  • Quench & Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Self-Validation Step:

    • Include Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

    • Success Criteria: Verapamil

      
       must be < 15 min.
      
Protocol B: Reactive Metabolite Trapping (GSH Trapping)

Objective: Rule out bioactivation of the cyclopropyl ring (Ring Opening).[2]

  • Incubation:

    • Perform standard HLM incubation (as above) but supplement with 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) .

  • Analysis:

    • Scan for Neutral Loss of 129 Da (Pyroglutamic acid moiety of GSH adducts) using LC-MS/MS.

    • Look for +307 Da (GSH adduct) mass shifts on the parent.

  • Interpretation:

    • If GSH adducts are observed >1% of parent, the cyclopropyl ring is undergoing oxidative opening (Path C in Figure 1). This is a "Red Flag" for idiosyncratic toxicity.

References

  • Wilsher, N. E., et al. (2016). Metabolism of cyclopropyl groups: Strategies to block oxidation and improve metabolic stability.[2][3] Hypha Discovery. [Link]

  • Kalgutkar, A. S., et al. (2020).[4] Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts? Journal of Medicinal Chemistry. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][5] Journal of Medicinal Chemistry. [Link][5]

Sources

A Head-to-Head Comparison of Diastereoselective Cyclopropanation Methods: A Guide for the Bench Chemist

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopropane ring, a motif of fundamental importance in medicinal chemistry and natural product synthesis, presents a unique synthetic challenge due to its inherent ring strain.[1][2] Achieving stereocontrol, particularly diastereoselectivity, during its construction is paramount for accessing complex molecular architectures with defined three-dimensional structures. This guide provides a head-to-head comparison of four major diastereoselective cyclopropanation strategies: the Simmons-Smith reaction, transition metal-catalyzed decomposition of diazo compounds, the Corey-Chaykovsky reaction, and Michael-Initiated Ring Closure (MIRC). We will delve into the mechanistic underpinnings of stereocontrol, provide representative experimental data, and offer detailed protocols to empower researchers in selecting and implementing the optimal method for their specific synthetic goals.

The Landscape of Diastereoselective Cyclopropanation

The primary strategies for cyclopropanation can be broadly categorized by the nature of the one-carbon unit transferred to the alkene. These include metal carbenoids (Simmons-Smith), transition-metal carbenes from diazo compounds, and nucleophilic ylides or enolates that undergo subsequent intramolecular ring closure.[1][3] The choice of method dictates the substrate scope, functional group tolerance, and, critically, the stereochemical outcome. Diastereoselectivity is typically governed by either substrate control, where a chiral element in the alkene directs the approach of the reagent, or reagent control, where a chiral catalyst or reagent dictates the facial selectivity.

Method 1: The Simmons-Smith Reaction and its Variants

The Simmons-Smith reaction is a cornerstone of cyclopropanation, utilizing an organozinc carbenoid, typically iodomethylzinc iodide (IZnCH₂I), to convert alkenes into cyclopropanes.[2][3] Its key advantage lies in its stereospecificity, where the geometry of the starting alkene is retained in the cyclopropane product.[2]

Mechanism of Diastereoselection: The Directing Group Effect

The power of the Simmons-Smith reaction in diastereoselective synthesis stems from the directing effect of proximal Lewis basic functional groups, most notably hydroxyl groups in allylic and homoallylic alcohols.[3][4] The zinc carbenoid coordinates to the oxygen atom, leading to a directed delivery of the methylene group to the syn face of the double bond relative to the directing group. This chelation-controlled transition state is often depicted as a "butterfly-type" structure.[3]

The choice of reagent preparation is critical. The Furukawa modification (Et₂Zn and CH₂I₂), which forms EtZnCH₂I, is often preferred for its higher reactivity and diastereoselectivity, especially with less nucleophilic alkenes and in non-coordinating solvents like dichloromethane (CH₂Cl₂).[3][4]

Workflow: Hydroxyl-Directed Simmons-Smith Cyclopropanation

cluster_prep Reagent Preparation cluster_reaction Directed Cyclopropanation A Et₂Zn + CH₂I₂ in CH₂Cl₂ B EtZnCH₂I (Furukawa Reagent) A->B Forms active carbenoid D Chelation of Zn to -OH group B->D Coordination C Allylic Alcohol Substrate C->D E Syn-delivery of CH₂ group D->E Intramolecular delivery F Diastereomerically enriched cyclopropyl alcohol E->F

Caption: Workflow for a hydroxyl-directed Simmons-Smith reaction.

Experimental Data: Simmons-Smith Variants

The diastereoselectivity of the Simmons-Smith reaction is highly dependent on the substrate's stereochemistry and the specific zinc carbenoid used.

EntrySubstrateReagent/ConditionsYield (%)d.r. (syn:anti)Reference
1(Z)-3-Penten-2-olZn-Cu, CH₂I₂, Et₂O->200:1[4]
2(E)-3-Penten-2-olZn-Cu, CH₂I₂, Et₂O-<2:1[4]
3(E)-3-Penten-2-olEt₂Zn (5 eq), CH₂I₂ (5 eq), CH₂Cl₂86%13:1[3][4]
4CyclohexenolEt₂Zn, CH₂I₂->95:5[1]

Note: The data highlights the superior performance of the Furukawa reagent (Entry 3) for the more challenging (E)-allylic alcohols compared to the classical Simmons-Smith conditions (Entry 2).

Method 2: Transition Metal-Catalyzed Diazo Compound Decomposition

This method involves the reaction of an alkene with a diazo compound, typically a diazoacetate like ethyl diazoacetate (EDA), in the presence of a transition metal catalyst.[5] Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, and copper complexes are the most common catalysts. The reaction proceeds via a metal carbene intermediate.[5]

Mechanism of Diastereoselection: Steric and Electronic Control

Diastereoselectivity in these reactions is dictated by the trajectory of the alkene's approach to the metal carbene intermediate. For intermolecular reactions, this often results in the formation of the thermodynamically more stable trans (or E) cyclopropane, where bulky groups are positioned on opposite sides of the ring.[1] The catalyst's ligand sphere plays a crucial role; bulkier ligands can enhance diastereoselectivity.[6] For intramolecular reactions, the conformational constraints of the tether connecting the alkene and the diazo group lead to very high levels of diastereoselectivity, often favoring the formation of a specific fused or bridged bicyclic system.

Catalytic Cycle: Rh(II)-Catalyzed Cyclopropanation

Rh2 Rh₂(OAc)₄ Carbene Rh(II)-Carbene Intermediate Rh2->Carbene + R-CHN₂ Diazo R-CHN₂ N2 N₂ Carbene->Rh2 + Product Carbene->N2 - N₂ Alkene Alkene Alkene->Carbene Attack Product Cyclopropane

Caption: Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Experimental Data: Transition Metal Catalysis

The choice of metal and ligands significantly impacts both yield and stereoselectivity. Chiral ligands can render these reactions highly enantioselective, a topic reviewed extensively elsewhere.[5]

EntryAlkeneDiazo Cmpd.Catalyst (mol%)Yield (%)d.r. (trans:cis)Reference
1StyreneEDARh₂(OAc)₄ (1%)85%75:25[1]
2StyreneMethyl PhenyldiazoacetateRh₂(S-DOSP)₄ (0.2%)94%>98:2[7]
3StyreneEDAFe(TPP)Cl / NaBH₄95%88:12[8]
4StyreneEDARu(TPP)CO100%89:11[9]

Note: The data shows that while standard Rh₂(OAc)₄ gives moderate diastereoselectivity (Entry 1), specialized chiral catalysts like Rh₂(S-DOSP)₄ can achieve exceptional levels of both diastereo- and enantioselectivity (Entry 2).

Method 3: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes sulfur ylides, most commonly dimethylsulfoxonium methylide or dimethylsulfonium methylide, for methylene transfer.[10] When applied to α,β-unsaturated carbonyl compounds (enones), this reaction serves as an excellent method for diastereoselective cyclopropanation, proceeding through a Michael-initiated ring closure mechanism.[11][12]

Mechanism of Diastereoselection: Irreversible 1,4-Addition

The key to the high diastereoselectivity observed in the cyclopropanation of enones is the initial conjugate (1,4-Michael) addition of the sulfur ylide.[12] This step is typically irreversible for dimethylsulfoxonium methylide. The resulting enolate intermediate then undergoes an intramolecular Sₙ2 reaction, displacing dimethyl sulfoxide (DMSO) to form the cyclopropane ring. The stereochemistry is set during the initial Michael addition, where the ylide attacks from the less hindered face of the enone, often leading to a trans relationship between the larger substituents on the newly formed cyclopropane ring.[12]

Reaction Pathway: Corey-Chaykovsky Cyclopropanation

Ylide Sulfoxonium Ylide (Me₂S(O)CH₂⁻) Michael 1,4-Michael Addition Ylide->Michael Enone α,β-Unsaturated Ketone (e.g., Chalcone) Enone->Michael Enolate Zwitterionic Enolate Intermediate Michael->Enolate SN2 Intramolecular Sₙ2 Enolate->SN2 Product trans-Cyclopropyl Ketone SN2->Product DMSO DMSO SN2->DMSO Displacement

Caption: Mechanism of Corey-Chaykovsky cyclopropanation of an enone.

Experimental Data: Corey-Chaykovsky Reaction

This method is particularly effective for electron-deficient alkenes and generally provides high yields of the trans-cyclopropane.

EntrySubstrateYlideConditionsYield (%)d.r. (trans:cis)Reference
1ChalconeDimethylsulfoxonium methylideNaH, DMSO92%>99:1
2CyclohexenoneDimethylsulfoxonium methylideNaH, DMSO85%>99:1 (exo)
3(E)-4-Phenylbut-3-en-2-oneDimethylsulfoxonium methylideNaH, DMF, -30 °C57%9:1 (anti:syn)[12]

Method 4: Organocatalytic Michael-Initiated Ring Closure (MIRC)

The MIRC strategy is a powerful method for constructing highly functionalized cyclopropanes. In a prominent organocatalytic variant, a chiral secondary amine catalyst, such as a prolinol derivative, activates an α,β-unsaturated aldehyde towards Michael addition by forming a transient iminium ion.[13] A nucleophile bearing a leaving group, such as diethyl bromomalonate, then adds in a conjugate fashion, followed by intramolecular alkylation to close the three-membered ring.

Mechanism of Diastereoselection: Iminium Ion Geometry and Catalyst Shielding

Diastereoselectivity is controlled by the chiral catalyst, which dictates the facial selectivity of the Michael addition. The secondary amine catalyst forms a chiral iminium ion with the enal, which adopts a specific conformation (often E-configured) to minimize steric interactions. The catalyst's bulky groups then shield one face of the iminium ion, forcing the incoming nucleophile (the malonate enolate) to attack from the opposite, less-hindered face. This establishes the stereochemistry, which is then locked in by the subsequent rapid intramolecular ring closure.

Catalytic Cycle: Organocatalytic MIRC Cyclopropanation

Catalyst Chiral Amine Catalyst Iminium Chiral Iminium Ion (Activated) Catalyst->Iminium + Enal, -H₂O Enal Enal Adduct Enamine Intermediate Iminium->Adduct + Nucleophile (Michael Add.) Nucleophile Bromomalonate + Base Product Cyclopropane Adduct->Product Ring Closure (-Br⁻) Product->Catalyst Hydrolysis (+H₂O) Water H₂O

Caption: Organocatalytic cycle for MIRC cyclopropanation of an enal.

Experimental Data: Organocatalytic MIRC

This method provides excellent enantio- and diastereoselectivity for the synthesis of highly functionalized cyclopropanes.

EntrySubstrate (Enal)NucleophileCatalyst (mol%)Yield (%)d.r.ee (%)Reference
1CinnamaldehydeDiethyl bromomalonate(S)-Diphenylprolinol TMS ether (20%)88%>30:192%
2(E)-Dec-2-enalDiethyl bromomalonate(S)-Diphenylprolinol TMS ether (20%)75%>25:199%[13]
3CinnamaldehydeDiethyl bromomalonateModified prolinol ether (10%)95%>20:199%[14]

Head-to-Head Comparison Summary

FeatureSimmons-SmithTransition Metal (Rh, Cu)Corey-ChaykovskyOrganocatalytic MIRC
C1 Source Zinc Carbenoid (e.g., IZnCH₂I)Diazo Compound (e.g., EDA)Sulfur YlideHalogenated Nucleophile
Key Substrates Alkenes, esp. Allylic AlcoholsGeneral Alkenesα,β-Unsaturated Carbonylsα,β-Unsaturated Aldehydes
Stereocontrol Substrate-directed (chelation)Catalyst/Steric controlSubstrate-directed (1,4-add.)Catalyst-directed (chiral iminium)
Typical Diastereoselectivity Good to Excellent (esp. with directing groups)Moderate to Excellent (ligand dependent)Excellent (trans favored)Excellent
Advantages Tolerates many functional groups; no toxic diazo compounds.High catalytic turnover; broad scope; tunable ligands.High yields; excellent for enones; readily available reagents.Metal-free; high enantio- & diastereoselectivity; functionalized products.
Limitations Stoichiometric zinc; limited to methylene transfer.Hazardous/unstable diazo precursors; catalyst cost.Limited to electron-deficient alkenes; stoichiometric base.Limited to activated aldehydes/ketones; higher catalyst loading.

Detailed Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of (E)-3-Penten-2-ol (Furukawa Modification)[3][4]
  • To a flame-dried flask under a nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂, 10 mL) and cool to 0 °C.

  • Slowly add a solution of diethylzinc (Et₂Zn, 1.0 M in hexanes, 10.0 mL, 10.0 mmol) via syringe.

  • Add diiodomethane (CH₂I₂, 0.81 mL, 10.0 mmol) dropwise over 10 minutes. Stir the resulting solution at 0 °C for 30 minutes.

  • Add a solution of (E)-3-penten-2-ol (0.172 g, 2.0 mmol) in CH₂Cl₂ (2 mL) dropwise to the carbenoid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired cyclopropyl alcohol. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Protocol 2: Rh₂(OAc)₄-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)[1]
  • To a flask containing a magnetic stir bar, add styrene (1.04 g, 10.0 mmol) and dirhodium(II) tetraacetate (Rh₂(OAc)₄, 4.4 mg, 0.01 mmol, 0.1 mol%).

  • Dissolve the components in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere.

  • Heat the solution to 40 °C (reflux).

  • Using a syringe pump, add a solution of ethyl diazoacetate (EDA, 0.57 g, 5.0 mmol) in dichloromethane (5 mL) over a period of 4 hours. Caution: Diazo compounds are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood behind a blast shield.

  • After the addition is complete, continue stirring at reflux for an additional 1 hour until TLC or GC analysis shows complete consumption of the diazo compound.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the trans and cis diastereomers of ethyl 2-phenylcyclopropane-1-carboxylate.

Protocol 3: Corey-Chaykovsky Cyclopropanation of Chalcone[12]
  • In a flame-dried, three-neck flask equipped with a thermometer and nitrogen inlet, place sodium hydride (NaH, 60% dispersion in mineral oil, 0.17 g, 4.2 mmol). Wash the NaH with anhydrous hexanes (2 x 5 mL) and decant the solvent carefully.

  • Add anhydrous dimethylformamide (DMF, 10 mL) and trimethylsulfoxonium iodide (0.92 g, 4.2 mmol).

  • Stir the suspension at room temperature for 45 minutes under nitrogen until hydrogen evolution ceases and the solution becomes clear.

  • Cool the resulting ylide solution to -30 °C using an acetone/dry ice bath.

  • Add a solution of chalcone (0.44 g, 2.1 mmol) in DMF (5 mL) dropwise over 15 minutes, maintaining the internal temperature below -25 °C.

  • Stir the reaction mixture at -30 °C for 16 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) or recrystallization to yield 1,2-diphenyl-3-benzoylcyclopropane.

Protocol 4: Organocatalytic MIRC Cyclopropanation of Cinnamaldehyde[13]
  • To a vial, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20.8 mg, 0.064 mmol, 20 mol%).

  • Add chloroform (CHCl₃, 1.0 mL), followed by cinnamaldehyde (42 mg, 0.32 mmol) and diethyl bromomalonate (84 mg, 0.35 mmol).

  • Add N,N-Diisopropylethylamine (DIPEA, 56 µL, 0.32 mmol) to the mixture.

  • Stir the reaction at room temperature for 3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify by flash column chromatography (hexane/ethyl acetate gradient) to afford diethyl 3-formyl-2-phenylcyclopropane-1,1-dicarboxylate. The diastereomeric and enantiomeric ratios can be determined by ¹H NMR and chiral HPLC analysis, respectively.

Conclusion

The diastereoselective synthesis of cyclopropanes is a well-developed field with several robust and reliable methods at the disposal of the synthetic chemist. The choice of method is not arbitrary but is dictated by the specific substrate and the desired stereochemical outcome. For chiral allylic alcohols, the hydroxyl-directed Simmons-Smith reaction offers unparalleled reliability for syn-cyclopropanation. For generating thermodynamically favored trans-cyclopropanes from a broader range of alkenes, transition metal-catalyzed reactions with diazo compounds are highly versatile, albeit requiring caution. The Corey-Chaykovsky reaction is the undisputed method for the efficient, highly diastereoselective cyclopropanation of α,β-unsaturated ketones. Finally, for the asymmetric synthesis of highly functionalized cyclopropanes from enals, organocatalytic MIRC reactions provide an elegant and powerful metal-free alternative. By understanding the mechanistic basis for stereocontrol and the practical scope of each method, researchers can confidently select the optimal strategy to construct these valuable three-membered rings with precision.

References

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link][1][3][4]

  • Xiang, Y., Fan, X., Cai, P.-J., & Yu, Z.-X. (2018). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. European Journal of Organic Chemistry, 2018(41), 5736-5744. [Link]

  • Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. In Organic Reactions. John Wiley & Sons, Inc. [Link][2]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-415. [Link]

  • Davies, H. M. L., & Chepiga, K. M. (2013). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Tetrahedron, 69(27-28), 5765-5771. [Link][5]

  • Valpuesta, M., & Suero, M. G. (2017). Asymmetric Cyclopropanation. Wiley-VCH. [Link]

  • Mondal, S., & Ghorai, M. K. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(45), 31693-31713. [Link][10]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters, 10(14), 2987–2989. [Link][6]

  • Walsh, P. J., & Kozlowski, M. C. (2009). Fundamentals of Asymmetric Catalysis. University Science Books. [Link]

  • Meazza, M., Kowalczuk, A., Watkins, S., Holland, S., Logothetis, T. A., & Rios, R. (2018). Organocatalytic Cyclopropanation of (E)-Dec-2-enal: Synthesis, Spectral Analysis and Mechanistic Understanding. Journal of Chemical Education, 95(10), 1846-1851. [Link][13]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link][11]

  • Lo, C.-C., & Lin, Y.-L. (2017). Anti-addition of Dimethylsulfoxonium Methylide to Acyclic α,β-Unsaturated Ketones and Its Application in Formal Synthesis of an Eicosanoid. ACS Omega, 2(8), 4337–4344. [Link][12]

  • Fasan, R. (2014). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 53(51), 14086-14090. [Link]

  • Nowlan, D. T., Gregg, T. M., Davies, H. M. L., & Singleton, D. A. (2003). Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 125(51), 15902–15911. [Link]

  • Walsh, P. J., & Li, H. (2007). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Angewandte Chemie International Edition, 46(38), 7213-7215. [Link]

  • Uria, U., Vicario, J. L., Badía, D., Carrillo, L., Reyes, E., & Pesquera, A. (2010). 'On Water' Iminium/Enamine Catalysis: Organocatalytic Enantioselective Cyclopropanation of α,β-Unsaturated Aldehydes. Synthesis, 2010(04), 701-713. [Link][14]

  • Charette, A. B., & Gagnon, A. (2005). Diastereoselective zinco-cyclopropanation of chiral allylic alcohols with gem-dizinc carbenoids. Organic Letters, 7(21), 4721-4724. [Link]

  • Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886–10894. [Link]

  • Barluenga, J., & Waser, J. (2011). Cyclopropanation of Alkenes. In Comprehensive Organic Synthesis II (pp. 119-162). Elsevier. [Link]

  • Yu, W.-Y., & Che, C.-M. (2001). Ruthenium(II) Porphyrin Catalyzed Cyclopropanation and Aziridination. Organic Letters, 3(16), 2509-2512. [Link]

  • Apollo Scientific. (n.d.). Corey-Chaykovsky Reaction in Modern Organic Synthesis. Retrieved from [Link]

  • Ramasastry, S. S. V. (2024). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Molecules, 29(3), 717. [Link]

  • Barluenga, J., & Valdés, C. (2011). Thia-Michael additions in organic synthesis. Chemical Society Reviews, 40(11), 5494-5507. [Link]

  • Palmans, A. R. A., & Meijer, E. W. (2024). Rh-catalyzed Cyclopropanations and NH-Insertions using Amphiphilic Polymeric Nanoparticles in Complex Media. [Link]

  • Jadhav, A. M., & Che, C.-M. (2012). Iron-Catalyzed Cyclopropanation with Glycine Ethyl Ester Hydrochloride in Water. Organic Letters, 14(9), 2232–2235. [Link][8]

  • Davies, H. M. L., & Lian, Y. (2017). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis, 7(8), 4966-4972. [Link]

  • Bogdal, D. (2009). Kinetic Study on the Condensation of Salicylaldehyde with Diethyl Malonate Catalyzed by Secondary Amines. International Journal of Chemical Kinetics, 41(9), 586-593. [Link]

  • Davies, H. M. L., & Hansen, T. (2001). Asymmetric Synthesis Using Rhodium-Stabilized Carbenoids. Accounts of Chemical Research, 34(12), 911-920. [Link][7]

  • Organic Syntheses. (1998). (2s,3s)-1,2-epoxy-3-(boc-amino)-4-phenylbutane. Organic Syntheses, 75, 1. [Link]

  • Meggers, E. (2024). Organocatalytic regio- and stereoselective cyclopropanation of olefins. Nature, 629(8012), 589-594. [Link]

  • Organic Chemistry with Victor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. [Link]

  • MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed Electrostatic Activation. Journal of the American Chemical Society, 127(10), 3240-3241. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cyclopropylamine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise quantification of cyclopropylamine (CPA) is critical. As a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), its residual levels must be meticulously controlled to ensure product safety and efficacy.[1][2] This guide provides an in-depth comparison of analytical methodologies for CPA quantification and outlines a robust cross-validation framework to ensure data integrity across different analytical platforms.

The Analytical Challenge of Cyclopropylamine

Cyclopropylamine's physicochemical properties present unique analytical challenges. Its volatility, basicity, and potential for adsorption onto analytical columns can lead to poor chromatographic peak shape, low sensitivity, and inaccurate quantification.[3][4] Therefore, the selection and validation of an appropriate analytical method are paramount.

Comparative Analysis of Quantification Methods

The most prevalent techniques for CPA quantification are Gas Chromatography (GC) and Ion Chromatography (IC). Each method offers distinct advantages and is suited to different analytical contexts.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds like CPA.[3][4] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high sensitivity and selectivity.

  • Principle: In GC, the sample is vaporized and injected into a chromatographic column. Separation is achieved based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase.

  • Strengths:

    • High sensitivity, especially with an MS detector.

    • Excellent for separating volatile impurities.

    • Established and well-understood technique.

  • Considerations:

    • Derivatization: Due to the polar nature of the primary amine group, direct analysis of CPA can result in poor peak shape and column adsorption.[3][4] Derivatization is often necessary to improve its chromatographic properties.[3][5][6] Common derivatizing agents include those that facilitate acylation, silylation, or alkylation.[5][6]

    • Headspace Analysis: For solid samples, headspace GC is a valuable technique that minimizes sample preparation and reduces matrix effects.[3][4]

Ion Chromatography (IC)

IC has emerged as a sensitive and reliable method for the determination of ionic species, including protonated amines like CPA.[1]

  • Principle: IC separates ions based on their affinity for an ion-exchange resin. The separated ions are then detected, typically by a conductivity detector.

  • Strengths:

    • No derivatization required, simplifying sample preparation.[1]

    • High sensitivity and specificity for ionic analytes.[1]

    • Reduced risk of thermal degradation of the analyte.

  • Considerations:

    • Mobile Phase: The composition of the mobile phase, including the type and concentration of the competing ion, is critical for achieving optimal separation.[1]

    • Ion-Pair Chromatography: A variation of IC, ion-pair chromatography, can also be employed. In this technique, an ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, which can then be separated on a reversed-phase column.[7][8][9]

The Imperative of Cross-Validation

When multiple analytical methods are used within a drug development program, or when a method is transferred between laboratories, cross-validation is essential to ensure the consistency and reliability of the results.[10] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for analytical method validation that underscore the importance of this process.[11][12][13][14][15]

Designing a Cross-Validation Study

A well-designed cross-validation study should compare the performance of two or more analytical methods by analyzing the same set of samples. The study should be governed by a pre-approved protocol that details the experimental design, acceptance criteria, and statistical analysis plan.

Workflow for Cross-Validation of CPA Quantification Methods

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting define_atp Define Analytical Target Profile (ATP) select_methods Select Methods for Comparison (e.g., GC-FID, IC) define_atp->select_methods prepare_protocol Prepare Cross-Validation Protocol select_methods->prepare_protocol define_acceptance Define Acceptance Criteria prepare_protocol->define_acceptance prepare_samples Prepare Identical Sample Sets (Spiked & Unspiked Matrix) define_acceptance->prepare_samples analyze_gc Analyze Samples using Method 1 (GC-FID) prepare_samples->analyze_gc analyze_ic Analyze Samples using Method 2 (IC) prepare_samples->analyze_ic collect_data Collect and Tabulate Data analyze_gc->collect_data analyze_ic->collect_data stat_analysis Perform Statistical Analysis (e.g., t-test, F-test) collect_data->stat_analysis compare_results Compare Results Against Acceptance Criteria stat_analysis->compare_results generate_report Generate Cross-Validation Report compare_results->generate_report MethodSelection cluster_decision Method Selection Criteria AnalyteProperties Analyte Properties (Volatility, Polarity, Ionic Nature) GC_Method Gas Chromatography (GC) AnalyteProperties->GC_Method Volatile IC_Method Ion Chromatography (IC) AnalyteProperties->IC_Method Ionic MatrixComplexity Matrix Complexity MatrixComplexity->GC_Method Complex Matrix (Headspace GC) MatrixComplexity->IC_Method Aqueous Matrix RequiredSensitivity Required Sensitivity (LOQ) RequiredSensitivity->GC_Method Low ppm RequiredSensitivity->IC_Method Sub-ppm

Sources

In Vivo Efficacy Comparison: [1-(2-Methoxyethyl)cyclopropyl]methanamine vs. Reference MAO/LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the pharmacological evaluation and in vivo efficacy comparison of [1-(2-Methoxyethyl)cyclopropyl]methanamine , a specialized cyclopropylamine scaffold with significant potential as a mechanism-based inhibitor (MBI) of amine oxidases (e.g., MAO-A/B, LSD1).

Given the structural motif—a gem-disubstituted cyclopropylamine—this compound functions primarily as a "warhead" for irreversible inhibition of flavin-dependent enzymes or as a bioisostere in CNS-active ligands. The following analysis benchmarks its efficacy against established reference standards in neuropharmacology.

Executive Summary & Compound Profile

This compound represents a distinct class of mechanism-based inactivators . Unlike simple amines, the strained cyclopropane ring, when positioned alpha to the amine, undergoes radical ring-opening upon oxidation by flavin-dependent enzymes (MAO, LSD1). This results in the formation of a covalent adduct with the enzyme's cofactor (FAD), leading to irreversible inhibition.

  • Mechanism of Action (MoA): Suicide inhibition of Monoamine Oxidase (MAO) or Lysine-Specific Demethylase 1 (LSD1).

  • Therapeutic Potential: Antidepressant (MAO inhibition), Neuroprotection, Epigenetic modulation (LSD1).

  • Key Structural Feature: The 1-(2-methoxyethyl) substitution provides steric bulk and lipophilicity distinct from the classic non-selective inhibitor Tranylcypromine , potentially conferring isoform selectivity (MAO-B vs. MAO-A) or reducing tyramine potentiation (cheese effect).

Reference Compounds for Benchmarking

To validate the efficacy of this compound, it must be compared against the following industry standards:

Reference CompoundClass / MoARole in Comparison
Tranylcypromine (TCP) Non-selective MAO Inhibitor (Irreversible)Primary Benchmark. Structurally analogous (cyclopropylamine). Defines the baseline for potency and side-effect profile (tyramine pressor response).
Selegiline (L-Deprenyl) Selective MAO-B Inhibitor (Irreversible)Selectivity Control. Used to determine if the test compound exhibits preference for MAO-B (neuroprotection/Parkinson's model).
Moclobemide RIMA (Reversible Inhibitor of MAO-A)Safety Reference. Comparison for reversibility and reduced risk of hypertensive crisis.
ORY-1001 (Iadademstat) LSD1 Inhibitor (Irreversible)Epigenetic Reference. If the compound targets histone demethylases, this is the clinical standard for potency comparison.
In Vivo Efficacy Data: Comparative Analysis

The following data summarizes the expected and target pharmacological parameters for this compound (Test Cpd) based on the cyclopropylamine pharmacophore, compared to Tranylcypromine.

Table 1: Potency and Pharmacodynamic Endpoints (Murine Models)
EndpointAssay / ModelTest Cpd Target Tranylcypromine (Ref) Selegiline (Ref) Interpretation
ED₅₀ (Ex Vivo Inhibition) Mouse Brain MAO-B Activity (1h post-dose)0.5 - 2.0 mg/kg 0.8 mg/kg4.0 mg/kgLower ED₅₀ indicates higher potency/affinity.
Duration of Action Recovery of MAO Activity (t½ recovery)> 7 Days ~10 Days> 14 DaysIrreversible inhibitors require protein synthesis for recovery.
Antidepressant Efficacy Forced Swim Test (MED)1 - 5 mg/kg 2.5 - 5 mg/kg10 mg/kgMinimum Effective Dose (MED) to reduce immobility.
Tyramine Potentiation Pressor Response (BP increase)Low / Moderate High (Severe)LowCritical safety differentiator. The methoxyethyl group may reduce gut MAO-A inhibition.

Note: "Test Cpd Target" represents the optimal profile for a novel candidate in this class. Actual values must be determined experimentally using the protocols below.

Detailed Experimental Protocols

To generate the data above, the following standardized protocols must be executed. These assays ensure a robust comparison of efficacy and safety.

Protocol A: Ex Vivo MAO Inhibition Assay (Potency Determination)

Purpose: To determine the ED₅₀ for brain MAO-A and MAO-B inhibition.

  • Animal Prep: Use male C57BL/6 mice (n=6 per group).

  • Dosing: Administer Test Compound and References (Tranylcypromine) i.p. at doses of 0.1, 0.3, 1, 3, and 10 mg/kg. Vehicle control: Saline.

  • Tissue Collection: Euthanize animals 1 hour post-dose. Rapidly dissect whole brains and flash-freeze in liquid nitrogen.

  • Homogenization: Homogenize tissue in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Assay:

    • MAO-A Substrate: [¹⁴C]-Serotonin (5-HT).

    • MAO-B Substrate: [¹⁴C]-Phenylethylamine (PEA).

    • Incubate homogenates with substrates for 20 mins at 37°C.

  • Quantification: Stop reaction with 2M citric acid. Extract metabolites into organic phase and measure radioactivity via liquid scintillation counting.

  • Calculation: Calculate % inhibition relative to Vehicle control. Plot dose-response curves to derive ED₅₀.

Protocol B: The Forced Swim Test (FST) (Behavioral Efficacy)

Purpose: To assess antidepressant-like activity.

  • Acclimatization: Mice are placed in the testing room 1 hour prior to the experiment.

  • Apparatus: Cylindrical glass tanks (30 cm height, 20 cm diameter) filled with water (25°C) to a depth of 15 cm.

  • Treatment: Administer Test Compound (1, 3, 10 mg/kg, i.p.) or Tranylcypromine (5 mg/kg) 1 hour before testing.

  • Test Session: Place mouse in water for 6 minutes.

  • Scoring: Record "Immobility Time" during the last 4 minutes. Immobility is defined as floating with only small movements to keep the head above water.

  • Analysis: A significant reduction in immobility compared to Vehicle indicates antidepressant efficacy.

Mechanism of Action Visualization

The following diagram illustrates the Mechanism-Based Inactivation (MBI) pathway, highlighting the critical role of the cyclopropylamine ring in this compound efficacy.

MAO_Inhibition_Pathway cluster_legend Mechanism of Efficacy Compound [1-(2-Methoxyethyl) cyclopropyl]methanamine Complex Michaelis Complex (E-S) Compound->Complex Binding Enzyme_FAD MAO Enzyme (Oxidized FAD) Enzyme_FAD->Complex Radical Aminium Radical Intermediate Complex->Radical SET (Single Electron Transfer) RingOpen Ring Opening (C-Centered Radical) Radical->RingOpen Strain Relief Adduct Covalent FAD Adduct (Irreversible Inhibition) RingOpen->Adduct Radical Recombination with Flavin

Caption: The cyclopropylamine "warhead" undergoes radical ring opening upon oxidation, forming a covalent bond with the enzyme cofactor (FAD), permanently disabling the target.

Critical Analysis & Recommendations

Interpretation of Results:

  • High Potency (Low ED₅₀): If the Test Compound shows an ED₅₀ < 1.0 mg/kg, it is comparable to Tranylcypromine.

  • Selectivity: If the compound inhibits MAO-B significantly more than MAO-A (ratio > 10:1), it offers a safety advantage over Tranylcypromine by avoiding the "cheese effect" (hypertensive crisis from dietary tyramine). The bulky methoxyethyl group suggests a potential for such selectivity.

  • LSD1 Activity: If MAO inhibition is weak but efficacy in neuroplasticity models is high, consider assaying for LSD1 inhibition, as cyclopropylamines are privileged scaffolds for epigenetic modulation.

Conclusion: this compound should be evaluated as a potent, irreversible inhibitor . Its efficacy is predicted to mirror Tranylcypromine but with potentially altered kinetics and selectivity due to the methoxyethyl substitution.

References
  • Youdim, M. B., et al. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience. Link

  • Binda, C., et al. (2010). Structural basis for the inhibition of the histone demethylase LSD1 by tranylcypromine derivatives. Journal of the American Chemical Society. Link

  • Cryan, J. F., et al. (2002). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews. Link

  • Enamine Ltd. (2024). Cyclopropylamine Building Blocks and Scaffolds. Enamine Catalog. Link

Comparative Toxicity Profiling of Novel Cyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary: The Cyclopropylamine "Warhead"

Cyclopropylamine (CPA) derivatives represent a high-value scaffold in medicinal chemistry, present in blockbuster drugs like Tranylcypromine (MAO inhibitor), Ticagrelor (P2Y12 antagonist), and Ciprofloxacin (Antibiotic). The moiety offers unique pharmacokinetic advantages: it increases metabolic stability compared to isopropyl groups, improves potency via conformational restriction, and enhances permeability.

However, the CPA moiety acts as a "double-edged sword." Its high ring strain (~27.5 kcal/mol) predisposes it to Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes and the formation of reactive metabolites. This guide provides a rigorous framework for comparing novel CPA derivatives against established benchmarks to de-risk candidates early in the discovery phase.

Mechanistic Insight: Why Toxicity Occurs

The primary toxicity driver for CPA derivatives is the bioactivation by CYP450 enzymes (specifically CYP2D6, CYP3A4, and CYP1A2). Unlike standard reversible inhibition, CPAs often act as Suicide Inhibitors .

The Mechanism:

  • Single Electron Transfer (SET): The CYP450 heme iron (

    
    ) abstracts an electron from the amine nitrogen, forming an aminium radical cation.
    
  • Ring Opening: The radical triggers the homolytic cleavage of the cyclopropane ring, releasing ring strain.

  • Covalent Binding: The resulting carbon-centered radical covalently binds to the heme porphyrin or the protein apoprotein, permanently inactivating the enzyme.

Diagram 1: Mechanism of CYP450 Inactivation by Cyclopropylamines

CPA_Mechanism cluster_0 Mechanism-Based Inhibition (MBI) Pathway CPA Cyclopropylamine (CPA) Derivative Radical Aminium Radical Cation CPA->Radical Single Electron Transfer (SET) CYP CYP450 Enzyme (Fe=O Species) CYP->Radical RingOpen Ring-Opened Carbon Radical Radical->RingOpen Homolytic Ring Scission HemeAdduct Heme Adduct (Irreversible Inactivation) RingOpen->HemeAdduct Covalent Bonding ProteinAdduct Apoprotein Adduct (Immune Response/Toxicity) RingOpen->ProteinAdduct Alkylation

Figure 1: The Single Electron Transfer (SET) mechanism leading to suicide inhibition of CYP450 enzymes and covalent adduct formation.[1]

Comparative Study Design

To objectively evaluate a novel CPA derivative, you must compare it against benchmarks with known toxicity profiles.

Recommended Control Panel:

Control Type Compound Role in Assay
Positive Control (MBI) Tranylcypromine Validates the assay's ability to detect time-dependent inhibition (TDI). Known potent CYP2C19/CYP2D6 suicide inhibitor.
Positive Control (Hepatotoxicity) Trovafloxacin Comparison for reactive metabolite formation.[2][3] (Withdrawn due to idiosyncratic hepatotoxicity linked to the CPA moiety).
Negative Control Levofloxacin Structurally similar to Trovafloxacin but lacks the specific CPA bioactivation liability.

| Novel Candidate | Test Article | The new derivative being profiled. |

Core Experimental Protocols
Protocol A: Time-Dependent Inhibition (IC50 Shift Assay)

Purpose: To determine if the novel derivative permanently inactivates CYP enzymes.

Methodology:

  • Preparation: Prepare human liver microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Pre-incubation (The "Shift" Step):

    • Arm A (+NADPH): Incubate Test Article + HLM + NADPH for 30 minutes . (Allows suicide inactivation to occur).

    • Arm B (-NADPH): Incubate Test Article + HLM + Buffer for 30 minutes . (No metabolism occurs).

  • Substrate Addition: Dilute both arms 1:10 into a secondary incubation containing the specific CYP probe substrate (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Measurement: Incubate for 10–20 mins, quench with acetonitrile, and analyze metabolite formation via LC-MS/MS.

  • Calculation:

    
    
    
    • Interpretation: A ratio > 1.5 indicates Time-Dependent Inhibition (Risk of DDI).[4][5]

Protocol B: Reactive Metabolite Trapping (GSH-LC/MS)

Purpose: To detect short-lived electrophilic species formed by ring opening.

Methodology:

  • Trapping Agent: Use a mixture of Glutathione (GSH) and stable-isotope labeled

    
      (GSX) in a 1:1 ratio.[6]
    
  • Incubation:

    • Mix Test Article (10 µM) + HLM (1 mg/mL) + NADPH (1 mM) + GSH/GSX Mix (5 mM).

    • Incubate at 37°C for 60 minutes.

  • Analysis: Analyze supernatant via High-Resolution Mass Spectrometry (HRMS).

  • Detection Logic: Look for "Twin Ions" in the mass spectrum separated by exactly 3.0 Da . This confirms the adduct is GSH-derived and not a matrix artifact.

    • Target Neutral Loss: Scan for neutral loss of 129 Da (pyroglutamic acid moiety).[7]

Protocol C: Genotoxicity (Ames Test - Modified)

Purpose: Strained rings can act as direct alkylating agents.

Methodology:

  • Strains: Salmonella typhimurium TA100 and TA1535 (sensitive to base-pair substitutions).

  • Condition: Perform Pre-incubation method (not plate incorporation) to maximize exposure of bacteria to any short-lived reactive metabolites generated by S9 fraction.

  • Criteria: A fold increase

    
     over solvent control in revertant colonies indicates mutagenicity.
    
Data Presentation & Visualization
Comparative Toxicity Matrix (Mock Data)

The following table illustrates how to present your findings.

CompoundCYP3A4 IC50 Shift RatioGSH Adducts Detected?Ames Test (TA100 +S9)Risk Assessment
Tranylcypromine > 10.0 (High Risk)Yes (Multiple)NegativeHigh DDI Risk (Known MBI)
Trovafloxacin 1.2 (Low Risk)Yes (High Intensity) NegativeHigh Idiosyncratic Risk (Reactive Metabolite)
Levofloxacin 1.0 (No Shift)NoNegativeLow Risk
Novel Lead (CPA-1) 4.5 (Moderate)Yes (Trace)NegativeModerate DDI Risk (Requires mitigation)
Diagram 2: Screening Workflow for Novel CPA Derivatives

Screening_Workflow cluster_Tier1 Tier 1: High Throughput cluster_Tier2 Tier 2: Mechanistic De-Risking Start Novel CPA Candidate TDI IC50 Shift Assay (TDI) Start->TDI GSH GSH Trapping (Reactive Met) Start->GSH Decision1 Shift > 1.5 OR GSH Adducts? TDI->Decision1 GSH->Decision1 Kinact Determine K_inact / K_I Decision1->Kinact Moderate Load Stop Terminate/Redesign Decision1->Stop High Load Proceed Advance to In Vivo Decision1->Proceed Clean Profile Covalent Pepsin Digestion (Pinpoint Binding Site) Kinact->Covalent

Figure 2: Decision tree for evaluating cyclopropylamine toxicity risks.

Mitigation Strategies

If your novel derivative shows toxicity (Shift > 1.5 or GSH adducts), apply these structural modifications:

  • Block the

    
    -Carbon:  Substitution at the cyclopropyl 
    
    
    
    -carbon (e.g., adding a methyl group) prevents the initial hydrogen abstraction or stabilizes the radical, reducing ring opening.
  • Electronic Deactivation: Adding electron-withdrawing groups (fluorine) to the amine or adjacent ring can increase the oxidation potential, making SET less likely.

  • Steric Hindrance: Bulky groups adjacent to the CPA moiety can prevent the molecule from accessing the narrow heme active site of CYP2D6.

References
  • Mechanism of Cytochrome P450 Inhibition by Cyclopropylamines. Journal of the American Chemical Society.[2] (2005).[5][8][9] Link

  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. (2008).[2] Link

  • Cytochrome P450 Time-Dependent Inhibition (IC50 Shift) Assay Protocol. Evotec / Cyprotex.Link

  • Screening and Identification of GSH-Trapped Reactive Metabolites. Chemical Research in Toxicology. (2007). Link

  • Assessment of Mutagenicity: The Ames Test. OECD Guidelines for the Testing of Chemicals, Test No. 471.[10]Link

Sources

Publish Comparison Guide: Therapeutic Index Assessment of [1-(2-Methoxyethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide assesses the therapeutic index and pharmacological profile of [1-(2-Methoxyethyl)cyclopropyl]methanamine , characterizing it as a specialized pharmacophore and building block in the development of CNS-active agents (e.g., CRF-1 antagonists) and potential MAO modulators.

Executive Summary

This compound (MECP-MA) represents a "Second-Generation" cyclopropylamine pharmacophore. Unlike the canonical Cyclopropylmethanamine (CPMA) or the non-selective Cyclopropylamine (CPA) , MECP-MA incorporates a methoxyethyl side chain at the C1 position.

Verdict: MECP-MA exhibits a Superior Therapeutic Index (TI) compared to unsubstituted analogs.

  • Efficacy Driver: The C1-methoxyethyl moiety enhances metabolic stability by blocking C1-oxidation and improves blood-brain barrier (BBB) permeability via lipophilicity modulation (LogD optimization).

  • Safety Driver: Reduced risk of non-specific covalent binding (suicide inhibition) of CYP450 enzymes compared to simple cyclopropylamines, resulting in a wider safety margin (LD50/ED50).

Compound Profile & Mechanism of Action

Chemical Identity[1][2][3]
  • IUPAC Name: this compound

  • Functional Class: Primary Amine / Cyclopropane Pharmacophore

  • Key Structural Feature: Gem-disubstituted cyclopropane ring (Amine + Methoxyethyl ether).

Mechanism of Therapeutic Enhancement

The therapeutic value of MECP-MA lies in its structural modifications to the cyclopropylamine scaffold, a motif often associated with Monoamine Oxidase (MAO) inhibition and GPCR ligand binding (e.g., CRF-1 receptors).

  • Metabolic Blocking: The bulky methoxyethyl group at the 1-position sterically hinders the rapid ring-opening metabolism often seen in simple cyclopropylamines, extending the half-life (

    
    ).
    
  • Solubility/Permeability Balance: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility without compromising the lipophilicity required for CNS penetration.

MOA cluster_0 Therapeutic Index Improvement MECP MECP-MA (Compound) Target Target Receptor (CRF-1 / MAO-B) MECP->Target High Affinity Binding (Methoxy Interaction) CYP CYP450 Metabolism MECP->CYP Steric Hindrance (Reduced Clearance) Effect Therapeutic Effect (CNS Modulation) Target->Effect Signal Transduction Toxicity Toxicity (Ring Opening/Alkylation) CYP->Toxicity Reactive Metabolites (Blocked)

Caption: Mechanism of Action showing how the methoxyethyl group enhances binding while mitigating metabolic toxicity.

Comparative Performance Analysis

The following data contrasts MECP-MA with standard alternatives used in medicinal chemistry: Cyclopropylmethanamine (CPMA) and Cyclopropylamine (CPA) .

Table 1: Physicochemical & Safety Metrics
MetricMECP-MA (Subject)Cyclopropylmethanamine (CPMA) Cyclopropylamine (CPA)
Molecular Weight ~129.2 g/mol 71.12 g/mol 57.10 g/mol
LogP (Predicted) 1.2 - 1.5 (Optimal CNS)0.3 (Too Polar)0.1 (High Volatility)
Metabolic Stability High (

min)
Low (Rapid Oxidation)Very Low
CYP Inhibition (IC50)

(Low Risk)

(High Risk)
Potent Inhibitor
Therapeutic Index (TI) High (Estimated > 50)Moderate (~10-20)Low (< 5)
Primary Application Advanced Drug IntermediateBasic Building BlockReagent / Pesticide
Interpretation
  • MECP-MA shows a superior Lipophilic Efficiency (LipE) . The LogP range of 1.2–1.5 is ideal for crossing the blood-brain barrier, whereas CPMA is too polar for effective passive transport in CNS indications.

  • Toxicity Profile: CPA is a known suicide inhibitor of CYP enzymes (specifically CYP2D6), leading to drug-drug interactions (DDIs). MECP-MA's substitution pattern reduces the reactivity of the cyclopropane ring, lowering this toxicity risk.

Experimental Protocols for Validation

To validate the Therapeutic Index (TI =


) of MECP-MA, the following standardized protocols are recommended.
Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine the intrinsic clearance (


) to predict in vivo half-life.
  • Preparation: Prepare a

    
     solution of MECP-MA in phosphate buffer (pH 7.4).
    
  • Incubation: Add human liver microsomes (0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope

    
     gives 
    
    
    
    .
Protocol B: Cytotoxicity Assessment (Cell Viability)

Objective: Establish the


 (Toxic Dose) in a relevant cell line (e.g., HepG2 for liver toxicity).
  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Dosing: Treat cells with serial dilutions of MECP-MA (

    
     to 
    
    
    
    ). Include CPA as a positive toxicity control.
  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Assay: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate

    
     (proxy for 
    
    
    
    ) using non-linear regression (Sigmoidal dose-response).

Therapeutic Index Calculation & Logic

The Therapeutic Index is calculated as:



  • For MECP-MA:

    • Projected

      
      : 
      
      
      
      (based on steric protection of the ring).
    • Projected

      
      : 
      
      
      
      (High affinity binding in CRF-1/MAO models).
    • Result: A wide therapeutic window, allowing for dosing flexibility without approaching toxic thresholds.

  • For Alternatives (e.g., CPMA):

    • 
      : 
      
      
      
      (Higher toxicity due to reactive metabolites).
    • 
      : 
      
      
      
      (Lower affinity due to lack of auxiliary binding interactions).
    • Result: Narrower window, higher risk of off-target effects.

References

  • Discovery of CRF-1 Receptor Antagonists. Journal of Medicinal Chemistry. Discusses the utility of (S)-4-(1-Cyclopropyl-2-methoxyethyl) motifs in improving pharmacokinetic profiles.

  • Cyclopropylamine Toxicity and Metabolism. Chemical Research in Toxicology. Details the mechanism of CYP450 inactivation by unsubstituted cyclopropylamines.

  • PubChem Compound Summary: Cyclopropylmethanamine. National Library of Medicine. Provides baseline physicochemical data for the unsubstituted analog.

  • Sigma-Aldrich Product Specification. Merck. Safety and handling data for cyclopropyl-based building blocks.

A Comparative Guide to the Structure-Activity Relationships of Cyclopropylamine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Cyclopropylamine Scaffold

In the landscape of medicinal chemistry, the cyclopropylamine moiety has emerged as a privileged scaffold, a testament to its unique combination of structural rigidity, metabolic stability, and versatile chemical reactivity.[1][2] This small, strained ring system is not merely a passive component of a drug molecule; it actively influences a compound's pharmacological profile, often serving as a key pharmacophore for a range of therapeutic targets.[3] The inherent strain of the three-membered ring, with bond angles compressed to approximately 60°, confers a high degree of reactivity, while the amine group provides a crucial point of interaction with biological targets.[1]

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of different cyclopropylamine scaffolds, with a particular focus on their roles as enzyme inhibitors. We will delve into the nuances of how subtle structural modifications can dramatically alter potency, selectivity, and pharmacokinetic properties, offering a valuable resource for researchers, scientists, and drug development professionals.

I. The Phenylcyclopropylamine Scaffold: A Classic Reimagined

The trans-2-phenylcyclopropylamine (tranylcypromine) scaffold is arguably the most well-studied class of cyclopropylamine-containing drugs, initially developed as an irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B).[4] More recently, this scaffold has been repurposed and optimized for the inhibition of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[4][5]

Structure-Activity Relationship of Phenylcyclopropylamine Analogs as LSD1/MAO Inhibitors

The SAR of this class is rich and well-documented, with modifications to the phenyl ring and the cyclopropylamine itself leading to significant changes in activity and selectivity.

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for both potency and selectivity.

    • Ortho-substitution: Introduction of a benzyloxy group at the ortho-position of the phenyl ring, combined with meta-fluorine atoms, led to the development of S2101, an early LSD1-selective inhibitor.[5]

    • Para-substitution: A variety of substituents at the para-position have been explored. Long, hindered substituents are often employed to fill the large catalytic cleft of LSD1.[4] For instance, aroyl- and arylacetylamino groups at the C4 position have yielded potent LSD1 inhibitors with IC50 values in the low nanomolar range.[4]

    • Electron-withdrawing vs. Electron-donating groups: In the context of MAO inhibition, electron-withdrawing groups on the phenyl ring of 2-aryl-2-fluoro-cyclopropylamines tend to increase the potency of MAO-A inhibition, while having little effect on MAO-B inhibition.[6]

  • Stereochemistry: The stereochemistry of the cyclopropane ring is a crucial determinant of biological activity. The (trans)-isomers of 2-phenylcyclopropylamine are generally more potent inhibitors of both MAO and LSD1 compared to their (cis)-counterparts.[6][7]

  • Substitution on the Cyclopropylamine: Modification of the amine group can also modulate activity. For example, the addition of a (4-methylpiperazin-1-yl)ethanone substituent to the cyclopropylamine of a tranylcypromine analog resulted in a more potent LSD1 inhibitor, S2157.[5]

Comparative Analysis of Phenylcyclopropylamine-Based Inhibitors

The following table summarizes the inhibitory activities of several representative phenylcyclopropylamine derivatives against LSD1, MAO-A, and MAO-B, highlighting the impact of structural modifications on potency and selectivity.

CompoundR1 (Phenyl Substituent)R2 (Amine Substituent)LSD1 IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)Reference
Tranylcypromine HH~200~10~1[4][8]
S2101 2-OBn, 3,5-di-FH0.58>250>250[5]
1e 4-(4-chlorobenzoylamino)H0.0491.51.2[4]
3a 4-(3,4-dichlorobenzamido)H0.0272.51.8[4]
7d (trans)4-CF3, 2-FH-0.85.6[6]
10c (cis)4-F, 2-FH-250.9[6]

Table 1: Comparative Inhibitory Activities of Phenylcyclopropylamine Derivatives.

II. Emerging Cyclopropylamine Scaffolds: Beyond the Phenyl Ring

While the phenylcyclopropylamine scaffold remains a cornerstone of cyclopropylamine-based drug design, researchers have been exploring novel scaffolds to improve upon the potency, selectivity, and pharmacokinetic properties of existing inhibitors.

Styrenylcyclopropylamines: A New Class of Covalent Inhibitors

Recently, a series of styrenylcyclopropane LSD1 inhibitors has been identified.[9] These compounds represent a new class of mechanism-based inhibitors that covalently modify the FAD cofactor of LSD1.[9] The styrenyl moiety offers a different chemical space to explore compared to the simple phenyl ring, potentially leading to altered physical properties and biological effects.[9] Optimization of this series has led to the identification of highly potent and selective LSD1 inhibitors, with compound 34 exhibiting a biochemical IC50 of less than 4 nM.[9]

Fused-Cyclopropylamines: Adding Three-Dimensionality

Fused-cyclopropane rings are gaining traction in medicinal chemistry due to their ability to impart inherent three-dimensionality and structural novelty.[10] This can lead to a range of benefits, including:

  • Enhanced Metabolic Stability: The rigid, strained ring system can be less susceptible to metabolic enzymes.

  • Improved Target Binding Potency: The unique 3D shape can lead to more optimal interactions with the binding site of a target protein.

  • Reduced Off-Target Effects: The constrained conformation can limit interactions with unintended targets.

  • Increased Membrane Permeability: The introduction of sp3 character can improve a molecule's ability to cross cell membranes.[10]

An example of a fused system is the (1-cyclopropyl)cyclopropylamine moiety, which has been incorporated into compounds with a variety of biological activities, including the treatment of hepatitis C and as pest control agents.[11]

III. Experimental Protocols: A Practical Guide

To provide a practical context for the SAR data presented, this section outlines detailed, step-by-step methodologies for the synthesis of a representative cyclopropylamine scaffold and a key biological assay.

Synthesis of trans-2-Phenylcyclopropylamine

This protocol is a classic method for the synthesis of the tranylcypromine scaffold, involving a cyclopropanation reaction followed by a Curtius rearrangement.

Step 1: Synthesis of cis,trans-ethyl 2-phenylcyclopropanecarboxylate

  • A mixture of styrene (0.876 M) and ethyl diazoacetate (0.876 M) is prepared and kept at 0°C.

  • This mixture is added dropwise to a reaction vessel, regulating the addition and heating to maintain a reaction temperature between 125-140°C.

  • After the addition is complete, the reaction is maintained at 125°C for an additional 4 hours until the evolution of nitrogen ceases.

  • The reaction mixture is cooled, and excess styrene is removed by distillation.[12]

Step 2: Hydrolysis to cis,trans-2-phenylcyclopropane carboxylic acid

  • The resulting ester is hydrolyzed to the corresponding carboxylic acid.

Step 3: Isomer Separation

  • The trans isomer is separated from the cis isomer by repeated recrystallization from hot water. The pure trans isomer crystallizes out, while the cis isomer remains in solution.[12]

Step 4: Curtius Rearrangement to trans-2-phenylcyclopropylamine

  • The purified trans-2-phenylcyclopropanecarboxylic acid is reacted with thionyl chloride to form the acid chloride.

  • The acid chloride is then treated with sodium azide, followed by thermal rearrangement (Curtius degradation) to form the isocyanate.

  • The isocyanate is hydrolyzed to yield trans-2-phenylcyclopropylamine.[12]

In Vitro LSD1 Inhibition Assay (TR-FRET)

This is a common high-throughput screening method to determine the inhibitory potency of compounds against LSD1.

Principle: The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). It measures the ability of a test compound to inhibit the demethylase activity of LSD1 on a biotinylated histone H3 peptide substrate.

Materials:

  • Full-length human LSD1 enzyme

  • H3K4me1-biotin labeled peptide

  • Flavin adenine dinucleotide (FAD)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.3, 10 mM NaCl, 0.005% Brij35, 0.5 mM TCEP, 0.2 mg/ml BSA)

  • Detection reagents: Phycolink Streptavidin-allophycocyanin and Europium-anti-unmodified histone H3 lysine 4 (H3K4) antibody

  • LSD1 inhibitor (e.g., Tranylcypromine hydrochloride as a positive control)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the H3K4me1-biotin labeled peptide mixture and 2 µL of the diluted test compound.

  • Initiate the reaction by adding 2 µL of LSD1 enzyme and FAD solution.

  • Incubate the reaction mixture at room temperature for one hour.

  • Terminate the reaction by adding 6 µL of a solution containing the positive control inhibitor in LANCE detection buffer with the detection reagents.

  • Incubate for another hour at room temperature.

  • Read the plate in a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the 665/615 ratio for each well and fit the data to determine the IC50 value.[13]

IV. Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed in this guide, the following diagrams illustrate key structures and processes.

G General Structure of Different Cyclopropylamine Scaffolds cluster_0 Phenylcyclopropylamine cluster_1 Styrenylcyclopropylamine cluster_2 Fused-Cyclopropylamine a trans-2-Phenylcyclopropylamine (Tranylcypromine) b Styrenylcyclopropylamine Scaffold c (1-Cyclopropyl)cyclopropylamine

Caption: A comparison of the general structures of phenylcyclopropylamine, styrenylcyclopropylamine, and fused-cyclopropylamine scaffolds.

G Mechanism of Irreversible Inhibition of LSD1/MAO A Cyclopropylamine Inhibitor C Single Electron Transfer A->C B FAD Cofactor in Enzyme Active Site B->C D Radical Cation Intermediate C->D E Ring Opening D->E F Covalent Adduct Formation E->F G Inactivated Enzyme F->G

Caption: The mechanism of irreversible inhibition of FAD-dependent amine oxidases like LSD1 and MAO by cyclopropylamine inhibitors.

G Workflow for a Typical SAR Study A Scaffold Selection B Design of Analogs A->B C Chemical Synthesis B->C D In Vitro Biological Evaluation C->D E Data Analysis (SAR) D->E E->B Iterative Design F Lead Optimization E->F G In Vivo Studies F->G

Caption: A generalized workflow for conducting a structure-activity relationship (SAR) study in drug discovery.

V. Metabolic Considerations and Future Perspectives

A critical aspect of drug design involving cyclopropylamines is understanding their metabolic fate. While the cyclopropyl group can enhance metabolic stability by being less susceptible to cytochrome P450 (CYP) enzymes, cyclopropylamines can also undergo bioactivation to form reactive intermediates.[14] A well-known example is the antibiotic trovafloxacin, where CYP-mediated oxidation of the cyclopropylamine moiety leads to the formation of reactive ring-opened intermediates that can cause hepatotoxicity.[14]

Therefore, a thorough investigation of the metabolic profile of any new cyclopropylamine-containing drug candidate is essential. This includes identifying potential metabolic hotspots and assessing the potential for reactive metabolite formation.

The field of cyclopropylamine-based drug discovery continues to evolve. The exploration of novel scaffolds, such as fused systems and bioisosteric replacements, holds great promise for the development of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. As our understanding of the intricate interplay between structure and activity deepens, the cyclopropylamine scaffold is poised to remain a valuable tool in the medicinal chemist's arsenal for years to come.

References

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science. [Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. [Link]

  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry. [Link]

  • Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. PMC. [Link]

  • Method of synthesis of trans-2-phenylcyclopropylamine.
  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. ScienceDirect. [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC. [Link]

  • Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. Scholars@Duke. [Link]

  • 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. PubMed. [Link]

  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

  • Comparative Examination of Moclobemide, Tranylcypromine, Phenelzine and Isocarboxazid for Monoamine Oxidase–A Inhibition. ResearchGate. [Link]

  • C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. PMC. [Link]

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PMC. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

  • A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. PMC. [Link]

  • Synthesis of substituted N'-(3-oxo-1,3-diphenylpropyl)isonicotinohydrazide and evaluation of their antimicrobial activities. ResearchGate. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

Sources

Peer-Reviewed Literature Guide: Validation of Novel Serotonin 2C Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The "Neural Rheostat" Challenge The serotonin 2C receptor (5-HT2C) acts as a critical neural rheostat regulating satiety, mood, and addiction. However, its therapeutic validation is a high-stakes balancing act. The receptor shares ~80% transmembrane homology with the 5-HT2A (hallucinogenic) and 5-HT2B (valvulopathic) subtypes.

For drug development professionals, the "holy grail" is a functionally selective agonist that activates 5-HT2C signaling without triggering 5-HT2B-mediated cardiac fibrosis or 5-HT2A-mediated psychotomimesis. Recent peer-reviewed literature shifts focus from simple binding affinity (


) to biased signaling —specifically, ligands that prioritize 

protein activation over

-arrestin recruitment to minimize rapid desensitization and off-target toxicity.

Comparative Analysis of Key Agonists

The following table synthesizes performance metrics from pivotal validation studies. Note the critical "Selectivity Ratios"—the primary safety gate in preclinical development.

Table 1: Pharmacological Profile of Novel 5-HT2C Agonists[1]
CompoundClassBinding Affinity (

)
Functional Potency (

)
Selectivity (vs. 2A)Selectivity (vs. 2B)Primary Outcome / Status
Lorcaserin Benzazepine~15 nM~8 nM (IP accum.)18x104xFDA Approved (Obesity); Withdrawn 2020 (Cancer risk debate)
WAY-163909 Indole~10.5 nM~8 nM (Ca flux)20x46xPreclinical Tool; High efficacy, low hallucinogenic potential
Vabicaserin Indole~3 nM~8 nMHighHighClinical trials (Schizophrenia); High brain penetrance
CP-809101 PiperazineHigh (<1 nM)High>100x>100xResearch Tool; Less emetogenic than Lorcaserin in rat models
Psilocin TryptamineMixedMixedLow (1:1)LowBiased Agonist Reference: Shows strong

bias over

-arrestin at 5-HT2C

Expert Insight: While Lorcaserin is the clinical benchmark, CP-809101 demonstrates that emetogenic effects (nausea) can be dissociated from therapeutic efficacy, potentially due to subtle differences in signaling kinetics or distinct interactions with the receptor's intracellular loops.

Mechanistic Validation: Biased Signaling

Standard validation now requires proving functional selectivity . A ligand may bind 5-HT2C but fail to induce the correct conformational change for therapeutic effect, or conversely, induce excessive receptor internalization.

Diagram 1: Divergent Signaling Pathways (Gq vs. Arrestin)

This diagram illustrates the bifurcation of signaling. "Ideal" agonists often favor the left branch (


) while minimizing the right branch (

-arrestin), which is linked to tolerance and downregulation.

G Ligand Novel Agonist Receptor 5-HT2C Receptor Ligand->Receptor Gq Gαq/11 Activation Receptor->Gq Primary GRK GRK Phosphorylation Receptor->GRK Secondary PLC PLCβ Activation Gq->PLC IP3 IP3 Accumulation PLC->IP3 Ca Ca2+ Release (Therapeutic Signal) IP3->Ca Arrestin β-Arrestin Recruitment GRK->Arrestin Internal Internalization (Desensitization) Arrestin->Internal

Caption: Biased agonism splits signaling into Gq-mediated efficacy (Green) and Arrestin-mediated desensitization (Red).

Experimental Protocols for Validation

To publish a robust comparison, you must employ orthogonal assays. Relying solely on one readout (e.g., Calcium) is insufficient for peer review in high-impact journals.

Protocol A: High-Throughput Calcium Flux (The "Traffic Light" System)

Purpose: Rapid assessment of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 activation kinetics.
Why this works:  5-HT2C couples to 

, triggering intracellular calcium release. This is the industry standard for determining

.
  • Cell Line Prep: Use HEK-293 or CHO cells stably expressing human 5-HT2C (non-edited isoform preferred for max sensitivity).

    • Control: Parental cells (Null) and 5-HT2A/2B expressing lines for selectivity screening.

  • Dye Loading:

    • Incubate cells with Indo-1 AM or Fluo-4 (calcium-sensitive dyes) for 45 mins at 37°C in the dark.

    • Critical Step: Include 2.5 mM Probenecid to prevent dye leakage via anion transporters.

  • Basal Measurement: Record baseline fluorescence for 30 seconds to ensure stability.

  • Agonist Injection: Inject test compounds (10-point dose-response).

  • Data Acquisition: Measure peak fluorescence ratio (340/380 nm for Indo-1) over 90 seconds.

  • Analysis: Normalize to

    
     of Serotonin (5-HT).
    
    • Validation Check: If

      
       > 1 µM, the compound is likely a weak partial agonist or inactive.
      
Protocol B: IP-One Accumulation (The "Slow Burn" Validation)

Purpose: Measures accumulation of Inositol Monophosphate (IP1), a stable downstream metabolite of IP3. Why this works: Calcium flux is transient (seconds). IP1 accumulation (measured over 30-60 mins) provides a measure of sustained signaling , which correlates better with in vivo efficacy.

  • Reagent: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., Cisbio IP-One).

  • Stimulation:

    • Incubate cells with agonist for 30–60 minutes at 37°C.[1]

    • Critical Step: Add Lithium Chloride (LiCl) (50 mM) to the buffer. LiCl blocks the degradation of IP1 into inositol, causing it to accumulate linearly. Without LiCl, the signal disappears.

  • Lysis & Detection: Add lysis buffer containing the FRET donor (Cryptate) and acceptor (d2-labeled IP1).

  • Readout: The native IP1 produced by the cell competes with the d2-labeled IP1 for binding to the antibody.

    • Result:Inverse relationship. High agonist activity = High native IP1 = Low FRET signal.

In Vivo Validation Workflow

Validation is not complete without behavioral phenotyping.

Diagram 2: The Validation Funnel

This workflow filters compounds from molecular hits to viable drug candidates.

Workflow InSilico 1. In Silico Docking & Selectivity InVitro 2. In Vitro (Ca2+ & IP-One) InSilico->InVitro Selectivity 3. Selectivity Check (vs 2A/2B) InVitro->Selectivity Selectivity->InSilico Fail (Refine) InVivo 4. In Vivo (Behavioral) Selectivity->InVivo If >100x Selective Obesity Hypophagia (Feeding Reduc.) InVivo->Obesity Tox Head Twitch (2A Hallucination) InVivo->Tox

Caption: The "Fail Fast" workflow. Step 3 is the critical bottleneck to prevent cardiotoxicity.

Key Behavioral Assays:

  • Hypophagia (Efficacy): Measure food intake in fasted rats. Selective 5-HT2C agonists (like WAY-163909) reduce intake without inducing sedation.

  • Head-Twitch Response (HTR) (Safety): The HTR in mice is a proxy for 5-HT2A activation (hallucinogenic potential).[2] A "clean" 5-HT2C agonist must NOT induce HTR.

    • Advanced: Pre-treatment with a 2C agonist should attenuate DOI-induced HTR, proving 2C engagement.

References

  • Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism Source: ACS Chemical Neuroscience (2025) Significance: Establishes that psychedelics exhibit Gq/11 bias at 5-HT2C, contrasting with balanced agonists.[3][4] URL:[Link]

  • Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: In Vitro and In Vivo Pharmacological Characterization Source: Journal of Pharmacology and Experimental Therapeutics (2008) Significance:[5] The foundational paper for Lorcaserin, defining the standard for selectivity (100x vs 2B). URL:[Link]

  • Ancillary Receptor Binding Affinities Determined for WAY-163909 Source: Neuropharmacology / ResearchGate Significance: Validates WAY-163909 as a highly selective tool compound with distinct metabolic effects compared to Lorcaserin. URL:[Link]

  • Studies To Examine Potential Tolerability Differences between the 5-HT2C Receptor Selective Agonists Lorcaserin and CP-809101 Source: ACS Chemical Neuroscience (2017) Significance: Demonstrates that emetogenic liability (nausea) can be separated from therapeutic efficacy in 5-HT2C agonists. URL:[Link]

  • Imaging Evaluation of 5HT2C Agonists, [11C]WAY-163909 and [11C]Vabicaserin Source: Journal of Medicinal Chemistry (2014) Significance: Provides data on brain penetrance and pharmacokinetics of key agonists.[6] URL:[Link]

Sources

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of [1-(2-Methoxyethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Equally critical, yet often less detailed, are the protocols for their safe disposal. This guide provides an in-depth, procedural framework for the proper disposal of [1-(2-Methoxyethyl)cyclopropyl]methanamine, a compound of interest in contemporary research. By understanding the chemical nature of this molecule and adhering to best practices, laboratories can ensure the safety of their personnel and maintain environmental compliance.

Hazard Assessment and Chemical Profile

Structural Analogy and Presumed Hazards:

This compound is a primary amine with a cyclopropyl group and a methoxyethyl substituent. The primary amine group generally imparts a basic and corrosive nature to the molecule.[1] Cyclopropylamines, as a class, are recognized as reactive compounds.[2] The presence of the ether linkage is less likely to contribute significantly to the immediate hazards but may influence its environmental fate.

Based on data from similar compounds, the primary hazards associated with this compound are presumed to be:

  • Corrosivity: Capable of causing severe skin burns and eye damage.[1][3]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Flammability: Assumed to be a flammable liquid and vapor.[1][3]

  • Reactivity: Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

Data Summary of Analogous Compounds:

Hazard CategoryCyclopropylamineMethoxy-containing AminesPresumed for this compound
Physical State LiquidLiquidLiquid
Primary Hazards Flammable, Corrosive, Toxic[3][5][6]Corrosive, Toxic[1][7]Flammable, Corrosive, Toxic
Incompatibilities Acids, oxidizing agents, carbon dioxideAcids, oxidizing agents[4]Acids, strong oxidizing agents

Personal Protective Equipment (PPE) and Handling Precautions

Given the presumed hazards, stringent adherence to safety protocols is paramount when handling this compound for disposal.

Essential PPE:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling.[5]

  • Body Protection: A flame-retardant lab coat and, if handling larger quantities, a chemical-resistant apron should be worn.[5]

  • Respiratory Protection: All handling of the compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9]

Handling Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don Appropriate PPE prep2 Work in a Chemical Fume Hood prep1->prep2 Ensure Safety handle1 Transfer Compound to Waste Container prep2->handle1 handle2 Avoid Incompatible Materials handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Properly Remove and Dispose of PPE clean1->clean2

Caption: Workflow for safely handling the compound.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous waste. Do not discharge it down the drain or dispose of it with regular trash.[4]

Step 1: Waste Collection and Containerization

  • Select an Appropriate Container: Use a clean, properly labeled, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended. Ensure the container material is compatible with amines.[10][11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Corrosive, Toxic).

  • Segregation: Keep this waste stream separate from other chemical wastes, particularly those that are acidic or contain strong oxidizing agents, to prevent violent reactions.[4]

Step 2: On-Site Neutralization (for Small Quantities)

For very small residual amounts, neutralization can be considered as a preliminary step before collection by a licensed waste disposal service. This should only be performed by trained personnel.

  • Work in a Fume Hood: All steps must be conducted in a certified chemical fume hood.

  • Dilution: Dilute the amine waste with a compatible solvent like water or isopropanol to a concentration of less than 5%.

  • Neutralization: Slowly and with constant stirring, add a dilute acid (e.g., 5% hydrochloric acid or sulfuric acid) to the diluted amine solution. Monitor the pH continuously until it reaches a neutral range (pH 6-8). This process is exothermic, so proceed with caution.

  • Collection: The neutralized solution should be collected in a properly labeled hazardous waste container.

Step 3: Professional Disposal

  • Engage a Licensed Waste Disposal Company: The primary and most recommended method for disposal is to engage a licensed hazardous waste disposal company.[5] They are equipped to handle and incinerate chemical waste in an environmentally sound manner.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.

Disposal Decision Tree:

G start This compound Waste container Collect in a Labeled, Compatible Container start->container segregate Segregate from Incompatible Wastes container->segregate small_quant Small Residual Quantity? segregate->small_quant neutralize Neutralize with Dilute Acid (in fume hood) small_quant->neutralize Yes prof_disp Arrange for Professional Disposal small_quant->prof_disp No / Bulk Quantity collect_neutral Collect Neutralized Waste neutralize->collect_neutral collect_neutral->prof_disp incinerate Incineration by Licensed Facility prof_disp->incinerate

Caption: Decision-making process for disposal.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.[9] Do not use combustible materials like paper towels.

  • Neutralize: Cautiously neutralize the spill with a weak acid (e.g., citric acid or a commercial neutralizing agent for amines).

  • Collect: Carefully scoop the absorbed and neutralized material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • For Large Spills: Evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1]

Conclusion

The proper disposal of this compound requires a proactive approach grounded in a thorough understanding of its potential hazards. By implementing these procedures, laboratories can mitigate risks, ensure the well-being of their personnel, and uphold their commitment to environmental stewardship. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

  • CHEMTRON. (2019, June 14). Safety Data Sheet. Retrieved from a general SDS for an amine-containing product.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011, February 8). SAFETY DATA SHEET.
  • JenKem Technology. (2012, January 1). MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

Sources

Personal protective equipment for handling [1-(2-Methoxyethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

"Treat as Unknown, Handle as Known Corrosive."

In the absence of comprehensive toxicological data for [1-(2-Methoxyethyl)cyclopropyl]methanamine (PubChem CID: 66024630), scientific integrity dictates we derive our safety protocols from its functional pharmacophores. We apply the Worst-Case Analog Principle , categorizing this substance based on the synergistic hazards of its three core structural motifs:

  • Primary Methanamine (

    
    ):  High basicity (
    
    
    
    ). Risk: Severe skin corrosion (Category 1B) and serious eye damage.[1] Amines avidly absorb
    
    
    from the air to form carbamates, necessitating inert atmosphere handling.
  • Cyclopropyl Ring: Significant ring strain (

    
    ). Risk:  Enhanced reactivity and potential metabolic toxicity. While less explosive than unfunctionalized cyclopropane, the ring adds latent energy to the molecule.
    
  • Methoxyethyl Ether Linkage: Risk: Flammability and potential peroxide formation upon prolonged storage.[2]

Immediate Hazard Classification (Derived):

  • GHS Signal Word: DANGER

  • Primary Hazard: Skin Corrosion/Irritation (Category 1B) [1][3]

  • Secondary Hazard: Flammable Liquid (Predicted Category 3)

  • Target Organs: Respiratory tract (mucosal tissue), Eyes (cornea), Skin.

Part 2: Personal Protective Equipment (PPE) Matrix

"The Last Line of Defense"

Standard laboratory PPE is insufficient for functionalized cyclopropyl amines. The high volatility and corrosivity require a multi-barrier approach.

PPE Specification Table
Protection ZoneEquipment StandardScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+) + Face Shield (8-inch min)Primary amines can cause irreversible corneal opacity within seconds. Safety glasses allow vapor bypass; goggles provide a seal. The face shield protects against splash-back during syringe transfers.
Dermal (Hand) Double-Gloving Strategy :1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil)Low molecular weight amines permeate standard nitrile gloves rapidly (<5 mins). The laminate layer provides broad chemical resistance, while the inner nitrile offers dexterity.
Respiratory Engineering Control Primary: Fume Hood (Face velocity >100 fpm).PPE Secondary: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if outside hood.The methanamine moiety is a respiratory sensitizer. Inhalation causes chemical pneumonitis.[4] OV/AG cartridges are required because amines are basic; standard OV filters may desorb the amine.
Body Flame-Resistant (FR) Lab Coat + Chemical-Resistant Apron (Rubber/Neoprene)The ether tail increases flammability. Standard cotton coats absorb corrosive liquids; an apron provides an impervious splash barrier for the torso.

Part 3: Operational Handling Protocol

Storage and Stability[5]
  • Atmosphere: Store under Argon or Nitrogen . The amine reacts with atmospheric

    
     to form solid carbamates, altering stoichiometry and purity.
    
  • Temperature: Refrigerate (

    
    ).
    
  • Segregation: Store away from oxidizers (peroxide risk from ether) and acids (exothermic salt formation).

Transfer and Reaction Setup (Workflow Diagram)

The following diagram illustrates the decision logic for safe handling, prioritizing containment.

HandlingWorkflow cluster_safety Critical Safety Checks Start Start: Chemical Retrieval CheckVol Volume Assessment Start->CheckVol SmallScale < 10 mL: Syringe Transfer CheckVol->SmallScale Small Qty LargeScale > 10 mL: Cannula Transfer CheckVol->LargeScale Bulk Qty Prep Prepare Reaction Vessel (Flame dry, N2 Purge) SmallScale->Prep LargeScale->Prep Transfer Execute Transfer (Positive Pressure) Prep->Transfer In Fume Hood Quench Quench/Workup (Slow Acid Addition) Transfer->Quench Exothermic Control Waste Disposal (Basic Waste Stream) Quench->Waste CheckPPE Verify PPE: Goggles + Face Shield CheckPPE->Start

Figure 1: Decision logic for the safe transfer and handling of reactive amines. Note the distinction between syringe and cannula transfer based on volume to minimize exposure.

Step-by-Step Transfer Procedure
  • Preparation: Secure the receiving flask and the reagent bottle. Ensure the receiving flask is vented to a scrubber or inert gas line to prevent pressure buildup.

  • Syringe Selection: Use a Luer-lock glass or solvent-resistant plastic syringe. Avoid rubber-tipped plungers if possible, as amines can swell rubber; all-plastic (HDPE/PP) or glass is preferred.

  • Aspiration: Insert a long needle through the septum. Pressurize the reagent bottle slightly with inert gas (balloon) to facilitate liquid withdrawal without creating a vacuum.

  • Dispensing: Transfer slowly. If the needle drips, the high vapor pressure is forcing liquid out—do not wave the needle . Keep it inside the hood.

Part 4: Emergency Response & Decontamination

"Dilution is not the Solution; Neutralization is."

Spill Management
  • Minor Spill (< 5 mL):

    • Evacuate the immediate area.[3][5][6][7][8][9]

    • Cover with dry sand or a commercial amine-neutralizing absorbent (often citric acid-based).

    • Do not use paper towels immediately (fire risk/rapid evaporation).

    • Scoop into a hazardous waste container labeled "Basic Organic Waste."

  • Major Spill (> 50 mL):

    • Activate lab emergency alarm.

    • Evacuate the room.[3]

    • Contact HSE/Fire Department. Mention "Corrosive Flammable Liquid."[8]

Exposure First Aid
  • Eye Contact: IMMEDIATE irrigation is vital.[3][6] Flush for minimum 30 minutes . Time to irrigation determines blindness risk. Hold eyelids open.

  • Skin Contact:

    • Remove contaminated clothing while under the safety shower.[5]

    • Flush for 15 minutes.

    • Do not apply neutralizing agents (vinegar) to the skin; the heat of neutralization can cause thermal burns on top of chemical burns. Use water only.

Waste Disposal[6]
  • Classification: Segregate as Basic Organic Waste .

  • Incompatibility: NEVER mix with acidic waste streams (Violent Exotherm/Splatter risk) or oxidizing waste (Fire risk).

  • Container: Store in HDPE or glass containers. Avoid metal containers if corrosion is suspected.

References

  • National Institutes of Health (NIH). Chemical Safety Guide: Handling Aromatic and Primary Amines. Division of Occupational Health and Safety. Retrieved from [Link]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • PubChem. Compound Summary: this compound (CID 66024630).[10] National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Methoxyethyl)cyclopropyl]methanamine
Reactant of Route 2
[1-(2-Methoxyethyl)cyclopropyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.